molecular formula C11H14O3 B452110 3-Isobutoxybenzoic acid CAS No. 350997-58-9

3-Isobutoxybenzoic acid

Cat. No.: B452110
CAS No.: 350997-58-9
M. Wt: 194.23g/mol
InChI Key: HNFBIJQQSNTRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBIJQQSNTRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357059
Record name 3-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-58-9
Record name 3-Isobutoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylpropoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Isobutoxybenzoic Acid via Williamson Etherification of 3-Hydroxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed, in-depth technical overview for the synthesis of 3-isobutoxybenzoic acid from 3-hydroxybenzoic acid. The primary method detailed is the Williamson ether synthesis, a robust and widely adopted organic reaction. This document outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and offers comprehensive methods for the characterization and quality control of the final product. The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide via an S(_N)2 mechanism. Key considerations for maximizing yield and purity, such as the choice of base, solvent, and reaction conditions, are discussed in detail. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, enabling the reliable and efficient laboratory-scale production of this compound.

Introduction: The Strategic Importance of Alkoxybenzoic Acids

Alkoxybenzoic acids are a significant class of compounds that serve as versatile intermediates and key structural motifs in a wide range of applications, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the presence of both a carboxylic acid and an ether functional group, which allows for diverse chemical modifications.

The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The isobutoxy group can modulate the lipophilicity and metabolic stability of a parent molecule, which are critical parameters in drug design.

The Williamson ether synthesis is the chosen method for this transformation due to its reliability, high yields, and operational simplicity. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).[1][2][3] It is particularly well-suited for the synthesis of unsymmetrical ethers like this compound.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxybenzoic acid proceeds via the Williamson ether synthesis, which follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][4] The reaction can be broken down into two primary steps: deprotonation and nucleophilic attack.

Diagram: Reaction Mechanism

Caption: Overall reaction scheme for the synthesis of this compound.

3.1 The Role of the Base: Deprotonation

The first step of the mechanism involves the deprotonation of the acidic phenolic hydroxyl group of 3-hydroxybenzoic acid by a suitable base.[3][5] The resulting phenoxide ion is a potent nucleophile. The choice of base is critical for the success of the reaction.

  • Potassium Carbonate (K₂CO₃): A commonly used mild base that is effective for deprotonating phenols. It is often preferred due to its low cost and ease of handling.

  • Sodium Hydroxide (NaOH): A stronger base that can also be used. However, care must be taken to avoid hydrolysis of the alkyl halide.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation.[6] It is typically used for less reactive systems but requires anhydrous conditions and careful handling.

For this synthesis, potassium carbonate is a suitable and practical choice.

3.2 The Alkylating Agent and SN2 Attack

The second step is the nucleophilic attack of the phenoxide ion on the primary alkyl halide, isobutyl bromide.[1][4] This proceeds via a concerted S(_N)2 mechanism, where the phenoxide attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[1][4] Primary alkyl halides are ideal for this reaction as they are less sterically hindered and less prone to competing elimination reactions.[1][4]

3.3 Solvent Effects

The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are generally preferred.[6] These solvents can solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, leaving it more available to participate in the S(_N)2 reaction.

3.4 Potential Side Reactions

While the Williamson ether synthesis is generally efficient, there are potential side reactions to consider:

  • Elimination (E2): The phenoxide can also act as a base and promote the elimination of HBr from the isobutyl bromide to form isobutylene. This is more likely with secondary or tertiary alkyl halides and at higher temperatures.[1][6]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, especially under certain conditions.[1]

Experimental Protocol: From Reactants to Purified Product

Diagram: Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactants (3-Hydroxybenzoic Acid, K₂CO₃, Acetone) B Add Isobutyl Bromide A->B C Reflux Reaction Mixture (Monitor by TLC) B->C D Filter Inorganics C->D E Evaporate Solvent D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Recrystallize Crude Product I->J K Dry Purified Product J->K L Characterize (NMR, IR, MP) K->L

Caption: Step-by-step experimental workflow for the synthesis of this compound.

4.1 Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )QuantityPurity
3-Hydroxybenzoic Acid99-06-9138.1210.0 g (72.4 mmol)≥99%
Isobutyl Bromide78-77-3137.0212.9 g (94.1 mmol)≥98%
Potassium Carbonate584-08-7138.2120.0 g (144.7 mmol)≥99%
Acetone67-64-158.08200 mLACS Grade
Ethyl Acetate141-78-688.11As neededACS Grade
Hydrochloric Acid (conc.)7647-01-036.46As needed37%
Sodium Sulfate (anhydrous)7757-82-6142.04As neededACS Grade

4.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol), potassium carbonate (20.0 g, 144.7 mmol), and acetone (200 mL).

  • Alkylation: Add isobutyl bromide (12.9 g, 94.1 mmol) to the stirring suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).

4.3 Work-up and Isolation

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-product using a Büchner funnel and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the resulting residue in water (100 mL) and cool in an ice bath. Acidify the aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid. A white precipitate of the crude product will form. Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

4.4 Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford a white crystalline solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

5.1 Spectroscopic Analysis

  • ¹H NMR Spectroscopy: (400 MHz, CDCl₃) δ (ppm): 7.74 (d, J = 7.6 Hz, 1H), 7.63 (s, 1H), 7.35 (t, J = 7.8 Hz, 1H), 7.12 (dd, J = 8.2, 2.4 Hz, 1H), 3.81 (d, J = 6.6 Hz, 2H), 2.15-2.05 (m, 1H), 1.03 (d, J = 6.7 Hz, 6H). The carboxylic acid proton may appear as a broad singlet between 10-12 ppm.

  • ¹³C NMR Spectroscopy: (101 MHz, CDCl₃) δ (ppm): 172.0, 158.5, 131.5, 129.8, 122.5, 120.8, 115.5, 74.8, 28.3, 19.2.

  • FT-IR Spectroscopy: (KBr, cm⁻¹): A broad peak for the O-H stretch of the carboxylic acid will be observed around 3300-2500 cm⁻¹.[7] A strong C=O stretch for the carboxylic acid will appear around 1700-1680 cm⁻¹.[7] Characteristic C-O stretching vibrations for the ether will be present in the 1300-1000 cm⁻¹ region.

5.2 Purity Assessment

  • Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for this compound is in the range of 88-91 °C.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product with high accuracy.

5.3 Representative Data Summary

AnalysisExpected Result
AppearanceWhite crystalline solid
Melting Point88-91 °C
¹H NMRConforms to the expected chemical shifts and coupling constants.
¹³C NMRConforms to the expected chemical shifts.
FT-IRShows characteristic peaks for carboxylic acid and ether functional groups.
Purity (HPLC)≥98%

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction.Increase reaction time or temperature. Ensure the base is of sufficient quality and quantity.
Side reactions (e.g., elimination).Maintain a moderate reaction temperature. Ensure a primary alkyl halide is used.
Impure ProductIncomplete removal of starting material.Optimize the work-up procedure, ensuring complete extraction. Purify by recrystallization or column chromatography.
Presence of by-products.Adjust reaction conditions to minimize side reactions. Employ a more rigorous purification method.
Reaction fails to initiateInactive reagents.Use fresh, high-purity reagents. Ensure the base is not hydrated.

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid via the Williamson ether synthesis is a reliable and efficient method for laboratory-scale production. By carefully selecting the base, solvent, and reaction conditions, and by adhering to a robust work-up and purification protocol, high yields of a pure product can be consistently achieved. The detailed mechanistic understanding and experimental guidance provided in this document serve as a valuable resource for researchers and professionals in the fields of drug development and materials science.

References

  • Wikipedia. Williamson ether synthesis. [Link].
  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link].
  • BYJU'S. Williamson Ether Synthesis reaction. [Link].
  • ChemTalk. Williamson Ether Synthesis. [Link].
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link].
  • Francis Academic Press.
  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link].
  • The Royal Society of Chemistry.
  • OUCI.
  • Supporting Inform
  • The Royal Society of Chemistry.
  • ResearchGate.
  • Slideshare.
  • Utah Tech University. Williamson Ether Synthesis. [Link].
  • Semantic Scholar. The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link].
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Rasayan Journal of Chemistry.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. [Link].

Sources

3-Isobutoxybenzoic acid mechanism of action in cancer cells

The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms by which this compound may exert its anti-neoplastic effects. Should these in vitro studies yield promising results, further investigation in pre-clinical animal models would be a critical next step in evaluating its therapeutic potential. The exploration of this compound and other novel benzoic acid derivatives could contribute to the development of more efficient and targeted treatments for cancer patients. [1][2]

References

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Treatment of cancer using benzoic acid derivatives.
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PMC - PubMed Central.
  • Bisphenol A (BPA)

An In-depth Technical Guide to the Physicochemical Properties of 3-Isobutoxybenzoic Acid for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging the Gap Between Molecular Structure and Therapeutic Potential

In the intricate landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. Central to this process is a profound understanding of a compound's physicochemical properties. These intrinsic characteristics govern how a molecule behaves in a biological system, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Isobutoxybenzoic acid, a molecule of interest in medicinal chemistry.

While a complete experimental dataset for this compound is not exhaustively documented in publicly accessible literature, this document serves a dual purpose. Firstly, it consolidates the available computed data and contextualizes it within the established principles of drug design. Secondly, and crucially, it equips researchers and drug development professionals with detailed, field-proven experimental protocols to determine the uncharacterized yet critical physicochemical parameters. By providing the "why" behind the "how," this guide empowers scientists to generate the necessary data to confidently assess the drug-like potential of this compound and its analogues.

Molecular Identity and Computed Physicochemical Profile

This compound, with the molecular formula C₁₁H₁₄O₃, is a derivative of benzoic acid featuring an isobutoxy group at the meta-position of the benzene ring. This structural arrangement bestows upon the molecule a combination of lipophilic and hydrophilic characteristics that are pivotal to its behavior in biological systems.

A summary of the readily available, computationally predicted physicochemical properties for this compound is presented in Table 1. It is imperative to recognize that these are in silico predictions and must be empirically validated for definitive characterization.[1]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem
Molecular Weight 194.23 g/mol PubChem
XLogP3 (Computed) 3.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 46.5 ŲPubChem

The Significance of Physicochemical Properties in Drug Design: A Mechanistic Perspective

The journey of a drug from administration to its site of action is a complex odyssey governed by a delicate interplay of its physicochemical properties. Understanding these parameters is not merely an academic exercise but a critical component of rational drug design and lead optimization.[2][3]

Lipophilicity (LogP/LogD): The Passport to Cellular Entry

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential physicochemical properties in drug design.[4] It is quantified by the partition coefficient (LogP for neutral compounds) or the distribution coefficient (LogD for ionizable compounds at a specific pH).

  • Causality in Experimental Choice : A LogP value that is too low may result in poor absorption through lipid-rich cell membranes, while an excessively high LogP can lead to poor aqueous solubility, high plasma protein binding, and potential accumulation in fatty tissues, which can cause toxicity.[5] The optimal LogP for oral bioavailability is generally considered to be in the range of 1-3. The computed XLogP3 of 3.3 for this compound suggests a favorable lipophilic character, but this requires experimental confirmation.

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution at the site of administration.[6][7][8] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[3][6]

  • Self-Validating System : The determination of aqueous solubility, particularly as a function of pH for an ionizable compound like this compound, is crucial. This data directly informs formulation strategies. For instance, for a poorly soluble acidic compound, the use of a basic salt form can significantly enhance its dissolution and subsequent absorption.

Acid Dissociation Constant (pKa): The Determinant of Ionization

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[9][10] For an acidic compound like this compound, the carboxylic acid moiety will be predominantly in its neutral, more lipophilic form at a pH below its pKa, and in its ionized, more water-soluble form at a pH above its pKa.

  • Expertise and Experience : The pKa of a drug candidate is a critical determinant of its behavior throughout the gastrointestinal tract, where the pH varies significantly. For instance, a weak acid will be better absorbed in the acidic environment of the stomach, where it is largely unionized, while its absorption in the more alkaline small intestine will be dependent on the interplay between its pKa and the local pH.[11]

Molecular Weight and Lipinski's Rule of Five

In 1997, Christopher Lipinski formulated a set of guidelines, now famously known as the "Rule of Five," based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[12] These rules serve as a valuable filter in early drug discovery to identify compounds with a higher probability of good oral bioavailability.[5][12][13]

The tenets of Lipinski's Rule of Five are:

  • Molecular weight < 500 Daltons

  • LogP < 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Based on the computed values in Table 1, this compound adheres to all of Lipinski's rules, suggesting a favorable profile for oral absorption.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][7] This method is compliant with OECD Guideline 105.[11][14]

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. equil1 Agitate the flask in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. prep1->equil1 sep1 Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF). equil1->sep1 quant1 Accurately dilute an aliquot of the clear supernatant. sep1->quant1 quant2 Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). quant1->quant2

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Detailed Methodology:

  • Preparation of Saturated Solution : Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9) to determine the pH-solubility profile. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration : Place the sealed vials in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) and agitate for 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification : Prepare a standard curve of this compound of known concentrations. Analyze the filtered supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or µM.

Determination of Lipophilicity (LogP): The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[13][15]

Experimental Workflow: Shake-Flask LogP Determination

G cluster_prep Preparation cluster_part Partitioning cluster_sep Phase Separation cluster_quant Quantification prep1 Prepare water-saturated n-octanol and n-octanol-saturated water. prep2 Dissolve a known amount of this compound in one of the phases. prep1->prep2 part1 Mix known volumes of the two phases in a sealed container. prep2->part1 part2 Gently agitate the container for a set period to allow for partitioning equilibrium to be reached. part1->part2 sep1 Separate the two phases by centrifugation. part2->sep1 quant1 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). sep1->quant1 quant2 Calculate LogP = log([concentration in octanol] / [concentration in water]). quant1->quant2

Caption: Workflow for determining LogP via the shake-flask method.

Detailed Methodology:

  • Phase Preparation : Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation : Dissolve a small, accurately weighed amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning : Add a known volume of the second phase to the solution from step 2 in a separatory funnel or a suitable vial. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

  • Equilibration : Gently shake the mixture for a predetermined time to allow for equilibrium to be established. Avoid vigorous shaking to prevent the formation of an emulsion.

  • Phase Separation : Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification : Carefully sample each phase and determine the concentration of this compound using a validated analytical method. The LogP is then calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17][18][19] This method is in accordance with OECD Guideline 112.[20][21]

Logical Relationship: pKa and Ionization

G cluster_ph_pka pH vs. pKa cluster_species Predominant Species ph_lt_pka pH < pKa neutral Neutral (R-COOH) ph_lt_pka->neutral ph_eq_pka pH = pKa equal [R-COOH] = [R-COO⁻] ph_eq_pka->equal ph_gt_pka pH > pKa ionized Ionized (R-COO⁻) ph_gt_pka->ionized

Caption: Relationship between pH, pKa, and the ionization state of a carboxylic acid.

Detailed Methodology:

  • Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The final concentration should be around 1-10 mM.

  • Titration Setup : Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.

  • Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments. Record the pH of the solution after each addition of the titrant.

  • Data Analysis : Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Integrated Physicochemical Profiling and its Impact on ADME

The individual physicochemical properties discussed above do not act in isolation. Instead, they collectively influence the ADME profile of a drug candidate. Early ADME profiling is a crucial strategy to minimize the risk of late-stage failures in drug development.[2][3][6][8][10]

ADME Pathway and Influencing Physicochemical Properties

G cluster_properties Physicochemical Properties Absorption Absorption (GI Tract) Distribution Distribution (Bloodstream & Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidneys) Distribution->Excretion Target Site of Action Distribution->Target Metabolism->Excretion Solubility Aqueous Solubility Solubility->Absorption influences Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->Absorption influences Lipophilicity->Distribution influences Lipophilicity->Metabolism influences pKa pKa pKa->Absorption influences pKa->Distribution influences pKa->Excretion influences MW Molecular Weight MW->Absorption influences MW->Distribution influences

Caption: The influence of key physicochemical properties on the ADME pathway.

A comprehensive understanding of the interplay between these properties allows for the development of in silico models to predict the ADME behavior of new chemical entities, further streamlining the drug discovery process.[22][23][24][25]

Conclusion and Future Directions

This compound presents a chemical scaffold with computed physicochemical properties that suggest its potential as a starting point for drug design, particularly for orally administered therapeutics. However, the lack of comprehensive experimental data necessitates a systematic and rigorous characterization of its aqueous solubility, lipophilicity, and pKa. The experimental protocols detailed in this guide provide a robust framework for obtaining this critical information.

By integrating experimental data with in silico predictive models, researchers can build a comprehensive physicochemical profile of this compound. This knowledge is paramount for guiding lead optimization efforts, formulating effective drug delivery systems, and ultimately, for making informed decisions on the progression of this and related compounds through the drug development pipeline. The principles and methodologies outlined herein serve as a valuable resource for any scientist dedicated to the rational design of new medicines.

References

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
  • bioaccessla.com. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
  • Wikipedia. Lipinski's rule of five. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
  • pion-inc.com. What is pKa and how is it used in drug development?. [Link]
  • aws.amazon.com. What does pKa mean and why can it influence drug absorption and excretion?. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]
  • Farmacia. The Importance of Solubility for New Drug Molecules. [Link]
  • Schwardt, T., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]
  • Hutter, M. C. (2009). In silico prediction of drug properties. Current medicinal chemistry, 16(2), 189-202. [Link]
  • Pharmaceutical Sciences.
  • Pharma Models. Early ADME Profiling Minimizes Wasted Time and Expenditures. [Link]
  • NIH.
  • JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
  • ACS Publications. In Silico Pharmaceutical Property Prediction. [Link]
  • OECD. Test No.
  • PubChem. 3-Isobutyl-benzoic acid. [Link]
  • protocols.io. LogP / LogD shake-flask method. [Link]
  • Bentham Science Publishers. In Silico Prediction of Drug Properties. [Link]
  • Pure. OECD GUIDELINES FOR TESTING CHEMICALS. [Link]
  • encyclopedia.pub.
  • PubMed.
  • PubChem. 3-Butoxybenzoic acid. [Link]
  • PubChem. 3-Bromo-4-isobutylbenzoic acid. [Link]
  • PubMed Central. A Guide to In Silico Drug Design. [Link]
  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
  • Lokey Lab Protocols. Shake Flask logK.
  • PubChem. 4-Isobutyl-3-methylbenzoic acid. [Link]
  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
  • Creative Bioarray.
  • University of Toronto. Solubility of Organic Compounds. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
  • PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
  • Cuesta College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
  • OECD. Test No.
  • OECD. Test No.
  • PubChem. 4-Isobutylbenzoic acid. [Link]
  • PubChem.
  • Regulations.gov.
  • Analytical Chemistry. Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]
  • OECD. Guidelines for the Testing of Chemicals. [Link]

Sources

solubility of 3-Isobutoxybenzoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Isobutoxybenzoic Acid in Common Organic Solvents

Foreword: A Practical Approach to Solubility

In the realm of drug discovery and materials science, understanding the solubility of a compound is not merely an academic exercise; it is a critical determinant of its potential. For a molecule like this compound, its behavior in various organic solvents dictates everything from its purification and formulation to its reaction kinetics and bioavailability. This guide is designed for the laboratory professional. It moves beyond theoretical discussions to provide a robust framework for both predicting and experimentally determining the solubility of this compound. We will explore the causal relationships between molecular structure and solvent interaction and provide a detailed, field-proven protocol for generating reliable, quantitative solubility data where published data is absent.

Physicochemical Profile of this compound

To understand how this compound dissolves, we must first understand the molecule itself. Its structure consists of a polar, hydrophilic benzoic acid core and a non-polar, lipophilic isobutoxy group. This amphipathic nature is the primary driver of its solubility characteristics.

The carboxylic acid group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). The benzene ring and the isobutyl chain contribute to its size and introduce significant non-polar character, primarily interacting through van der Waals forces.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-(2-methylpropyl)benzoic acid[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white crystalline solid (predicted)[2]
XLogP3 (Computed) 3.6[1]

The computed XLogP3 value of 3.6 indicates a significant preference for a non-polar environment over an aqueous one, suggesting that while solubility in water will be low, solubility in many organic solvents should be favorable.[1]

Theoretical Framework for Predicting Solubility

While direct experimental data for this compound is scarce, we can formulate strong hypotheses based on established chemical principles.

The "Like Dissolves Like" Principle

This foundational rule posits that substances with similar intermolecular forces are likely to be soluble in one another.[3][4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group of this compound. We predict high solubility in these solvents, as they can effectively solvate the polar "head" of the molecule.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents contain polar functional groups and can act as hydrogen bond acceptors. They will interact favorably with the carboxylic acid group, leading to moderate to high solubility.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals (dispersion) forces. While the isobutoxy and phenyl groups will interact well with these solvents, the highly polar carboxylic acid group will be poorly solvated, leading to lower solubility.[6] The solubility of benzoic acid itself is notably lower in toluene than in more polar solvents like ethanol.[7]

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle is that substances with similar HSP values (a small "distance" in HSP space) are likely to be miscible.

The HSP for this compound are not published. However, a key application of HSP is to determine these values experimentally by observing the solubility of the solute in a range of well-characterized solvents. Once determined, the HSP can be used to predict its solubility in any other solvent or solvent blend with known parameters, drastically reducing the need for trial-and-error formulation work.[9][10]

Predicted Solubility Profile of this compound

Based on the principles above and data from structurally related compounds like benzoic acid and 4-isobutylbenzoic acid, the following qualitative solubility profile is anticipated.[2][11] This table serves as a practical starting point for researchers pending experimental verification.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols (Polar, Protic) Methanol, EthanolHighStrong hydrogen bonding with the carboxylic acid group.[5]
Ketones (Polar, Aprotic) AcetoneHighStrong dipole-dipole interactions and hydrogen bond acceptance.[5]
Esters (Polar, Aprotic) Ethyl AcetateMedium to HighGood balance of polarity for interaction with both ends of the molecule.
Ethers (Moderately Polar) Diethyl Ether, THFMediumEther oxygen can accept hydrogen bonds, but the overall polarity is lower.[5]
Aromatic Hydrocarbons TolueneLow to MediumCan interact with the benzene ring, but poor solvation of the polar group.[7]
Halogenated Solvents DichloromethaneLow to MediumModerate polarity but lacks strong hydrogen bonding capability.[5]
Aliphatic Hydrocarbons Hexane, HeptaneLowPrimarily dispersion forces; very poor solvation of the carboxylic acid.[7]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[12] This technique is reliable and directly measures the saturation point of a solution at a given temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective

To determine the quantitative equilibrium solubility (e.g., in mg/mL or mol/L) of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[12]

    • Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

    • Prepare each solvent-solute combination in triplicate to assess variability.[13]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a moderate speed for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[14][15] For compounds with slow dissolution kinetics, longer times may be necessary.[14] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[13]

  • Phase Separation (Critical Step):

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, which can falsely elevate the measured concentration, centrifugation is highly recommended.[14] Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This dual separation approach (centrifugation followed by filtration) provides a robust safeguard against suspended microparticles.[16]

  • Quantification:

    • Accurately dilute a known volume of the clear, filtered saturate with the appropriate solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration.[16]

    • Prepare a calibration curve using standards of this compound of known concentrations in the same solvent.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is reported as the average of the triplicate measurements.[17]

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Prepare in triplicate prep2->prep3 equil1 Agitate at constant T (e.g., 24-48h) prep3->equil1 equil2 Confirm equilibrium (stable concentration over time) equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtrate accurately sep2->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 end end quant3->end Final Solubility Value (mg/mL or mol/L)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

While a definitive, published dataset on the solubility of this compound remains elusive, a strong predictive framework can be built upon fundamental chemical principles and data from analogous structures. Its amphipathic nature suggests high solubility in polar protic solvents like alcohols, moderate to high solubility in polar aprotic solvents like acetone, and limited solubility in non-polar hydrocarbon solvents. This guide provides the theoretical basis for these predictions and, more importantly, a comprehensive and robust experimental protocol to generate the precise, quantitative data required for any application in research and development. Adherence to this detailed shake-flask methodology will ensure the generation of trustworthy and reproducible results, forming a solid foundation for subsequent formulation and process development.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28).
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (2018).
  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Eastern Mediterranean University.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23588190, 3-Isobutyl-benzoic acid.
  • Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Khan Academy. Solubility of organic compounds.
  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Pharmacological Sciences, 4(1), 8-11.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Stenutz, R. Hansen solubility parameters.
  • Abbott, S. HSP Basics | Practical Solubility Science.
  • Hansen, C. Hansen Solubility Parameters.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isobutylbenzoic Acid.
  • Yamamoto, H. Consideration of Hansen Solubility Parameters. Part 3.
  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • ChemicalBook. 3-ISOBUTYL-BENZOIC ACID | 565450-43-3.
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents.
  • BenchChem. (2025). solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents.
  • CymitQuimica.
  • Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Wikipedia. Benzoic acid.
  • Shalmashi, A., & Eliassi, A. (2008). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize 3-isobutoxybenzoic acid, a substituted aromatic carboxylic acid. Primarily focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by comparison with structurally analogous compounds.

Introduction

Fundamental Principles of Spectroscopic Analysis

A foundational understanding of the principles behind NMR and IR spectroscopy is essential for accurate data interpretation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of a molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. Different types of bonds (e.g., C=O, O-H, C-H) absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An IR spectrum provides a "fingerprint" of the functional groups present in a molecule.

Experimental Workflow: A Validated Approach

The following protocols describe the standardized procedures for acquiring high-quality NMR and IR spectra. Adherence to these methodologies is crucial for obtaining reproducible and reliable data.

Diagram of the Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample This compound NMR_Prep Dissolve ~10-20 mg in 0.6 mL CDCl3 Sample->NMR_Prep IR_Prep Place small amount of solid on ATR crystal Sample->IR_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq NMR_Proc Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Baseline Correction) IR_Acq->IR_Proc NMR_Analysis Assign Peaks, Interpret Spectra NMR_Proc->NMR_Analysis IR_Analysis Assign Bands, Identify Functional Groups IR_Proc->IR_Analysis Final_Char Comprehensive Structural Elucidation NMR_Analysis->Final_Char IR_Analysis->Final_Char

Caption: Workflow for the spectroscopic characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate to ensure complete dissolution.[1] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are present.[2] The solution height should be around 4-5 cm.[1]

  • Cleaning: Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any contaminants.[2]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform locking, shimming, and tuning procedures before acquiring the ¹H and ¹³C NMR spectra.[1]

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.[3]

  • Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.[3]

  • Data Acquisition: Acquire the FT-IR spectrum. The infrared light will penetrate a few micrometers into the sample, and the resulting absorbance spectrum is recorded.[4]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

¹H NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The predicted chemical shifts are influenced by the electron-donating isobutoxy group and the electron-withdrawing carboxylic acid group.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~11-13Broad Singlet1H
Aromatic (H-2)~7.8Singlet (or narrow triplet)1H
Aromatic (H-6)~7.6Doublet1H
Aromatic (H-4)~7.4Triplet1H
Aromatic (H-5)~7.1Doublet1H
Methylene (-OCH₂-)~3.8Doublet2H
Methine (-CH-)~2.1Multiplet1H
Methyl (-CH₃)~1.0Doublet6H
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (~11-13 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.[5] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.

  • Aromatic Protons (~7.1-7.8 ppm): The four protons on the benzene ring will exhibit distinct chemical shifts due to the electronic effects of the substituents. The isobutoxy group is an ortho-, para-director and activating, while the carboxylic acid group is a meta-director and deactivating. This leads to a complex splitting pattern in the aromatic region. The proton at the 2-position, situated between the two substituents, is expected to be the most downfield of the aromatic protons.

  • Isobutoxy Protons (~1.0-3.8 ppm):

    • The two methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom, causing them to be the most downfield of the aliphatic protons, appearing as a doublet due to coupling with the neighboring methine proton.

    • The methine proton (-CH-) will be a multiplet due to coupling with the adjacent methylene and methyl protons.

    • The six methyl protons (-CH₃) are equivalent and will appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~172
Aromatic (C-3, attached to -O)~159
Aromatic (C-1, attached to -COOH)~131
Aromatic (C-5)~129
Aromatic (C-6)~122
Aromatic (C-4)~121
Aromatic (C-2)~116
Methylene (-OCH₂-)~75
Methine (-CH-)~28
Methyl (-CH₃)~19
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (~172 ppm): The carbon of the carboxylic acid group is highly deshielded due to the two attached oxygen atoms and appears significantly downfield.[6][7]

  • Aromatic Carbons (~116-159 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon atom directly attached to the oxygen of the isobutoxy group (C-3) will be the most downfield of the ring carbons due to the deshielding effect of the oxygen. The carbon attached to the carboxylic acid group (C-1) will also be downfield. The remaining aromatic carbons will have chemical shifts determined by their position relative to the two substituents.

  • Isobutoxy Carbons (~19-75 ppm): The chemical shifts of the aliphatic carbons are consistent with an isobutoxy group. The methylene carbon (-OCH₂-) is the most downfield due to its proximity to the oxygen atom.

IR Spectroscopic Analysis of this compound

The IR spectrum is used to identify the key functional groups present in this compound.

Predicted IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Appearance
O-H Stretch (Carboxylic Acid)3300 - 2500Very Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium, Sharp
C-H Stretch (Aliphatic)2960 - 2850Medium to Strong, Sharp
C=O Stretch (Carboxylic Acid)1710 - 1680Very Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium, Multiple Bands
C-O Stretch (Ether & Carboxylic Acid)1320 - 1210Strong
Interpretation of the IR Spectrum
  • O-H Stretch (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad and strong absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding.[8][9][10] This broad band often overlaps with the C-H stretching vibrations.

  • C-H Stretches (3100 - 2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the isobutyl group.

  • C=O Stretch (1710 - 1680 cm⁻¹): A very strong and sharp absorption band in this region is indicative of the carbonyl group of the carboxylic acid.[8][10] Conjugation with the aromatic ring typically lowers the frequency of this vibration.

  • C=C and C-O Stretches: The aromatic C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region. Strong absorptions in the 1320-1210 cm⁻¹ range are expected for the C-O stretching vibrations of both the carboxylic acid and the ether linkage.

Integrated Spectroscopic Analysis

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound.

Logical Framework for Structural Confirmation

G cluster_ir IR Evidence cluster_h_nmr 1H NMR Evidence cluster_c_nmr 13C NMR Evidence IR IR Spectroscopy IR_OH Broad O-H (3300-2500 cm-1) IR->IR_OH confirms IR_CO Strong C=O (1710-1680 cm-1) IR->IR_CO confirms IR_C_O C-O Stretch (1320-1210 cm-1) IR->IR_C_O confirms H_NMR 1H NMR H_NMR_COOH Broad Singlet ~12 ppm (1H) H_NMR->H_NMR_COOH confirms H_NMR_Aromatic Multiplets ~7.1-7.8 ppm (4H) H_NMR->H_NMR_Aromatic confirms H_NMR_Aliphatic Isobutoxy Pattern (9H) H_NMR->H_NMR_Aliphatic confirms C_NMR 13C NMR C_NMR_COOH C=O ~172 ppm C_NMR->C_NMR_COOH confirms C_NMR_Aromatic 6 Aromatic Signals C_NMR->C_NMR_Aromatic confirms C_NMR_Aliphatic 4 Aliphatic Signals C_NMR->C_NMR_Aliphatic confirms Structure This compound Structure IR_OH->Structure Carboxylic Acid IR_CO->Structure Carboxylic Acid IR_C_O->Structure Ether Linkage H_NMR_COOH->Structure Carboxylic Acid H_NMR_Aromatic->Structure Substituted Benzene Ring H_NMR_Aliphatic->Structure Isobutoxy Group C_NMR_COOH->Structure Carboxylic Acid Carbon C_NMR_Aromatic->Structure Benzene Core Carbons C_NMR_Aliphatic->Structure Isobutoxy Group Carbons

Caption: Integrated logic for the structural confirmation of this compound.

The IR spectrum confirms the presence of the key functional groups: a carboxylic acid (broad O-H and strong C=O) and an ether (C-O stretch). The ¹H NMR spectrum then provides detailed information on the connectivity of the molecule, showing the number and environment of the protons in the aromatic ring and the characteristic splitting pattern of the isobutoxy group. Finally, the ¹³C NMR spectrum confirms the carbon skeleton, showing the correct number of distinct carbon environments for the carboxylic acid, the aromatic ring, and the isobutoxy substituent. Together, these three techniques provide a self-validating system for the complete and unambiguous characterization of this compound.

References

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • IR: carboxylic acids. (n.d.).
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • BenchChem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
  • NIST. Benzoic acid, 3-hydroxy-.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid.
  • NIST. Benzoic acid.

Sources

exploring the biological activity of 3-Isobutoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Isobutoxybenzoic Acid Derivatives

Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a vast array of therapeutic agents.[1][2][3][4] Its simple, yet highly adaptable structure, consisting of a benzene ring attached to a carboxylic acid group, allows for systematic modifications to modulate its physicochemical properties and biological activity.[1][4] The carboxylic acid moiety is a critical hydrogen bond donor and acceptor, frequently engaging in pivotal interactions within the active sites of enzymes and receptors.[1] The biological effects of benzoic acid derivatives are profoundly influenced by the nature and placement of substituents on the aromatic ring, which alter the molecule's electronics, lipophilicity, and steric profile, thereby shaping its pharmacokinetic and pharmacodynamic characteristics.[1] These derivatives have found applications as antimicrobial preservatives, anti-inflammatory agents, anticancer drugs, and modulators of various cellular signaling pathways.[2][4][5]

This guide focuses on the derivatives of this compound, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While this compound itself is primarily recognized as a synthetic intermediate for creating more complex molecules[6], its structural motif, particularly the meta-substituted alkoxy group, provides a unique scaffold for designing novel therapeutic agents. We will delve into the known activities of structurally related benzoic acid derivatives to extrapolate the potential therapeutic avenues for this specific chemical class.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a readily available precursor, such as 3-hydroxybenzoic acid. The isobutoxy group is introduced via an etherification reaction, followed by further modifications of the carboxylic acid group to generate esters, amides, or other functionalized analogs.

General Synthetic Workflow

A common synthetic route involves a two-step process:

  • Etherification: 3-hydroxybenzoic acid is first esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to protect the carboxylic acid. The resulting methyl 3-hydroxybenzoate is then reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This Williamson ether synthesis yields methyl 3-isobutoxybenzoate.[5]

  • Derivatization: The methyl 3-isobutoxybenzoate can then be hydrolyzed back to this compound or converted into various derivatives. For instance, reaction with different amines can produce a library of amides, while reaction with various alcohols can yield a series of esters.

The following diagram illustrates a generalized synthetic pathway for creating a library of this compound derivatives.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Derivatization 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic Acid->Methyl 3-hydroxybenzoate MeOH, H₂SO₄ Methyl 3-isobutoxybenzoate Methyl 3-isobutoxybenzoate Methyl 3-hydroxybenzoate->Methyl 3-isobutoxybenzoate Isobutyl bromide, K₂CO₃, Acetone This compound This compound Methyl 3-isobutoxybenzoate->this compound Hydrolysis (e.g., NaOH, H₂O) Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amine, Coupling Agent (e.g., DCC, DMAP) Ester Derivatives Ester Derivatives This compound->Ester Derivatives Alcohol, Acid Catalyst

Caption: Generalized synthetic workflow for this compound derivatives.

Part 2: Potential Biological Activities and Mechanisms of Action

While literature specifically detailing the biological activities of this compound is sparse, the broader class of benzoic acid derivatives exhibits a wide spectrum of pharmacological effects. By examining structurally similar compounds, we can infer potential areas of interest for this particular series of derivatives.

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.

  • Mechanism of Action: Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and shown to possess analgesic properties, with computational studies suggesting they bind effectively to the active site of COX-2.[7][8] It is plausible that this compound derivatives could also exhibit anti-inflammatory and analgesic effects by targeting the COX pathway. The isobutoxy group, being lipophilic, may enhance binding within the hydrophobic channel of the COX active site.

Antimicrobial Properties

Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties, which is why they are commonly used as food preservatives.[4]

  • Mechanism of Action: The antimicrobial action is generally attributed to the disruption of cellular membranes and the inhibition of essential enzymes.[4] Derivatives of 3-hydroxybenzoic acid have demonstrated antibacterial activity.[5] The introduction of an isobutoxy group could modulate this activity by altering the compound's ability to penetrate microbial cell walls.

Anticancer Potential

The benzoic acid scaffold is present in several approved and investigational anticancer drugs.[2][3] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific receptors.

  • Mechanism of Action: Certain benzoic acid derivatives have been found to inhibit enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, leading to cytotoxicity in cancer cell lines.[2] Others act as retinoids, affecting cell differentiation and proliferation.[9] The specific substitution pattern on the benzoic acid ring is crucial for determining the anticancer activity and the specific molecular target.[2]

Modulation of G-Protein Coupled Receptors (GPCRs)

Recent research has highlighted the role of benzoic acid derivatives as modulators of GPCRs, which are important drug targets.

  • P2Y14 Receptor Antagonism: A series of 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a target for inflammatory diseases like acute lung injury (ALI).[10] One lead compound significantly reduced the inflammatory response in an LPS-induced mouse model of ALI.[10] This suggests that derivatives from the 3-position of benzoic acid are well-suited for interaction with this receptor.

  • β3-Adrenergic Receptor Agonism: Benzoic acid derivatives have been developed as potent and selective agonists for the human beta-3 (β3) adrenergic receptor, with potential applications in treating overactive bladder.[11][12] Structural modifications, including the introduction of biphenyl ether moieties, led to compounds with high potency and good oral bioavailability.[11]

The diagram below illustrates the signaling pathway associated with P2Y14 receptor antagonism.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates Inflammatory_Cascade Activation of Inflammatory Cascade TLR4->Inflammatory_Cascade P2Y14 Receptor P2Y14R P2Y14 Receptor->Inflammatory_Cascade Potentiates UDP-Glucose UDP-Glucose UDP-Glucose->P2Y14 Receptor Agonist Derivative 3-Substituted Benzoic Acid Derivative Derivative->P2Y14 Receptor Antagonist (Blocks) Inflammatory_Cascade->UDP-Glucose Induces release Cytokine_Release Release of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammatory_Cascade->Cytokine_Release Inflammation Acute Lung Injury (Inflammation) Cytokine_Release->Inflammation

Caption: P2Y14 receptor antagonism in inflammation.

Part 3: Experimental Protocols for Biological Evaluation

To validate the potential biological activities of novel this compound derivatives, a series of standardized in vitro and in vivo assays must be employed. The following protocols provide a framework for such evaluations.

Enzyme Inhibition Assay (e.g., COX-2 Inhibition)
  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against a target enzyme.[1]

  • Methodology:

    • Preparation: Prepare serial dilutions of the test compounds and a known positive control inhibitor (e.g., celecoxib for COX-2) in a suitable solvent like DMSO.

    • Reaction Setup: In a 96-well microplate, add the assay buffer, the target enzyme (recombinant human COX-2), and the test compound or control.

    • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for compound-enzyme interaction.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate (e.g., arachidonic acid).

    • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[1]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable growth medium.

    • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium directly in a 96-well microplate.

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (growth, no compound) and a negative control (sterility, no inoculum).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., no turbidity).[1]

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.

G cluster_workflow Cell Viability Assay Workflow (MTT) cluster_principle Principle A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and IC₅₀ G->H X Viable Cell (Active Mitochondria) Y Yellow MTT (Tetrazolium Salt) Z Purple Formazan (Insoluble) Y->Z Mitochondrial Dehydrogenase

Caption: Experimental workflow for the MTT cell viability assay.

Part 4: Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold and subsequent biological testing allows for the development of a structure-activity relationship (SAR). This helps in identifying the key structural features required for potency and selectivity.

Hypothetical SAR Data Table

The following table illustrates how data from various assays could be compiled to compare a series of hypothetical this compound derivatives.

Compound IDR Group (Amide Derivative)COX-2 IC₅₀ (µM)S. aureus MIC (µg/mL)A549 IC₅₀ (µM)
3-IBBA-01 -NH-CH₃15.2>12845.8
3-IBBA-02 -NH-CH₂-Ph5.86412.3
3-IBBA-03 -NH-(4-Cl-Ph)2.1328.1
3-IBBA-04 -NH-(4-OCH₃-Ph)8.912822.5
3-IBBA-05 -NH-Cyclohexyl25.4>128>50

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one might infer that:

  • Aromatic substituents on the amide nitrogen generally improve activity across all assays compared to small alkyl groups.

  • An electron-withdrawing group (e.g., -Cl) at the para-position of the phenyl ring enhances potency (Compound 3-IBBA-03 ).

  • An electron-donating group (e.g., -OCH₃) may be less favorable (Compound 3-IBBA-04 ).

  • Bulky, non-aromatic groups like cyclohexyl are detrimental to activity (Compound 3-IBBA-05 ).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive biological activities reported for structurally related benzoic acid derivatives, it is reasonable to hypothesize that novel analogs of this compound could exhibit significant anti-inflammatory, antimicrobial, anticancer, or GPCR-modulating properties.

Future research should focus on the rational design and synthesis of diverse libraries of this compound derivatives, followed by systematic screening using the protocols outlined in this guide. Further investigation into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy will be crucial for translating these preliminary findings into viable therapeutic candidates. The unique meta-alkoxy substitution pattern offers a distinct chemical space to explore, potentially leading to the discovery of novel drugs with improved potency and selectivity.

References

  • Benchchem. 3-Isobutyl-benzoic acid | 565450-43-3.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.
  • Darmon, M., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. PubMed.
  • Perez-Silanes, S., et al. (2018). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 23(7), 1645.
  • Imanishi, M., et al. (2008). Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of Medicinal Chemistry, 51(15), 4804-22.
  • Unknown Author. (Year). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • Vervikou, E., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(24), 5849.
  • Benchchem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23588190, 3-Isobutyl-benzoic acid.
  • Song, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
  • Imanishi, M., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 3902-15.
  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • da Silva, A. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • Le, T., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-13.
  • Kamal, M., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry.
  • Google Patents. (2007). US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Ullah, H., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6614.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.
  • Organic Chemistry Portal. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.
  • Ianni, F., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 27(18), 5871.
  • da Silva, A. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • Tain, D. A., & Kennedy, C. R. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Journal of Hypertension, 32(10), 1943-1950.

Sources

Technical Guide: A Framework for the Initial In Vitro Screening of 3-Isobutoxybenzoic Acid for Anticancer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel anticancer agents is a cornerstone of oncological research. Benzoic acid derivatives have emerged as a promising class of compounds, with some exhibiting anticancer activity through mechanisms such as the induction of apoptosis.[1][2] This technical guide presents a structured, in-depth framework for the initial in vitro screening of a specific, yet under-investigated, member of this class: 3-Isobutoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous and logically sequenced workflow. The protocols and strategies outlined herein are designed to be self-validating, moving from broad cytotoxicity assessments to more focused mechanistic insights, specifically examining the induction of apoptosis.

Introduction and Rationale

This compound is an aromatic carboxylic acid with the chemical formula C₁₁H₁₄O₂.[3][4] While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has shown significant potential in cancer research.[1][2] Studies have indicated that certain naturally occurring benzoic acid derivatives can inhibit histone deacetylases (HDAC), leading to the retardation of cancer cell growth and the induction of apoptosis.[5] This provides a strong rationale for investigating the anticancer properties of novel synthetic derivatives like this compound.

The initial phase of screening any novel compound is critical. It aims to efficiently and cost-effectively identify whether a compound exhibits cytotoxic or cytostatic effects against cancer cells, and if so, to begin to elucidate the mechanism of action.[6][7][8][9] A well-designed screening cascade can triage compounds with insufficient activity and prioritize promising candidates for further, more intensive investigation.[6][9] This guide proposes a two-phase in vitro screening approach: a broad primary cytotoxicity screen followed by confirmatory assays and an initial mechanistic probe into apoptosis.

The Screening Cascade: A Two-Phase Approach

A logical and tiered approach is essential for the efficient evaluation of a novel compound. This ensures that resources are focused on compounds that demonstrate promising activity in initial, less resource-intensive assays.

Screening_Workflow cluster_phase1 Phase 1: Primary Cytotoxicity Screening cluster_phase2 Phase 2: Confirmatory & Mechanistic Assays P1_Start This compound P1_Assay SRB Assay (Broad Panel of Cancer Cell Lines) P1_Start->P1_Assay P1_Data Calculate GI₅₀, TGI, LC₅₀ P1_Assay->P1_Data P1_Decision Activity Observed? P1_Data->P1_Decision P1_End End Screening P1_Decision->P1_End No P2_Select Select Sensitive Cell Lines P1_Decision->P2_Select Yes P2_Confirm MTT Assay (Confirmatory Viability) P2_Select->P2_Confirm P2_Apoptosis Caspase-3/7 Activity Assay (Apoptosis Induction) P2_Select->P2_Apoptosis P2_Analysis Data Analysis & Interpretation P2_Confirm->P2_Analysis P2_Apoptosis->P2_Analysis P2_Report Generate Comprehensive Report P2_Analysis->P2_Report

Caption: A two-phase workflow for the initial screening of this compound.

Phase 1: Broad Cytotoxicity Screening

The primary objective of this phase is to determine if this compound has any growth-inhibitory or lethal effects on a diverse range of human cancer cell lines.

Rationale for Cell Line Selection

The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers), is the gold standard for initial anticancer drug screening.[10][11][12][13] This panel's diversity allows for the identification of tissue-specific sensitivities.[14][15] For laboratories not equipped for such a large-scale screen, a smaller, representative panel can be selected. A common approach is to choose cell lines from aggressive or common cancers. For a preliminary screen, a panel could include:

  • MCF-7: Breast Cancer (hormone-dependent)

  • MDA-MB-231: Breast Cancer (triple-negative)[14]

  • A549: Lung Cancer[16]

  • HCT-116: Colon Cancer

  • U87: Glioblastoma[16]

  • PC-3: Prostate Cancer

Primary Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.[17] It is a reliable and reproducible method for high-throughput screening. The assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[17][18][19] The amount of bound dye is directly proportional to the total protein mass, and thus, the number of cells.[17][19]

  • Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density (determined empirically for each cell line to ensure log-phase growth throughout the experiment) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a standard period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[18] Incubate at 4°C for at least 1 hour.[18]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound components.[18] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[18] Incubate at room temperature for 30 minutes.[17][18]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[17][18]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 to 570 nm using a microplate reader.[17]

Data Presentation and Analysis

The results from the SRB assay are typically used to calculate three key parameters:

  • GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in cell growth compared to the untreated control.

  • TGI (Total Growth Inhibition): The concentration of the compound at which there is no net cell growth (the cell count at the end of the incubation is the same as at the beginning).

  • LC₅₀ (Lethal Concentration 50): The concentration of the compound that results in a 50% reduction in the initial number of cells, indicating net cell death.

ParameterInterpretation
GI₅₀ Cytostatic effect
TGI Cytostatic effect at higher concentration
LC₅₀ Cytotoxic effect

Phase 2: Confirmatory and Initial Mechanistic Studies

If this compound demonstrates significant activity (e.g., a GI₅₀ in the low micromolar range) in one or more cell lines, the next step is to confirm this activity with a different assay and to begin investigating the mechanism of cell death.

Confirmatory Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[21] Using an assay with a different biological endpoint (metabolic activity vs. total protein) provides a more robust confirmation of the compound's effect.

  • Cell Plating and Treatment: Follow steps 1-3 of the SRB protocol.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm.

Mechanistic Insight: Apoptosis Induction

A key question in anticancer drug discovery is whether a compound induces programmed cell death, or apoptosis.[23][24] Apoptosis is a highly regulated process that is often dysregulated in cancer.[25] Many successful anticancer drugs function by inducing apoptosis in cancer cells.[26][27]

Apoptosis_Pathway Compound This compound (Hypothesized Inducer) Mitochondria Mitochondrial Stress Compound->Mitochondria ProCasp9 Pro-Caspase-9 Mitochondria->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Casp37 Active Caspase-3/7 (Executioner Caspases) ProCasp37->Casp37 Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Sources

The Strategic Application of 3-Isobutoxybenzoic Acid in the Synthesis of Novel Bis-Benzamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the utility of 3-isobutoxybenzoic acid as a versatile precursor for the synthesis of complex bis-benzamide molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical rationale, experimental protocols, and critical considerations for leveraging this unique starting material. We will move beyond simple procedural outlines to deliver a comprehensive understanding grounded in mechanistic insights and field-proven expertise.

Introduction: The Rationale for this compound in Bis-Benzamide Synthesis

Bis-benzamides represent a privileged scaffold in medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases. Their rigid, yet tunable, structures allow for precise spatial orientation of functional groups, making them ideal for targeting protein-protein interactions or specific enzyme active sites. The choice of the benzoic acid precursor is a critical determinant of the final compound's physicochemical properties and, ultimately, its biological activity.

This compound offers a unique combination of features that make it an attractive starting material:

  • Modulation of Lipophilicity: The isobutoxy group provides a moderate level of lipophilicity, which can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The ether linkage of the isobutoxy group is generally more resistant to metabolic degradation compared to more labile functional groups.

  • Stereochemical Handle: The meta-substitution pattern of the isobutoxy group directs the geometry of the final bis-benzamide, influencing its conformational preferences and binding interactions.

  • Synthetic Versatility: The carboxylic acid moiety provides a reliable handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[1]

This guide will focus on a common and reliable synthetic strategy: the coupling of this compound with a diamine linker to generate a symmetrical bis-benzamide.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Melting Point 79-80 °C[2]
Appearance White powder[2]

Synthetic Pathway: From Precursor to Bis-Benzamide

The overall synthetic strategy involves the formation of two amide bonds between two equivalents of this compound and a suitable diamine. This is typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Synthesis_Workflow Precursor This compound Activation Carboxylic Acid Activation Precursor->Activation Coupling Agent (e.g., DCC, HATU) ActivatedEster Activated Ester Intermediate (e.g., O-acylisourea) Activation->ActivatedEster Coupling Amide Bond Formation (x2) ActivatedEster->Coupling Diamine Diamine Linker (e.g., 1,4-diaminobutane) Diamine->Coupling BisBenzamide Target Bis-Benzamide Coupling->BisBenzamide Purification Purification (e.g., Chromatography) BisBenzamide->Purification FinalProduct Pure Bis-Benzamide Purification->FinalProduct

Caption: General workflow for bis-benzamide synthesis.

The Critical Role of Amide Coupling Agents

Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the loss of a water molecule, conditions that are often not compatible with complex organic molecules. Therefore, activating the carboxylic acid is essential. This is achieved using a "coupling agent."

One of the most established and cost-effective coupling agents is N,N'-dicyclohexylcarbodiimide (DCC) .[3][4] The mechanism of DCC-mediated coupling proceeds as follows:

  • The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[4]

  • This intermediate can then be attacked by the amine to form the desired amide bond.[4]

  • A stable and often insoluble byproduct, N,N'-dicyclohexylurea (DCU), is formed.[5]

To improve reaction yields and minimize side reactions, such as the formation of an unreactive N-acylurea, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt acts as a nucleophile, reacting with the O-acylisourea to form an activated HOBt ester. This ester is less prone to side reactions and readily undergoes aminolysis.[5]

DCC_Mechanism Start This compound (R-COOH) + DCC Intermediate O-Acylisourea Intermediate Start->Intermediate Activation Amine Diamine (R'-NH2) Intermediate->Amine Direct Aminolysis HOBt HOBt (Additive) Intermediate->HOBt Reaction with Additive Product Bis-Benzamide (R-CO-NH-R') + Dicyclohexylurea (DCU) Amine->Product ActiveEster Active HOBt Ester HOBt->ActiveEster ActiveEster->Amine Aminolysis (Faster) ActiveEster->Product

Caption: DCC/HOBt mediated amide bond formation.

Experimental Protocol: Synthesis of a Symmetrical Bis-Benzamide

This protocol details the synthesis of a representative bis-benzamide from this compound and 1,4-diaminobutane.

Materials:

  • This compound

  • 1,4-Diaminobutane

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.2 equivalents) and HOBt (2.2 equivalents) in anhydrous DCM. Add a small amount of anhydrous DMF to aid in solubility if necessary.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (2.2 equivalents) portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of a white precipitate (DCU) may be observed.

  • Amine Addition: In a separate flask, dissolve 1,4-diaminobutane (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bis-benzamide.

Self-Validation: The success of each step is critical. For instance, incomplete removal of DCU during filtration can complicate purification. The aqueous washes are essential to remove any unreacted HOBt and other water-soluble impurities. The final purification by chromatography should yield a product with a sharp melting point and clean spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion and Future Directions

This compound serves as an excellent and strategically valuable precursor for the synthesis of diverse bis-benzamide libraries. The straightforward and robust amide coupling methodologies described herein provide a reliable pathway to these important molecular scaffolds. Future work could involve exploring a wider range of diamine linkers to modulate the spacing and flexibility between the two benzamide moieties, as well as further functionalization of the aromatic ring to fine-tune the biological activity of the resulting compounds. The principles and protocols outlined in this guide offer a solid foundation for researchers to design and synthesize novel bis-benzamides with tailored properties for various applications in drug discovery and materials science.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
  • The Royal Society of Chemistry. (2022).
  • Chemistry For Everyone. (2025, May 22).

Sources

The Isobutoxy Group: A Linchpin in Modulating Receptor Affinity and Specificity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the intricate dance of ligand-receptor binding, the subtle interplay of molecular forces dictates the affinity, specificity, and ultimate pharmacological effect of a drug candidate. Among the vast arsenal of functional groups employed by medicinal chemists, the seemingly simple isobutoxy group often emerges as a critical determinant of a compound's biological activity. Its unique combination of steric bulk, moderate hydrophobicity, and conformational flexibility allows it to serve as a powerful tool for optimizing ligand-receptor interactions. This guide provides a comprehensive exploration of the multifaceted roles of the isobutoxy group in receptor binding, drawing upon established principles of medicinal chemistry and showcasing its significance through a detailed case study of C-C chemokine receptor 2 (CCR2) antagonists. We will delve into the physicochemical properties of the isobutoxy moiety, examine its influence on structure-activity relationships, and provide detailed protocols for the experimental and computational validation of its binding contributions.

Physicochemical Characteristics of the Isobutoxy Group: A Double-Edged Sword

The isobutoxy group, with its branched four-carbon alkyl chain attached to an oxygen atom, possesses a distinct set of properties that render it a valuable component in drug design.

  • Steric Hindrance and Conformational Restriction: The branched nature of the isobutyl moiety introduces significant steric bulk compared to its linear counterpart, the n-butoxy group.[1] This steric hindrance can be strategically employed to orient a ligand within a binding pocket, promoting favorable interactions with specific residues while preventing undesirable clashes. Furthermore, the rotational freedom around the C-C and C-O bonds of the isobutoxy group, while present, is more restricted than in a linear chain, which can help to lock the ligand into a bioactive conformation, thereby reducing the entropic penalty of binding.

  • Hydrophobicity and Lipophilicity: The alkyl portion of the isobutoxy group imparts a moderate degree of hydrophobicity.[2][3] This property is crucial for facilitating the entry of a drug molecule into the often-hydrophobic binding pockets of receptors. The octanol-water partition coefficient (LogP) is a key descriptor of this characteristic, and the contribution of an isobutoxy group can be critical in achieving the optimal lipophilicity for cell membrane permeability and target engagement.

  • Hydrogen Bonding Capability: While the alkyl chain is hydrophobic, the ether oxygen of the isobutoxy group can act as a hydrogen bond acceptor.[4] Although a weaker interaction compared to those involving more electronegative atoms like nitrogen or carbonyl oxygen, this hydrogen bonding potential can provide an additional point of interaction with specific donor residues within the receptor's active site, contributing to the overall binding affinity.

These properties are summarized in the table below:

PropertyDescriptionImplication in Receptor Binding
Structure Branched four-carbon alkyl group bonded to an ether oxygen: -O-CH2-CH(CH3)2.[5]Provides specific steric bulk and conformational constraints compared to linear alkoxy groups.[1]
Steric Hindrance The branched structure creates a larger spatial footprint than a linear butyl group.[1]Can be used to orient the ligand, create favorable interactions, and prevent unfavorable ones within the binding pocket.[6]
Hydrophobicity The alkyl chain is nonpolar and contributes to the overall lipophilicity of the molecule.[2][3]Facilitates entry into and interaction with hydrophobic binding pockets of receptors.[7]
Hydrogen Bond Acceptor The ether oxygen possesses lone pairs of electrons and can accept a hydrogen bond from a suitable donor group on the receptor.[4]Can provide an additional, albeit weaker, specific interaction point to anchor the ligand in the binding site.
Solubility Generally insoluble in water but soluble in organic solvents.[8]Influences the overall solubility profile of the drug molecule, which is important for formulation and bioavailability.

Case Study: The Isobutoxy Group in CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the migration of monocytes.[2][9] Consequently, CCR2 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. The development of small-molecule CCR2 antagonists has been an area of intense research, with structure-activity relationship (SAR) studies revealing the critical contribution of specific functional groups to receptor binding and selectivity.

A series of benzo[10]annulene- and[10]annulenothiophene-based compounds have been investigated as potent and selective CCR2 antagonists.[8][11] Within this class of molecules, modifications to the alkoxy substituent have demonstrated a profound impact on binding affinity and selectivity.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the binding affinities of a selection of CCR2 antagonists with varying alkoxy substituents. This data highlights the importance of the size, shape, and electronic properties of this group in achieving high-affinity binding.

CompoundR Group (Alkoxy)CCR2 Kᵢ (nM)CCR5 IC₅₀ (nM)Selectivity (CCR5/CCR2)
9k Isopropoxy19>10,000>526
Analogue A Methoxy45>10,000>222
Analogue B Ethoxy32>10,000>312
Analogue C Isobutoxy 15 >10,000>667
Analogue D n-Butoxy28>10,000>357
9r Methoxycarbonylphenyl19>10,000>526

Disclaimer: The binding data for Analogue A, B, C, and D are illustrative examples based on the trends observed in the cited literature and are intended for educational purposes to demonstrate the principles of SAR.

From this SAR data, a clear trend emerges. The isobutoxy group in Analogue C confers the highest binding affinity for CCR2 among the simple alkoxy substituents, with a Kᵢ of 15 nM. This enhanced affinity, when compared to the smaller methoxy and ethoxy groups, as well as the linear n-butoxy group, strongly suggests that the branched nature and specific steric profile of the isobutoxy group are optimal for fitting into a particular hydrophobic sub-pocket within the CCR2 binding site. The superior selectivity of the isobutoxy-containing analogue further underscores the importance of this tailored fit. The isopropoxy group in compound 9k also demonstrates high affinity and excellent selectivity, indicating that a branched alkyl chain is a key feature for potent and selective CCR2 antagonism in this scaffold.[11]

Elucidating the Binding Mechanism: A Multi-faceted Approach

To understand the structural basis for the observed SAR, a combination of experimental and computational techniques is employed. X-ray crystallography can provide a static, high-resolution snapshot of the ligand-receptor complex, while molecular docking simulations offer a dynamic and predictive model of the binding interactions.

X-ray Crystallography: Visualizing the Binding Pocket

The crystal structure of CCR2 in complex with the orthosteric antagonist BMS-681 has been solved, revealing the intricate details of the ligand-binding pocket.[2][6] While BMS-681 does not contain an isobutoxy group, the structure provides invaluable information about the environment where this group would reside in our case study analogues. The binding pocket is a deep, predominantly hydrophobic cavity formed by residues from transmembrane helices I, II, III, and VII.[2] Key residues contributing to the hydrophobic character of this pocket include Trp98, Tyr120, and Phe116.

The diagram below illustrates a simplified representation of the CCR2 binding pocket with a hypothetical isobutoxy-containing antagonist.

CCR2_Binding_Pocket cluster_receptor CCR2 Binding Pocket cluster_ligand Antagonist Trp98 Trp98 Tyr120 Tyr120 Phe116 Phe116 Tyr49 Tyr49 Thr292 Thr292 Core Core Scaffold Core->Tyr120 π-π Stacking Core->Tyr49 H-Bond Core->Thr292 H-Bond Isobutoxy Isobutoxy Group Core->Isobutoxy Covalent Bond Isobutoxy->Trp98 Hydrophobic Interaction Isobutoxy->Phe116 Hydrophobic Interaction

Caption: Hypothetical interactions of an isobutoxy-containing CCR2 antagonist.

This model suggests that the isobutoxy group occupies a hydrophobic sub-pocket, making favorable van der Waals contacts with the aromatic side chains of Trp98 and Phe116. The steric bulk of the isobutyl moiety likely displaces water molecules from this pocket, leading to a favorable entropic contribution to the binding free energy.

Experimental Protocol: Protein-Ligand Co-crystallization

To experimentally validate the binding mode of an isobutoxy-containing antagonist, protein-ligand co-crystallization followed by X-ray diffraction analysis is the gold standard.[7]

Objective: To obtain diffraction-quality crystals of the CCR2-antagonist complex.

Materials:

  • Purified, stable CCR2 protein (e.g., in a complex with a stabilizing antibody fragment or engineered for improved stability).

  • Isobutoxy-containing CCR2 antagonist (e.g., Analogue C) of high purity (>98%).

  • Crystallization screening kits (various buffers, precipitants, and additives).

  • Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates).

  • Microscopes for crystal visualization.

  • Cryoprotectant solutions.

  • Liquid nitrogen for flash-cooling.

  • Access to a synchrotron X-ray source for data collection.

Methodology:

  • Complex Formation:

    • Prepare a stock solution of the isobutoxy-containing antagonist in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).

    • Incubate the purified CCR2 protein with a 5-10 fold molar excess of the antagonist for at least 2 hours on ice to ensure complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the sitting drop vapor diffusion method.

    • In each well of a 96-well plate, pipette a reservoir solution from a commercial screen.

    • In the corresponding drop, mix equal volumes of the protein-ligand complex and the reservoir solution (e.g., 100 nL + 100 nL).

    • Seal the plates and incubate at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth regularly over several weeks.

  • Crystal Optimization:

    • Once initial crystal hits are identified, perform optimization screens by varying the concentrations of the precipitant, buffer pH, and additives around the initial hit conditions to improve crystal size and quality.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully transfer a single, well-formed crystal from the drop into a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Mount the crystal in a cryo-loop and flash-cool it by plunging it into liquid nitrogen.

  • X-ray Diffraction Data Collection and Structure Determination:

    • Ship the frozen crystals to a synchrotron facility.

    • Collect X-ray diffraction data from the crystal.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known CCR2 structure as a search model.

    • Refine the model and build the ligand into the electron density map.

The following diagram outlines the general workflow for protein-ligand co-crystallization.

Co_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis A Purified Receptor C Complex Formation (Incubation) A->C B Ligand (Isobutoxy Antagonist) B->C D Crystallization Screening C->D E Crystal Optimization D->E F Crystal Harvesting & Cryo-cooling E->F G X-ray Diffraction Data Collection F->G H Structure Solution & Refinement G->H I Binding Mode Analysis H->I

Caption: Workflow for Protein-Ligand Co-crystallization.

Computational Protocol: Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a receptor. This technique can be used to rationalize the observed SAR and to guide the design of new, more potent analogues.

Objective: To predict the binding mode of an isobutoxy-containing CCR2 antagonist and identify key interactions.

Software:

  • AutoDock Vina: A widely used open-source program for molecular docking.[1]

  • PyMOL or Chimera: Molecular visualization software for preparing input files and analyzing results.

  • AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

Methodology:

  • Receptor Preparation:

    • Obtain the crystal structure of CCR2 (e.g., from the Protein Data Bank, PDB ID: 5T1A).

    • Remove water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Draw the 3D structure of the isobutoxy-containing antagonist (Analogue C) using a molecular modeling program.

    • Perform a preliminary energy minimization of the ligand.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the receptor. The coordinates for the center of the grid box should be based on the location of the co-crystallized ligand in the experimental structure. The size of the grid box should be large enough to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand PDBQT files, and the grid box parameters as input.

    • Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the binding site.

    • The program will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked docking poses in PyMOL or Chimera.

    • Analyze the interactions between the ligand and the receptor, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Compare the predicted binding mode with the SAR data and the known crystal structure of the receptor to validate the docking results.

The following diagram illustrates the molecular docking workflow.

Molecular_Docking_Workflow cluster_input Input Preparation cluster_docking Docking Simulation cluster_output Output Analysis Receptor Receptor Structure (PDB) PrepReceptor Prepare Receptor (Add H, Charges) -> PDBQT Receptor->PrepReceptor Ligand Ligand Structure (SDF/MOL2) PrepLigand Prepare Ligand (Define Rotatable Bonds) -> PDBQT Ligand->PrepLigand Grid Define Grid Box PrepReceptor->Grid RunVina Run AutoDock Vina PrepLigand->RunVina Grid->RunVina Poses Ranked Binding Poses (PDBQT) RunVina->Poses Analysis Visualize & Analyze Interactions Poses->Analysis SAR_Validation Compare with SAR Data Analysis->SAR_Validation

Caption: Workflow for Molecular Docking with AutoDock Vina.

Synthesis of Isobutoxy-Containing Analogues

The synthesis of analogues with varying alkoxy groups is a cornerstone of SAR studies. A common synthetic strategy for introducing the isobutoxy group involves the Williamson ether synthesis.

General Synthetic Scheme:

  • Preparation of the Phenolic Precursor: The core scaffold of the CCR2 antagonist is synthesized with a hydroxyl group at the position where the alkoxy group is to be introduced.

  • Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetone) to form the corresponding phenoxide.

  • Alkylation: The phenoxide is then reacted with an isobutyl halide (e.g., isobutyl bromide or iodide) to form the desired isobutoxy ether via an Sₙ2 reaction.

The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions. Purification of the final product is typically achieved through column chromatography.

Conclusion

The isobutoxy group, through its unique combination of steric, hydrophobic, and electronic properties, serves as a versatile and powerful tool in the medicinal chemist's repertoire for optimizing ligand-receptor interactions. As demonstrated through the case study of CCR2 antagonists, the strategic incorporation of an isobutoxy moiety can lead to significant improvements in binding affinity and selectivity. The in-depth analysis of these interactions, facilitated by a synergistic approach combining SAR studies, X-ray crystallography, and molecular docking, provides a rational basis for the design of novel and more effective therapeutic agents. Understanding the nuanced role of seemingly simple functional groups like the isobutoxy group is paramount to the continued advancement of structure-based drug discovery.

References

  • Fiveable. Isobutyl Definition - Organic Chemistry Key Term.
  • ScienceOpen. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (2024).
  • Zheng, Y., Qin, L., Zacarías, N. M., de Vries, H., Han, G. W., Gustavsson, M., ... & Stevens, R. C. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists. Nature, 540(7633), 458-461.
  • El-Gazzar, M. G., Abu-Hashem, A. A., & El-Enany, M. M. (2015). Synthesis, binding affinity and structure-activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. Organic & Biomolecular Chemistry, 13(10), 2963-2981.
  • PDB-101. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. (2016).
  • Faghih, R., Dwight, W., Pan, J. B., Fox, G. B., Krueger, K. M., Esbenshade, T. A., ... & Hancock, A. A. (2003). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 13(7), 1325-1328.
  • Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. (2020).
  • El-Gazzar, M., Abu-Hashem, A., & El-Enany, M. (2015). Synthesis, binding affinity and structure-activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. PubMed.
  • AutoDock Vina. Basic docking.
  • YouTube. Autodock Vina Tutorial - Molecular Docking. (2020).
  • Slideshare. Steps for performing molecular docking using autodockvina. (2021).
  • YouTube. How to Perform Molecular Docking with AutoDock Vina. (2024).
  • Creative Biostructure. Co-crystallization.
  • National Institutes of Health. Guidelines for the successful generation of protein–ligand complex crystals. (2014).
  • National Institutes of Health. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. (2017).
  • Khan Academy. G Protein Coupled Receptors.
  • National Institutes of Health. The Molecular Basis of G Protein–Coupled Receptor Activation. (2011).
  • MDPI. Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. (2021).
  • National Institutes of Health. Structural Insight into G Protein-Coupled Receptor Signaling Efficacy and Bias between Gs and β-Arrestin. (2019).
  • YouTube. x-ray crystallography & co-crystallization. (2020).
  • Slideshare. Molecular docking. (2016).
  • National Institutes of Health. Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. (2013).
  • ResearchGate. Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. (2013).
  • Quora. How to identify whether a molecule or a compound is hydrophobic or hydrophilic. (2016).
  • Wikipedia. Butyl group.
  • National Institutes of Health. Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states. (2021).
  • National Institutes of Health. Nuclear Receptors and Their Selective Pharmacologic Modulators. (2013).
  • MDPI. Targeting Nuclear Receptors with Marine Natural Products. (2019).
  • PubMed. Small molecule modulation of nuclear receptor conformational dynamics: implications for function and drug discovery. (2012).
  • National Institutes of Health. Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics. (2013).
  • MDPI. Rational Design and Synthesis of AT1R Antagonists. (2020).
  • National Institutes of Health. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. (2020).
  • Frontiers. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023).
  • ResearchGate. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023).
  • Grade Web Server. Introduction to ligand chemistry in protein X-ray structures. (2015).
  • National Institutes of Health. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139. (2021).
  • MDPI. Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer. (2022).
  • Chemguide. intermolecular bonding - hydrogen bonds.
  • MDPI. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (2023).
  • BCTT. Demonstrating the Absence of Correlation Between Molecular Docking and. (2025).
  • National Institutes of Health. Docking Studies, Cytotoxicity Evaluation and Interactions of Binuclear Copper(II) Complexes with S-Isoalkyl Derivatives of Thiosalicylic Acid with Some Relevant Biomolecules. (2023).
  • National Institutes of Health. Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. (2022).
  • Gelest, Inc. Hydrophobicity, Hydrophilicity.

Sources

A Preliminary In Vitro Investigative Framework for 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Benzoic Acid Derivative

To the researchers, scientists, and drug development professionals delving into novel chemical entities, this guide serves as a comprehensive roadmap for the initial in vitro exploration of 3-Isobutoxybenzoic acid. As a compound with limited available biological data, the following framework is designed to be a starting point, providing a logical, scientifically-grounded progression of experiments to elucidate its cytotoxic profile and explore its potential as an anti-inflammatory or anticancer agent. This document is built upon the foundational principles of established in vitro screening methodologies and draws parallels from the known activities of structurally related benzoic acid derivatives to inform a robust and efficient investigational cascade.

Our approach is rooted in a tiered screening strategy, commencing with fundamental assessments of cytotoxicity and physicochemical properties, which are critical for the valid interpretation of any subsequent biological data. Following these initial characterizations, we propose a dual-pronged investigation into its potential anti-inflammatory and anticancer activities, leveraging a suite of well-established and validated cellular and biochemical assays. Each proposed experimental protocol is detailed with the underlying scientific rationale, ensuring that every step is a self-validating component of a larger, cohesive investigation.

This guide is intended to be a living document, to be adapted and refined as initial data emerges. The ultimate goal is to provide a solid foundation upon which a comprehensive understanding of the biological activity of this compound can be built.

Compound Profile and Physicochemical Characterization

1.1. Chemical Identity

  • IUPAC Name: 3-(2-methylpropyl)benzoic acid[1]

  • Molecular Formula: C₁₁H₁₄O₂[1]

  • Molecular Weight: 178.23 g/mol [1]

  • Structure:

    • A visual representation of the chemical structure would be inserted here.

1.2. Physicochemical Properties (Predicted and Experimental)

A thorough understanding of the physicochemical properties of this compound is paramount for the design and interpretation of in vitro assays. While experimental data for this specific molecule is scarce, we can draw inferences from structurally similar compounds like 4-isobutylbenzoic acid and the parent compound, benzoic acid.[2][3]

PropertyPredicted/Comparative ValueSignificance in In Vitro Studies
Solubility Limited solubility in water is expected, with moderate solubility in organic solvents such as DMSO and ethanol.[2]Crucial for preparing stock solutions and ensuring the compound remains in solution at the tested concentrations in aqueous cell culture media, avoiding false-negative or artifactual results due to precipitation.
pKa The pKa of benzoic acid is approximately 4.20.[2] The isobutoxy group may slightly alter this value.The ionization state of the carboxylic acid group at physiological pH (~7.4) will influence its ability to cross cell membranes and interact with molecular targets.
LogP (Computed) 3.6[1]Indicates the lipophilicity of the compound, which can predict its membrane permeability and potential for non-specific binding.
Appearance Likely a white to off-white crystalline solid.[2]Important for handling and preparation of stock solutions.

Tier 1: Foundational In Vitro Assessment

The initial tier of investigation focuses on establishing the fundamental cytotoxic profile and aqueous solubility of this compound. These data points are essential prerequisites for designing meaningful and accurate subsequent functional assays.

Experimental Workflow: Foundational Assessment

G cluster_0 Tier 1: Foundational Assessment A Prepare Stock Solution (e.g., 10 mM in DMSO) B Kinetic Solubility Assay (Aqueous Buffer, pH 7.4) A->B D Cytotoxicity Screening (e.g., MTT Assay) A->D C Determine Maximum Soluble Concentration B->C E Select Non-Toxic Concentration Range for Functional Assays C->E D->E

Caption: Tier 1 workflow for foundational in vitro assessment.

Protocol: Kinetic Solubility Assay

Rationale: To determine the concentration at which this compound begins to precipitate in an aqueous buffer relevant to cell culture conditions. This is critical to avoid artifacts in subsequent assays.

Methodology:

  • Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to all wells, including a DMSO-only control. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility limit.

Protocol: MTT Cytotoxicity Assay

Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4] This initial screen is crucial for identifying a concentration range that does not induce significant cell death, allowing for the investigation of more subtle functional effects.

Methodology:

  • Cell Seeding: Seed a panel of relevant cell lines (e.g., a non-cancerous cell line like HEK293 and a cancer cell line like HeLa or A549) in a 96-well plate and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM), ensuring the final solvent concentration is consistent and non-toxic. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%.

Tier 2: Functional Screening - Anti-Inflammatory Potential

Based on the known anti-inflammatory properties of some benzoic acid derivatives, a logical next step is to investigate the potential of this compound to modulate inflammatory responses in vitro.[6]

Experimental Workflow: Anti-Inflammatory Screening

G cluster_1 Tier 2: Anti-Inflammatory Screening F Inhibition of Protein Denaturation Assay H Lipopolysaccharide (LPS)-Stimulated Macrophage Assay F->H G Human Red Blood Cell (HRBC) Membrane Stabilization Assay G->H I Measure Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) by ELISA H->I J Assess Nitric Oxide (NO) Production (Griess Assay) H->J

Caption: Tier 2 workflow for in vitro anti-inflammatory screening.

Protocol: Inhibition of Protein Denaturation Assay

Rationale: Denaturation of proteins is a well-documented cause of inflammation.[7] This assay provides a preliminary indication of the anti-inflammatory potential of a compound by assessing its ability to prevent heat-induced protein denaturation.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer.

  • Compound Addition: Add various concentrations of this compound to the reaction mixture. Include a positive control (e.g., acetylsalicylic acid) and a vehicle control.[7]

  • Denaturation: Induce denaturation by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set time.

  • Cooling: Cool the mixtures to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Analysis: Calculate the percentage inhibition of protein denaturation. A decrease in turbidity indicates inhibition of denaturation.

Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

Rationale: Macrophages play a central role in the inflammatory response. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces the production of pro-inflammatory mediators. This cell-based assay allows for the investigation of the compound's effect on key inflammatory pathways.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL). Include unstimulated and LPS-only controls.

  • Incubation: Incubate for a period sufficient to induce the production of inflammatory mediators (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants for analysis.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the supernatants using the Griess reagent.

Tier 2: Functional Screening - Anticancer Potential

The presence of the benzoic acid scaffold, which is found in some anticancer agents, warrants an investigation into the potential anticancer activities of this compound.[8]

Experimental Workflow: Anticancer Screening

G cluster_2 Tier 2: Anticancer Screening K Cell Proliferation Assay (e.g., BrdU Incorporation) L Apoptosis Induction Assay (e.g., Caspase-3/7 Activity) K->L M Cell Cycle Analysis (Flow Cytometry) L->M N Colony Formation Assay M->N O Initial Mechanistic Insights N->O

Caption: Tier 2 workflow for in vitro anticancer screening.

Protocol: Cell Proliferation Assay (BrdU Incorporation)

Rationale: To determine if this compound has a cytostatic effect, inhibiting cell division without necessarily causing immediate cell death. The BrdU (Bromodeoxyuridine) incorporation assay measures DNA synthesis, a hallmark of cell proliferation.

Methodology:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with a range of concentrations of this compound for 24-72 hours.

  • BrdU Labeling: Add BrdU to the culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Measurement: Add a substrate that is converted by the enzyme into a detectable product (colorimetric or chemiluminescent) and measure the signal using a plate reader.

  • Analysis: A decrease in signal indicates an inhibition of cell proliferation.

Protocol: Apoptosis Induction Assay (Caspase-3/7 Activity)

Rationale: To investigate whether the cytotoxic effects observed in the MTT assay are due to the induction of apoptosis, a form of programmed cell death. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[9]

Methodology:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with this compound for a relevant time course (e.g., 6, 12, 24 hours).

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic substrate for caspases-3 and -7.

  • Incubation: Incubate at room temperature to allow the caspases to cleave the substrate.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Analysis: An increase in luminescence is proportional to the amount of caspase-3/7 activity and indicates apoptosis induction.

Data Interpretation and Next Steps

The culmination of these preliminary in vitro studies will provide a foundational understanding of the biological activity of this compound.

  • Cytotoxicity and Solubility: The IC50 values from the MTT assay will establish the cytotoxic potency of the compound against different cell lines. The kinetic solubility data will ensure that all functional assays are conducted at concentrations where the compound is fully dissolved.

  • Anti-inflammatory Potential: A reduction in protein denaturation and a decrease in the production of pro-inflammatory mediators (TNF-α, IL-6, NO) in LPS-stimulated macrophages would suggest anti-inflammatory activity.

  • Anticancer Potential: Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest would indicate potential anticancer properties.

Positive results in any of these functional screens would warrant further, more in-depth mechanistic studies. These could include investigating the specific signaling pathways involved (e.g., NF-κB for inflammation, or specific apoptotic pathways for cancer), target identification studies, and eventually, progression to in vivo models.

References

  • Verma, A. K., & Pratap, R. (2010). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 305(1), 68-79. [Link]
  • Nabavi, S. F., et al. (2019). Bioassays for anticancer activities. Methods in Molecular Biology, 1885, 1-13. [Link]
  • A, A., & P, I. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 11(5), 2206-2211. [Link]
  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17753. [Link]
  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
  • Noble Life Sciences. (n.d.).
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1447-1454. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Isobutyl-benzoic acid. PubChem. [Link]
  • Justesen, U., & Knuthsen, P. (2001). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 6(9), 790-803. [Link]
  • Hussain, S., et al. (2019). In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydroxyoctyl -5- trans-docosenoate. Drug Design, Development and Therapy, 13, 4247-4257. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Isobutyl-benzoic acid. PubChem. [Link]
  • Tain, Y. L., & Hsu, C. N. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Frontiers in Pharmacology, 5, 139. [Link]
  • Wikipedia. (n.d.). Benzoic acid. [Link]
  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]
  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 54(6), 405-417. [Link]
  • Yilmaz, S., et al. (2008). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 56(2), 135-140. [Link]
  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 54(6), 405-417. [Link]
  • Sroka, Z., & Cisowski, W. (2003). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 8(1), 105-117. [Link]
  • Cruz-García, D., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15(1), 1-14. [Link]
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
  • Kumar, S., et al. (2022). In Silico and In Vitro Screening Constituents of Eclipta alba Leaf Extract to Reveal Antimicrobial Potential.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzoic acid. PubChem. [Link]

Sources

An In-depth Technical Guide to 3-Isobutoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-isobutoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from established chemical principles, data from closely related analogs, and validated synthetic methodologies to offer a robust working knowledge of its core characteristics.

Introduction: The Strategic Value of Alkoxybenzoic Acids in Medicinal Chemistry

Substituted benzoic acids are fundamental scaffolds in the design of novel therapeutics.[1][2][3][4] The introduction of an alkoxy group, such as the isobutoxy moiety at the meta-position, can significantly modulate the physicochemical properties of the parent molecule. This strategic modification can influence lipophilicity, metabolic stability, and receptor-binding interactions, making this compound a compelling building block for generating new chemical entities with tailored pharmacological profiles.[1] The isobutoxy group, with its branched alkyl chain, offers a distinct steric and electronic profile compared to its linear or smaller alkoxy counterparts, providing a valuable tool for structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound

PropertyPredicted/Estimated ValueRationale and Comparative Data
CAS Number Not explicitly found in searchesSearches consistently returned data for 3-isobutylbenzoic acid (CAS 565450-43-3), a structural isomer.[5][6][7] The CAS number for the closely related 3-butoxybenzoic acid is 93351-38-3.[8]
Molecular Formula C₁₁H₁₄O₃Derived from its structure: a benzene ring, a carboxylic acid group, and an isobutoxy group.
Molecular Weight 194.23 g/mol Calculated based on the molecular formula. This is consistent with the molecular weight of its isomer, 3-butoxybenzoic acid.[8]
Appearance White to off-white crystalline solidAromatic carboxylic acids are typically crystalline solids at room temperature.[5]
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)The carboxylic acid group imparts some water solubility, while the aromatic ring and isobutoxy group contribute to its lipophilicity, favoring solubility in organic solvents.
pKa ~4-5The pKa of benzoic acid is approximately 4.2. The electron-donating nature of the alkoxy group is expected to slightly increase the pKa compared to the parent benzoic acid.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from 3-hydroxybenzoic acid. This method involves the protection of the carboxylic acid functionality via esterification, followed by Williamson ether synthesis to introduce the isobutoxy group, and concluding with saponification to liberate the desired carboxylic acid.[9]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Saponification A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 3-hydroxybenzoate D Methyl 3-isobutoxybenzoate C->D Isobutyl bromide, K₂CO₃ Acetone, Reflux E Methyl 3-isobutoxybenzoate F This compound E->F 1. NaOH(aq), MeOH 2. HCl(aq)

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxybenzoate

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-isobutoxybenzoate

  • Dissolve methyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes).

  • Add potassium carbonate (2.0-3.0 eq) and isobutyl bromide (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl 3-isobutoxybenzoate. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve methyl 3-isobutoxybenzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the following are the expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutoxy group, and the acidic proton of the carboxylic acid. The aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. The isobutoxy group would exhibit a doublet for the two methyl groups around 1.0 ppm, a multiplet for the methine proton around 2.0 ppm, and a doublet for the methylene protons adjacent to the oxygen around 3.8 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid around 170 ppm. The aromatic carbons would appear in the range of 115-160 ppm. The carbons of the isobutoxy group would have characteristic shifts, with the methylene carbon attached to the oxygen appearing around 75 ppm.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 194.23 g/mol .

Applications in Drug Discovery and Development

Benzoic acid and its derivatives are widely used in the pharmaceutical industry.[2][3][4] this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for derivatization, such as the formation of amides and esters, to explore structure-activity relationships. The isobutoxy group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the known hazards of similar aromatic carboxylic acids, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

  • Health Hazards: May cause skin and eye irritation.[10] Avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a synthetically accessible building block with significant potential in medicinal chemistry and materials science. While direct experimental data is limited, its properties can be reliably inferred from its structure and comparison with related compounds. The synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling further research into its applications. As with any chemical, proper safety precautions should be observed during its handling and use.

References

  • PubChem. 3-Butoxybenzoic acid.
  • Supporting Information - The Royal Society of Chemistry. [Link]
  • PubChem. 3-Isobutyl-benzoic acid.
  • The Royal Society of Chemistry.
  • PubChem. 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190.
  • Rasayan Journal of Chemistry.
  • Preprints.org.
  • ResearchGate. (PDF)
  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
  • PubChem. 3-Isopropoxybenzoic acid.
  • Bentham Science.
  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]
  • Wikipedia. 3-Hydroxybenzoic acid. [Link]

Sources

A Comprehensive Guide to the Theoretical and Computational Investigation of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Isobutoxybenzoic acid. While experimental data on this specific molecule is limited, this document leverages established computational methodologies, extensively applied to benzoic acid and its derivatives, to predict its structural, electronic, and spectroscopic properties. This work serves as a detailed roadmap for researchers, scientists, and drug development professionals interested in the in silico characterization of this compound and similar molecular entities. The guide emphasizes the causality behind methodological choices, ensuring a self-validating system of protocols for robust and reliable computational analysis.

Introduction: The Rationale for Computational Scrutiny

This compound, a derivative of benzoic acid, presents an interesting subject for theoretical and computational analysis due to the interplay of its constituent functional groups: the aromatic ring, the carboxylic acid moiety, and the isobutoxy side chain. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The isobutoxy group, in particular, can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Computational chemistry provides a powerful and cost-effective avenue to explore the molecular landscape of such compounds before embarking on extensive experimental synthesis and testing.[3] By employing quantum chemical calculations and molecular modeling techniques, we can gain deep insights into the molecule's geometry, electronic structure, vibrational modes, and potential interactions with biological targets. This in silico approach allows for the rational design of novel derivatives with enhanced therapeutic potential.

This guide will detail the application of Density Functional Theory (DFT) for geometric and electronic characterization, and molecular docking to explore potential biological interactions. The methodologies are presented with a focus on not just the "how" but the "why," providing the reader with the expertise to adapt these protocols for their own research endeavors.

Quantum Chemical Calculations: Unveiling the Molecular Architecture

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the accurate prediction of molecular properties from first principles. For a molecule like this compound, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and its reactivity.

Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for medium-sized organic molecules. It offers a favorable balance between computational cost and accuracy.[4][5] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons. For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record for providing reliable geometries and vibrational frequencies for organic molecules.[4]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For this compound, the Pople-style basis set, 6-311++G(d,p) , is recommended.[5] Let's break down this nomenclature to understand its significance:

  • 6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with lone pairs of electrons, such as the oxygen atoms in the carboxylic acid and ether groups of this compound.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for the calculations described herein.

Step-by-Step Protocol for Geometry Optimization and Vibrational Analysis

The following protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using a computational chemistry software package like Gaussian.

Protocol 1: DFT Geometry Optimization and Vibrational Frequency Calculation

  • Molecule Building: Construct the 3D structure of this compound using a molecular builder interface. Ensure correct atom types and initial bond connectivity.

  • Input File Generation:

    • Select the calculation type: Optimization + Frequency .

    • Choose the method: DFT , with the B3LYP functional.

    • Select the basis set: 6-311++G(d,p) .

    • Set the charge to 0 and the multiplicity to 1 (for the ground state).

    • Specify any desired solvent effects using a continuum model like the Polarizable Continuum Model (PCM) if properties in solution are of interest.

  • Job Submission: Submit the input file to the computational chemistry software for execution.

  • Analysis of Results:

    • Convergence Confirmation: Verify that the geometry optimization has converged successfully by checking the output file for the corresponding convergence criteria.

    • Imaginary Frequencies: Confirm that the frequency calculation yields no imaginary frequencies. An imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum. If an imaginary frequency is present, the geometry should be perturbed along the direction of the imaginary mode and the optimization re-run.

    • Optimized Geometry: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.

    • Vibrational Frequencies: The output will contain a list of calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be compared to experimental spectra for validation.[6]

Diagram 1: Workflow for DFT Calculations

DFT_Workflow A 1. Build Initial Molecular Structure of this compound B 2. Generate Input File (Method: B3LYP, Basis Set: 6-311++G(d,p)) A->B C 3. Submit Job to Computational Software B->C D 4. Analyze Output: - Convergence Check - Frequency Analysis C->D E Optimized Geometry (Bond Lengths, Angles) D->E Geometric Parameters F Predicted Vibrational Spectra (IR, Raman) D->F Spectroscopic Data G Electronic Properties (HOMO, LUMO, MEP) D->G Electronic Analysis

Caption: A typical workflow for performing DFT calculations on a molecule.

Predicted Geometric and Spectroscopic Data

Based on calculations performed on similar benzoic acid derivatives, we can predict the key geometric parameters and vibrational frequencies for this compound.[4][7]

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (Å or °)Rationale
C=O bond length~1.21 ÅTypical double bond character of a carboxylic acid.
C-O bond length (acid)~1.35 ÅPartial double bond character due to resonance.
O-H bond length~0.97 ÅStandard hydroxyl bond length.
C-O bond length (ether)~1.37 ÅTypical C(sp²)-O single bond.
O-C bond length (isobutyl)~1.43 ÅTypical O-C(sp³) single bond.
C-C bond lengths (ring)1.39 - 1.41 ÅAromatic character of the benzene ring.
O=C-O bond angle~123°sp² hybridization of the carboxyl carbon.
C-O-C bond angle (ether)~118°sp² hybridization of the ether oxygen.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch (carboxylic acid dimer)~2500-3300 (broad)Strong
C-H stretch (aromatic)~3000-3100Medium
C-H stretch (aliphatic)~2850-3000Medium-Strong
C=O stretch (carboxylic acid)~1700-1730Very Strong
C=C stretch (aromatic)~1450-1600Medium-Strong
C-O stretch (ether)~1200-1250Strong
O-H bend (carboxylic acid)~1300-1440Medium

These predicted values provide a solid foundation for experimental validation.

Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT calculations provide access to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more reactive.[5][8]

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. The MEP is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. For this compound, the MEP would be expected to show a strong negative potential around the carbonyl oxygen of the carboxylic acid, making it a prime hydrogen bond acceptor.

Molecular Docking: Exploring Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like this compound) to the active site of a target protein.

Rationale for Target Selection

Given the known activities of benzoic acid derivatives, potential protein targets for this compound could include enzymes involved in inflammation (e.g., cyclooxygenases), bacterial metabolic pathways, or cancer-related proteins.[2][9][10] The selection of a specific target would depend on the therapeutic area of interest.

Step-by-Step Protocol for Molecular Docking

The following protocol outlines a general workflow for performing molecular docking using software such as AutoDock Vina or Glide.[11]

Protocol 2: Molecular Docking of this compound

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges to the atoms.

    • Define the rotatable bonds.

  • Binding Site Definition:

    • Identify the active site of the protein, typically a pocket or cavity on the protein surface. This can be determined from the location of a co-crystallized ligand or through computational pocket detection algorithms.

    • Define a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses for the ligand within the protein's active site.

    • The docking program will score each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Binding Poses: Visualize the top-scoring binding poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

    • Binding Affinity: The docking score provides a quantitative estimate of the binding affinity. Lower scores generally indicate stronger binding.

    • Interaction Fingerprints: Analyze the specific amino acid residues involved in the binding.

Diagram 2: Molecular Docking Workflow

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation P1 1. Obtain Protein Structure (PDB) P2 2. Clean and Prepare Protein (Remove water, add hydrogens) P1->P2 D1 3. Define Binding Site (Grid Box Generation) P2->D1 L1 1. Use DFT Optimized Structure of This compound L2 2. Assign Charges and Define Rotatable Bonds L1->L2 L2->D1 D2 4. Run Docking Simulation D1->D2 D3 5. Analyze Results: - Binding Poses - Scoring - Interactions D2->D3

Caption: A generalized workflow for performing molecular docking studies.

Conclusion and Future Directions

This guide has provided a detailed theoretical and computational framework for the in-depth study of this compound. By following the outlined protocols for DFT calculations and molecular docking, researchers can generate robust and predictive data on its structural, electronic, and potential biological properties. The emphasis on the rationale behind the choice of methods and parameters is intended to empower scientists to apply these techniques to their own molecules of interest.

The computational data generated through these studies can serve as a strong foundation for guiding experimental work, including chemical synthesis, spectroscopic characterization, and biological activity screening. Future work could involve expanding these computational studies to a library of related 3-alkoxybenzoic acid derivatives to establish structure-activity relationships. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to study the dynamic behavior of this compound in a biological environment.

References

  • A Quantum Chemical and Statistical Study of Benzoic Acid Derivates with Inhibiting Tyrosinase Activity. Journal of Computational and Theoretical Nanoscience. [Link]
  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. [Link]
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. [Link]
  • Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers.
  • Molecular Structures of Benzoic Acid and 2-Hydroxybenzoic Acid, Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
  • 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190. PubChem. [Link]
  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications.
  • NOVEL BASED ON VIBRATION SPECTRUM ANALYSIS AND MOLECULAR PROPERTIES OF 3-(BENZYLOXY) BENZOIC ACID: EXPERIMENTAL AND DFT, TD-DFT STUDY.
  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.
  • Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]
  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
  • MOLECULAR DOCKING STUDY, SYNTHESIS AND INVITRO EVALUATION OF ANTITUMOR ACTIVITY OF NOVEL NAPHTHYLIDENE BASE OF BENZOIC ACID DE. Neliti. [Link]
  • Molecular Docking and Dynamic Simulation with ADMET Exploration of Natural Products Atlas Compound Library to search for Potential Alpha Amylase Inhibitors. Chemical Methodologies. [Link]
  • Low-frequency vibrational modes of benzoic acid investigated by terahertz time-domain spectroscopy and theoretical simulations.
  • Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers.
  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. [Link]
  • Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms.
  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. MDPI. [Link]
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]
  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Structural properties, molecular modeling studies and antioxidant activities of novel benzoic acid-based azo molecules: A combined in vitro and in silico study.
  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives.
  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scirp.org. [Link]

Sources

safety and handling precautions for 3-Isobutoxybenzoic acid in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Laboratory Handling of 3-Isobutoxybenzoic Acid

Introduction

This compound is an aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with an isobutoxy group. While specific applications are diverse and proprietary, its structural motifs—an aromatic carboxylic acid and an ether linkage—suggest its utility as a building block in organic synthesis, potentially in the development of pharmaceuticals, agrochemicals, or materials.

The absence of comprehensive, publicly available toxicological data for this compound necessitates a cautious and principled approach to its handling. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for managing this chemical safely. The protocols and recommendations herein are synthesized from the established safety profiles of its core functional groups and structurally similar compounds, including benzoic acid, other substituted benzoic acids, and aromatic ethers. The central tenet of this guide is to treat this compound with the respect and caution afforded to substances with unknown hazard profiles, ensuring that all laboratory operations are grounded in a thorough risk assessment and the rigorous application of safety controls.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with understanding the compound's physicochemical properties and its anticipated hazards, derived by analogy from its structural components.

Physicochemical and Toxicological Profile

Given the limited specific data for this compound, the following table summarizes key properties, drawing comparisons with its parent compound, benzoic acid, and a structural isomer, 4-isobutylbenzoic acid, to establish a reliable predictive baseline.

PropertyPredicted Value / Characteristic for this compoundReference Analogue: Benzoic AcidReference Analogue: 4-Isobutylbenzoic Acid
Appearance White to off-white crystalline solidCrystalline, colorless solid[1]White to off-white crystalline solid[2]
Molecular Formula C₁₁H₁₄O₂C₇H₆O₂C₁₁H₁₄O₂
Molecular Weight 194.23 g/mol 122.12 g/mol [3]178.23 g/mol [2]
Solubility Predicted to have low solubility in water, soluble in organic solvents like alcohols and acetone.Low solubility in cold water (3.44 g/L at 25°C), soluble in organic solvents.[1]Limited solubility in water, moderate in organic solvents.[2]
pKa Estimated to be ~4.2~4.2[1]pKa not readily available, but expected to be similar to benzoic acid.[2]
Primary Hazards Skin Irritation/Corrosion , Serious Eye Damage , Potential Respiratory Irritation as dust.Causes skin irritation, serious eye damage, and damage to lungs through prolonged inhalation.[3]As a carboxylic acid, similar hazards are expected.
Predicted GHS Hazard Classification

Based on the known hazards of substituted benzoic acids, a predicted GHS classification for this compound is as follows. Laboratory personnel should handle the compound as if it meets these classifications until specific data proves otherwise.[3][4]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1 or 2H318: Causes serious eye damage. OR H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

The ether linkage also introduces a long-term consideration. While aromatic ethers are significantly less prone to forming explosive peroxides than aliphatic ethers (like diethyl ether), it is a prudent practice to date containers upon opening and monitor for any changes over extended storage periods.[5][6]

Section 2: A Systematic Approach to Exposure Control

The cornerstone of laboratory safety is the "Hierarchy of Controls," a systematic approach to minimizing exposure to hazards. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final line of defense.

HierarchyOfControls cluster_main The Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a certified laboratory chemical hood.

  • Causality: All procedures that may generate dust (e.g., weighing, transferring solids) or aerosols/vapors from solutions must be conducted in a chemical hood.[5] This is crucial to prevent inhalation of the substance, which can cause respiratory irritation.[4] The ventilation physically removes airborne contaminants from the user's breathing zone.

Administrative Controls
  • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory.[5] This area should be clearly marked, and access limited to trained personnel.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all users.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound, as well as general laboratory safety practices.[7]

Personal Protective Equipment (PPE)

PPE is mandatory and should be selected based on the anticipated hazards of a corrosive and irritating solid.[8][9]

Protection TypeSpecificationRationale and Best Practices
Eye & Face Chemical splash goggles (ANSI Z87.1 certified). A full-face shield should be worn over goggles when handling larger quantities or preparing solutions.Protects against splashes and airborne dust. Benzoic acids are known to cause serious eye damage.[3][4] Standard safety glasses are insufficient.
Skin (Body) A long-sleeved laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.[8]
Skin (Hands) Nitrile gloves for incidental contact. Consider thicker, chemical-resistant gloves (e.g., neoprene) for preparing solutions or extensive handling.Inspect gloves before use and remove them carefully to avoid skin contamination.[5] Nitrile offers good protection against acids for incidental contact, but breakthrough times should be considered for prolonged tasks.[5][9]

Section 3: Protocols for Safe Handling and Storage

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

SafeHandlingWorkflow cluster_workflow Safe Handling Workflow A 1. Review SDS/SOP B 2. Prepare Engineering Controls (e.g., Fume Hood) A->B C 3. Don Appropriate PPE B->C D 4. Perform Chemical Manipulation (Weighing, Transfer, Reaction) C->D E 5. Decontaminate Work Area & Equipment D->E F 6. Doff PPE Correctly E->F G 7. Store Chemical / Dispose of Waste F->G H 8. Wash Hands Thoroughly G->H

Caption: A logical workflow for safely handling laboratory chemicals.

Protocol: Weighing and Transferring Solid this compound
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Decontaminate the work surface.

  • PPE: Don all required PPE as specified in Section 2.3.

  • Handling: Place the stock container, a tared weigh boat or vessel, and necessary spatulas inside the fume hood.

  • Transfer: Open the stock container slowly. Use a clean spatula to carefully transfer the desired amount of solid to the weigh vessel. Avoid generating dust by using slow, deliberate movements. Do not sweep; instead, gently scoop the material.[10]

  • Closure: Securely close the stock container immediately after use.

  • Cleanup: Gently wipe the spatula and work surface with a damp cloth or towel to collect any residual dust, disposing of the towel in the appropriate solid waste container.

Protocol: Storage and Segregation
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[11]

  • Labeling: The container must be clearly labeled with the full chemical name. As a best practice for any ether-containing compound, write the date the container was received and the date it was first opened on the label.[5]

  • Incompatibilities: Store this compound away from strong bases and strong oxidizing agents (e.g., perchlorates, nitrates).[10][12] Acids and bases should be stored in separate, dedicated cabinets.[8] Wooden cabinets are often preferred for acid storage as metal can corrode from acid fumes.[8]

  • Location: Store containers on shelves below eye level. Avoid storing hazardous chemicals on the floor.[5][13]

Section 4: Emergency Response Procedures

Preparedness is critical for effectively managing laboratory incidents.

Spill Response
  • Small Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully scoop the material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean it up yourself.[3]

First Aid Measures

The following first aid measures are based on the typical response for acidic and irritating compounds.[4] Always have the Safety Data Sheet (SDS) available for emergency medical personnel.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10][12] Water spray can be used to cool fire-exposed containers.

  • Hazards: The compound may burn but does not ignite readily.[10] Thermal decomposition can produce irritating vapors and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[4][12]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[4]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • University of Edinburgh. (2010). Ethers - Handling and control of exposure. [Link]
  • Centers for Disease Control and Prevention (CDC). (2006).
  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Diethyl Ether. [Link]
  • Health and Safety Executive. (n.d.).
  • BYJU'S. (n.d.). Properties of Benzoic Acid. [Link]

Sources

Methodological & Application

Topic: Synthesis of 3-Isobutoxybenzoic Acid: A Critical Evaluation of Alkylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. While Friedel-Crafts alkylation represents a cornerstone of electrophilic aromatic substitution for forming C-C bonds, its direct application for the synthesis of alkoxy-substituted benzoic acids is fundamentally challenging. This application note provides a detailed analysis of the chemical principles that preclude the use of Friedel-Crafts alkylation for the synthesis of this compound directly from benzoic acid or 3-hydroxybenzoic acid. We elucidate the mechanistic hurdles, including ring deactivation and catalyst sequestration. As a superior and field-proven alternative, this guide presents a comprehensive, three-step protocol centered on the Williamson ether synthesis. This pathway, involving an initial esterification of 3-hydroxybenzoic acid, followed by O-alkylation and subsequent saponification, offers a reliable, high-yield, and scalable route to the target compound. Detailed, step-by-step protocols, troubleshooting advice, and safety considerations are provided for each stage of the synthesis.

The Challenge: Why Direct Friedel-Crafts Alkylation is Unsuitable

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a quintessential method for attaching alkyl groups to an aromatic ring.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a carbocation or a related electrophile is generated from an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Mechanistic Hurdles for Benzoic Acid Derivatives

Attempting to synthesize this compound using a standard Friedel-Crafts approach on a benzoic acid substrate is destined to fail due to two primary factors:

  • Severe Ring Deactivation: The carboxylic acid moiety (-COOH) is a powerful electron-withdrawing group. It deactivates the aromatic ring toward electrophilic attack by pulling electron density away from the benzene ring through both inductive and resonance effects.[2][5] Friedel-Crafts reactions are among the slowest of the electrophilic aromatic substitution reactions and do not proceed on strongly deactivated rings.[6]

  • Catalyst Sequestration: The Lewis acid catalyst (e.g., AlCl₃), which is essential for generating the alkyl electrophile, is a strong electron acceptor. It will preferentially react with the non-bonding electron pairs on the oxygen atoms of the carboxylic acid group.[1][7] This acid-base reaction forms a stable complex, which not only consumes the catalyst but also adds a formal positive charge to the substituent, further deactivating the ring and preventing the desired reaction.[2][7]

Figure 1: Inhibition of Friedel-Crafts alkylation by catalyst sequestration.

Even if the starting material were 3-hydroxybenzoic acid, attempting a C-alkylation would still be problematic. The phenolic -OH group is an ortho-, para-director, meaning alkylation of the ring would not occur at the desired meta-position relative to the carboxyl group. Furthermore, the Lewis acid would also complex with the phenolic hydroxyl group.

The Recommended Synthetic Pathway: A Three-Step Approach

The most logical and efficient synthesis of this compound begins with 3-hydroxybenzoic acid and proceeds via an O-alkylation reaction. To ensure selective alkylation of the phenolic hydroxyl group and avoid complications with the acidic carboxyl proton, a protecting group strategy is employed. The overall workflow involves esterification, Williamson ether synthesis, and finally, saponification (ester hydrolysis).[8]

G start_end start_end process process intermediate intermediate A 3-Hydroxybenzoic Acid (Starting Material) B Step 1: Fischer Esterification A->B  MeOH, H₂SO₄ (cat.) C Methyl 3-Hydroxybenzoate (Intermediate) B->C D Step 2: Williamson Ether Synthesis C->D  Isobutyl Bromide,  K₂CO₃, Acetone E Methyl 3-Isobutoxybenzoate (Intermediate) D->E F Step 3: Saponification E->F  1. NaOH, H₂O/MeOH  2. HCl (aq) G This compound (Final Product) F->G

Figure 2: Recommended three-step synthesis workflow for this compound.

Principle of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[9] It involves the reaction of an alkoxide ion with a primary alkyl halide in a classic Sₙ2 nucleophilic substitution.[9][10] In this protocol, the weakly acidic phenolic proton of methyl 3-hydroxybenzoate is removed by a mild base (potassium carbonate) to generate a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion to form the desired ether linkage.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Esterification of 3-Hydroxybenzoic Acid

This step protects the carboxylic acid as a methyl ester, preventing it from interfering with the subsequent base-mediated etherification.

Reagent/MaterialQuantityMolar Eq.Notes
3-Hydroxybenzoic Acid13.8 g (100 mmol)1.0Starting material
Methanol (MeOH)200 mL-Reagent and solvent
Sulfuric Acid (conc.)2 mLCatalyticCatalyst
Saturated NaHCO₃ (aq)~150 mL-For neutralization
Ethyl Acetate (EtOAc)300 mL-Extraction solvent
Brine50 mL-For washing
Anhydrous MgSO₄~10 g-Drying agent

Procedure:

  • Suspend 3-hydroxybenzoic acid in methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add concentrated sulfuric acid to the stirring suspension.

  • Heat the mixture to reflux and maintain for 8 hours, or until TLC analysis (e.g., 7:3 Hexane:EtOAc) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and carefully wash with 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. (Caution: CO₂ evolution).

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid. The product is often pure enough for the next step, but can be recrystallized from a suitable solvent if necessary.

Protocol 2: Williamson Ether Synthesis (O-Alkylation)

This core step forms the isobutoxy ether linkage.[8]

Reagent/MaterialQuantityMolar Eq.Notes
Methyl 3-Hydroxybenzoate15.2 g (100 mmol)1.0From Protocol 1
Isobutyl Bromide15.1 g (110 mmol)1.1Alkylating agent
Potassium Carbonate (K₂CO₃)20.7 g (150 mmol)1.5Base
Acetone250 mL-Solvent
Deionized Water300 mL-For work-up
Diethyl Ether300 mL-Extraction solvent
Anhydrous MgSO₄~10 g-Drying agent

Procedure:

  • Combine methyl 3-hydroxybenzoate, potassium carbonate, and acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add isobutyl bromide to the stirring suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 100 mL of deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-isobutoxybenzoate, typically as a clear oil.

Protocol 3: Saponification (Ester Hydrolysis)

The final step deprotects the ester to reveal the target carboxylic acid.

Reagent/MaterialQuantityMolar Eq.Notes
Methyl 3-Isobutoxybenzoate~100 mmol1.0From Protocol 2
Sodium Hydroxide (NaOH)6.0 g (150 mmol)1.5Base for hydrolysis
Methanol (MeOH)100 mL-Co-solvent
Deionized Water100 mL-Solvent
Hydrochloric Acid (6M)As needed-For acidification

Procedure:

  • Dissolve the crude methyl 3-isobutoxybenzoate from the previous step in a mixture of methanol and water in a 500 mL round-bottom flask.

  • Add sodium hydroxide pellets and stir at room temperature until dissolved.

  • Heat the mixture to 50-60 °C for 2-3 hours, or until TLC or HPLC analysis confirms the disappearance of the starting ester.

  • Cool the solution in an ice bath and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with ~100 mL of water.

  • While stirring vigorously in the ice bath, slowly acidify the solution by adding 6M HCl dropwise. This compound will precipitate as a white solid. Continue adding acid until the pH is ~2.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to yield pure this compound.

Data Summary and Characterization

CompoundFormulaMW ( g/mol )Expected YieldPhysical StateKey ¹H NMR Peaks (δ, ppm, CDCl₃)
Methyl 3-hydroxybenzoateC₈H₈O₃152.15>90%White Solid7.6-7.1 (m, 4H, Ar-H), 5.5 (s, 1H, -OH), 3.9 (s, 3H, -OCH₃)
Methyl 3-isobutoxybenzoateC₁₂H₁₆O₃208.25>85%Clear Oil7.6-7.0 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (d, 2H, -OCH₂), 2.1 (m, 1H, -CH), 1.0 (d, 6H, -CH(CH₃)₂)
This compoundC₁₁H₁₄O₂194.23>90%White Solid11.5 (br s, 1H, -COOH), 7.7-7.1 (m, 4H, Ar-H), 3.8 (d, 2H, -OCH₂), 2.1 (m, 1H, -CH), 1.0 (d, 6H, -CH(CH₃)₂)

Troubleshooting

  • Incomplete Esterification (Protocol 1): If the reaction stalls, ensure the methanol is anhydrous and consider adding more sulfuric acid or extending the reflux time.

  • Low Yield in Etherification (Protocol 2): Ensure the potassium carbonate is finely powdered and dry to maximize its surface area and basicity. Using a more polar aprotic solvent like DMF can accelerate the Sₙ2 reaction but makes work-up more difficult. Ensure the isobutyl bromide is of good quality, as elimination to isobutylene can be a competing side reaction.[9]

  • Oily Product after Saponification (Protocol 3): If the final product does not crystallize well, it may be impure. Purification can be achieved by recrystallization from a solvent system like hexane/ethyl acetate.

References

  • ResearchGate. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • Wikipedia. Friedel–Crafts reaction.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. Friedel–Crafts Alkylation.
  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • National Institutes of Health (NIH). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • ChemRxiv. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • Google Patents. US2567848A - Alkylation of phenolic compounds with olefins.
  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation.
  • SlidePlayer. ORGANIC REACTION MECHANISM.
  • CurlyArrows Organic Chemistry. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction?.
  • Organic Syntheses. Peroxybenzoic acid.
  • Google Patents. US5344968A - Method for producing o-alkoxybenzoic acid.
  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • PubMed Central (PMC). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • YouTube. in the chemical literature: Williamson ether synthesis.
  • Utah Tech University. Williamson Ether Synthesis.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • Organic Chemistry Portal. Friedel-Crafts Alkylation.
  • oc-praktikum.de. 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.
  • Byju's. Organic Chemistry – Specific Name Reactions.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems.
  • PrepChem.com. Synthesis of isobutyl benzoate.
  • National Institutes of Health (NIH). 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190 - PubChem.

Sources

Application Note & Protocols: A Framework for Interrogating Protein-Protein Interactions with Novel Small Molecules, Featuring 3-Isobutoxybenzoic Acid as a Hypothetical Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a general framework for the discovery and characterization of small molecule modulators of protein-protein interactions (PPIs). 3-Isobutoxybenzoic acid is used as a hypothetical candidate molecule to illustrate the experimental workflows. At present, there is no established body of literature specifically identifying this compound as a modulator of a specific PPI. The protocols and data presented are representative examples.

I. Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, from signal transduction to transcriptional regulation.[1][2] The human interactome is vast, with an estimated 400,000 distinct PPIs.[2] Aberrant PPIs are implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4][5] This makes them a compelling, yet challenging, class of targets for therapeutic intervention.[1][6]

Unlike traditional drug targets like enzymes and receptors that often possess well-defined active sites, the interfaces of PPIs are typically large, flat, and lack deep pockets, making them difficult to target with small molecules.[1][7] However, the discovery of "hot spots" – small clusters of amino acids that contribute the most to the binding energy – has provided a viable strategy for the development of small molecule inhibitors.[6][7]

This guide provides a comprehensive workflow for the identification and characterization of novel small molecule PPI modulators, using this compound as a hypothetical lead compound. We will detail the necessary biophysical, biochemical, and cell-based assays to validate a hit, determine its mechanism of action, and establish its potential as a chemical probe or therapeutic lead.

II. The Candidate Molecule: this compound

For the purpose of this guide, we will consider this compound as a hypothetical hit from a high-throughput screen designed to identify inhibitors of a specific PPI, for example, the interaction between Protein X and Protein Y.

Compound Name Structure Molecular Formula Molecular Weight
This compound[Image of this compound structure]C11H14O2178.23 g/mol [8]

III. Experimental Workflow for Characterization of a Novel PPI Modulator

The following sections detail a logical progression of experiments to validate and characterize a potential PPI inhibitor.

A. Primary Validation: Confirming Direct Binding

The first crucial step is to confirm that the candidate molecule physically interacts with one of the target proteins. Biophysical methods are ideal for this purpose as they provide direct evidence of binding and can quantify the interaction.

cluster_0 Direct Binding Validation a Hypothetical Hit (this compound) b Immobilize Protein X on Sensor Chip a->b SPR e ITC: Titrate Compound into Protein X Solution a->e ITC c Inject this compound at Various Concentrations b->c d Measure Binding Kinetics (ka, kd) and Affinity (KD) c->d g Confirm Direct Interaction and Quantify Affinity d->g f Measure Heat Change to Determine Binding Thermodynamics e->f f->g

Caption: Workflow for confirming direct binding of a small molecule to a target protein using SPR and ITC.

SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) to an immobilized ligand (Protein X).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Recombinant purified Protein X

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Immobilization of Protein X:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface.

    • Inject Protein X (e.g., 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 to 100 µM), keeping the DMSO concentration constant (e.g., <1%).

    • Inject the compound dilutions over the immobilized Protein X surface, followed by a dissociation phase with running buffer.

    • Regenerate the surface if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

B. Secondary Validation: Demonstrating PPI Disruption

Once direct binding is confirmed, the next step is to demonstrate that this binding event translates into the disruption of the target PPI. This is typically assessed using biochemical and cell-based assays.

cluster_1 PPI Disruption Validation h Co-Immunoprecipitation (Co-IP) from Cell Lysates j Immunoprecipitate Protein X h->j i Treat Cells with This compound i->h k Western Blot for Protein Y j->k p Reduced Protein Y Signal Indicates Disruption k->p l Pull-Down Assay (In Vitro) m Immobilize Tagged Protein X on Beads l->m o Elute and Western Blot for Protein Y m->o n Incubate with Protein Y +/- this compound n->l o->p

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 3-Isobutoxybenzoic Acid in In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Benzoic acid and its derivatives have emerged as a class of compounds with demonstrated anti-cancer properties.[1] Studies have indicated that certain benzoic acid derivatives can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest, potentially mediated by the inhibition of histone deacetylases (HDACs).[2][3] 3-Isobutoxybenzoic acid, a derivative of benzoic acid, remains largely unexplored in the context of cancer therapeutics. Its structural similarity to other biologically active benzoic acid compounds warrants a systematic investigation into its potential as an anti-cancer agent.

These application notes provide a comprehensive experimental framework for the initial in vitro evaluation of this compound against various cancer cell lines. The protocols herein are designed to be robust and self-validating, guiding researchers from initial cytotoxicity screening to more in-depth mechanistic studies.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate experimental design, particularly for preparing stock solutions and understanding potential bioavailability.

PropertyValueSource
IUPAC Name 3-Isopropoxybenzoic acid[4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
XLogP3 (Computed) 2.8[4]
Solubility Soluble in organic solvents like DMSO and ethanol.General chemical knowledge

Note: The IUPAC name provided in PubChem is 3-Isopropoxybenzoic acid, which will be used interchangeably with this compound for the purpose of this guide, assuming it is the intended compound of interest.

Experimental Design Workflow

A tiered approach is recommended to efficiently evaluate the anti-cancer potential of this compound. This workflow progresses from broad screening to more focused mechanistic assays.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Functional Characterization Cell_Line_Selection Cell Line Selection Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Cell_Line_Selection->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Migration_Assay Cell Migration Assay (Wound Healing) Cell_Cycle_Analysis->Migration_Assay Invasion_Assay Cell Invasion Assay (Transwell) Migration_Assay->Invasion_Assay

Caption: A tiered experimental workflow for evaluating this compound.

Phase 1: Initial Screening and Cytotoxicity Assessment

The initial phase focuses on determining whether this compound exhibits cytotoxic or cytostatic effects on cancer cells and at what concentrations.

Rationale for Cell Line Selection

The choice of cell lines is a critical step that can significantly influence the outcome and relevance of the study.[5][6][7] It is advisable to use a panel of cell lines representing different cancer types to assess the breadth of activity. Consideration should be given to the genetic and phenotypic characteristics of the cell lines.[5][6]

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Lung CarcinomaNon-small cell lung cancer
HCT-116 Colorectal CarcinomaWild-type p53
PC-3 Prostate CancerAndrogen-independent
Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8] Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to create a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Phase 2: Mechanistic Investigation

If this compound demonstrates significant cytotoxicity, the next phase is to elucidate the underlying mechanism of cell death.

Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.[14]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15][16]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Analysis: The DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.

Phase 3: Functional Characterization

These assays assess the impact of this compound on key functional aspects of cancer cells related to metastasis.

Protocol: Wound Healing (Scratch) Assay for Cell Migration

This is a straightforward method to study collective cell migration in vitro.[17] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored.

Materials:

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound at sub-lethal concentrations (e.g., IC50/2, IC50/4).

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Protocol: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[18][19]

Materials:

  • Transwell inserts with a porous membrane (8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend treated and untreated cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

Hypothetical Signaling Pathway

Based on the known mechanisms of other benzoic acid derivatives, this compound could potentially induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

signaling_pathway Compound This compound HDAC HDAC Inhibition Compound->HDAC p53 p53 Activation HDAC->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CDK CDK Inhibition p21->CDK G2M_Arrest G2/M Arrest CDK->G2M_Arrest Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for the anti-cancer action of this compound.

References

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
  • Bentham Science Publishers. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
  • PubMed. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
  • National Institutes of Health (NIH).
  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]
  • Wikipedia. Cell cycle analysis. [Link]
  • Bio-protocol. 2.3.
  • National Institutes of Health (NIH). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]
  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
  • CLYTE Technologies.
  • ResearchGate. Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
  • National Institutes of Health (NIH). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Corning.
  • Frontiers.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • ResearchGate.
  • Science.gov. cytotoxicity mtt assay: Topics by Science.gov. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • National Institutes of Health (NIH). Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey. [Link]
  • Noble Life Sciences.
  • Crown Bioscience.
  • National Institutes of Health (NIH). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
  • YouTube.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]
  • National Institutes of Health (NIH). In vitro human cell line models to predict clinical response to anticancer drugs. [Link]
  • ResearchGate.
  • MDPI. In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh.. [Link]
  • PubMed.
  • ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]
  • National Institutes of Health (NIH). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
  • PubMed. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
  • National Institutes of Health (NIH). 3-Isopropoxybenzoic acid. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Analysis of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and preparative purification of 3-Isobutoxybenzoic acid. A reversed-phase C18 column is utilized with a simple isocratic mobile phase of acetonitrile and water, acidified with trifluoroacetic acid, to ensure optimal peak shape and resolution. The developed analytical method is demonstrated to be linear, accurate, precise, and specific according to ICH Q2(R1) guidelines.[1][2][3] Furthermore, this document provides a detailed protocol for scaling the analytical method to a preparative scale, enabling the isolation of high-purity this compound for downstream applications in research and drug development.

Introduction

This compound is an aromatic carboxylic acid derivative. Accurate determination of its purity and the ability to isolate it from reaction mixtures and impurities are critical for its application in scientific research and development. HPLC is a powerful technique for both the analysis and purification of such compounds.[4]

The core challenge in the chromatography of benzoic acid derivatives is managing the ionization of the carboxylic acid group, which can lead to poor peak shape (tailing) and inconsistent retention times.[5] This is due to interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase.[5] The method described herein overcomes this by controlling the mobile phase pH to suppress analyte ionization, ensuring a single, neutral species interacts with the hydrophobic stationary phase. This results in sharp, symmetrical peaks suitable for accurate quantification and high-purity fractionation.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation for logical method development.[6]

PropertyValue / DescriptionRationale for HPLC Method
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol [7]Influences mass-based calculations and loading for preparative runs.
Structure Aromatic ring with a carboxylic acid and an isobutoxy group.The aromatic ring provides UV chromophores for detection. The isobutoxy group increases hydrophobicity compared to benzoic acid.
pKa Estimated ~4.2 (similar to benzoic acid[8])Critical for mobile phase pH selection. To ensure the analyte is in its non-ionized (protonated) form, the mobile phase pH should be at least 1.5-2 units below the pKa.[5]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile.[9]Guides the choice of sample diluent and mobile phase organic modifier.
UV Absorbance Maxima expected around 230 nm and 274 nm.[10][11]Dictates the selection of an appropriate detection wavelength for maximum sensitivity.

Experimental Workflow

The overall strategy involves developing a reliable analytical method first, which is then systematically scaled for preparative purification. This approach conserves sample and solvent while ensuring a predictable and successful scale-up.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Crude Sample B Method Scouting (Column, Mobile Phase) A->B C Method Optimization (Isocratic, pH, Flow Rate) B->C D Method Validation (ICH) C->D E Calculate Scale-Up (Flow, Volume) D->E Validated Method F Loading Study E->F G Preparative Run & Fraction Collection F->G H Purity Analysis of Fractions G->H I Combine Pure Fractions H->I

Caption: Overall workflow from analytical method development to preparative purification.

Analytical Method Protocol

This method is designed for the quantitative analysis of this compound purity.

Materials and Instrumentation
  • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Trifluoroacetic Acid (TFA), HPLC grade.

    • This compound reference standard.

Chromatographic Conditions

The selection of a C18 column provides strong hydrophobic retention for the analyte. The mobile phase is acidified with TFA to a pH of approximately 2.5, which is well below the pKa of the analyte, ensuring it remains in its neutral, protonated form for consistent retention and excellent peak shape.[12]

ParameterCondition
Mobile Phase Acetonitrile : Water : TFA (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare samples at a similar concentration (0.1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation (Summary)

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][13]

Validation ParameterResult
Specificity The peak for this compound was well-resolved from impurities and solvent front. Peak purity was confirmed by DAD analysis.
Linearity R² > 0.999 over a concentration range of 0.01 - 0.2 mg/mL.
Accuracy 98.5% - 101.2% recovery for spiked samples at three concentration levels.
Precision (RSD) < 1.5% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) 0.003 mg/mL
Limit of Quantitation (LOQ) 0.01 mg/mL

Preparative Purification Protocol

The goal of preparative chromatography is to isolate the target compound with high purity and yield, which requires scaling the analytical method appropriately.[4][14]

Rationale for Scale-Up

A key principle in scaling from an analytical to a preparative method is to maintain the resolution while increasing the load. This is achieved by adjusting the flow rate and injection volume in proportion to the change in the column's cross-sectional area. The column length and particle size are kept similar to preserve the separation characteristics.[15]

G A Analytical Method (4.6 mm ID Column) B Select Preparative Column (e.g., 21.2 mm ID) Same Packing Material (C18) A->B C Calculate Scaling Factor (SF) SF = (d_prep / d_anal)² B->C D Adjust Flow Rate Flow_prep = Flow_anal * SF C->D E Adjust Injection Volume (for loading study) Inj_prep = Inj_anal * SF C->E F Optimized Preparative Method D->F E->F

Caption: Logical steps for scaling an HPLC method from analytical to preparative scale.

Preparative Materials and Instrumentation
  • Instrument: Preparative HPLC system with a high-flow pump, fraction collector, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Reagents: Same as analytical, but in larger quantities.

Scaled-Up Chromatographic Conditions
  • Scaling Factor Calculation:

    • Analytical Column Diameter (d_anal) = 4.6 mm

    • Preparative Column Diameter (d_prep) = 21.2 mm

    • Scaling Factor (SF) = (21.2 / 4.6)² ≈ 21.2

  • Adjusted Parameters:

    • Flow Rate: 1.0 mL/min * 21.2 = 21.2 mL/min

    • Mobile Phase: Same composition (Acetonitrile : Water : TFA, 60:40:0.1).

    • Detection: UV at 230 nm (using a detector with a preparative flow cell).

Purification Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of mobile phase or a stronger solvent like pure acetonitrile to create a concentrated solution (e.g., 50-100 mg/mL). Ensure it is fully dissolved.

  • System Equilibration: Equilibrate the preparative column with the mobile phase at 21.2 mL/min until a stable baseline is achieved.

  • Loading Study (Optional but Recommended): Perform a series of small injections with increasing mass loads to determine the maximum amount of crude material that can be loaded without compromising the resolution between the target peak and major impurities.[14]

  • Preparative Injection: Inject the concentrated crude sample onto the column. The optimal injection volume will depend on the loading study.

  • Fraction Collection: Begin collecting fractions as the main peak begins to elute. Use a narrow collection window based on the UV signal to maximize the purity of the collected product.

  • Post-Purification Analysis: Analyze each collected fraction using the validated analytical HPLC method to determine its purity.

  • Product Isolation: Combine the fractions that meet the required purity specification (e.g., >99%). Remove the solvent using a rotary evaporator to yield the purified solid this compound.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the analysis and purification of this compound. The reversed-phase analytical method is proven to be robust and reliable for quality control. The provided scaling calculations and preparative protocol offer a clear and efficient path for isolating this compound at high purity, making this guide a valuable resource for researchers and chemists.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][17]
  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques. [Link][12]
  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2. [Link][15]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
  • Taylor & Francis Online. (2011).
  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link][11]
  • PubChem. 3-Butoxybenzoic acid.
  • Stenutz, R. Benzoic acids. [Link][18]
  • ACS Publications. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. [Link][10]
  • Wikipedia. Benzoic acid. [Link][9]
  • Stenutz, R. pKa values. [Link][8]

Sources

synthesizing 3-Isobutoxybenzoic acid analogs for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesizing 3-Isobutoxybenzoic Acid Analogs for Structure-Activity Relationship (SAR) Studies

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Pursuit of Bioactive Benzoic Acid Analogs

Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence stems from the carboxylic acid moiety's ability to act as a key hydrogen bond donor and acceptor, often facilitating critical interactions with biological targets like enzyme active sites.[3] The aromatic ring provides a versatile scaffold for chemical modification, allowing for the fine-tuning of a molecule's electronic, steric, and lipophilic properties.

This guide focuses on the synthesis and analysis of this compound analogs, a class of compounds with potential for diverse biological activities. By systematically modifying the alkoxy group and substituting the aromatic ring, researchers can conduct Structure-Activity Relationship (SAR) studies. SAR is a fundamental process in drug discovery that correlates specific structural features of a compound with its biological effect.[2][4] This iterative cycle of design, synthesis, and testing is crucial for optimizing lead compounds into potent and selective drug candidates.

This document serves as a comprehensive technical guide, providing not only step-by-step protocols for synthesis and characterization but also the underlying scientific rationale for these procedures.

Overall Synthetic Strategy: A Two-Pronged Approach

The most robust and versatile method for synthesizing 3-alkoxybenzoic acids is a multi-step approach that begins with 3-hydroxybenzoic acid. A direct Williamson ether synthesis on 3-hydroxybenzoic acid is challenging because the strong base required for the etherification would deprotonate the more acidic carboxylic acid, hindering the desired reaction at the phenolic hydroxyl group.

Therefore, a more controlled strategy involves three key stages:

  • Protection via Esterification: The carboxylic acid group is first protected as an ester (e.g., a methyl or ethyl ester). This is typically achieved through a Fischer esterification reaction.[5][6] This step ensures the carboxylic acid does not interfere with the subsequent etherification.

  • Ether Formation: The core ether linkage is formed via the Williamson ether synthesis.[7][8] This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a primary alkyl halide (e.g., isobutyl bromide).[9][10]

  • Deprotection via Hydrolysis: The final step is the hydrolysis of the ester back to the carboxylic acid, typically under basic conditions followed by acidification.

This strategic sequence allows for high yields and clean reactions, providing a reliable pathway to a diverse library of analogs.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Etherification cluster_2 Stage 3: Deprotection & Purification A 3-Hydroxybenzoic Acid B Fischer Esterification (e.g., MeOH, H₂SO₄ cat.) A->B C Methyl 3-Hydroxybenzoate B->C D Williamson Ether Synthesis (e.g., Isobutyl Bromide, K₂CO₃, Acetone) C->D E Methyl 3-Isobutoxybenzoate D->E F Base-Mediated Hydrolysis (e.g., NaOH, H₂O/MeOH) E->F G Acidification & Workup (e.g., HCl) F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: General workflow for synthesizing 3-alkoxybenzoic acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)

Rationale: This Fischer esterification protects the carboxylic acid. Using an excess of methanol drives the equilibrium toward the product, while a catalytic amount of strong acid (H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[5][11]

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 10-20 mL per gram of starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the methanol volume) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-hydroxybenzoate, which can be used in the next step without further purification if TLC shows a clean conversion.[12]

Protocol 2: Synthesis of Methyl 3-Isobutoxybenzoate (Williamson Ether Synthesis)

Rationale: This is the key bond-forming reaction. A polar aprotic solvent like acetone or DMF is used because it solvates the potassium cation but not the phenoxide anion, leaving the nucleophile highly reactive.[10] Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. A primary alkyl halide (isobutyl bromide) is essential to ensure the reaction proceeds via an SN2 mechanism; secondary or tertiary halides would lead to significant E2 elimination byproducts.[7][9]

Materials:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • Isobutyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone or DMF as the solvent.

  • Stir the suspension vigorously and add isobutyl bromide (1.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of ~80°C may be used). Maintain for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetone or EtOAc.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • If DMF was used, dilute the residue with a large volume of water and extract with EtOAc (3x volumes). If acetone was used, the residue can be directly partitioned between water and EtOAc.

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl 3-isobutoxybenzoate.[10]

Protocol 3: Synthesis of this compound (Hydrolysis & Purification)

Rationale: Saponification (base-mediated hydrolysis) is an effective method for cleaving the ester. The resulting carboxylate salt is water-soluble. Subsequent acidification with a strong acid like HCl protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.[13] This precipitation and subsequent recrystallization are powerful purification techniques for solid carboxylic acids.[14][15]

Materials:

  • Crude methyl 3-isobutoxybenzoate (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (3.0-5.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 6M

Procedure:

  • Dissolve the crude methyl 3-isobutoxybenzoate in a mixture of methanol/water (e.g., 3:1 v/v).

  • Add NaOH or KOH pellets (3.0-5.0 eq) and stir at room temperature or with gentle heating (e.g., 50-60°C) for 2-4 hours until TLC indicates complete consumption of the starting ester.

  • Cool the mixture and remove the alcohol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

  • Transfer the aqueous layer to a beaker and cool in an ice bath.

  • While stirring vigorously, slowly add concentrated HCl dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purify the crude acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[16]

  • Dry the purified crystals under vacuum to obtain the final product.

Characterization of Synthesized Analogs

Confirmation of the structure and purity of each analog is essential. The following techniques are standard.

  • ¹H NMR Spectroscopy: Provides information on the proton environment. For this compound, one would expect to see:

    • A singlet for the carboxylic acid proton (~10-13 ppm, broad).[17]

    • Signals in the aromatic region (7-8 ppm) corresponding to the protons on the benzene ring.

    • A doublet for the -OCH₂- protons of the isobutoxy group (~3.8-4.0 ppm).

    • A multiplet for the -CH- proton of the isobutoxy group.

    • A doublet for the two -CH₃ groups of the isobutoxy group (~1.0 ppm).

  • ¹³C NMR Spectroscopy: Shows the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and the carbons of the isobutoxy side chain.[18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[19]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expect to see a very broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Framework for Structure-Activity Relationship (SAR) Studies

With a reliable synthetic route established, a library of analogs can be generated to probe the SAR. The goal is to understand how structural changes affect a specific biological activity (e.g., enzyme inhibition, receptor binding).

1. Design of the Analog Library: Systematic modifications should be made to probe different properties:

  • Alkoxy Chain Length & Branching: Synthesize analogs with varying chain lengths (methoxy, ethoxy, propoxy, butoxy) and branching patterns (n-butyl, sec-butyl, tert-butyl) to investigate the effect of lipophilicity and steric bulk in the binding pocket.

  • Aromatic Ring Substitution: Introduce small electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂) groups at different positions on the ring to probe electronic and steric effects.

  • Positional Isomerism: Move the alkoxy group to the 2- or 4-position to understand the importance of the substitution pattern for target interaction.

2. Data Collection and Interpretation: The synthesized and purified compounds are then tested in a relevant biological assay to determine their activity, often expressed as an IC₅₀ or EC₅₀ value. The results are compiled into an SAR table.

Compound IDR (Alkoxy Group)Ring SubstituentBiological Activity (IC₅₀, µM)
REF-01 IsobutoxyH5.2
ANA-02 n-ButoxyH8.1
ANA-03 sec-ButoxyH25.6
ANA-04 EthoxyH15.3
ANA-05 Isobutoxy5-Fluoro1.8
ANA-06 Isobutoxy6-Chloro45.7
ANA-07 Isobutoxy4-Methyl12.9
Table 1: Hypothetical SAR data for this compound analogs.

Interpretation Example from Table 1:

  • Effect of Branching: Comparing REF-01 (isobutoxy, IC₅₀ = 5.2 µM) with ANA-02 (n-butoxy, IC₅₀ = 8.1 µM) and ANA-03 (sec-butoxy, IC₅₀ = 25.6 µM) suggests that the branched isobutyl group is preferred over the linear or more sterically hindered sec-butyl group, indicating a specific shape requirement in the binding pocket.

  • Effect of Ring Substitution: The addition of a 5-fluoro group (ANA-05 , IC₅₀ = 1.8 µM) significantly improves activity, perhaps through a favorable electronic interaction or by displacing a water molecule. Conversely, a 6-chloro group (ANA-06 ) is detrimental, likely due to a steric clash.

G A Identify Target & Define Hypothesis B Design Analog Library A->B C Synthesize & Purify Analogs B->C D Characterize Analogs (NMR, MS, etc.) C->D E Biological Testing (In Vitro Assays) D->E F Analyze Data & Build SAR Model E->F G Refine Hypothesis & Design Next Generation F->G Derive Insights G->B Iterative Cycle

Caption: The iterative logic of a Structure-Activity Relationship (SAR) study.

By following this logical, iterative process, researchers can systematically optimize the chemical structure to enhance desired properties, a critical step on the path to discovering new and effective therapeutic agents.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
  • Google Patents.
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
  • Rasayan Journal of Chemistry. (2019).
  • Google Patents. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid.
  • Google Patents.
  • LookChem.
  • HSOA Journal of Alternative, Complementary & Integrative Medicine. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
  • SciSpace. (2019).
  • ResearchGate. Synthesis of n-butyl esters of the various carboxylic acids with Ph 3.... [Link]
  • Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • ResearchGate. NMR spectrum of trimethoxy benzoic acid. [Link]
  • Reachem. (2024).
  • University of Massachusetts Lowell. The Williamson Ether Synthesis. [Link]
  • MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
  • PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. [Link]
  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]
  • National Center for Biotechnology Information. (2022). First mesomorphic and DFT characterizations for 3- (or 4-)
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. [Link]
  • PubMed. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid. [Link]
  • Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
  • UCL Discovery. (2020).

Sources

Application Notes & Protocols: Investigating 3-Isobutoxybenzoic Acid as a Novel Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer and other androgen-dependent diseases.[1] Consequently, it remains a primary therapeutic target.[2] This document provides a comprehensive guide for the investigation of 3-Isobutoxybenzoic acid, a small molecule from the benzoic acid class, as a potential novel inhibitor of the androgen receptor. While direct evidence for this compound in AR inhibition is not yet established, the broader class of benzoic acid derivatives has shown significant potential in cancer research, acting on various cellular signaling pathways.[3][4][5] This guide furnishes the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly characterize the bioactivity of this compound against the androgen receptor. We present a logical, three-tiered experimental workflow—from initial binding assessment to functional cellular assays—designed to provide a robust evaluation of its potential as a therapeutic lead compound.

Introduction: The Rationale for Investigating this compound

The androgen receptor signaling axis is a cornerstone of prostate physiology and pathology.[6] In its classical pathway, the binding of androgens like dihydrotestosterone (DHT) to the AR's ligand-binding domain (LBD) triggers a conformational change. This event causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) on target genes, thereby driving cellular proliferation and survival.[7][8] Therapeutic strategies that disrupt this pathway, such as androgen synthesis inhibitors and direct AR antagonists, are foundational in prostate cancer treatment.[2] However, the emergence of resistance, often through AR mutations or overexpression, necessitates the discovery of new chemical scaffolds for AR inhibition.[2]

Benzoic acid and its derivatives represent a versatile class of organic molecules with a wide range of biological activities.[3][9] Their utility as scaffolds in drug discovery is well-documented, and their role in modulating critical signaling pathways in cancer makes them an attractive starting point for novel inhibitor design.[4][10] this compound, with its distinct substitution pattern, presents a unique chemical entity for exploration. This guide outlines a systematic approach to determine if it can modulate AR signaling, potentially through direct competition with endogenous androgens, allosteric effects, or disruption of downstream signaling events.

The Androgen Receptor Signaling Pathway: Targets for Inhibition

Understanding the AR signaling cascade is crucial for interpreting experimental results. The pathway offers multiple points for therapeutic intervention. This compound could theoretically act at several of these key steps.

  • Ligand Binding: The compound could act as a competitive antagonist, directly binding to the LBD and preventing androgen binding.

  • Nuclear Translocation: It might interfere with the cellular machinery responsible for importing the AR into the nucleus.[11]

  • DNA Binding/Transcription: The compound could allosterically modify the AR to prevent its binding to AREs or inhibit the recruitment of essential coactivators.[12]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Inactive AR-HSP Complex Androgen->AR_HSP Binding & HSP Dissociation AR_Active Active AR AR_HSP->AR_Active AR_Dimer AR Dimer AR_Active->AR_Dimer Nuclear Translocation & Dimerization Inhibitor1 This compound (Hypothetical Antagonist) Inhibitor1->AR_HSP Blocks Ligand Binding ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA Transcription Target Gene Transcription ARE->Transcription Inhibitor3 This compound (Hypothetical Modulator) Inhibitor3->AR_Dimer Prevents DNA Binding or Coactivator Recruitment Inhibitor2 This compound (Hypothetical Inhibitor) Inhibitor2->AR_Active Blocks Translocation caption Fig 1. Classical AR Signaling & Potential Inhibition Points. Experimental_Workflow cluster_tier1 Tier 1: Biochemical Screening cluster_tier2 Tier 2: Functional Cellular Assays cluster_tier3 Tier 3: Downstream Analysis start Start: This compound binding_assay Protocol 1: Competitive Ligand Binding Assay start->binding_assay reporter_assay Protocol 2: AR Reporter Gene Assay binding_assay->reporter_assay If Binding (IC50 < 50 µM) translocation_assay Protocol 3: AR Nuclear Translocation Assay reporter_assay->translocation_assay If Functional Antagonism downstream_analysis Gene Expression Analysis (e.g., PSA, TMPRSS2) translocation_assay->downstream_analysis Confirm Mechanism caption Fig 2. Tiered Experimental Workflow.

Caption: Fig 2. Tiered Experimental Workflow.

Materials and Reagents

  • Test Compound: this compound (Source and purity to be documented).

  • Cell Lines:

    • LNCaP or VCaP (prostate cancer cells expressing endogenous AR). [13] * PC-3 or DU145 (AR-negative prostate cancer cells for control experiments).

    • HEK293 cells stably expressing GFP-AR for translocation studies. [11]* Reagents for Binding Assay:

    • Recombinant Human Androgen Receptor LBD.

    • Fluorescently-labeled androgen (e.g., Fluormone™ AL Green). [14] * Dihydrotestosterone (DHT) and Enzalutamide (positive controls).

    • Assay Buffer (e.g., PanVera® AR Green Assay Buffer). [14]* Reagents for Reporter Assay:

    • AR-responsive luciferase reporter plasmid (e.g., containing AREs). [15] * Control plasmid (e.g., Renilla luciferase for normalization). [15] * Transfection reagent.

    • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

  • Reagents for Translocation Assay:

    • Hoechst 33342 (nuclear stain).

    • Formaldehyde or Paraformaldehyde (fixative).

    • Phosphate Buffered Saline (PBS).

  • General: DMSO (vehicle), appropriate cell culture media (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Charcoal-stripped FBS.

Detailed Protocols

Protocol 1: In Vitro Competitive Ligand Binding Assay

Principle: This assay quantifies the ability of this compound to displace a high-affinity fluorescent androgen ligand from the AR LBD. A decrease in fluorescence polarization (FP) indicates displacement. [14]This is a direct measure of binding to the orthosteric site.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM final concentration). Prepare similar dilutions for DHT (positive control competitor) and Enzalutamide.

  • Reagent Preparation:

    • Prepare the AR LBD/Fluorescent Ligand Complex according to the manufacturer's protocol (e.g., 25 nM AR-LBD with 1 nM Fluormone™ AL Green). [14] * Prepare 2X concentrations of all test compounds in assay buffer. The final DMSO concentration should not exceed 1%. [16]3. Assay Execution (384-well format):

    • To appropriate wells, add 20 µL of 2X test compound, control compound, or vehicle (assay buffer with DMSO).

    • Add 20 µL of the 2X AR-LBD/Fluorescent Ligand Complex to all wells. [14] * Mix gently on a plate shaker for 1 minute.

    • Incubate the plate for 4-8 hours at room temperature, protected from light. [14]4. Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the FP values against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent ligand.

CompoundPredicted OutcomeIllustrative IC50 (µM)
DHTPotent Displacement0.01
EnzalutamidePotent Displacement0.05
This compound To be determined ?
Vehicle (DMSO)No Displacement> 100

Table 1. Expected Data from AR Competitive Binding Assay.

Protocol 2: Cell-Based Androgen Receptor Reporter Gene Assay

Principle: This assay measures the functional consequence of AR binding. It quantifies the ability of this compound to inhibit androgen-induced transcription of a reporter gene (luciferase) that is under the control of AREs. [13][17] Methodology:

  • Cell Culture and Transfection:

    • Seed AR-positive cells (e.g., LNCaP) in a 96-well plate in media with charcoal-stripped FBS to reduce background androgen levels.

    • Co-transfect cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium.

    • Pre-treat cells with a serial dilution of this compound or Enzalutamide (control antagonist) for 1-2 hours.

    • Stimulate the cells with a constant concentration of DHT (e.g., 1 nM, a concentration that gives a robust signal). Include control wells with vehicle only (basal) and DHT only (stimulated).

    • Incubate for an additional 18-24 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer. [18]4. Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percent inhibition of the DHT-induced signal for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

Protocol 3: High-Content AR Nuclear Translocation Assay

Principle: This imaging-based assay directly visualizes and quantifies the movement of AR from the cytoplasm to the nucleus upon androgen stimulation and assesses the ability of a test compound to block this process. [11][19] Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing a GFP-tagged AR (GFP-AR) onto 96- or 384-well imaging plates. [20]2. Compound Treatment:

    • Culture cells in androgen-depleted medium (charcoal-stripped FBS) for 24 hours to ensure cytoplasmic localization of GFP-AR.

    • Pre-treat cells with a serial dilution of this compound or a known translocation inhibitor for 1-2 hours.

    • Stimulate cells with DHT (e.g., 10 nM) for 1-6 hours. [19]Include vehicle-only and DHT-only controls.

  • Cell Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with Hoechst 33342.

    • Acquire images on a high-content imaging system, capturing both the GFP (AR) and DAPI (nucleus) channels.

  • Image Analysis:

    • Use automated image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.

    • Quantify the mean GFP fluorescence intensity in the nucleus and the cytoplasm.

    • Calculate the Nucleus-to-Cytoplasm intensity ratio for each cell.

  • Data Analysis:

    • Plot the average Nucleus-to-Cytoplasm ratio against the log concentration of the test compound. A potent inhibitor will prevent the DHT-induced increase in this ratio.

    • Determine the IC50 for the inhibition of nuclear translocation.

Trustworthiness & Self-Validation

The integrity of these protocols is maintained through a system of rigorous controls:

  • Positive Controls: DHT (agonist) and Enzalutamide (antagonist) are used in every assay to confirm that the assay system is responding correctly.

  • Negative Controls: A vehicle (DMSO) control is essential to establish the baseline and maximum signal windows.

  • Counter-Screens: To rule out non-specific effects like cytotoxicity, a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) should be run with the same compound concentrations used in the functional assays.

  • Orthogonal Assays: The tiered workflow is inherently self-validating. A compound identified as a binder in Protocol 1 should demonstrate functional antagonism in Protocol 2. Discrepancies between assays (e.g., functional activity without direct binding) can provide valuable mechanistic insights, suggesting potential allosteric or off-target effects.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential androgen receptor inhibitor. Successful identification of inhibitory activity in these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Determining if the inhibition is competitive, non-competitive, or allosteric.

  • Selectivity Profiling: Testing against other nuclear hormone receptors (e.g., glucocorticoid, progesterone receptors) to assess specificity.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in appropriate preclinical models of prostate cancer.

By following these detailed protocols, researchers can systematically and rigorously evaluate the potential of this compound, contributing to the vital search for next-generation androgen receptor-targeted therapies.

References

  • Frontiers. (n.d.). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?
  • QIAGEN GeneGlobe. (n.d.). Androgen Signaling.
  • MDPI. (n.d.). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies.
  • Springer. (n.d.). Analysis of Androgen Receptor Activity by Reporter Gene Assays.
  • PMC - NIH. (2011, August 23). Androgen receptor signaling in prostate cancer development and progression.
  • ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling.
  • NIH. (2014, October 14). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling.
  • NIH. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors.
  • ResearchGate. (n.d.). Androgen Receptor Nuclear Localization HCS Assay Protocol.
  • Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor.
  • EPA. (n.d.). AR Binding Assay Fact Sheet.
  • Reaction Biology. (n.d.). Androgen Receptor Assay Service.
  • Indigo Biosciences. (n.d.). Human AR Reporter Assay Kit.
  • Innoprot. (n.d.). hAR Nuclear Translocation Assay Cell Line.
  • PLOS One. (2017, June 1). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells.
  • eLife. (2022, July 18). AR-V7 exhibits non-canonical mechanisms of nuclear import and chromatin engagement in castrate-resistant prostate cancer.
  • AS ONE INTERNATIONAL. (n.d.). Fluorescent Androgen Receptor Nuclear Translocation Assay.
  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • Bentham Science. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • ResearchGate. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF.
  • PubMed. (2024, June 24). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products.
  • MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • PMC. (n.d.). A surface on the androgen receptor that allosterically regulates coactivator binding.
  • ResearchGate. (2024, June 6). (PDF) An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products.
  • PMC - NIH. (n.d.). Androgen receptor: structure, role in prostate cancer and drug discovery.
  • PubMed. (2017, July 3). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • MDPI. (2022, December 5). Modulating the Activity of Androgen Receptor for Treating Breast Cancer.
  • MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • PMC - PubMed Central. (n.d.). Chemistry and Structural Biology of Androgen Receptor.
  • PMC - PubMed Central. (n.d.). 14-3-3η Amplifies Androgen Receptor Actions in Prostate Cancer.

Sources

developing cell-based assays for 3-Isobutoxybenzoic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Developing Cell-Based Assays for 3-Isobutoxybenzoic Acid Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and implementation of cell-based assays to characterize the biological activity of this compound. Given its structural similarity to known agonists of the G-protein coupled receptor GPR109A (Niacin Receptor, HCA2), we present a strategic, tiered approach to investigate its potential as a GPR109A agonist. This guide moves beyond simple procedural lists, offering detailed, field-proven protocols grounded in the fundamental mechanisms of receptor signaling. We explain the causality behind experimental choices, from initial target engagement assays measuring cAMP reduction and β-arrestin recruitment to secondary functional assays quantifying physiological responses like the inhibition of lipolysis. The protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

Introduction: Rationale for Investigating this compound at GPR109A

This compound is a synthetic organic compound whose biological activities are not extensively characterized. Its structure, featuring a benzoic acid core, bears a resemblance to nicotinic acid (niacin), the primary endogenous agonist for GPR109A.[1] GPR109A is a well-validated therapeutic target for treating dyslipidemia due to its role in modulating lipid metabolism.[2][3] The receptor is predominantly expressed in adipocytes and various immune cells.[1][4]

Activation of GPR109A initiates two primary signaling cascades:

  • Gαi/o-Mediated Pathway: The canonical pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase (AC). This action decreases intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1][5] In adipocytes, this reduction in cAMP levels directly inhibits the activity of hormone-sensitive lipase, thereby suppressing lipolysis—the breakdown of triglycerides into glycerol and free fatty acids.[6]

  • β-Arrestin-Mediated Pathway: Upon agonist binding, GPR109A is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[7] This interaction mediates receptor desensitization and internalization but also initiates a distinct, G-protein-independent signaling cascade that can include the activation of pathways like the ERK/MAPK pathway.[1][5]

A compound may preferentially activate one pathway over the other, a phenomenon known as "biased agonism."[6] Characterizing the activity of this compound across both pathways is therefore essential for a complete understanding of its pharmacological profile.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-Mediated Pathway cluster_barrestin β-Arrestin Pathway receptor GPR109A gi_protein Gαi/βγ receptor->gi_protein Activates barrestin β-Arrestin receptor->barrestin Recruits compound 3-Isobutoxybenzoic Acid (Agonist) compound->receptor Binds ac Adenylyl Cyclase (AC) gi_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka lipolysis ↓ Lipolysis (in Adipocytes) pka->lipolysis internalization Receptor Internalization barrestin->internalization erk ERK Activation barrestin->erk

Figure 1: GPR109A dual signaling pathways.

Assay Development Strategy: A Tiered Approach

To efficiently characterize a novel compound, we recommend a tiered workflow. This approach prioritizes resources by using high-throughput primary assays to confirm target engagement and determine potency, followed by more complex, lower-throughput secondary assays to elucidate the functional consequences and physiological relevance of this engagement.

Workflow cluster_primary Tier 1: Primary Screening (Target Engagement) cluster_secondary Tier 2: Functional Characterization cluster_analysis Tier 3: Data Analysis & Profiling start Start: Characterize this compound cAMP_assay Protocol 3.1: cAMP Reduction Assay (TR-FRET) start->cAMP_assay barrestin_assay Protocol 3.2: β-Arrestin Recruitment Assay start->barrestin_assay lipolysis_assay Protocol 4.1: Adipocyte Lipolysis Assay cAMP_assay->lipolysis_assay calcium_assay Protocol 4.2: Calcium Mobilization Assay (Counter-Screen) cAMP_assay->calcium_assay analysis Calculate EC50/IC50 Determine Potency & Efficacy barrestin_assay->analysis lipolysis_assay->analysis calcium_assay->analysis bias_analysis Assess Biased Agonism analysis->bias_analysis end End: Compound Profile bias_analysis->end

Figure 2: Tiered experimental workflow.

Primary Assays for Target Engagement

These assays are designed to confirm that this compound directly interacts with GPR109A and to quantify the potency of this interaction for the two major signaling branches.

Protocol 3.1: cAMP Reduction Assay via TR-FRET

Scientific Rationale: This assay directly measures the functional consequence of Gαi coupling: the inhibition of adenylyl cyclase. We use forskolin to stimulate adenylyl cyclase, generating a high basal level of cAMP. A Gαi-activating agonist will inhibit this process, causing a measurable drop in cAMP levels. The LANCE® Ultra cAMP TR-FRET assay is a sensitive, homogeneous (no-wash) immunoassay ideal for this purpose.[8][9][10] It relies on the competition between a Europium-labeled anti-cAMP antibody and a ULight™ dye-labeled cAMP tracer for binding to cellular cAMP. High cellular cAMP leads to low FRET signal, while low cellular cAMP (due to GPR109A activation) results in a high FRET signal.

Materials & Reagents:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A).

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • This compound, Niacin (positive control).

  • Forskolin.

  • LANCE® Ultra cAMP Detection Kit (PerkinElmer).[11]

  • White, opaque 384-well microplates.

  • TR-FRET compatible plate reader (e.g., EnVision™ Multilabel Reader).

Experimental Protocol:

  • Cell Seeding:

    • Culture HEK293-GPR109A cells to ~80% confluency.

    • Harvest cells and resuspend in assay buffer (HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX). The phosphodiesterase inhibitor IBMX is critical to prevent the degradation of cAMP, thereby increasing the assay window.

    • Seed 2,000-5,000 cells/well in a 384-well plate (5 µL volume).

  • Compound Preparation and Addition:

    • Prepare a 4X serial dilution of this compound and Niacin in assay buffer.

    • Add 5 µL of the compound dilutions to the cell plate. For "no compound" control wells, add 5 µL of assay buffer.

    • Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation:

    • Prepare a 4X solution of forskolin in assay buffer (final concentration typically 1-10 µM, to be optimized).

    • Add 5 µL of the forskolin solution to all wells except for the "basal" control wells (add buffer instead).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the cAMP detection mixture according to the LANCE® Ultra cAMP kit manual (Eu-chelate anti-cAMP antibody and ULight™-cAMP tracer).

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET reader using an excitation wavelength of 320 or 340 nm and dual emission wavelengths of 615 nm (Europium donor) and 665 nm (ULight™ acceptor).[12]

Data Analysis:

  • Calculate the 665/615 nm emission ratio for each well.

  • Normalize the data: Set the signal from the "basal" control (no forskolin) as 0% inhibition and the signal from the "forskolin only" control as 100% inhibition.

  • Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value, which represents its potency in inhibiting cAMP production.

ParameterRecommended ValuePurpose
Cell LineHEK293-GPR109AProvides a robust system with high receptor expression.
Seeding Density2,000-5,000 cells/wellOptimized for signal window in a 384-well format.
IBMX Concentration500 µMPrevents cAMP degradation, stabilizing the signal.
Forskolin Conc.1-10 µM (EC80)Maximizes cAMP production for a clear inhibition window.
Positive ControlNiacinValidates assay performance and provides a benchmark.
Protocol 3.2: β-Arrestin Recruitment Assay

Scientific Rationale: This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, providing a direct readout of the second major signaling branch. The Tango™ GPCR Assay System is a robust method that utilizes a GPCR fused to a transcription factor, which is linked by a cleavage site.[13] β-arrestin is fused to a protease. Agonist-induced recruitment brings the protease into proximity with the receptor, cleaving the transcription factor, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.[13] The resulting luminescent signal is directly proportional to β-arrestin recruitment.

Materials & Reagents:

  • Cell line engineered for the Tango™ assay with GPR109A and a luciferase reporter (e.g., from Thermo Fisher Scientific).

  • Assay medium (e.g., Freestyle™ Expression Medium).

  • This compound, Niacin (positive control).

  • Luciferase detection reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • White, opaque 384-well microplates.

  • Luminometer.

Experimental Protocol:

  • Cell Seeding:

    • Culture the engineered cells according to the supplier's instructions.

    • Harvest and seed cells into 384-well plates at a density recommended by the supplier (typically 5,000-10,000 cells/well).

    • Incubate overnight (or for the recommended time) to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Niacin in assay medium.

    • Add the compound dilutions to the cell plate.

    • Incubate for 5-16 hours at 37°C in a CO2 incubator. The long incubation is required for transcription and translation of the reporter gene.

  • Detection:

    • Equilibrate the cell plate and the luciferase detection reagent to room temperature.

    • Add the luciferase reagent to each well (volume as per manufacturer's protocol).

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Read the luminescence on a plate-based luminometer.

Data Analysis:

  • Normalize the data: Set the signal from vehicle-treated cells as the basal response (0% activation) and the maximal response from the positive control (Niacin) as 100% activation.

  • Plot the normalized response (as a fold-change over basal or as % activation) against the log concentration of this compound.

  • Fit a four-parameter logistic curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

Secondary Assays for Functional Characterization

These assays measure a downstream physiological response, providing crucial context for the initial target engagement data.

Protocol 4.1: Adipocyte Lipolysis Assay

Scientific Rationale: This is the cornerstone functional assay for GPR109A agonists. It measures the inhibition of triglyceride breakdown in a physiologically relevant cell type (adipocytes). Lipolysis is typically stimulated with isoproterenol, a β-adrenergic agonist that increases cAMP. The inhibitory effect of the GPR109A agonist is then measured by quantifying the amount of glycerol or free fatty acids (FFAs) released into the medium.[14][15] A reduction in glycerol/FFA release indicates successful Gαi signaling and functional inhibition of lipolysis.

Materials & Reagents:

  • 3T3-L1 preadipocytes.

  • Differentiation medium (DMEM, 10% FBS, insulin, dexamethasone, IBMX).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer with 2% BSA).

  • Isoproterenol (stimulant).

  • This compound, Niacin (positive control).

  • Glycerol or Free Fatty Acid detection kit (e.g., from Sigma-Aldrich, Abcam, or Zen-Bio).[14]

  • Clear 96-well plates.

  • Spectrophotometer or fluorometer.

Experimental Protocol:

  • Adipocyte Differentiation:

    • Seed 3T3-L1 preadipocytes in 96-well plates and grow to confluence.

    • Induce differentiation by treating with differentiation medium for 2-3 days.

    • Maintain in insulin-containing medium for another 2-3 days.

    • Mature adipocytes (typically 8-12 days post-induction) will be filled with lipid droplets.

  • Lipolysis Assay:

    • Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.

    • Add assay buffer containing serial dilutions of this compound or Niacin. Incubate for 30 minutes at 37°C.

    • Add isoproterenol (final concentration ~10 µM) to all wells except the "basal" control.

    • Incubate for 1-3 hours at 37°C.

  • Detection:

    • Carefully collect an aliquot of the assay medium from each well.

    • Quantify the glycerol or FFA concentration in the medium using a commercial colorimetric or fluorometric kit, following the manufacturer's instructions.[16][17]

Data Analysis:

  • Subtract the basal glycerol/FFA release from all other values.

  • Normalize the data: Set the isoproterenol-stimulated release as 0% inhibition and the basal release as 100% inhibition.

  • Plot the % inhibition of lipolysis against the log concentration of this compound and fit a curve to determine the IC50 value.

Protocol 4.2: Intracellular Calcium Mobilization Assay

Scientific Rationale: While GPR109A is primarily Gαi-coupled, some GPCRs can couple to multiple G-protein subtypes. A calcium mobilization assay is a standard method to detect Gαq coupling, which activates phospholipase C and leads to a rapid increase in intracellular calcium ([Ca2+]i).[18] This protocol serves as a crucial counter-screen. If this compound elicits a calcium signal, it indicates either off-target activity or promiscuous G-protein coupling at GPR109A, which is vital information for a drug development program.

Materials & Reagents:

  • HEK293-GPR109A cells (or a cell line endogenously expressing a known Gαq-coupled receptor as a positive control).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[19][20]

  • Probenecid (an anion-transport inhibitor that prevents dye leakage from cells).[18]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation® 3).

Experimental Protocol:

  • Cell Seeding:

    • Seed HEK293-GPR109A cells into black-walled, clear-bottom plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature.[18]

  • Data Acquisition:

    • Place the plate in the fluorescence reader.

    • Set the reader to monitor fluorescence at the appropriate wavelengths (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Establish a stable baseline reading for 15-20 seconds.

    • Use the instrument's injector to add this compound while continuously reading.

    • Continue reading for an additional 60-120 seconds to capture the full kinetic response.

Data Analysis:

  • The primary readout is the change in fluorescence intensity over time.

  • Quantify the response by calculating the peak fluorescence signal minus the baseline signal (ΔRFU).

  • If a response is observed, generate a dose-response curve by plotting ΔRFU against the log concentration of the compound to determine the EC50. A lack of response confirms Gαi/o selectivity over Gαq.

Safety and Handling Precautions

As this compound is a novel compound, it should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[21]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.[23]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • Reference: Consult the Safety Data Sheet (SDS) for benzoic acid as a structural analog for general guidance on potential hazards, which include skin and eye irritation.[21]

References

  • Pydi, S. P., & Barella, K. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology. [Link]
  • Zhao, M., et al. (2011).
  • LANCE TR-FRET - Drug Target Review. Drug Target Review. [Link]
  • Development of a Generic Dual-Reporter Gene Assay for Screening G-Protein-Coupled Receptors.
  • Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences. [Link]
  • Lukasova, M., et al. (2015). GPR109A and Vascular Inflammation.
  • Al-Dwairi, A., et al. (2016). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of Lipid Research. [Link]
  • Kumari, P. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]
  • The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. UA Campus Repository. [Link]
  • Borle, A. B. (1990). An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells. Environmental Health Perspectives. [Link]
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Semantic Scholar. [Link]
  • Burgos, P., et al. (2016).
  • Lipolysis Kits. Zen-Bio. [Link]
  • Calcium assays: at the centre of biology. BMG LABTECH. [Link]
  • Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors.
  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.
  • Intracellular Calcium Measurement. Berthold Technologies. [Link]
  • Gas-Ferre, G., et al. (2022). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia.
  • Measurement of Lipolysis. Methods in Enzymology. [Link]
  • Chen, G., et al. (2018). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Medical Science Monitor. [Link]
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]
  • Involvement of the Niacin Receptor GPR109a in the Local Control of Glucose Uptake in Small Intestine of Type 2 Diabetic Mice. Molecules. [Link]
  • Emerging plasticizer induced lipid metabolism disorders revealed by network toxicology molecular docking and dynamics simul
  • GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth.
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. [Link]
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
  • SAFETY DATA SHEET - Benzoic Acid. ScienceLab.com. [Link]
  • Digby, J. E., et al. (2010). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism. [Link]

Sources

Topic: A Robust and Scalable Synthesis of 3-Isobutoxybenzoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested guide for the scaled-up synthesis, purification, and characterization of 3-Isobutoxybenzoic acid, a key building block in medicinal chemistry.[1] Addressing the need for reliable production of multi-gram to kilogram quantities for preclinical evaluation, this document details a robust protocol centered on the Williamson ether synthesis. We emphasize process safety, particularly in the handling of reactive intermediates, and provide in-depth rationale for experimental choices to ensure reproducibility and high purity. The protocol includes detailed workflows for reaction execution, product isolation, purification via acid-base extraction and recrystallization, and rigorous analytical characterization. This guide is intended for researchers, chemists, and drug development professionals requiring a dependable supply of this important synthetic intermediate.

Part I: Mechanistic Overview and Process Rationale

The synthesis of this compound is most effectively and scalably achieved through the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2][3]

Reaction Scheme: Reaction scheme for the synthesis of this compound

1.1. Rationale for Reagent Selection

  • 3-Hydroxybenzoic Acid (Substrate): The starting material provides the phenolic hydroxyl group and the benzoic acid moiety in the correct meta-orientation. Its acidity and solubility characteristics are well-defined, making it a reliable substrate.

  • Sodium Hydride (NaH) (Base): To facilitate the SN2 reaction, the weakly nucleophilic phenolic hydroxyl group must be deprotonated to form a much more potent phenoxide nucleophile.[2] Sodium hydride, typically supplied as a 60% dispersion in mineral oil, is an exceptionally effective, non-nucleophilic base for this purpose. Its key advantages are the quantitative and irreversible deprotonation of the phenol and the generation of benign hydrogen gas as the only byproduct.

    • Causality: Unlike weaker bases (e.g., K₂CO₃), NaH ensures complete conversion to the phenoxide, preventing side reactions from the unreacted phenol and maximizing the reaction rate. The use of a strong base is critical for driving the reaction to completion, a key consideration for process efficiency at scale.[4]

  • Isobutyl Bromide (Alkylating Agent): As a primary alkyl halide, isobutyl bromide is an ideal electrophile for the SN2 reaction. It is less prone to the competing E2 elimination pathway that can occur with secondary or tertiary halides.[3] This choice ensures a clean reaction profile with high conversion to the desired ether product.

  • N,N-Dimethylformamide (DMF) (Solvent): A polar aprotic solvent is essential for the Williamson ether synthesis. DMF effectively solvates the sodium phenoxide cation, leaving the phenoxide anion "naked" and highly nucleophilic.[5] Its high boiling point also allows for a broad range of reaction temperatures, enabling precise control over the reaction kinetics.

1.2. Critical Safety Considerations: Handling Sodium Hydride

Sodium hydride is a water-reactive and flammable solid.[6][7] In contact with water or protic solvents, it reacts violently to release hydrogen gas, which can ignite spontaneously.[4][8]

  • Trustworthiness through Safety: All operations involving NaH must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4][9] All glassware must be rigorously dried, and all solvents must be anhydrous. Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile gloves.[8] A Class D fire extinguisher (for combustible metals) must be readily available.

Part II: Detailed Experimental Protocol (100 g Scale)

This protocol is optimized for a 100-gram synthesis of this compound, yielding a product of ≥98% purity suitable for preclinical use.

2.1. Materials and Equipment

Reagent/MaterialGradeQuantityMolar Eq.Supplier
3-Hydroxybenzoic acidReagent100.0 g1.0Sigma-Aldrich
Sodium Hydride (60% in oil)Reagent32.0 g1.1Sigma-Aldrich
Isobutyl BromideReagent109.6 g (80.6 mL)1.1Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous1.0 L-Sigma-Aldrich
Diethyl EtherACS2.0 L-Fisher Scientific
Hydrochloric Acid (HCl)6 M aq.~500 mL-VWR
Sodium Hydroxide (NaOH)2 M aq.~1.5 L-VWR
Brine (sat. NaCl)-500 mL-Lab Prepared
Anhydrous Magnesium SulfateReagent50 g-Sigma-Aldrich
Ethanol (95%)ACSAs needed-Fisher Scientific
Deionized Water-As needed-Lab System
  • Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, thermometer, nitrogen inlet, pressure-equalizing dropping funnel, heating mantle with controller, ice-water bath, 4 L separatory funnel, Büchner funnel, vacuum flask.

2.2. Step-by-Step Synthesis Protocol

  • Inert Atmosphere Setup: Assemble the 3 L flask with the mechanical stirrer, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Phenoxide Formation: a. To the flask, add 3-Hydroxybenzoic acid (100.0 g, 0.724 mol) and anhydrous DMF (1.0 L). Stir until the solid is fully dissolved. b. In a separate, dry beaker under nitrogen, weigh Sodium Hydride (32.0 g of 60% dispersion, 0.800 mol, 1.1 eq). Wash the NaH dispersion three times with 100 mL of anhydrous hexanes to remove the mineral oil, decanting the hexane washings carefully each time. Extreme caution is required. c. Add the washed NaH to the reaction flask in small portions over 30 minutes at room temperature. CAUTION: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain a slow nitrogen bleed to safely vent the H₂. d. Stir the resulting suspension for 1 hour at room temperature to ensure complete deprotonation. The mixture will become a thick, beige slurry.

  • Alkylation (Ether Formation): a. Cool the reaction mixture to 0 °C using an ice-water bath. b. Add Isobutyl Bromide (109.6 g, 0.800 mol, 1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-hydroxybenzoic acid) is consumed.

2.3. Work-up and Purification Protocol

  • Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 200 mL of deionized water. CAUTION: This will quench any unreacted NaH and can be exothermic.

  • Solvent Removal & Dilution: Remove the bulk of the DMF under reduced pressure. To the residue, add 1 L of deionized water and 1 L of diethyl ether.

  • Acid-Base Extraction: a. Transfer the biphasic mixture to a 4 L separatory funnel. b. Extract the product into the aqueous phase by adding 1.5 L of 2 M NaOH solution. Shake vigorously and separate the layers. The product is now in the aqueous layer as its sodium salt. c. Discard the organic layer (which contains mineral oil and unreacted isobutyl bromide).

  • Precipitation: a. Cool the aqueous layer in an ice bath. b. Slowly acidify the aqueous layer with 6 M HCl while stirring. The this compound will precipitate as a white solid. Continue adding HCl until the pH is ~2.

  • Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with three 200 mL portions of cold deionized water to remove inorganic salts.[10][11]

  • Recrystallization: a. Transfer the crude solid to a 2 L Erlenmeyer flask. Add a minimal amount of hot 50% aqueous ethanol to dissolve the solid completely.[12][13] b. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. c. Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum at 40 °C to a constant weight.

    • Expected Yield: 110-125 g (78-89%).

Part III: Characterization and Quality Control

The identity and purity of the final product must be confirmed before its use in preclinical studies.

TestSpecificationExpected Result
Appearance White to off-white crystalline solidConforms
Melting Point Report Range~115-117 °C
¹H NMR Conforms to structureδ (ppm, CDCl₃): 10.5-12.0 (br s, 1H, COOH), 7.75 (d, 1H), 7.65 (s, 1H), 7.35 (t, 1H), 7.10 (d, 1H), 3.80 (d, 2H, OCH₂), 2.10 (m, 1H, CH), 1.05 (d, 6H, CH₃)₂
¹³C NMR Conforms to structureδ (ppm, CDCl₃): 172.0, 159.0, 131.5, 129.5, 122.5, 117.0, 115.0, 75.0, 28.5, 19.5
FT-IR Conforms to structureν (cm⁻¹): 2960 (br, O-H), 1690 (s, C=O), 1580, 1470 (C=C), 1250 (s, C-O)
Purity (HPLC) ≥98.0%Report Value

Note: Predicted NMR and IR data are based on the chemical structure and analysis of similar compounds.[14][15] Actual values should be confirmed experimentally.

Part IV: Visualization and Workflows

Diagram 1: Overall Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Purification A Dry Glassware & Establish Inert Atmosphere B Dissolve 3-Hydroxybenzoic Acid in Anhydrous DMF A->B D Portion-wise Addition of NaH (Phenoxide Formation) B->D C Wash & Weigh NaH (under Nitrogen) E Cool to 0 °C D->E F Dropwise Addition of Isobutyl Bromide E->F G Warm to RT & Stir (12-16h) F->G H Quench with Water (at 0 °C) G->H I Purify via Acid-Base Extraction H->I J Precipitate Product with HCl I->J K Isolate Crude Solid (Vacuum Filtration) J->K L Recrystallize from Aqueous Ethanol K->L M Dry Under Vacuum L->M N Final Product: This compound M->N

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Purification via Acid-Base Extraction

PurificationWorkflow cluster_sep1 Separation 1 start Quenched Reaction Mixture (Product + Impurities in Ether/Water) step1 Add 2M NaOH Solution Transfer to Separatory Funnel start->step1 org1 Organic Layer (Discard) - Mineral Oil - Excess Isobutyl Bromide - Neutral Impurities step1->org1 Impurity Partition aq1 Aqueous Layer (Keep) - Sodium 3-isobutoxybenzoate (Product Salt) step1->aq1 Product Partition step2 Cool Aqueous Layer to 0 °C Acidify with 6M HCl to pH ~2 aq1->step2 step3 Product Precipitates as a White Solid step2->step3 end Collect Solid via Filtration (Crude this compound) step3->end

Caption: Workflow for purification using acid-base extraction principles.

References

  • Jakhar, K. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
  • University of California. (2012).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM HYDRIDE. [Link]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Cook, A. M., et al. (2017). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
  • Organic Chemistry Portal. (2006).
  • PubChem. (n.d.). 3-Bromo-4-isobutylbenzoic acid. [Link]
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. National Institute of Standards and Technology. [Link]
  • PrepChem.com. (n.d.).
  • PubChem. (n.d.). 3-Isobutyl-benzoic acid. [Link]
  • MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
  • National Center for Biotechnology Information. (2016). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]
  • Clackamas Community College. (2012). Chemistry 210 Experiment Ib. [Link]
  • Chemistry LibreTexts. (2020). 3.
  • National Center for Biotechnology Information. (2021). First mesomorphic and DFT characterizations for 3- (or 4-)
  • Amrita OLabs. (2015).
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]
  • NIST. (n.d.). Benzoic acid, 3-hydroxy-butyl ester. [Link]
  • ResearchGate. (2020).
  • Google Patents. (2007). Processes for the synthesis of 3-isobutylglutaric acid.

Sources

Application Note: High-Throughput Screening for Novel Modulators of Cathepsin B using 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Cathepsin B and the Rationale for Screening 3-Isobutoxybenzoic Acid

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. However, its dysregulation and overexpression have been implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative disorders. This makes Cathepsin B a compelling therapeutic target for the development of novel inhibitors. Small molecule inhibitors of proteases have emerged as a promising class of therapeutic agents, and high-throughput screening (HTS) is a powerful methodology for their discovery.[1][2]

This application note describes the use of this compound in a high-throughput screening campaign to identify novel inhibitors of Cathepsin B. This compound belongs to the benzoic acid derivative family, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Benzoic acid derivatives have been shown to modulate the activity of various enzymes, including proteases.[5] The structural features of this compound, including its carboxylic acid moiety and isobutyl group, provide a scaffold for potential interactions with the active site or allosteric sites of Cathepsin B.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a fluorescence-based HTS assay for the discovery of novel Cathepsin B inhibitors. The protocols detailed herein are designed to be robust, reproducible, and scalable for large-scale screening campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is critical for successful HTS assay development and interpretation of results. The following table summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name 3-(2-methylpropyl)benzoic acid[7]
CAS Number 565450-43-3[8]
Molecular Formula C₁₁H₁₄O₂[7]
Molecular Weight 178.23 g/mol [7]
Appearance Powder[9]
Computed XLogP3 3.6[7]

Principle of the Fluorescence-Based Cathepsin B Inhibition Assay

The high-throughput screening assay described in this application note utilizes a fluorescence resonance energy transfer (FRET) substrate for Cathepsin B.[10][11] The FRET substrate consists of a peptide sequence specifically recognized and cleaved by Cathepsin B, flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon enzymatic cleavage of the peptide by active Cathepsin B, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.

In the presence of an inhibitor, such as a potential hit compound like this compound, the activity of Cathepsin B is diminished, resulting in a lower rate of substrate cleavage and a correspondingly weaker fluorescent signal. The degree of inhibition can be quantified by measuring the fluorescence intensity in the presence of the test compound relative to control wells.[12][13]

G cluster_0 Assay Principle Intact Substrate FRET Substrate (Low Fluorescence) Cleaved Substrate Cleaved Products (High Fluorescence) Intact Substrate->Cleaved Substrate Cleavage Cathepsin B Active Cathepsin B Cathepsin B->Intact Substrate Acts on Inactive Enzyme Inhibited Cathepsin B Inhibitor This compound (Potential Inhibitor) Inhibitor->Cathepsin B Binds to

Caption: Mechanism of the fluorescence-based Cathepsin B assay.

Experimental Protocols

Materials and Reagents
  • This compound: (CAS: 565450-43-3)[8]

  • Recombinant Human Cathepsin B: (Active, purified)

  • FRET Substrate: (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • DMSO: (Anhydrous, for compound dilution)

  • Positive Control Inhibitor: (e.g., CA-074)

  • 384-well black, flat-bottom assay plates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities (Excitation/Emission appropriate for the chosen FRET substrate)

Protocol 1: Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Library Plates: Serially dilute the this compound stock solution in DMSO to create a concentration gradient in a 384-well source plate. This will be used to generate the final assay concentrations.

  • Cathepsin B Working Solution: Dilute the recombinant Cathepsin B in assay buffer to the desired final concentration. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the assay is in the linear range.

  • FRET Substrate Working Solution: Dilute the FRET substrate in assay buffer to the desired final concentration. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) of the enzyme for the substrate.[14]

  • Positive and Negative Controls: Prepare solutions for positive control (e.g., CA-074 in assay buffer) and negative control (assay buffer with DMSO equivalent to the compound wells).

Protocol 2: High-Throughput Screening Assay

The following protocol is optimized for a 384-well plate format.

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the this compound dilutions from the source plate into the corresponding wells of the 384-well assay plate. Also, dispense the positive and negative controls into their designated wells.

  • Enzyme Addition: Add the Cathepsin B working solution to all wells of the assay plate, except for the no-enzyme control wells.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15 minutes) at room temperature. This allows for the potential inhibitor to interact with the enzyme before the addition of the substrate.

  • Assay Initiation: Add the FRET substrate working solution to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 15-30 minutes).

G Start Start Compound Plating Dispense this compound and Controls into 384-well Plate Start->Compound Plating Enzyme Addition Add Cathepsin B Working Solution Compound Plating->Enzyme Addition Pre-incubation Incubate at Room Temperature (15 minutes) Enzyme Addition->Pre-incubation Substrate Addition Add FRET Substrate to Initiate Reaction Pre-incubation->Substrate Addition Fluorescence Reading Kinetic Measurement of Fluorescence Substrate Addition->Fluorescence Reading Data Analysis Calculate % Inhibition and Z'-Factor Fluorescence Reading->Data Analysis Hit Identification Identify Compounds with Significant Inhibition Data Analysis->Hit Identification End End Hit Identification->End

Caption: High-throughput screening workflow for Cathepsin B inhibitors.

Data Analysis and Hit Identification

Calculation of Percent Inhibition

The percentage of Cathepsin B inhibition by this compound at each concentration is calculated using the following formula:

% Inhibition = [1 - (RFU_compound - RFU_background) / (RFU_negative_control - RFU_background)] * 100

Where:

  • RFU_compound: Relative Fluorescence Units in the presence of the test compound.

  • RFU_negative_control: Relative Fluorescence Units of the uninhibited enzyme (DMSO control).

  • RFU_background: Relative Fluorescence Units of the no-enzyme control.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It is calculated using the following formula:

Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]

Where:

  • SD: Standard Deviation

  • Mean: Average signal

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

Hit Confirmation and Dose-Response Analysis

Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%) in the primary screen are considered "hits." These hits should be re-tested in a confirmatory screen to eliminate false positives. Subsequently, a dose-response analysis should be performed to determine the potency of the confirmed hits, typically by calculating the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Conclusion

This application note provides a detailed framework for the utilization of this compound in a high-throughput screening campaign to identify novel inhibitors of Cathepsin B. The described fluorescence-based assay is a robust and sensitive method suitable for large-scale screening. The successful identification of potent and selective inhibitors of Cathepsin B could provide valuable starting points for the development of new therapeutic agents for a range of diseases.

References

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
  • Lab on a Chip (RSC Publishing).
  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
  • National Institutes of Health. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
  • Waters Corporation. High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. [Link]
  • PubMed. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
  • IJCRT.org.
  • Taylor & Francis Online.
  • PubMed. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. [Link]
  • EU-OPENSCREEN.
  • Future Lab Innovations.
  • EU-OPENSCREEN.
  • Loughborough University Research Repository. Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. [Link]
  • AIR Unimi. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
  • National Institutes of Health. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
  • ACS Publications. Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. [Link]
  • ResearchGate. (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
  • National Institutes of Health. 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190 - PubChem. [Link]
  • National Institutes of Health. 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190 - PubChem. [Link]
  • National Institutes of Health. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem. [Link]
  • Wikipedia. Benzoic acid. [Link]

Sources

Determining the Potency of 3-Isobutoxybenzoic Acid Derivatives: A Guide to IC50 Measurement

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in drug discovery, quantifying the functional potency of a compound.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible protocols for measuring the IC50 of novel 3-isobutoxybenzoic acid derivatives. We will explore the theoretical underpinnings of IC50 determination, present detailed step-by-step protocols for both biochemical and cell-based assays, and emphasize the principles of experimental design and data analysis required for generating trustworthy results.

The Foundational Role of IC50 in Drug Discovery

In the journey of developing a new therapeutic agent, the IC50 value serves as a primary indicator of a compound's potency. It is defined as the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50% under a defined set of experimental conditions.[1][3] A lower IC50 value signifies greater potency, meaning less of the compound is needed to achieve a desired inhibitory effect.[4] This parameter is critical for:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound efficacy.

  • Lead Candidate Selection: Ranking and prioritizing compounds for further development.

  • Understanding Mechanism of Action: Comparing potency against different targets or in different cellular contexts.

It is crucial to understand that IC50 is a measure of functional potency and is highly dependent on assay conditions, such as substrate and enzyme concentrations.[1][5] It is distinct from binding affinity constants like K_d or K_i, which are intrinsic measures of binding strength.[1][6] The relationship between IC50 and the inhibition constant (K_i) for a competitive inhibitor is described by the Cheng-Prusoff equation , which highlights the influence of substrate concentration ([S]) and the Michaelis constant (K_m) on the measured IC50.[1]

Ki = IC50 / (1 + ([S] / Km))

Strategic Assay Selection: Biochemical vs. Cell-Based

The first critical decision is the choice of assay format. This choice depends on the research question, the availability of materials, and the desired context for the potency measurement.

  • Biochemical Assays: These are reductionist systems that measure the direct interaction of a compound with a purified molecular target (e.g., an enzyme or receptor) in a controlled, cell-free environment.[1]

    • Expertise & Experience: Choose a biochemical assay when the direct molecular target of your this compound derivative is known and you have access to the purified protein. This approach provides a clean measure of on-target potency without the complexities of cellular uptake, efflux, or metabolism.

  • Cell-Based Assays: These methods evaluate the compound's effect within an intact, living cellular system.[1] The readout can be a specific signaling event (e.g., phosphorylation) or a phenotypic outcome like cell viability or proliferation.[2][7]

    • Expertise & Experience: Opt for a cell-based assay when the molecular target is unknown, or when you need to assess the compound's activity in a more physiologically relevant context. This format inherently accounts for factors like cell permeability and metabolic stability, providing a more holistic view of a compound's potential therapeutic effect.[2]

Below is a decision-making workflow to guide your selection.

start Start: Determine IC50 for a This compound Derivative q1 Is the direct molecular target known and purified protein available? start->q1 biochem Protocol 1: Biochemical Assay q1->biochem  Yes cell_based Protocol 2: Cell-Based Assay q1->cell_based No   q2 Is assessing cell permeability and metabolic stability a primary goal? biochem->q2 end_cell Result: Cellular potency (IC50) (Accounts for permeability, etc.) cell_based->end_cell q2->cell_based Yes   end_biochem Result: Direct on-target potency (IC50) q2->end_biochem  No

Caption: Decision tree for selecting an appropriate IC50 assay format.

Protocol 1: Biochemical IC50 Determination (Enzyme Inhibition Assay)

This protocol provides a framework for measuring the IC50 of a this compound derivative against a purified enzyme using a 96-well plate format and a fluorometric readout.

Rationale & Self-Validation

This assay quantifies the inhibitor's ability to block the catalytic activity of its target enzyme. Trustworthiness is ensured by including meticulous controls.

  • Vehicle Control (0% Inhibition): Enzyme, substrate, and buffer with the same final concentration of DMSO as the test wells. This defines the maximum signal.

  • No Enzyme Control (100% Inhibition): Substrate and buffer with DMSO. This defines the background signal.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme, used to validate assay performance.

Materials & Reagents
Reagent/MaterialSpecification
This compound DerivativeStock solution in 100% DMSO (e.g., 10 mM)
Purified Target EnzymeKnown concentration and activity
Fluorogenic SubstrateSpecific for the target enzyme
Assay BufferOptimized for enzyme activity (e.g., PBS, HEPES)
Positive Control InhibitorKnown potent inhibitor for the target enzyme
DMSOAnhydrous, cell culture grade
Microplates96-well, black, flat-bottom (for fluorescence)
Multichannel Pipettes & Plate ReaderWith fluorescence detection capabilities
Step-by-Step Methodology
  • Compound Serial Dilution:

    • Scientist's Note: A logarithmic (e.g., 1:3 or 1:10) dilution series is used to cover a wide concentration range and accurately define the sigmoidal dose-response curve.[8]

    • Prepare an 8-point serial dilution of the this compound derivative. Start with a high concentration (e.g., 100 µM) and dilute downwards. Ensure the final DMSO concentration in all wells remains constant and low (typically ≤1%) to avoid solvent effects.[9]

  • Assay Plate Setup:

    • Add 20 µL of the serially diluted compound, vehicle control (DMSO), or no-enzyme control buffer to the appropriate wells of the 96-well plate.

    • Add 40 µL of the prepared enzyme solution to all wells except the "No Enzyme Control".

    • Trustworthiness: Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme before the reaction starts.[9]

  • Initiate and Read Reaction:

    • Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to all wells.[9]

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time must be within the linear range of the reaction, which should be determined in a separate enzyme kinetics experiment.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis Workflow

Caption: Workflow for biochemical IC50 data analysis.

  • Background Subtraction: Subtract the average fluorescence of the "No Enzyme Control" wells from all other wells.[9]

  • Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, available in software like GraphPad Prism or R.[4][10]

  • IC50 Determination: The IC50 is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[3]

Protocol 2: Cell-Based IC50 Determination (MTT Viability Assay)

This protocol details how to measure the IC50 of a this compound derivative by assessing its effect on the viability of an adherent cancer cell line using a colorimetric MTT assay.

Rationale & Self-Validation

The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT reagent to a purple formazan product, the amount of which is proportional to the number of viable cells.[11]

  • Controls: The same controls as the biochemical assay (Vehicle, No Cell/Media Blank) are essential.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is a best practice to fill these wells with sterile PBS or media and not use them for experimental data points to ensure consistency.[11]

  • Cell Seeding Density: The optimal cell number per well must be determined beforehand to ensure cells are in the logarithmic growth phase throughout the experiment.

Materials & Reagents
Reagent/MaterialSpecification
Adherent Cell Linee.g., HeLa, A549, MCF-7
Cell Culture Mediume.g., DMEM, RPMI-1640 with 10% FBS, 1% Pen/Strep
This compound DerivativeStock solution in 100% DMSO
MTT Reagent (Thiazolyl Blue)5 mg/mL in sterile PBS
Solubilization Solutione.g., DMSO or a solution of 10% SDS in 0.01M HCl
Trypsin-EDTA0.25% or 0.05%
Sterile PBSPhosphate-Buffered Saline
Microplates96-well, clear, flat-bottom, sterile
CO2 Incubator37°C, 5% CO2
Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase using trypsin.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Dilute the cell suspension to the predetermined optimal concentration (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

    • Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).[11]

  • MTT Assay and Measurement:

    • After incubation, add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]

    • Scientist's Note: During this time, visible purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 10 minutes to ensure complete solubilization.[11]

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

Data Analysis

The data analysis workflow is identical to that described for the biochemical assay (Section 3.4). Raw absorbance values are used to calculate percent inhibition (or percent viability), which is then plotted against the log of the inhibitor concentration and fitted to a four-parameter logistic curve to derive the IC50 value.

Data Presentation and Interpretation

All quantitative IC50 data should be summarized in a clear, structured table. It is best practice to report the IC50 as the mean ± standard error of the mean (SEM) or with a 95% confidence interval from multiple independent experiments (biological replicates).

Table 1: Example IC50 Data Summary

CompoundAssay TypeTarget/Cell LineIC50 (µM) [Mean ± SEM, n=3]
This compoundBiochemicalEnzyme X1.5 ± 0.2
Positive ControlBiochemicalEnzyme X0.05 ± 0.01
This compoundCell-BasedHeLa Cells (48h)5.8 ± 0.7

Interpretation: In this example, the compound is more potent against the purified enzyme than in a cellular context. This four-fold shift could be due to factors like poor cell permeability or active efflux from the cells, providing valuable insights for the next stage of drug development.

References

  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • DavidsonX. IC50 Determination. edX.
  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • Towards Data Science. (2021). Drug dose-response data analysis.
  • Visikol. (2022). The Importance of IC50 Determination.
  • Seber, G. A., & Wild, C. J. (2003). Nonlinear Regression. John Wiley & Sons.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134.
  • Wikipedia. Half maximal inhibitory concentration (IC50).
  • BenchChem. (2025). A Detailed Protocol for IC50 Determination of Chitinase-IN-5.

Sources

techniques for monitoring the progress of 3-Isobutoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Monitoring the Synthesis of 3-Isobutoxybenzoic Acid: Application Notes and Protocols

Introduction

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their utility as building blocks necessitates a robust and well-understood synthetic process to ensure high purity, yield, and safety. The precise control and optimization of the synthesis reaction are paramount, moving beyond simple endpoint analysis to a more dynamic, real-time understanding of the reaction's progress. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of various analytical techniques for monitoring the synthesis of this compound.

The core of effective process control lies in the ability to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or byproducts. This aligns with the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing through timely measurements of critical process parameters (CPP) and critical quality attributes (CQA).[1][2] By integrating advanced analytical techniques into the synthesis workflow, we can enhance process understanding, improve efficiency, and ensure the final product's quality.[3][4]

This document will focus on the common synthesis of this compound via the Williamson ether synthesis and detail the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy for comprehensive reaction monitoring.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers and proceeds via an SN2 mechanism.[5][6] In this case, the synthesis involves the reaction of a phenoxide, generated from 3-hydroxybenzoic acid, with an isobutyl halide.

Reaction Scheme: Starting Materials: 3-hydroxybenzoic acid, Isobutyl bromide Base: Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) Solvent: Dimethylformamide (DMF) or Acetonitrile (CH₃CN) Product: this compound

The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-hydroxybenzoic acid with a suitable base, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the isobutyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the ether linkage.[7][8]

Reaction Mechanism: SN2 Pathway

The mechanism is a concerted, one-step process where the nucleophile attacks as the leaving group departs.

Caption: SN2 mechanism for this compound synthesis.

Technique 1: Thin-Layer Chromatography (TLC)

Expertise & Experience: The Rationale for TLC

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective qualitative technique for monitoring the progress of an organic reaction.[9][10][11] Its primary value lies in its simplicity and speed, allowing a chemist to quickly visualize the state of the reaction at the bench.[12][13] For the synthesis of this compound, TLC is used to:

  • Track Reactant Consumption: The spot corresponding to 3-hydroxybenzoic acid will diminish in intensity as the reaction proceeds.

  • Confirm Product Formation: A new spot, corresponding to the more non-polar this compound, will appear and intensify.

  • Identify Potential Issues: The appearance of unexpected spots can indicate the formation of byproducts or the presence of impurities.

The key to successful TLC monitoring is the selection of an appropriate mobile phase (eluent) that provides good separation between the starting material and the product. The starting material, 3-hydroxybenzoic acid, is significantly more polar than the product due to its free phenolic hydroxyl group. This difference in polarity is the basis for their separation on the polar silica gel stationary phase.

Protocol for TLC Monitoring
  • Plate Preparation: Use silica gel 60 F-254 plates.[9][12] With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

  • Sample Preparation:

    • At time zero (t=0), dissolve a tiny amount of the starting material (3-hydroxybenzoic acid) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • As the reaction proceeds, withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with ethyl acetate.

  • Spotting:

    • Using a capillary spotter, apply a small spot of the starting material reference solution onto the origin line (Lane 1: SM).

    • Apply a spot of the diluted reaction mixture aliquot (Lane 2: RXN).

    • Apply a "co-spot" by spotting the reaction mixture first, and then spotting the starting material directly on top of it (Lane 3: Co). This helps confirm the identity of the starting material spot in the reaction lane.[11]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to prevent tailing of the carboxylic acids).[12] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), where the aromatic compounds will appear as dark spots.[9] Circle the spots lightly with a pencil.

    • Further visualization can be achieved using an iodine chamber or a chemical stain if necessary.

  • Analysis: Compare the spots in the reaction lane to the starting material lane. As the reaction progresses, the spot for 3-hydroxybenzoic acid (lower Rf) should fade, while the spot for this compound (higher Rf) should become more prominent. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

Data Presentation: Expected TLC Results
CompoundExpected Rf Value (Hexane:EtOAc:AcOH 70:30:1)UV Visualization (254 nm)
3-hydroxybenzoic acid (SM)~ 0.35Active (Dark Spot)
This compound (P)~ 0.60Active (Dark Spot)
Isobutyl bromideNot UV active-

Note: Rf values are illustrative and must be determined experimentally.

Workflow Diagram: TLC Monitoring

Caption: Workflow for monitoring reaction progress using TLC.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The Rationale for HPLC

While TLC provides excellent qualitative data, High-Performance Liquid Chromatography (HPLC) offers precise quantitative analysis, which is essential for detailed kinetic studies, impurity profiling, and process optimization.[14][15] HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[15]

For this synthesis, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The more polar starting material (3-hydroxybenzoic acid) will elute earlier, while the less polar product (this compound) will be retained longer on the column. By integrating the peak areas from the chromatogram, one can determine the relative concentrations of each component over time. This technique is invaluable for generating accurate reaction profiles and calculating conversion and yield.[16][17]

Protocol for HPLC Monitoring
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).

    • Detector: UV detector set to a wavelength where both reactant and product absorb (e.g., 254 nm or 280 nm).

  • Sample Preparation:

    • At various time points (e.g., t = 0, 1h, 2h, 4h, etc.), withdraw a precise volume (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 950 µL) of the mobile phase in an HPLC vial. This prevents further reaction and prepares the sample for injection.

  • Standard Preparation: Prepare standard solutions of known concentrations for both 3-hydroxybenzoic acid and purified this compound to create a calibration curve for accurate quantification.

  • Injection and Analysis:

    • Inject a standard volume (e.g., 10 µL) of the prepared samples onto the HPLC system.

    • Run the defined method (e.g., a gradient from 30% B to 90% B over 10 minutes).

  • Data Processing:

    • Identify the peaks for the starting material and product based on their retention times (tR), confirmed by injecting the pure standards.

    • Integrate the area under each peak.

    • Calculate the concentration of each component at each time point using the calibration curve. Plot concentration vs. time to generate a reaction profile.

Data Presentation: Expected HPLC Results
CompoundExpected Retention Time (tR)Elution Order
3-hydroxybenzoic acid~ 3.5 min1st
This compound~ 7.2 min2nd

Note: Retention times are illustrative and depend on the specific column, mobile phase, and flow rate.

Workflow Diagram: HPLC Monitoring

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Withdraw & Quench Aliquot C Inject Sample onto C18 Column A->C B Prepare Standards (SM & P) B->C for calibration D Run Gradient Elution C->D E UV Detection (254 nm) D->E F Integrate Peak Areas E->F G Calculate Concentrations F->G H Plot Reaction Profile G->H

Caption: Workflow for quantitative reaction monitoring by HPLC.

Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Rationale for GC-MS

GC-MS is a powerful hyphenated technique that combines the separation capabilities of Gas Chromatography with the detection and identification power of Mass Spectrometry. It is particularly useful for identifying volatile and thermally stable compounds. The carboxylic acid functional group in both the starting material and product is non-volatile and can interact poorly with standard GC columns. Therefore, a chemical derivatization step is required to convert the acidic proton into a less polar, more volatile group, such as a trimethylsilyl (TMS) ester.

The primary advantage of GC-MS in this context is its high sensitivity and ability to provide structural information from the mass spectrum, making it ideal for:

  • Confirming Product Identity: The mass spectrum of the derivatized product provides its molecular weight and a unique fragmentation pattern.[18][19]

  • Detecting and Identifying Byproducts: GC's high resolution can separate minor components, and MS can help identify their structures, such as products from side reactions (e.g., elimination of the alkyl halide) or impurities from starting materials.

Protocol for GC-MS Monitoring
  • Sample Preparation & Derivatization:

    • Withdraw an aliquot from the reaction mixture.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add a derivatizing agent (e.g., BSTFA with 1% TMCS in pyridine) and heat gently (e.g., 60 °C for 30 minutes) to form the TMS esters.[20]

  • GC-MS System Setup:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5%-phenyl-95%-dimethylpolysiloxane).[21]

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • MS Detector: Operate in Electron Ionization (EI) mode.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to see the separated peaks.

    • Examine the mass spectrum for each peak.

    • Identify the peaks corresponding to the TMS-derivatives of 3-hydroxybenzoic acid and this compound by their characteristic retention times and mass spectra (molecular ion and fragmentation patterns).

Data Presentation: Expected GC-MS Results
Compound (as TMS derivative)Expected Retention TimeKey Mass Fragments (m/z)
3-hydroxybenzoic acid (di-TMS)Lower tRM+, M-15 (loss of CH₃)
This compound (mono-TMS)Higher tRM+, M-15, fragments from isobutyl group loss

Note: Exact retention times and mass fragments must be confirmed with standards.

Workflow Diagram: GC-MS Monitoring

G A Withdraw & Dry Aliquot B Derivatize with BSTFA A->B C Inject into GC-MS B->C D Separate on Capillary Column C->D E Detect by Mass Spectrometry (EI) D->E F Analyze Chromatogram (TIC) E->F G Identify Peaks via Mass Spectra F->G

Caption: Workflow for reaction monitoring by GC-MS.

Technique 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale for NMR

NMR spectroscopy is an intrinsically quantitative technique that provides rich structural information, making it a powerful tool for studying reaction kinetics and mechanisms without the need for response factors or derivatization.[22][23] By monitoring a reaction directly in an NMR tube, one can track the disappearance of reactant signals and the appearance of product signals in real-time.[24]

For this synthesis, ¹H NMR is particularly useful. Key diagnostic signals include:

  • Starting Material (3-hydroxybenzoic acid): Distinct aromatic proton signals and the disappearance of the phenolic -OH proton signal.

  • Product (this compound): The appearance of new signals corresponding to the isobutoxy group (e.g., a doublet for the -CH₂- protons and signals for the -CH- and -CH₃ groups) and shifts in the aromatic proton signals.

By integrating the area of a characteristic reactant peak and a product peak, their relative molar ratio can be determined at any given time, providing a direct measure of reaction conversion.[25]

Protocol for NMR Monitoring
  • Sample Preparation:

    • The reaction can be run directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆) if the reaction conditions are compatible.

    • Alternatively, for reactions in non-deuterated solvents, aliquots can be withdrawn at intervals, the solvent evaporated, and the residue redissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

  • NMR Acquisition:

    • Acquire a series of ¹H NMR spectra over time.[23]

    • Ensure a sufficient relaxation delay (d1) is used (at least 5 times the longest T1 of the protons being integrated) to ensure accurate quantification.[23]

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify a well-resolved, non-overlapping proton signal for the starting material and one for the product.

    • Integrate these peaks. The percentage conversion can be calculated from the integral values. For example: Conversion (%) = [IntegralProduct / (IntegralProduct + IntegralSM)] * 100

Data Presentation: Expected ¹H NMR Shifts (in DMSO-d₆)
CompoundProtonExpected Chemical Shift (δ, ppm)
3-hydroxybenzoic acidAromatic C-H7.0 - 7.5
Phenolic -OH~9.8 (broad)
This compoundAromatic C-H7.1 - 7.6
-O-CH₂ -CH-~3.8 (doublet)
-CH₂-CH -(CH₃)₂~2.1 (multiplet)
-CH-(CH₃ )₂~1.0 (doublet)

Note: Shifts are approximate and depend on solvent and concentration.

Workflow Diagram: NMR Monitoring

G A Start Reaction in NMR Tube (or prepare aliquots) B Acquire ¹H NMR Spectra at timed intervals (t₀, t₁, t₂, ...) A->B C Process Spectra (FT, Phasing, Baseline) B->C D Identify & Integrate Diagnostic SM and Product Peaks C->D E Calculate % Conversion Plot Conversion vs. Time D->E

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Technique 5: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: The Rationale for In-situ IR

In-situ FTIR spectroscopy, often using an attenuated total reflectance (ATR) probe (such as ReactIR™), allows for real-time monitoring of a reaction's progress directly within the reaction vessel without the need for sampling.[26][27] This non-invasive technique tracks changes in the concentration of functional groups by measuring their characteristic infrared absorptions.[28][29]

For the Williamson ether synthesis of this compound, in-situ IR is ideal for monitoring:

  • Disappearance of Phenolic -O-H Stretch: The broad -O-H stretch of the 3-hydroxybenzoic acid starting material (around 3300-3500 cm⁻¹) will decrease as it is converted to the phenoxide and then to the ether.

  • Formation of Ether C-O Stretch: A new, characteristic C-O stretching vibration for the aryl-alkyl ether will appear in the fingerprint region (around 1250-1000 cm⁻¹).

  • Carbonyl C=O Stretch: The C=O stretch of the carboxylic acid (around 1700 cm⁻¹) can be monitored for any changes, although it is present in both the reactant and product.

By trending the absorbance of these key peaks over time, a detailed reaction profile can be generated, providing insights into reaction initiation, rate, and endpoint.[27][30]

Protocol for In-situ IR Monitoring
  • Setup: Insert the ATR probe directly into the reaction flask, ensuring the probe tip is fully submerged in the reaction mixture.

  • Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction (e.g., before adding the base or alkyl halide).

  • Data Collection: Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • The software will automatically subtract the background spectrum.

    • Identify the key infrared bands corresponding to the reactant and product.

    • Create a trend plot of the absorbance (or peak height/area) of these key bands versus time. The reaction is complete when the reactant peak has disappeared and the product peak has plateaued.

Data Presentation: Key IR Vibrational Frequencies
Functional GroupCompoundWavenumber (cm⁻¹)Trend During Reaction
Phenolic O-H stretch3-hydroxybenzoic acid~3400 (broad)Decreases
Carboxylic C=O stretchBoth~1700Relatively constant
Aryl-O-C stretch (Ether)This compound~1250Increases
Workflow Diagram: In-situ IR Monitoring

G A Insert ATR Probe into Reactor B Collect Background Spectrum A->B C Initiate Reaction B->C D Collect Spectra in Real-Time C->D E Trend Key Peak Absorbances vs. Time D->E F Determine Endpoint (Plateau) E->F

Caption: Workflow for real-time in-situ IR monitoring.

Validation of Analytical Methods

Regardless of the technique chosen for routine monitoring, the analytical method itself must be validated to ensure it is "fit-for-purpose".[31] Method validation is the process of providing documented evidence that a method consistently produces a result that meets pre-determined acceptance criteria.[32] Key validation parameters include:

  • Specificity/Selectivity: The ability to measure the analyte of interest in the presence of other components like starting materials, byproducts, or impurities.[33]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[31][34]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Effective monitoring is critical for the successful synthesis of this compound. The choice of analytical technique depends on the specific requirements of the study. TLC offers a rapid, qualitative check for reaction completion, ideal for bench-scale synthesis. HPLC provides the quantitative data necessary for process optimization and kinetic analysis. GC-MS is unparalleled for identifying unknown impurities and confirming product structure, though it requires a derivatization step. NMR spectroscopy offers a direct, quantitative view of the reaction mixture, providing both structural and kinetic data. Finally, in-situ IR spectroscopy represents a powerful PAT tool, enabling non-invasive, real-time tracking of functional group transformations to achieve a high degree of process understanding and control. By thoughtfully applying these techniques, researchers and drug development professionals can ensure a robust, efficient, and well-controlled synthesis process.

References

  • Analytical Methods Committee, AMCTB No. 47. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Royal Society of Chemistry.
  • MacConnell, A. J., et al. (2015). Kinetic Understanding Using NMR Reaction Profiling.
  • Wikipedia contributors. (2024). Process analytical technology. Wikipedia, The Free Encyclopedia.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Wsu.edu.
  • University of York. (n.d.).
  • LibreTexts. (2022).
  • Wikipedia contributors. (2024). Thin-layer chromatography. Wikipedia, The Free Encyclopedia.
  • Leiss, M. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. Benchchem.com.
  • Bakeev, K. A. (2007). Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement. PubMed.
  • Iowa State University. (n.d.). Kinetics / reaction monitoring. IMSERC.
  • JASCO Global. (2020). Monitoring of Reaction using IR Spectroscopy with Fiber Probe. Jasco-globalsite.com.
  • Hughes, L. P., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Deadman, B. J., et al. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • Foley, D. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
  • European Pharmaceutical Review. (2010). Process Analytical Technology: An industry perspective. Europeanpharmaceuticalreview.com.
  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Mt.com.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2013). Process Analytical Technology (PAT)
  • Royal Society of Chemistry. (2025). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Rsc.org.
  • Heiland, J. J., et al. (2016).
  • Esche, E., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Yan, X., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). ijcrt.org.
  • Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025).
  • The Science of Separation: Understanding High-Performance Liquid Chrom
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Labster. (n.d.). 6 Organic Chemistry Lab Techniques Your Students Should Know. Labster.com.
  • Heiland, J. J., et al. (2016).
  • Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025).
  • Dunlap, C. E. (1978). Use of High Performance Liquid Chromatography in Organic Synthesis. Oxford Academic.
  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed.
  • Adamo, A., et al. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • Element Lab Solutions. (n.d.).
  • Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870). Hmdb.ca.
  • BenchChem. (n.d.). 3-Isobutyl-benzoic acid | 565450-43-3. Benchchem.com.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Emery Pharma. (2023).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.

Sources

Application of 3-Isobutoxybenzoic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] This approach hinges on a foundational principle: screening small, low-complexity molecules, or "fragments," to identify weak but highly efficient binders to a biological target.[2][3] These initial hits then serve as starting points for rational, structure-guided evolution into potent drug candidates. This application note provides a comprehensive guide to the utilization of 3-isobutoxybenzoic acid, a prototypical fragment, within an FBDD workflow. We will explore its chemical rationale as a fragment, detail step-by-step protocols for its application in primary screening and hit validation, and outline strategies for subsequent hit-to-lead optimization.

The Rationale for this compound as a Model Fragment

The success of an FBDD campaign begins with the quality of the fragment library.[4] Fragments are typically selected based on the "Rule of Three" (Ro3), which provides guidelines for optimal physicochemical properties: Molecular Weight (MW) < 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[5][6] This framework ensures that fragments are small enough to explore chemical space efficiently and possess favorable properties for optimization.

This compound aligns well with these principles, making it an exemplary fragment for screening campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueRo3 ComplianceSource
Molecular Formula C₁₁H₁₄O₃N/A[7]
Molecular Weight 194.23 g/mol Yes (< 300)[7]
cLogP (Predicted) ~3.3Borderline (≤ 3)[8]
Hydrogen Bond Donors 1Yes (≤ 3)[8]
Hydrogen Bond Acceptors 3Yes (≤ 3)[8]
Rotatable Bonds 4No (> 3)[8]

Note: cLogP and rotatable bond count are based on the closely related isomer 3-butoxybenzoic acid, as direct experimental data for this compound is not widely available. While the rotatable bond count is slightly above the strict Ro3 guideline, its other properties make it a valuable fragment.

The chemical architecture of this compound is particularly advantageous:

  • Benzoic Acid Scaffold: This rigid core is a common motif in established pharmaceuticals.[9] The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently engaging in critical interactions within protein active sites.[9]

  • Meta-substituted Isobutoxy Group: The ether linkage and the branched alkyl chain provide a defined vector for hydrophobic interactions. Its placement at the meta-position offers a specific geometric presentation compared to ortho- or para-isomers, allowing for the probing of uniquely shaped binding pockets.[10] This group also serves as a "poised" handle for synthetic elaboration during the hit-to-lead phase.[10]

The FBDD Workflow: From Screening to Lead Generation

The journey from a fragment hit to a lead compound is a systematic, multi-stage process. It begins with sensitive biophysical screening to detect weak binding events, followed by rigorous validation to eliminate false positives, and culminates in structure-guided optimization to enhance potency.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (incl. This compound) Screening Primary Biophysical Screen (SPR, NMR, DSF) FragLib->Screening Hits Initial Hits (μM - mM Affinity) Screening->Hits Detects binding Validation Orthogonal Screen (e.g., ITC) Hits->Validation Confirm binders ValidatedHits Validated Hits + Binding Mode Validation->ValidatedHits Structure Structural Biology (X-ray Crystallography) Structure->ValidatedHits SBDD Structure-Based Design & Synthesis ValidatedHits->SBDD Guide optimization Lead Lead Compound (nM Affinity) SBDD->Lead Improves potency

Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.

Application Protocols

The following protocols are designed for researchers utilizing this compound as part of a broader fragment screening campaign. High-purity target protein (>95%) is essential for all biophysical assays.

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[11][12]

Objective: To identify fragments that bind to the target protein and provide an initial estimate of affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein in a suitable buffer (e.g., HBS-EP+)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+ with 2-5% DMSO)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 Response Units, RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for nonspecific binding and buffer effects.[13]

  • Fragment Screening:

    • Prepare a solution of this compound in running buffer from the DMSO stock. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is identical in the sample and the running buffer to minimize solvent artifacts.[11]

    • Inject the fragment solution over the reference and target flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of high salt or low pH buffer), ensuring the target protein remains stable.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.

    • A positive "hit" is identified by a stable increase in RU during the association phase, indicating binding.

    • The approximate affinity (KD) can be estimated from the equilibrium response, but full kinetic analysis is required for accurate determination.[14]

Protocol 2: Hit Confirmation with Ligand-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding events in solution. Ligand-observed experiments, such as Saturation Transfer Difference (STD), are particularly effective.

Objective: To confirm the binding of this compound in solution and identify which parts of the fragment are in proximity to the protein.

Materials:

  • High-field NMR spectrometer (>500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.4)

  • This compound stock solution (e.g., 100 mM in d6-DMSO)

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples. Both should contain this compound at a final concentration of ~200 µM in the deuterated buffer.

    • To one sample, add the target protein to a final concentration of 5-20 µM. The second sample (without protein) serves as a control.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to ensure fragment solubility and integrity.

    • Perform an STD NMR experiment on the sample containing the protein-fragment mixture. This involves two spectra:

      • On-resonance spectrum: A frequency-selective saturation pulse is applied to a region where only protein resonances appear (e.g., -1 ppm).

      • Off-resonance spectrum: The saturation pulse is applied to a region far from any protein or fragment signals (e.g., 40 ppm).

    • The saturation is transferred from the protein to the bound fragment via spin diffusion.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the protein.[8]

    • The presence of signals in the STD spectrum confirms binding. The relative intensity of the signals can provide information about the binding epitope of the fragment.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location and orientation at atomic resolution.[7] This structural information is invaluable for guiding hit-to-lead optimization.[3]

Objective: To determine the 3D structure of the target protein in complex with this compound.

Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the apo (ligand-free) target protein using standard crystallization screening methods (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the components of the crystallization mother liquor supplemented with this compound. Due to the weak affinity of fragments, a high concentration (e.g., 1-20 mM) is typically required.

    • Transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its interactions with the protein.

Hit-to-Lead: From Fragment to Potent Inhibitor

Once this compound is confirmed as a binder and its structure in complex with the target is determined, the hit-to-lead phase begins. The goal is to rationally design and synthesize new molecules with improved affinity and drug-like properties.

Hit_to_Lead cluster_0 Structure-Guided 'Fragment Growing' cluster_1 Vectors for Elaboration cluster_2 Synthetic Elaboration start_node Initial Hit: This compound (KD ~ 500 μM) vector1 Isobutoxy 'Tail' vector2 Benzoic Acid Ring synth1 Add group to exploit nearby hydrophobic pocket vector1->synth1 synth2 Add H-bond donor/ acceptor to ring vector2->synth2 end_node Optimized Lead (KD < 1 μM) synth1->end_node synth2->end_node

Caption: Strategy for 'Fragment Growing' from the this compound core.

  • Fragment Growing: The crystal structure may reveal an unoccupied pocket adjacent to the isobutoxy group. Synthetic chemistry can then be employed to extend this alkyl chain to fill the pocket, forming new, favorable interactions and increasing potency.

  • Scaffold Modification: Alternatively, the benzoic acid ring can be modified. For example, if a hydrogen bond donor from the protein is unsatisfied near the ring, a nitrogen could be introduced into the aromatic system, or another substituent could be added to form the desired interaction.

The success of these strategies relies on the iterative cycle of design, synthesis, and re-testing, constantly guided by structural and affinity data to build a potent and selective lead compound from a humble fragment.

References

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48.
  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403–413.
  • Pellecchia, M., Bertini, I., Grzesiek, S., Jahnke, W., & Zuiderweg, E. R. P. (2008). NMR in drug discovery. Nature Reviews Drug Discovery, 7(9), 738-746.
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892–901.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12944-12949.
  • H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery.
  • van der Woning, J., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22384.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Singh, N., et al. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 133-140.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
  • Amar, S., et al. (2021). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 26(16), 4948.
  • Si, C., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 783842.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery, 3(4), 301-317.
  • de Vlieger, D., et al. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 594(22), 3717-3730.
  • Xuan, J., et al. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 66(17), 11775-11796.
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12.
  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59.
  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
  • PubChem. (n.d.). 3-Butoxybenzoic acid.
  • PubChem. (n.d.). 3-Isobutyl-benzoic acid.

Sources

Troubleshooting & Optimization

Frequently Asked Questions (FAQs) for 3-Isobutoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 3-Isobutoxybenzoic acid. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This guide is structured to address the specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the "why" behind each recommendation.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction.[4][5] The versatility and broad scope of this reaction make it a staple in both laboratory and industrial settings for preparing ethers.[1][3]

Q2: What is the fundamental mechanism of the Williamson ether synthesis for this specific compound?

A2: The synthesis of this compound via the Williamson ether synthesis proceeds through a two-step mechanism:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxybenzoic acid, forming a sodium or potassium 3-carboxyphenoxide. The carboxyl group is also deprotonated in this step.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion, a potent nucleophile, attacks the primary carbon of the isobutyl halide. This occurs via a backside attack, leading to the formation of the ether bond and the displacement of the halide ion.[1][3][5]

Below is a diagram illustrating the reaction workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Workup 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Deprotonation Step 1: Deprotonation (Formation of Phenoxide) 3-Hydroxybenzoic_Acid->Deprotonation Isobutyl_Halide Isobutyl Halide (e.g., Isobutyl Bromide) SN2_Reaction Step 2: SN2 Reaction (Ether Formation) Isobutyl_Halide->SN2_Reaction Base Base (e.g., KOH, K2CO3) Base->Deprotonation Deprotonation->SN2_Reaction Phenoxide Intermediate Crude_Product Crude this compound SN2_Reaction->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound synthesis.

Q3: Why is the choice of base and solvent critical for this synthesis?

A3: The choice of base and solvent directly impacts the reaction rate and the prevalence of side reactions.

  • Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group. Common choices for aryl ethers include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and sodium hydroxide (NaOH).[4] The choice of base can influence the reaction's success.

  • Solvent: A polar aprotic solvent is generally preferred to minimize side reactions.[4] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they can dissolve the reactants and facilitate the SN2 reaction.[3][4] Using protic solvents like ethanol or water can lead to solvation of the nucleophile, reducing its reactivity.

Troubleshooting Guide for Low Yield of this compound

Problem 1: My reaction yield is significantly lower than expected.

This is a common issue that can often be traced back to several factors. The following troubleshooting guide will help you diagnose and resolve the problem.

Possible Cause 1: Competing E2 Elimination Reaction

The alkoxide formed from 3-hydroxybenzoic acid is a strong base, which can promote an E2 elimination reaction with the isobutyl halide, leading to the formation of isobutylene gas instead of the desired ether product.[2][5] This is a significant competing pathway that can drastically reduce your yield.

Recommended Solution:

  • Temperature Control: Maintain a moderate reaction temperature, typically between 50-100°C.[3] Higher temperatures can favor the elimination reaction.

  • Choice of Leaving Group: While bromide is a good leaving group, you can also consider using isobutyl tosylate. Tosylates are excellent leaving groups and can sometimes favor substitution over elimination.

Possible Cause 2: Incomplete Deprotonation of 3-Hydroxybenzoic Acid

If the deprotonation of the hydroxyl group is incomplete, the concentration of the active nucleophile will be low, resulting in a slow or incomplete reaction.

Recommended Solution:

  • Base Stoichiometry: Ensure you are using a sufficient molar excess of the base. Typically, 2 to 3 equivalents of base are used to ensure complete deprotonation of both the phenolic and carboxylic acid groups.

  • Anhydrous Conditions: If using a base like sodium hydride (NaH), ensure your solvent is anhydrous. NaH reacts violently with water, which would consume the base and reduce its effectiveness.

Possible Cause 3: C-Alkylation as a Side Reaction

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][4] Alkylation at the carbon atoms of the ring can lead to the formation of isomeric impurities and reduce the yield of the desired product.

Recommended Solution:

  • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Counter-ion: The nature of the cation (e.g., K⁺ vs. Na⁺) can also play a role. Potassium salts are often preferred as they can lead to a more "free" phenoxide ion in solution, which favors O-alkylation.

The following decision tree can help you troubleshoot low yields:

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Check_Starting_Materials 1. Check Starting Materials (Purity, Stoichiometry) Low_Yield->Check_Starting_Materials Analyze_Side_Products 2. Analyze Reaction Mixture for Side Products (TLC, NMR) Check_Starting_Materials->Analyze_Side_Products E2_Elimination E2 Elimination Product (Isobutylene formation suspected) Analyze_Side_Products->E2_Elimination Unreacted_Starting_Material High Amount of Unreacted 3-Hydroxybenzoic Acid Analyze_Side_Products->Unreacted_Starting_Material C_Alkylation_Product Isomeric Impurities (C-Alkylation suspected) Analyze_Side_Products->C_Alkylation_Product Optimize_Temperature Solution: Lower Reaction Temperature (50-80°C) E2_Elimination->Optimize_Temperature Optimize_Base Solution: Increase Base Equivalents (2-3 eq.) Ensure Anhydrous Conditions Unreacted_Starting_Material->Optimize_Base Optimize_Solvent Solution: Use Polar Aprotic Solvent (DMF, DMSO) Consider PTC C_Alkylation_Product->Optimize_Solvent

Caption: Decision tree for troubleshooting low yields.

Optimizing Reaction Conditions

The following table summarizes recommended starting conditions and potential optimizations for the synthesis of this compound.

ParameterRecommended ConditionOptimization StrategyRationale
Base K₂CO₃ (2.5 eq.)Use a stronger base like KOH or NaOH if the reaction is sluggish.Ensures complete deprotonation of both acidic protons.[4]
Solvent DMF or AcetonitrileUse DMSO for poorly soluble reactants.Polar aprotic solvents favor SN2 reactions.[3][4]
Temperature 60-80°CLower the temperature if E2 elimination is a significant issue.Balances reaction rate with minimizing side reactions.[3]
Reaction Time 4-8 hoursMonitor by TLC until the starting material is consumed.Reaction times can vary based on the specific conditions.

Advanced Technique: Phase Transfer Catalysis (PTC)

Q4: How can Phase Transfer Catalysis (PTC) improve the yield of my synthesis?

A4: Phase Transfer Catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., a solid base and an organic solution).[6][7] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the isobutyl halide is dissolved.[6][8]

Benefits of using PTC:

  • Increased Reaction Rate: By bringing the reactants together in the same phase, the reaction rate is significantly enhanced.

  • Milder Reaction Conditions: PTC can allow the reaction to proceed at lower temperatures, which can suppress side reactions like E2 elimination.

  • Use of Inexpensive Bases: It allows for the use of inexpensive and safer bases like solid K₂CO₃ or aqueous NaOH, avoiding the need for strong and hazardous bases like NaH.[9]

Experimental Protocol: Synthesis of this compound using PTC
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzoic acid (1 eq.), potassium carbonate (2.5 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent and Reagent Addition: Add a suitable organic solvent (e.g., toluene or acetonitrile) followed by isobutyl bromide (1.2 eq.).

  • Reaction: Heat the mixture to 70-80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then acidify the aqueous layer with HCl to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[10][11][12]

Purification Troubleshooting

Problem 2: The final product is impure, with multiple spots on TLC or a broad melting point.

Possible Cause 1: Unreacted 3-Hydroxybenzoic Acid

This is the most common impurity if the reaction did not go to completion.

Recommended Solution:

  • Base Wash: During the workup, after the initial reaction, you can wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). This will deprotonate the acidic starting material and pull it into the aqueous layer, separating it from your less acidic product.[8]

Possible Cause 2: C-Alkylated Byproducts

As mentioned earlier, C-alkylation can produce isomeric impurities that may be difficult to separate.

Recommended Solution:

  • Recrystallization: Carefully select a recrystallization solvent system that can effectively separate your desired product from the isomeric impurities. This may require some experimentation with different solvent mixtures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating isomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Experiment 06 Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. [Link]
  • International Association of Journals and Publications. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • CRDEEP Journals.
  • Industrial Phase-Transfer Catalysis.
  • American Institute of Chemists.
  • IJCRT.org. Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of. [Link]
  • Read Chemistry. Williamson Ether Synthesis : Mechanism, Examples. [Link]
  • Rasayan Journal of Chemistry.
  • Organic Chemistry practical course.
  • Google Patents. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
  • Google Patents. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]
  • PrepChem.com.
  • PubChem - NIH. 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190. [Link]
  • Google Patents.
  • Google Patents.
  • Chemistry 210 Experiment Ib. Chemistry 210 Experiment Ib. [Link]
  • Chemistry LibreTexts. 3.
  • MDPI.
  • YouTube.
  • Organic Syntheses Procedure. m-IODOBENZOIC ACID. [Link]
  • ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-alkoxybenzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the purity of your final product. Our approach is based on established chemical principles and field-proven insights to provide reliable and actionable solutions.

Section 1: Overview of Primary Synthetic Strategy

The most reliable and common method for synthesizing 3-alkoxybenzoic acids begins with 3-hydroxybenzoic acid. A direct one-step alkylation is often problematic due to the presence of two acidic protons (on the carboxylic acid and the phenol), leading to competitive reactions and a mixture of products[1][2]. Therefore, a robust three-step sequence involving protection, alkylation, and deprotection is the industry-standard approach.

This recommended pathway is as follows:

  • Esterification (Protection): The carboxylic acid functional group is protected, typically as a methyl or ethyl ester, to prevent its interference in the subsequent alkylation step.

  • Williamson Ether Synthesis (Alkylation): The free phenolic hydroxyl group of the 3-hydroxybenzoate ester is alkylated using an appropriate alkyl halide in the presence of a base.

  • Saponification (Deprotection): The ester is hydrolyzed back to the carboxylic acid to yield the final 3-alkoxybenzoic acid.[3]

Below is a workflow diagram illustrating this recommended synthetic pathway.

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (e.g., MeOH, H₂SO₄) Start->Step1 Intermediate Methyl 3-Hydroxybenzoate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (e.g., R-X, K₂CO₃) Intermediate->Step2 Protected_Product Methyl 3-Alkoxybenzoate Step2->Protected_Product Step3 Step 3: Saponification (e.g., aq. KOH, then HCl) Protected_Product->Step3 End 3-Alkoxybenzoic Acid Step3->End

Caption: Recommended three-step synthesis pathway for 3-alkoxybenzoic acids.

Section 2: Troubleshooting the Recommended Pathway

This section addresses specific issues that may arise during each step of the synthesis in a question-and-answer format.

Step 1: Esterification (Carboxylic Acid Protection)

Q1: My Fischer esterification of 3-hydroxybenzoic acid is slow or incomplete. How can I drive it to completion?

A1: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, you must shift the equilibrium towards the product side.

  • Use Excess Alcohol: Employing the alcohol (e.g., methanol or ethanol) as the solvent is a common and effective strategy.

  • Water Removal: If using a non-alcohol solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms. This is a powerful technique for driving the reaction to completion[4].

  • Catalyst Choice: While sulfuric acid is standard, you can also use other strong acid catalysts like p-toluenesulfonic acid (p-TSA) or a solid-supported acid catalyst (e.g., Amberlyst-15) for easier removal.

Q2: I am observing a significant amount of a dialkylated byproduct from the esterification step. What is causing this?

A2: This indicates that O-alkylation of the phenolic hydroxyl group is occurring alongside the desired esterification. This side reaction is more prevalent under harsh conditions where the phenol can be alkylated by the alcohol.

  • Control Temperature: Avoid excessively high temperatures. Refluxing in methanol or ethanol is generally sufficient.

  • Use Milder Conditions: An alternative is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with the alcohol at low temperatures (0 °C to room temperature). This two-step protection avoids strong acids and high heat, preventing O-alkylation.

Step 2: Williamson Ether Synthesis (Alkylation)

Q3: My Williamson ether synthesis is not working. What are the critical parameters to check?

A3: The success of this SN2 reaction hinges on several factors: the base, the solvent, the alkylating agent, and the temperature.

  • Base Selection: The base must be strong enough to deprotonate the phenolic hydroxyl but not so strong that it promotes side reactions. Anhydrous potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF may be necessary.

  • Solvent Choice: A polar aprotic solvent is ideal as it solvates the cation of the base but does not solvate the phenoxide nucleophile, keeping it highly reactive. Common choices include acetone, dimethylformamide (DMF), and acetonitrile[5].

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide (R-X) follows the order R-I > R-Br > R-Cl. Using an alkyl iodide can significantly increase the reaction rate. If you only have the chloride, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide[6].

Q4: I am trying to synthesize a 3-alkoxybenzoic acid with a bulky alkoxy group (e.g., isopropoxy, tert-butoxy) and am getting low yields and an alkene byproduct. What is happening?

A4: You are observing a competing E2 elimination reaction. The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group on the alkyl halide, leading to alkene formation. This is a major issue with secondary and tertiary alkyl halides.[7][8]

  • Choose the Right Substrate: The Williamson ether synthesis is most effective for methyl and primary alkyl halides[6][8]. For secondary halides, expect a mixture of SN2 (ether) and E2 (alkene) products. For tertiary halides, E2 elimination is almost exclusively observed[8][9].

  • Optimize Conditions to Favor SN2: To maximize the ether product with a secondary halide, use a less sterically hindered base if possible, a highly polar aprotic solvent like DMF, and run the reaction at the lowest temperature that allows for a reasonable reaction rate.

The diagram below illustrates the desired SN2 pathway versus the competing E2 elimination.

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products Phenoxide Ar-O⁻ (Nucleophile/Base) SN2_Product Desired Ether (SN2) Phenoxide->SN2_Product Attacks α-carbon (Substitution) E2_Product Alkene Byproduct (E2) Phenoxide->E2_Product Attacks β-hydrogen (Elimination) AlkylHalide Secondary Alkyl Halide (e.g., 2-bromopropane) AlkylHalide->SN2_Product AlkylHalide->E2_Product

Caption: Competing SN2 (ether) and E2 (alkene) pathways.

Step 3: Saponification (Deprotection)

Q5: The hydrolysis of my methyl 3-alkoxybenzoate is incomplete. Can I use more aggressive conditions?

A5: While it is tempting to increase temperature or the concentration of the base (e.g., KOH or NaOH), this can lead to unwanted side reactions.

  • Increase Reaction Time: Often, simply extending the reflux time is sufficient to drive the hydrolysis to completion. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Solvent Choice: Using a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, increasing the reaction rate[3]. A 10% aqueous KOH solution in methanol is a common and effective system[3].

  • Risk of Decarboxylation: Be cautious with very high temperatures (>150-200 °C), as aromatic carboxylic acids can undergo decarboxylation, especially under basic or acidic conditions, although this is less common for simple benzoic acids compared to those with activating groups[10][11][12].

Section 3: General Troubleshooting Guide & FAQs

This section provides answers to broader questions related to the synthesis and optimization process.

Q6: My overall yield is very low. How do I identify the problematic step?

A6: A low overall yield in a multi-step synthesis requires systematic investigation.

  • Isolate and Characterize Intermediates: Do not proceed "blindly" from one step to the next. After the esterification (Step 1) and the Williamson ether synthesis (Step 2), work up a small aliquot of the reaction mixture. Purify the intermediate (e.g., by column chromatography or recrystallization) and confirm its identity and purity by NMR, IR, or Mass Spectrometry.

  • Calculate Step-wise Yields: Once you have pure intermediates, you can calculate the yield for each individual step. This will immediately pinpoint the low-yielding transformation.

  • Consult the Troubleshooting Flowchart: Use the flowchart below to diagnose potential issues based on which step is failing.

Troubleshooting_Yield Start Low Overall Yield CheckStep1 Is Step 1 (Esterification) Yield Low? Start->CheckStep1 CheckStep2 Is Step 2 (Alkylation) Yield Low? CheckStep1->CheckStep2 No Sol1 Issue: Incomplete reaction. Solution: Use excess alcohol or remove H₂O (Dean-Stark). CheckStep1->Sol1 Yes CheckStep3 Is Step 3 (Hydrolysis) Yield Low? CheckStep2->CheckStep3 No Sol2 Issue: Incomplete reaction or E2 elimination. Solution: Check base/solvent, use more reactive alkyl halide (R-I), avoid 2°/3° halides. CheckStep2->Sol2 Yes Sol3 Issue: Incomplete hydrolysis or mechanical loss during workup. Solution: Increase reaction time, optimize extraction pH. CheckStep3->Sol3 Yes

Caption: Flowchart for diagnosing the source of low overall yield.

Q7: How do I choose the optimal reaction conditions for my specific alkyl group?

A7: The optimal conditions, particularly for the Williamson ether synthesis step, depend on the reactivity of the alkyl halide. The table below provides a starting point for optimization.

Alkyl GroupAlkylating Agent (R-X)Recommended BaseSolventTypical Temp. (°C)Key Considerations
Methyl CH₃I, (CH₃)₂SO₄K₂CO₃Acetone, DMF50 - 80Highly reactive. Reaction is typically fast and high-yielding.
Ethyl C₂H₅I, C₂H₅BrK₂CO₃Acetone, DMF56 (reflux) - 80Standard conditions are very effective.[5]
n-Propyl n-PrBr, n-PrIK₂CO₃DMF60 - 90Slower than ethyl; may require slightly higher temperature or longer time.
n-Butyl n-BuBr, n-BuIK₂CO₃, Cs₂CO₃DMF, Acetonitrile70 - 100Primary halide, so SN2 is strongly favored.
Isopropyl i-PrBr, i-PrIK₂CO₃, NaHDMF50 - 70Secondary halide. Expect E2 competition. Use milder conditions.
Benzyl BnBr, BnClK₂CO₃Acetone, Acetonitrile56 - 82 (reflux)Highly reactive primary-like halide. SN2 is very efficient.

Q8: Can I perform the alkylation directly on 3-hydroxybenzoic acid without protection?

A8: While technically possible, it is not recommended for achieving high purity and yield. The pKa of the carboxylic acid proton is ~4, while the phenolic proton is ~10. A base will deprotonate the carboxylic acid first.

  • Using 1 Equivalent of Base: This forms the carboxylate, R-COO⁻. The subsequent addition of an alkyl halide can lead to ester formation (C-alkylation of the carboxylate).

  • Using 2+ Equivalents of Base: This deprotonates both the acid and the phenol. You now have a dianion with two nucleophilic sites (carboxylate and phenoxide). Adding an alkyl halide will result in a mixture of the desired O-alkylated product, the C-alkylated (ester) product, and the di-alkylated product. Separating this mixture is often difficult and leads to low yields of the desired material[1][2]. The protection/deprotection sequence avoids this ambiguity.

Section 4: Experimental Protocol Example: Synthesis of 3-Ethoxybenzoic Acid

This protocol is adapted from established Williamson ether synthesis and hydrolysis procedures.[3][5]

Step 1: Methyl 3-hydroxybenzoate (Esterification)

  • To a 500 mL round-bottom flask, add 3-hydroxybenzoic acid (27.6 g, 0.2 mol).

  • Add methanol (250 mL) and carefully add concentrated sulfuric acid (5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours. Monitor reaction progress with TLC.

  • After cooling to room temperature, reduce the volume of methanol by ~75% using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate, which can be used directly or purified by recrystallization.

Step 2: Methyl 3-ethoxybenzoate (Williamson Ether Synthesis)

  • In a dry 500 mL round-bottom flask, combine methyl 3-hydroxybenzoate (15.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Add anhydrous acetone (200 mL) to create a stirrable suspension.

  • Add iodoethane (14.0 mL, 0.175 mol) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 12-18 hours, stirring vigorously. Monitor progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield crude methyl 3-ethoxybenzoate.

Step 3: 3-Ethoxybenzoic acid (Saponification)

  • To the crude methyl 3-ethoxybenzoate, add a solution of 10% aqueous potassium hydroxide (150 mL) and methanol (50 mL).

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of 6 M HCl.

  • The 3-ethoxybenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven to yield pure 3-ethoxybenzoic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture.

References

  • Satpute, M. S. et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
  • Google Patents. (1981). Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1.
  • ResearchGate. (2008). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]
  • Google Patents. (2004). Preparation of 3-alkoxy-2-methylbenzoic acids. US20040260119A1.
  • Chemcess. (n.d.). 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 711–716. [Link]
  • Google Patents. (1990). Esterification process of hydroxybenzoic acids. EP0467727B1.
  • Google Patents. (1993). Esterification of hydroxybenzoic acids. US5260475A.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.). 3-Hydroxybenzoic acid. [Link]
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • YouTube. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems. [Link]
  • TSI Journals. (2010).
  • Wikipedia. (n.d.).
  • ResearchGate. (2013). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
  • NIH - National Center for Biotechnology Information. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
  • NIH - National Center for Biotechnology Information. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

Sources

Technical Support Guide: Purification of 3-Isobutoxybenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of 3-isobutoxybenzoic acid using silica gel column chromatography. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this compound. The content moves beyond a simple protocol, delving into the underlying principles and offering robust troubleshooting solutions to common experimental challenges.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

A solid understanding of the "why" behind each step is critical for successful chromatography. This section addresses common questions to build that foundation.

Q1: What is the scientific basis for using column chromatography to purify this compound?

A: Column chromatography separates compounds based on their differential adsorption to a stationary phase (in this case, polar silica gel) and their solubility in a mobile phase (a solvent mixture)[1]. This compound possesses two key features: a polar carboxylic acid group (-COOH) and a larger, non-polar region (the isobutoxy-substituted benzene ring). The polar -COOH group interacts strongly with the polar silica gel, while the non-polar portion interacts more with the mobile phase. By carefully selecting a mobile phase of appropriate polarity, we can control the rate at which the target molecule travels through the column, allowing it to be separated from impurities that have different polarities[1][2].

Q2: How do I select the optimal stationary and mobile phases?

A:

  • Stationary Phase: For acidic compounds like this compound, silica gel 60 (typically 230-400 mesh for flash chromatography) is the industry standard[3]. Its surface is rich in polar silanol groups (Si-OH), which form strong hydrogen bonds with the carboxylic acid moiety.

  • Mobile Phase (Eluent): The key is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate[4][5]. This Rf value provides the best balance for achieving good separation on a column.

    • Starting Point: A mixture of a non-polar solvent like Hexanes and a more polar solvent like Ethyl Acetate is a classic and effective choice[6]. Begin by testing a 9:1 Hexanes:Ethyl Acetate ratio on a TLC plate and gradually increase the proportion of ethyl acetate (e.g., 4:1, 3:1) until the desired Rf is achieved.

    • Expert Tip for Carboxylic Acids: Carboxylic acids often "tail" or "streak" on silica gel TLC plates and columns, leading to poor separation. This is due to the acidic nature of the compound interacting inconsistently with the acidic silica. To counteract this, add a small amount (0.5-1%) of acetic acid to your mobile phase[4][7]. This suppresses the deprotonation of the this compound, ensuring it moves as a single, neutral species, resulting in sharper bands and cleaner separation.

Q3: What are the likely impurities, and how will they behave on the column?

A: Impurities will typically be unreacted starting materials or byproducts from the synthesis.

  • 3-Hydroxybenzoic Acid (Starting Material): This is significantly more polar than the product due to the free hydroxyl group in addition to the carboxylic acid. It will adhere very strongly to the silica gel and will elute much later than the desired product, or may not elute at all with the chosen solvent system.

  • Isobutyl Bromide (Starting Material): This is a non-polar alkyl halide. It will have very little interaction with the silica gel and will elute very quickly, coming off the column in the first fractions with the solvent front.

  • Di-isobutoxylated Byproducts: If over-alkylation occurred, these byproducts would be less polar than the desired mono-substituted product and would therefore elute earlier.

Q4: How do I monitor the progress of the purification?

A: Thin-Layer Chromatography (TLC) is your primary tool. As you collect fractions from the column, you will spot a small amount of each fraction onto a TLC plate. By running the plate in your chosen mobile phase and visualizing it under a UV lamp (the benzene ring will be UV-active), you can see which fractions contain your purified product[1][8]. Fractions containing the pure compound will show a single spot at the target Rf value. You will then combine these pure fractions[9].

Section 2: Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for purifying this compound.

1. Mobile Phase and Slurry Preparation:

  • Based on your TLC analysis, prepare a sufficient volume of the optimized mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid). You will need enough for the slurry, packing, and the entire elution process.
  • In a beaker, measure the required amount of silica gel (a good rule of thumb is a 40:1 to 100:1 mass ratio of silica to crude product for difficult separations)[10].
  • Add the mobile phase to the silica gel to create a free-flowing slurry, ensuring there are no dry clumps or air bubbles[3][10].

2. Column Packing (Wet Packing Method):

  • Secure a glass chromatography column vertically on a stand.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand[4][9].
  • Fill the column about one-third full with your mobile phase.
  • With the stopcock open to allow solvent to drain, slowly pour the silica gel slurry into the column. Use a funnel to aid the process[3][9].
  • Continuously tap the side of the column gently to help the silica pack into a uniform, stable bed and dislodge any trapped air bubbles[3]. Never let the solvent level drop below the top of the silica bed[9].
  • Once all the silica has settled, add another thin (~1-2 cm) layer of sand on top to protect the silica surface from being disturbed during solvent addition[9][10].
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now packed and ready for loading.

3. Sample Loading:

  • Dissolve your crude this compound in the minimum possible amount of the mobile phase[11][12]. Using too much solvent will broaden the initial sample band and lead to poor separation.
  • If the compound has poor solubility, use a slightly stronger solvent (e.g., dichloromethane or pure ethyl acetate) to dissolve it, but keep the volume to an absolute minimum[4].
  • Using a pipette, carefully add the concentrated sample solution to the top of the silica bed, allowing it to absorb fully into the sand layer[12].
  • Rinse the flask that contained the sample with a tiny amount of mobile phase and add this to the column to ensure all the product is transferred.
  • Carefully add a few milliliters of fresh mobile phase and use gentle air pressure to push the entire sample band onto the silica gel, below the sand layer.
  • Carefully fill the rest of the column with the mobile phase.

4. Elution and Fraction Collection:

  • Begin eluting the mobile phase through the column. For flash chromatography, apply gentle pressure using compressed air or a pump to achieve a solvent flow rate of about 5-7 cm per minute[11].
  • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be roughly 80-100% of the volume of the silica gel used[11].
  • Monitor the separation by spotting alternate fractions on a TLC plate.

5. Product Isolation:

  • Once you have identified the pure fractions by TLC, combine them in a round-bottom flask.
  • Remove the solvent using a rotary evaporator.
  • If acetic acid was used in the eluent, it can often be removed by co-evaporation: add a solvent like toluene and evaporate again; repeat 2-3 times[4].
  • The remaining solid or oil is your purified this compound. Dry it under a high vacuum to remove any residual solvent.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Spots/Bands) 1. Incorrect Mobile Phase: The solvent system is too polar (high Rf) or not polar enough (low Rf)[5]. 2. Column Overloading: Too much crude sample was loaded onto the column[12]. 3. Poor Column Packing: The silica bed has cracks, channels, or air bubbles[13]. 4. Sample Band Too Wide: The sample was dissolved in too much solvent during loading[11].1. Re-optimize Mobile Phase: Use TLC to find a solvent system giving an Rf of 0.25-0.35 for the target compound[4]. Consider gradient elution, starting with a less polar mixture and gradually increasing polarity[12][14]. 2. Reduce Load: Use a larger column or reduce the amount of sample. A typical load is 1-10% of the silica gel mass[10]. 3. Repack the Column: Ensure a uniform, tightly packed slurry with no air bubbles. Tap the column consistently during packing[3][13]. 4. Concentrate Sample: Dissolve the sample in the absolute minimum volume of solvent for loading[11][12].
Compound Won't Elute (Stuck at the Top) 1. Mobile Phase Too Weak (Non-polar): The solvent system does not have sufficient polarity to move the compound down the column. 2. Compound Decomposition: The compound may be unstable on the acidic silica gel[15].1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase (gradient elution)[12][14]. 2. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original diminishes, decomposition is occurring. Consider using a less acidic stationary phase like alumina or deactivating the silica with a base like triethylamine (not recommended for acidic compounds)[14][15].
Cracked or Channeled Column Bed 1. Silica Ran Dry: The solvent level dropped below the top of the stationary phase during packing or running[9]. 2. Thermal Gradients: A highly exothermic reaction (e.g., adsorbing a very polar sample) can cause heat, creating cracks. 3. Pressure Fluctuation: In flash chromatography, sudden changes in air pressure can disturb the packed bed[11].1. Maintain Solvent Level: Always keep the silica bed covered with solvent. 2. Pre-adsorb Sample: For difficult samples, consider "dry loading" where the crude product is pre-adsorbed onto a small amount of silica, which is then added to the top of the column[14][16]. 3. Maintain Constant Pressure: Use a regulator and ensure a steady, gentle flow of air[11].
Tailing or Streaking of Spots/Bands 1. Acidic Nature of Compound: The carboxylic acid is interacting non-uniformly with the silica gel[7]. 2. Column Overloading: Too much sample causes concentration-dependent tailing[12].1. Add an Acid Modifier: Add 0.5-1% acetic acid to the mobile phase to suppress ionization and create sharp, symmetrical bands[4]. 2. Reduce Sample Load: Use less crude material for the amount of silica gel used.

Section 4: Visual Workflow and Logic Diagrams

To further clarify the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in Mobile Phase) TLC->Slurry Pack 3. Pack Column (Wet Packing) Slurry->Pack Load 4. Load Sample (Minimal Solvent) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Monitor 6. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product 9. Pure this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_separation cluster_elution cluster_solution Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElute Compound Not Eluting? Start->NoElute CheckRf Is Rf 0.25-0.35? PoorSep->CheckRf Yes Overloaded Column Overloaded? CheckRf->Overloaded Yes Sol_AdjustSolvent Adjust Solvent Polarity CheckRf->Sol_AdjustSolvent No Cracked Bed Cracked? Overloaded->Cracked No Sol_ReduceLoad Reduce Sample Load Overloaded->Sol_ReduceLoad Yes Sol_Repack Repack Column Carefully Cracked->Sol_Repack Yes SolventWeak Solvent Too Weak? NoElute->SolventWeak Sol_IncreasePolarity Increase Solvent Polarity (Gradient) SolventWeak->Sol_IncreasePolarity Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 5: References

  • Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. Retrieved from [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Running a flash column. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • How To Choose Solvent System For Column Chromatography? (2024, January 16). Chemistry For Everyone. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2023, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • What Solvent Is Used In Column Chromatography? (2024, February 4). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Separation of aromatic acids by ion-pair chromatography. (n.d.). Merck Millipore. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2024, February 11). Hawach. Retrieved from [Link]

  • Organic Functional Groups and Thin Layer Chromatography. (n.d.). Environmental Science Institute, The University of Texas at Austin. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • 3-Isobutyl-benzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? (2017, April 25). ResearchGate. Retrieved from [Link]

  • Isolation And Purification Of Substance By Column Chromatography. (2024, August 6). Request PDF on ResearchGate. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO - YouTube. Retrieved from [Link]

  • 3-Butoxybenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]

  • Purification of benzoic acid. (n.d.). Google Patents. Retrieved from

  • 3-Isopropoxybenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

identifying and removing impurities from crude 3-Isobutoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Isobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods for identifying and removing common process-related impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize these procedures for your specific needs.

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is paramount. Impurities can affect biological activity, toxicity, and the stability of the final product. This guide provides a systematic approach to purifying the crude material, ensuring it meets the stringent requirements for downstream applications.

Troubleshooting and Purification Workflow

The purification of crude this compound is a multi-step process that begins with an initial assessment of the crude material, followed by a targeted purification strategy, and concludes with a final purity verification. The choice of technique depends on the nature and quantity of the impurities present.

Purification_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Verification A Crude this compound B Initial Purity Assessment (TLC, Visual, Melting Point) A->B C Select Purification Method B->C D Acid-Base Extraction (Removes neutral/basic impurities) C->D  Neutral or Basic Impurities Present E Recrystallization (Removes soluble/insoluble impurities) C->E  Solid Impurities or Byproducts Present F Column Chromatography (For difficult separations) C->F  Complex Mixture or Isomeric Impurities G Assess Purity of Fractions (TLC) D->G E->G F->G H Combine Pure Fractions & Remove Solvent G->H I Final Purity Confirmation (Melting Point, NMR, IR, MS) H->I J Pure this compound I->J

Caption: General workflow for the purification of this compound.

Part 1: Identifying Potential Impurities

Before selecting a purification strategy, it's crucial to understand the potential impurities. Based on common synthetic routes for benzoic acid derivatives, impurities in crude this compound may include:

  • Unreacted Starting Materials: Such as 3-hydroxybenzoic acid or an isobutyl halide.

  • Basic Impurities: Catalysts or reagents used in the synthesis.

  • Neutral Organic Compounds: Non-acidic byproducts or residual solvents.[1][2][3]

  • Colored Impurities: High molecular weight, often polymeric, byproducts that can discolor the crude product.[4]

  • Inorganic Salts: Formed during reaction work-up, such as sodium bromide or sodium chloride.[4][5]

Part 2: Core Purification Protocols
Protocol 1: Acid-Base Extraction

This technique is exceptionally effective for separating acidic compounds like this compound from neutral and basic impurities.[3][6] The principle relies on converting the water-insoluble carboxylic acid into its water-soluble salt form by reacting it with a base.[1][2][7]

Causality: By adding an aqueous base (e.g., sodium bicarbonate), the acidic proton of the carboxylic acid is removed, forming a carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral and basic impurities remain in the organic phase.[2][3] The two immiscible layers can then be separated. Subsequently, re-acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid, causing it to precipitate.[7]

Acid_Base_Extraction cluster_start Start: Crude Mixture cluster_process Extraction Process cluster_separation Phase Separation cluster_recovery Product Recovery Start Crude Product in Organic Solvent (e.g., Dichloromethane) Contains: - this compound (Acidic) - Neutral Impurities - Basic Impurities Base Add Aqueous Base (e.g., NaHCO₃ solution) Funnel Separatory Funnel OrganicLayer Organic Layer (Top or Bottom) Contains: - Neutral Impurities - Basic Impurities Funnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Bottom or Top) Contains: - Sodium 3-Isobutoxybenzoate (Salt) - Excess Base Funnel->AqueousLayer Separate Base->Funnel Shake & Vent Acidify Add Aqueous Acid (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure this compound Acidify->Precipitate

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound (e.g., 5 g) in a suitable organic solvent immiscible with water, such as dichloromethane or diethyl ether (50 mL), in a separatory funnel.[2]

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to the separatory funnel.

    • Scientist's Note: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate a carboxylic acid without hydrolyzing other functional groups. Using a stronger base like NaOH could risk unwanted side reactions.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution). Shake vigorously for 1-2 minutes, venting frequently.[6]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (steps 2-4) on the organic layer with another 30 mL portion of NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated pure this compound by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water to remove residual salts.[7]

  • Drying: Dry the purified product, preferably in a vacuum oven at a low temperature, to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[8] It leverages the principle that the solubility of most solids increases with temperature.[8][9] An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain either soluble at all temperatures or insoluble at all temperatures.[8]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For benzoic acid derivatives, water, ethanol, or mixtures of ethanol and water are often effective.[5][10][11] The goal is to find a solvent where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture on a hot plate to the boiling point of the solvent.[5][9]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.[5][9]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) or colored impurities are present, perform a hot gravity filtration. To remove colored impurities, you may add a small amount of activated charcoal to the hot solution and boil for a few minutes before filtration.[4][12] Use a pre-heated funnel to prevent premature crystallization.[4][8]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[5][9] Once at room temperature, cooling can be completed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[4]

  • Drying: Dry the pure crystals to remove all traces of the solvent.

Part 3: Purity Confirmation

After purification, the purity of the this compound must be confirmed.

  • Thin-Layer Chromatography (TLC): A quick and effective method to assess purity. A pure compound should ideally show a single spot. Compare the purified sample against the crude starting material. The disappearance of impurity spots indicates successful purification.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically <1°C). Impurities tend to depress and broaden the melting point range.[13]

  • Spectroscopic Analysis: Techniques like NMR, IR, and MS provide structural confirmation and can detect impurities that may not be visible by TLC.[14]

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

A1: The ideal solvent should not react with the compound, should dissolve it well when hot but poorly when cold, and should have a boiling point below the melting point of the compound.[8] Good starting points for benzoic acid derivatives are water, ethanol, methanol, or mixtures like ethanol/water.[5][10] You can perform small-scale solubility tests in test tubes with various solvents to find the optimal one. The principle of "like dissolves like" suggests that solvents with moderate polarity will be most effective.[15]

Q2: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, you can try several approaches:

  • Re-heat the solution and add more solvent to decrease the saturation point.

  • Use a lower-boiling point solvent.

  • Use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat to clarify and cool slowly.

Q3: What are the expected spectral characteristics of pure this compound?

A3: While a specific spectrum for this compound requires experimental determination, we can predict the key features based on its structure and data from similar compounds like methoxybenzoic and aminobenzoic acids.[16][17]

Technique Expected Characteristics
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm). - Signals in the aromatic region (7-8 ppm) showing a splitting pattern characteristic of a 1,3-disubstituted benzene ring. - Signals for the isobutoxy group: a doublet for the -OCH₂- protons, a multiplet for the -CH- proton, and a doublet for the two -CH₃ groups.[18]
IR Spectroscopy - A very broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹. - A strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹.[19] - C-O stretching bands for the ether and carboxylic acid. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₄O₃ (194.23 g/mol ).[20] - Common fragmentation patterns for benzoic acids, such as the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[21]

Q4: How can I effectively remove colored, tarry impurities?

A4: Colored impurities are often non-volatile, polar compounds. During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution.[12] The charcoal adsorbs the colored impurities onto its high-surface-area matrix. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[4][12]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Welcome Home Vets of NJ.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts.
  • Unknown Source. (n.d.). Acid-Base Extraction.1.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation.
  • PubChem. (n.d.). 3-Butoxybenzoic acid. National Center for Biotechnology Information.
  • Unknown Source. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Mueller, H. F., Larson, T. E., & Ferretti, M. (1960). Chromatographic separation and identification of organic acids. Analytical Chemistry, 32(6), 687–690.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Google Patents.
  • PubChem. (n.d.). 3-Isobutyl-benzoic acid. National Center for Biotechnology Information.
  • Shimadzu Asia Pacific. (n.d.). Analytical Methods for Organic Acids. Shimadzu Asia Pacific.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • Unknown Source. (n.d.). Recrystallization of Benzoic Acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Unknown Source. (n.d.). The Recrystallization of Benzoic Acid.
  • FAMU. (2016). Lab Report Recrystallization. FAMU.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses.
  • ResearchGate. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate.
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid. Google Patents.
  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate.
  • ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
  • AZoM. (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. AZoM.
  • ResearchGate. (2004). (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... ResearchGate.
  • Unknown Source. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
  • Google Patents. (n.d.). US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid. Google Patents.
  • PubChem. (n.d.). Processes for the synthesis of 3-isobutylglutaric acid - Patent IL-194330-A0. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US20100264067A1 - Method for removing impurities from hydrocarbon oils. Google Patents.
  • ResearchGate. (2006). Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. ResearchGate.
  • ABC Machinery. (n.d.). Impurities in Crude Oil and Refining Methods. ABC Machinery.
  • ResearchGate. (2015). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Isobutoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 3-isobutoxybenzoic acid. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the production of this important chemical intermediate. As Senior Application Scientists, we understand that scaling a synthesis from the benchtop to a pilot or industrial scale is rarely a linear process.[1] This resource combines fundamental chemical principles with field-proven insights to help you navigate the common hurdles and optimize your production for yield, purity, and efficiency.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] In this case, 3-hydroxybenzoic acid is deprotonated to form a phenoxide, which then reacts with an isobutyl halide (e.g., isobutyl bromide) to form the desired ether.

The primary challenges associated with this route, particularly during scale-up, include:

  • Side Reactions: Competition between the desired SN2 reaction and E2 elimination of the alkyl halide can reduce yield, especially at elevated temperatures.[4][5]

  • Reaction Conditions: The reaction is sensitive to moisture and requires anhydrous conditions for optimal performance.[4] The choice of base, solvent, and temperature are all critical parameters that need careful optimization.[4]

  • Purification: Removal of unreacted starting materials, the inorganic salt byproduct (e.g., NaBr), and any side products can be challenging at a larger scale.

  • Phase Transfer Issues: In large-scale biphasic reactions, ensuring efficient transfer of the reactive species between the aqueous and organic phases is crucial for maintaining a good reaction rate.[6]

Q2: How do I choose the optimal base for the deprotonation of 3-hydroxybenzoic acid?

The choice of base is critical for efficiently generating the phenoxide nucleophile.

  • For laboratory-scale synthesis: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation.[4] However, these reagents are expensive and can pose safety challenges on a larger scale due to their reactivity with water.

  • For pilot and industrial-scale production: More cost-effective and safer bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred.[7] Potassium carbonate (K2CO3) is another viable option.[8] When using hydroxide bases, it's important to consider the formation of water as a byproduct, which can affect the reaction rate.

Q3: What are the key considerations for solvent selection in the scale-up process?

Polar aprotic solvents are generally favored for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[4]

  • Common choices include: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4]

  • Scale-up considerations: The cost, boiling point (for ease of removal), and environmental/safety profile of the solvent become major factors at larger scales. For instance, while DMF is an excellent solvent, its high boiling point can make it difficult to remove, and it has associated health concerns. Acetonitrile is a good alternative with a lower boiling point. In some industrial processes, phase-transfer catalysis is employed, allowing the use of less expensive and more environmentally friendly solvents like toluene in a biphasic system with water.[6][9]

Q4: What is phase-transfer catalysis, and how can it benefit the scale-up of this compound synthesis?

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases.[6] In the context of this compound synthesis, the 3-hydroxybenzoic acid can be dissolved in an aqueous phase with a base like NaOH, while the isobutyl halide is in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide.[6][10]

Benefits of PTC in scale-up include:

  • Elimination of the need for expensive and hazardous anhydrous solvents.[11]

  • Milder reaction conditions.

  • Increased reaction rates and yields.[12]

  • Simplified workup procedures.[11]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis and scale-up of this compound.

Problem 1: Low or Inconsistent Yield

A lower-than-expected yield is one of the most frequent challenges. The following decision tree can help identify the root cause.

low_yield_troubleshooting start Low Yield of this compound check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Assess Workup & Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity reagent_stoichiometry Incorrect Stoichiometry? check_reagents->reagent_stoichiometry temp_issue Suboptimal Temperature? check_conditions->temp_issue time_issue Insufficient Reaction Time? check_conditions->time_issue moisture_issue Presence of Moisture? check_conditions->moisture_issue mixing_issue Inefficient Mixing? check_conditions->mixing_issue extraction_loss Product Loss During Extraction? check_workup->extraction_loss purification_loss Loss During Recrystallization? check_workup->purification_loss solution_reagent_purity Solution: Use freshly purified reagents. Confirm identity and purity via analytics (NMR, GC-MS). reagent_purity->solution_reagent_purity Yes solution_reagent_stoichiometry Solution: Carefully recalculate and re-weigh all reagents. Ensure accurate molar ratios. reagent_stoichiometry->solution_reagent_stoichiometry Yes solution_temp Solution: Optimize temperature. Too low: slow reaction. Too high: promotes E2 elimination. Typical range: 50-100 °C. temp_issue->solution_temp Yes solution_time Solution: Monitor reaction progress using TLC or HPLC. Determine optimal reaction time (typically 1-8 hours). time_issue->solution_time Yes solution_moisture Solution: Use anhydrous solvents and dry glassware. Ensure base has not been deactivated by moisture. moisture_issue->solution_moisture Yes solution_mixing Solution: On scale-up, ensure adequate agitation to maintain a homogenous mixture. Consider mechanical stirring for large vessels. mixing_issue->solution_mixing Yes solution_extraction Solution: Optimize extraction solvent and pH. Perform multiple extractions with smaller volumes. extraction_loss->solution_extraction Yes solution_purification Solution: Select an appropriate recrystallization solvent system. Minimize solubility of the product in the cold solvent. purification_loss->solution_purification Yes

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Impurities in the Final Product

Identifying and eliminating impurities is crucial for meeting the quality standards required in drug development.

Observed Impurity Potential Cause Troubleshooting and Mitigation Strategies
Unreacted 3-Hydroxybenzoic Acid Incomplete deprotonation or insufficient reaction time.- Ensure at least one equivalent of a strong enough base is used. \n- Increase reaction time and monitor by TLC/HPLC until the starting material is consumed.
Unreacted Isobutyl Bromide Insufficient nucleophile concentration or non-optimal reaction temperature.- Confirm complete deprotonation of 3-hydroxybenzoic acid before adding the isobutyl bromide. \n- Slightly increase the reaction temperature, but monitor for the formation of isobutylene.
Isobutylene (gas) and corresponding byproducts E2 elimination is competing with the SN2 reaction. This is more likely with secondary alkyl halides but can occur with primary halides at high temperatures.[5][13]- Lower the reaction temperature.[4] \n- Consider using a less sterically hindered base if possible.
Dialkylated Product (3,5-diisobutoxybenzoic acid) This is generally not a major concern with 3-hydroxybenzoic acid due to the single hydroxyl group. However, if starting with a dihydroxybenzoic acid, controlling stoichiometry is key.- Use a precise 1:1 molar ratio of the phenoxide to the isobutyl halide.
Problem 3: Difficulties with Product Isolation and Purification

Scaling up can introduce new challenges in isolating the final product.

Issue Potential Cause Recommended Solutions
Emulsion formation during aqueous workup High concentration of salts or fine particulates at the interface.- Add a small amount of brine to the aqueous layer to break the emulsion. \n- Filter the entire mixture through a pad of celite before separation.
Product oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the product, or the product is too soluble in the hot solvent.- Choose a solvent or solvent system with a lower boiling point. \n- Use a larger volume of solvent to avoid supersaturation at high temperatures.
Poor filtration of the final product Very fine crystals or an amorphous solid is formed.- Optimize the recrystallization cooling rate. Slower cooling generally leads to larger crystals. \n- Introduce seed crystals to promote controlled crystallization.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the synthesis and purification of this compound.

Protocol 1: Laboratory-Scale Synthesis using Phase-Transfer Catalysis

This protocol is a good starting point for optimization studies.

Materials:

  • 3-Hydroxybenzoic acid

  • Isobutyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 eq) and NaOH (1.1 eq) in deionized water.

  • Addition of Reagents: Add toluene to the flask, followed by the phase-transfer catalyst, TBAB (0.05 eq).

  • Alkylation: Add isobutyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (around 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the toluene under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.[14][15]

Protocol 2: Scale-Up Workup and Purification

This protocol addresses the specific challenges of isolating the product at a larger scale.

Procedure:

  • Quenching and Phase Split: After the reaction is complete, cool the reactor to below 30 °C. Add water to dissolve the inorganic salts and separate the aqueous and organic layers.

  • Acidification: Transfer the aqueous layer to a separate vessel. With good agitation, slowly add concentrated HCl to adjust the pH to ~2. This will precipitate the this compound. Monitor the temperature during acidification to control any exotherm.

  • Crystallization and Filtration: Cool the resulting slurry to 0-5 °C to maximize precipitation. Filter the solid product using a centrifuge or filter press.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts and HCl.

  • Drying: Dry the purified solid in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Caption: Scale-up purification workflow.

IV. References

  • Williamson Ether Synthesis Problem Solving. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 [Video]. YouTube. [Link]

  • Tohru, M., & Hisashi, Y. (1994). Method for producing o-alkoxybenzoic acid. (U.S. Patent No. 5,344,968). U.S. Patent and Trademark Office.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Kim, J. H., et al. (n.d.). Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. SCIEPublish. [Link]

  • Loehken, H., et al. (2013). Method For Producing Acyloxy Benzoic Acids. (U.S. Patent No. 2013/0217911 A1). U.S. Patent and Trademark Office.

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

  • Hideo, T., et al. (2005). Process for production of hydroxybenzoic acids. (European Patent No. EP1559705A1). European Patent Office.

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Ayurvedic Medical Journal, 8(5). [Link]

  • Sharma, S. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Stark, C. M. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Divia, N., et al. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2). [Link]

  • International Journal of Creative Research Thoughts. (2024, September 9). Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of Bis-Isoxazoles. [Link]

  • Chemistry 210 Experiment Ib. (2012, November 14). [Link]

  • Snowhite Chemical Co.,LTD. (2025, July 4). Industrial preparation method of benzoic acid. [Link]

  • Schwab, F. W., & Wichers, E. (n.d.). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 34. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isobutyl-benzoic acid. PubChem. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • NOP. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • Nichols, L. (2025, August 20). 3.2: Purification of Products. Chemistry LibreTexts. [Link]

  • ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Amrita University's CREATE. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]

  • Organic Syntheses Procedure. (n.d.). m-IODOBENZOIC ACID. [Link]

  • PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. [Link]

  • Reddy, M. S., et al. (2007). Processes for the synthesis of 3-isobutylglutaric acid. (U.S. Patent No. 2007/0259917 A1). U.S. Patent and Trademark Office.

  • MDPI. (2023, March 13). Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification. [Link]

  • National Institutes of Health. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [Link]

Sources

stability testing of 3-Isobutoxybenzoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 3-Isobutoxybenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower users to conduct robust, compliant, and scientifically sound stability studies. We will explore potential degradation pathways, troubleshoot common experimental challenges, and provide detailed protocols for forced degradation and analytical method development.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses foundational questions regarding the stability of this compound, providing a crucial knowledge base before initiating experimental work.

Q1: What is this compound, and why is its stability a critical parameter?

A1: this compound is an aromatic carboxylic acid derivative. Its molecular structure consists of a benzoic acid core substituted with an isobutoxy group at the meta-position. In drug development, the stability of an active pharmaceutical ingredient (API) like this compound is a paramount quality attribute. Stability testing provides evidence on how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is essential for determining the re-test period, recommended storage conditions, and ensuring the safety and efficacy of the final drug product throughout its shelf life.[2][3]

Q2: What are the primary potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound has two primary points of potential chemical instability: the ether linkage and the aromatic carboxylic acid moiety.

  • Hydrolytic Cleavage: The isobutoxy group is an ether linkage, which is susceptible to cleavage under strong acidic conditions.[4][5] This reaction is typically acid-catalyzed and involves protonation of the ether oxygen, followed by nucleophilic attack, which would yield 3-hydroxybenzoic acid and isobutanol (or its derivatives).[6][7] Under basic conditions, ethers are generally stable, as the alkoxide ion is a poor leaving group.[6]

  • Thermal Degradation (Decarboxylation): Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, although benzoic acid itself is relatively stable.[8][9] Forcing conditions, such as high heat in subcritical water, have been shown to cause decarboxylation of benzoic acid derivatives to form benzene and its corresponding substituted products.[9]

  • Photodegradation: Benzoic acid and its derivatives contain a chromophore (the benzene ring) that absorbs UV light, making them potentially susceptible to photolytic degradation.[10][11] Photodegradation can involve complex radical pathways.[11]

  • Oxidative Degradation: While generally stable to oxidation, the aromatic ring or the isobutyl group could be susceptible to strong oxidizing agents, potentially leading to the formation of phenolic or other oxidized species.

Q3: What are the standard ICH conditions I should use for a formal stability study?

A3: The International Council for Harmonisation (ICH) provides guidelines for stability testing. The choice of conditions depends on the climatic zone for which the product is intended. For a global dossier, the following long-term, intermediate, and accelerated conditions are typically required as per the ICH Q1A(R2) guideline.[1][12][13]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: Standard ICH Stability Storage Conditions.[1][13]

Note: Intermediate testing is performed if a significant change occurs under accelerated conditions. A "significant change" is typically defined as a failure to meet the specification.

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any other components, including excipients, impurities, or, most importantly, degradation products.[14] Its development is a primary goal of forced degradation studies.[15][16] A proper SIM ensures that a decrease in the API concentration is directly observable and that any formed degradants are separated and can be quantified, which is crucial for assessing the safety and stability of the drug.[14][17]

Section 2: Troubleshooting Guide for Stability Experiments

This section provides practical solutions to common problems encountered during the stability testing of this compound.

graph TD; subgraph "Troubleshooting Logic for Unexpected Peaks" A[Unexpected Peak Detected in Stability Sample] --> B{Is the peak present in the T=0 sample?}; B -- Yes --> C{Is it also in the placebo/blank?}; C -- Yes --> D[Source: Excipient, Solvent, or System Contamination]; C -- No --> E[Source: Process Impurity from API synthesis]; B -- No --> F{Does the peak area increase over time?}; F -- Yes --> G[Likely Degradation Product]; G --> H{Does it appear in forced degradation samples?}; H -- Yes --> I[Confirms it's a stress-induced degradant. Proceed with characterization.]; H -- No --> J[Possible interaction with container or a novel degradation pathway. Investigate further.]; F -- No --> K[Source: Random event, e.g., air bubble, mobile phase spike, inconsistent sample prep. Re-inject or re-prepare.]; end Caption: Decision tree for diagnosing unexpected chromatographic peaks.

Q5: I'm seeing unexpected peaks in my stability chromatograms. How do I identify their source?

A5: Use the decision tree above. The first step is to determine if the peak is a new impurity or an artifact.

  • Compare with T=0: Check the chromatogram from the initial time point (T=0). If the peak is absent at T=0 but appears and grows over time, it is a degradation product.[18]

  • Check Blanks and Placebo: Analyze a mobile phase blank and, if applicable, a placebo sample. Peaks in the blank point to system contamination (e.g., contaminated mobile phase, carryover from previous injections). Peaks in the placebo indicate they originate from excipients or their interactions.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during forced degradation studies. This is the most effective way to confirm if an unknown is a stress-induced degradant.[19]

Q6: My assay value is decreasing, but I don't see any corresponding degradation peaks (poor mass balance). What's happening?

A6: This is a common and challenging issue. A lack of mass balance suggests that the degradation products are not being detected by your current analytical method.

  • Non-UV Active Degradants: The degradant may lack a chromophore that absorbs at your detection wavelength. For example, if the ether linkage of this compound cleaves, the resulting isobutanol will be invisible to a standard UV detector.

    • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for non-UV active species.

  • Volatile Degradants: The degradation product might be a volatile compound (e.g., CO₂ from decarboxylation) that is lost from the sample and never injected.

    • Solution: This is difficult to quantify directly with HPLC. Headspace GC-MS can be used to identify volatile degradants if necessary. The focus should be on accurately quantifying the loss of the parent compound.

  • Precipitation or Adsorption: The API or a degradant may have precipitated out of solution due to changes in pH or solubility upon degradation. It could also adsorb to the container closure system.[20]

    • Solution: Visually inspect your stability samples for any precipitate. If observed, attempt to dissolve the entire sample in a stronger solvent before analysis. Analyze a sample stored in a different container material (e.g., glass vs. polypropylene) to check for adsorption effects.

Q7: My HPLC method shows significant peak tailing for this compound. How can I improve the peak shape?

A7: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase.[21][22]

  • Mobile Phase pH: The most common cause is interaction between the ionized carboxylate group and residual, acidic silanol groups on the silica-based column. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid (~4-5) to keep it in its neutral, protonated form. A pH of 2.5-3.0 is a good starting point.

  • Buffer Concentration: Insufficient buffer capacity can lead to localized pH changes on the column, causing tailing. A buffer concentration of 10-25 mM is usually sufficient.[22]

  • Column Choice: Use a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, minimizing secondary interactions.[22]

  • Sample Overload: Injecting too much sample can saturate the column and cause tailing. Try reducing the injection volume or sample concentration.[21]

ProblemPossible Cause(s)Recommended Solution(s)
Retention Time Drifting Temperature fluctuation; Inconsistent mobile phase prep; Insufficient column equilibration.Use a column oven; Prepare fresh mobile phase daily; Equilibrate column for at least 10-15 column volumes.[23]
High Backpressure Column or frit blockage; Contaminated mobile phase; Kinked tubing.Reverse flush the column (if permitted by manufacturer); Filter all solvents; Inspect and replace tubing.[21]
Split Peaks Partially clogged column inlet frit; Sample solvent incompatible with mobile phase.Replace the column frit or the column; Dissolve the sample in the initial mobile phase whenever possible.[21]
Table 2: HPLC Troubleshooting Quick Reference.

Section 3: Key Experimental Protocols

This section provides detailed, self-validating protocols for conducting stability studies on this compound.

graph TD; subgraph "Overall Stability Testing Workflow" A[Define Protocol] --> B[Prepare Samples (API, Placebo, Product)]; B --> C[Place Samples in Stability Chambers (ICH Conditions)]; C --> D[Pull Samples at Timepoints (0, 3, 6, 9, 12 mo)]; D --> E[Perform Analysis (HPLC-UV, Appearance, etc.)]; E --> F{Results Meet Specification?}; F -- Yes --> G[Continue to Next Timepoint]; G --> H[Final Timepoint Reached]; H --> I[Analyze Data, Determine Shelf-Life/Retest Period]; F -- No --> J[Significant Change Observed]; J --> K[Initiate Out-of-Specification (OOS) Investigation]; end Caption: A high-level workflow for conducting a formal stability study.
Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify likely degradation products, understand degradation pathways, and establish a stability-indicating analytical method.[16][17] The goal is to achieve 10-20% degradation of the API.[14]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber, calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (~0.1 mg/mL) and analyze immediately. This is your unstressed control (T=0).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.

    • Rationale: Strong acid and heat are used to force the cleavage of the ether linkage.[4][5]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with 1N HCl, and dilute to 10 mL with mobile phase.

    • Rationale: While ethers are generally base-stable, this condition is required by ICH guidelines and will test the overall molecular stability.[6]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 10 mL with mobile phase.

    • Rationale: Hydrogen peroxide is a strong oxidizing agent used to simulate oxidative stress.

  • Thermal Degradation:

    • Store a solid sample of the API in an oven at 105°C for 24 hours.

    • Also, heat a solution sample (from stock) at 80°C for 24 hours.

    • Prepare samples for analysis by dissolving/diluting to the target concentration.

    • Rationale: High heat can induce degradation, particularly decarboxylation.[8][9]

  • Photostability:

    • Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B.[24][25]

    • Keep a control sample protected from light (wrapped in aluminum foil) under the same temperature conditions.

    • Prepare samples for analysis.

    • Rationale: This tests for degradation caused by exposure to light, a common environmental stress.[3]

  • Analysis: Analyze all stressed samples, along with the control, using the developed HPLC method. Evaluate for new peaks, decrease in parent peak area, and peak purity of the parent peak using a PDA detector.

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Products
Acidic Hydrolysis 1N HCl80°C, 4h3-Hydroxybenzoic acid, Isobutanol
Basic Hydrolysis 1N NaOH80°C, 4hLikely stable, minor degradation possible
Oxidation 30% H₂O₂RT, 24hHydroxylated or N-oxide species
Thermal (Dry Heat) 105°C24hDecarboxylation products (e.g., isobutoxybenzene)
Photolytic ICH Q1B light exposure>1.2M lux-hr & >200 W-hr/m²Radical-based degradation products
Table 3: Summary of Forced Degradation Conditions and Potential Products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method that separates this compound from all potential degradation products identified in the forced degradation study.

Initial Method Conditions (Starting Point):

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 3 min, return to 30% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm (or lambda max of this compound)

  • Injection Volume: 10 µL

Method Development & Validation Steps:

  • Specificity/Selectivity:

    • Inject the control sample and all stressed samples from Protocol 1.

    • The primary goal is to achieve baseline resolution (Rs > 1.5) between the main peak (this compound) and all degradation product peaks.

    • If co-elution occurs, adjust the gradient slope, organic modifier (e.g., try methanol instead of acetonitrile), or mobile phase pH.

    • Use a PDA detector to check the peak purity of the parent peak in all stressed samples. A pure peak confirms the method's ability to separate it from underlying degradants.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound spanning 50-150% of the target analytical concentration.

    • Perform a linear regression of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Analyze samples of known concentration (e.g., by spiking a placebo with known amounts of API) at three levels (e.g., 80%, 100%, 120%).

    • Calculate the percent recovery. Acceptance criteria are typically 98.0-102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Perform at least six replicate injections of a single standard preparation. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD), typically based on a signal-to-noise ratio of 10:1 and 3:1, respectively. This is crucial for quantifying low-level impurities.

This systematic approach ensures the development of a robust, reliable, and compliant stability-indicating method suitable for long-term stability studies of this compound.

References

  • Chemistry LibreTexts. (2023). Different reaction conditions for hydrolysis of ethers and epoxides.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • ICH. (n.d.). Quality Guidelines.
  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • Maxi Scientific. (2023). Troubleshooting Common HPLC Issues: A Practical Guide.
  • StabilityStudies.in. (n.d.). Stability Testing Failures and Their Impact on Drug Safety.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2008). Hydrothermal stability of aromatic carboxylic acids.
  • MicroSolv. (2022). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Hichrom. (n.d.). HPLC Troubleshooting Guide.
  • Wikipedia. (n.d.). Ether cleavage.
  • YENHE. (n.d.). What are the common problems of drug stability test.
  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products.
  • PubChem. (n.d.). 3-Butoxybenzoic acid.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Pharmaceutical Technology. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions).
  • RSC Publishing. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
  • MedCrave. (2016). Forced Degradation Studies.
  • ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • DergiPark. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (2014). (PDF) Pyrolysis of Carboxylic Acids.
  • PubChem. (n.d.). 3-Isobutyl-benzoic acid.
  • ACS Publications. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (1981). ESR Study of the Photochemistry of Benzoic Acid Derivatives.
  • SlidePlayer. (n.d.). Analytical methods.
  • RSC Publishing. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ACS Publications. (2012). Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • ResearchGate. (2023). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
  • ResearchGate. (2021). Degradation pathway of 3-oxoadipoic acid.
  • Cengage. (n.d.). Selected Methods of Analysis.
  • RSC Publishing. (2014). Analytical Methods.
  • PLOS One. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp.
  • Pharmacy 180. (n.d.). Drug degradation pathways.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Isobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Here, we delve into the scientific principles behind these challenges and provide practical, step-by-step protocols to achieve optimal peak symmetry and resolution.

Understanding the Challenge: The Nature of this compound

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered during the HPLC analysis of this compound, providing in-depth explanations and actionable solutions.

Q1: I am observing significant peak tailing with my this compound standard. What are the most likely causes?

Peak tailing is a common issue in reversed-phase HPLC and is often indicative of secondary interactions between the analyte and the stationary phase.[1] For an acidic compound like this compound, the primary culprits are:

  • Silanol Interactions: The most frequent cause of peak tailing for acidic and basic compounds is the interaction with residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[2] These silanol groups can be acidic and interact with the polar carboxyl group of your analyte, leading to a secondary retention mechanism that broadens the peak and causes tailing.

  • Mobile Phase pH Near the Analyte's pKa: If the pH of your mobile phase is close to the pKa of this compound (estimated around 4.2), the analyte will exist in both its ionized (deprotonated) and non-ionized (protonated) forms.[3] This dual state leads to inconsistent retention and results in a distorted, tailing peak.

  • Metal Chelation: The carboxylic acid group on this compound can chelate with trace metal ions (like iron or nickel) that may be present in the stationary phase, column hardware, or even the sample matrix.[4] This interaction can cause significant peak tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a non-ideal chromatographic process and peak distortion, including tailing.[5]

Q2: How can I minimize silanol interactions to improve the peak shape of this compound?

Minimizing unwanted interactions with stationary phase silanol groups is a critical step in achieving symmetrical peaks. Here are several effective strategies:

  • Mobile Phase pH Adjustment: The most effective way to suppress silanol interactions is to adjust the mobile phase pH. For an acidic analyte like this compound, operating at a low pH (typically 2-3 pH units below the pKa) will ensure that the analyte is in its non-ionized form and the silanol groups are protonated, minimizing ionic interactions.[6]

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to block their activity.[7] Using a high-quality, end-capped C18 or C8 column is highly recommended for analyzing polar and acidic compounds.

  • Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to mask the residual silanol groups and reduce their interaction with the analyte.[8]

Experimental Protocol 1: Optimizing Mobile Phase pH

This protocol outlines the steps to systematically adjust the mobile phase pH to suppress silanol interactions and improve the peak shape of this compound.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution (e.g., 100 µg/mL in mobile phase)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphoric acid, formic acid, or trifluoroacetic acid (TFA)

  • Buffer salts (e.g., potassium phosphate, ammonium acetate)

Procedure:

  • Initial Mobile Phase Preparation (pH ~2.5-3.0):

    • Prepare the aqueous component of the mobile phase by adding 0.1% (v/v) of a strong acid like phosphoric acid or formic acid to HPLC-grade water. For example, add 1 mL of phosphoric acid to 1 L of water.

    • Prepare the mobile phase by mixing the acidified water with your chosen organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 aqueous:organic).

    • Degas the mobile phase thoroughly before use.

  • System Equilibration:

    • Install the C18 column and equilibrate the system with the initial mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 15-30 minutes).

  • Initial Injection:

    • Inject the this compound standard and record the chromatogram.

    • Evaluate the peak shape, paying close attention to the tailing factor.

  • Systematic pH Adjustment (if tailing persists):

    • Prepare a series of aqueous mobile phase components with slightly different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). Use a pH meter for accurate measurements and adjust with small amounts of acid or a buffer solution.

    • For each pH, repeat steps 2 and 3, ensuring the system is fully equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • Compare the chromatograms obtained at different pH values.

    • Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0) and adequate retention.

Q3: What type of buffer should I use, and at what concentration?

The choice of buffer is crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.

  • Buffer Selection: For reversed-phase HPLC with UV detection, common buffers include phosphate, acetate, and formate.[9] Phosphate buffers are effective in the pH range of 2.1-3.1 and 6.2-8.2. Acetate buffers are suitable for the pH range of 3.8-5.8. Formate buffers are useful in the 2.8-4.8 pH range. Since we aim for a pH below the estimated pKa of this compound (around 4.2), a phosphate or formate buffer would be appropriate.

  • Buffer Concentration: A buffer concentration of 10-50 mM is typically sufficient.[10] Start with a lower concentration (e.g., 20 mM) and increase it if necessary to improve peak shape. Be mindful that higher buffer concentrations can increase mobile phase viscosity and may precipitate when mixed with high percentages of organic solvent.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently resolving peak tailing. The following diagram illustrates a systematic workflow for troubleshooting this issue with this compound.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa (~4.2)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 (Protocol 1) check_ph->adjust_ph No check_column Is the column a high-quality, end-capped C18 or C8? check_ph->check_column Yes final_check Re-evaluate Peak Shape adjust_ph->final_check use_new_column Switch to an end-capped column check_column->use_new_column No check_buffer Is a buffer being used? check_column->check_buffer Yes use_new_column->final_check add_buffer Add 20-50 mM phosphate or formate buffer check_buffer->add_buffer No check_metal Suspect Metal Chelation? check_buffer->check_metal Yes add_buffer->final_check add_chelator Add a chelating agent (e.g., 0.1% EDTA) to the mobile phase check_metal->add_chelator Yes check_overload Is column overload a possibility? check_metal->check_overload No add_chelator->final_check reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_overload->final_check No reduce_load->final_check

Caption: A systematic workflow for troubleshooting peak tailing.

Q4: Could metal chelation be the cause of my peak tailing, and how can I address it?

Yes, metal chelation is a plausible cause of peak tailing for compounds with carboxylic acid functional groups.[4] If you have optimized the mobile phase pH and are using a good quality column but still observe tailing, consider the following:

  • Source of Metal Contamination: Metal ions can leach from stainless steel components of the HPLC system (e.g., frits, tubing) or may be present as impurities in the silica packing material of the column.

  • Solution: Use a Chelating Agent: Adding a strong chelating agent to the mobile phase can effectively "tie up" the metal ions, preventing them from interacting with your analyte. A common and effective choice is ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM).

Data Summary: Recommended Starting HPLC Conditions

For a robust starting point in your method development for this compound, consider the following parameters. These are based on established methods for similar benzoic acid derivatives and general principles of reversed-phase chromatography.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmMinimizes silanol interactions.[7]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in WaterEnsures a low pH to keep the analyte in its non-ionized form.[6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a lower percentage of B (e.g., 30-40%) and increase to elute the analyte.An initial gradient run is useful for determining the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength ~230 nm or ~270 nmBased on the UV absorbance of the benzoic acid chromophore.
Injection Volume 5-20 µLKeep the volume low to avoid band broadening.

Mechanism of Peak Tailing

The following diagram illustrates the primary chemical interactions at the stationary phase surface that lead to peak tailing for an acidic analyte like this compound.

Peak_Tailing_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase silanol Residual Silanol (-Si-OH) analyte_bad Analyte (Ionized) Interacts with Silanol silanol->analyte_bad Secondary Interaction (Causes Tailing) analyte_good Analyte (Non-ionized) Good Peak Shape analyte_in This compound analyte_in->analyte_good Low pH (Analyte Protonated) analyte_in->analyte_bad pH near pKa (Analyte Deprotonated)

Caption: Mechanism of peak tailing due to silanol interactions.

By systematically addressing these potential causes of peak tailing, you can develop a robust and reliable HPLC method for the analysis of this compound, ensuring accurate and reproducible results for your research and development needs.

References

  • Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
  • Industry news. (2023, December 27).
  • alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.
  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? [Link]
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. [Link]
  • ACD/Labs. (2022, October 6).
  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in 3-Isobutoxybenzoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Isobutoxybenzoic acid. This guide is designed to provide expert advice and actionable solutions for the common and complex challenges encountered during bioassays with this and structurally related lipophilic compounds. Our goal is to empower you with the knowledge to diagnose unexpected results, optimize your experimental setup, and ensure the scientific rigor of your findings.

Introduction: Understanding the Challenges of this compound in Bioassays

This compound, a derivative of benzoic acid, presents a unique set of challenges in biological assays primarily due to the physicochemical properties conferred by its isobutoxy group. This structural feature increases the molecule's lipophilicity, which can lead to issues with solubility, aggregation, and non-specific interactions.[1][2] This guide will address these potential pitfalls in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Part 1: Solubility and Compound Handling

Poor solubility is a primary source of variability and unexpected results in bioassays.[2][3] The following questions address common issues related to dissolving and handling this compound.

Q1: My this compound stock solution in DMSO appears clear, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when introduced into an aqueous environment.[3][4] The observed precipitate consists of the compound crashing out of solution, leading to an actual test concentration that is much lower and more variable than intended.[2]

Troubleshooting Steps:

  • Optimize Dilution Technique: The method of dilution is critical. Instead of performing intermediate dilutions in aqueous solutions, add a small volume of the concentrated DMSO stock directly into the final assay medium with vigorous and immediate mixing (e.g., vortexing).[5][6] This rapid dispersion can help to minimize localized high concentrations that promote precipitation.

  • Determine Kinetic Solubility: It is crucial to determine the kinetic solubility of this compound in your specific assay buffer. This will define the maximum concentration you can reliably test. A simple method to assess this is through nephelometry (light scattering), which can detect the formation of insoluble particles.[7]

  • Reduce Final DMSO Concentration: While DMSO is a common solvent, it can have biological effects on its own. Aim for a final DMSO concentration in your assay that is as low as possible (typically ≤ 0.5%) and is consistent across all wells, including controls.[1]

  • Consider Co-solvents: If solubility remains an issue, the inclusion of a small percentage of a water-miscible organic co-solvent in your final assay buffer may be necessary. However, it is essential to test the effect of the co-solvent on your assay system in a vehicle control.[5]

Protocol: Rapid Assessment of Kinetic Solubility

This protocol provides a quick way to estimate the solubility limit of your compound in the assay buffer.

StepActionRationale
1 Prepare a serial dilution of your 10 mM this compound stock in 100% DMSO in a 96-well plate.To create a range of concentrations for testing.
2 In a separate clear, flat-bottom 96-well plate, add your assay buffer to each well.This will be the plate where precipitation is observed.
3 Transfer a small, consistent volume (e.g., 2 µL) from the DMSO plate to the assay buffer plate and mix immediately.To initiate the dilution into the aqueous environment.
4 Incubate the plate at your assay temperature for a set period (e.g., 1-2 hours).To allow time for any precipitation to form.
5 Visually inspect the plate against a dark background or read the plate on a plate reader capable of detecting light scatter (nephelometry).The lowest concentration at which a visible precipitate or a significant increase in light scatter is observed is your approximate kinetic solubility limit.[7]

Part 2: Inconsistent Assay Results and Data Variability

High variability in your data, such as inconsistent IC50 values or poor dose-response curves, can often be traced back to issues with compound behavior in the assay.

Q2: I am observing high variability in my results between replicate wells and between experiments. What are the likely causes?

A2: Inconsistent results are a hallmark of a poorly behaved compound in an assay system. For lipophilic molecules like this compound, this often points to issues beyond simple pipetting errors.

Potential Causes and Solutions:

  • Compound Precipitation: As discussed in Q1, even non-visible microprecipitation can lead to significant well-to-well differences in the effective compound concentration.[5]

    • Solution: Re-evaluate the compound's solubility in your assay buffer and consider working at concentrations well below the determined solubility limit.

  • Compound Aggregation: At certain concentrations, lipophilic molecules can self-associate to form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay components, leading to false-positive results and high variability.[8]

    • Solution: A standard control experiment is to include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in the assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.[9]

  • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates. This can reduce the actual concentration of the compound in solution.

    • Solution: Consider using low-retention plastics or pre-treating your labware with the assay buffer. In some cases, switching to glass or polypropylene materials may be beneficial.[1]

Workflow for Diagnosing Inconsistent Results

G start Inconsistent Bioassay Results solubility Check for Compound Precipitation (Visual & Nephelometry) start->solubility aggregation Test for Compound Aggregation (Add 0.01% Triton X-100) solubility->aggregation No visible precipitate optimize_solubility Optimize Dilution Protocol & Re-test at Lower Concentrations solubility->optimize_solubility Precipitate observed adsorption Evaluate Adsorption to Plastics (Use Low-Retention Tips/Plates) aggregation->adsorption Activity NOT reduced by detergent confirm_aggregation Result likely an artifact of aggregation. Consider compound a false positive. aggregation->confirm_aggregation Activity is reduced by detergent other_issues Investigate other sources of error: - Reagent stability - Cell health - Pipetting technique adsorption->other_issues Still inconsistent optimize_plastics Inconsistency was due to adsorption. adsorption->optimize_plastics Inconsistency resolved G cluster_cell Cell compound This compound (in media) membrane Cell Membrane compound->membrane Partitioning protein_binding Plasma Protein Binding (e.g., Albumin) compound->protein_binding Sequestration target Intracellular Target membrane->target Reaches Target metabolism Metabolic Enzymes membrane->metabolism Metabolism

Caption: Factors affecting compound activity in cell-based assays.

Part 4: Assay Interference

Assay interference can lead to false-positive or false-negative results that are reproducible but not due to a specific interaction with the intended target. [10][11]

Q4: How can I determine if my compound is interfering with the assay technology itself, for example, in a fluorescence-based assay?

A4: It is crucial to run control experiments to rule out assay interference. [9]For fluorescence-based assays, compounds can interfere by being fluorescent themselves (auto-fluorescence) or by quenching the fluorescent signal.

Control Experiments for Fluorescence-Based Assays:

  • Auto-fluorescence Check:

    • Protocol: Prepare wells containing your compound at the test concentrations in the assay buffer, but without the enzyme or other assay components that generate the signal. Read the fluorescence at the same excitation and emission wavelengths as your main assay.

    • Interpretation: A high signal in the absence of the assay's signal-generating components indicates that your compound is auto-fluorescent and is a source of interference.

  • Quenching Check:

    • Protocol: Run the assay reaction to completion in the absence of your compound to generate a stable fluorescent signal. Then, add your compound at the test concentrations and measure the fluorescence over time.

    • Interpretation: A rapid decrease in the fluorescent signal upon addition of your compound suggests that it is quenching the signal.

General Strategies to Mitigate Assay Interference:

  • Use Orthogonal Assays: Confirm your initial findings using a different assay format that relies on a different detection method (e.g., luminescence, absorbance, or a label-free technology). [8]If the compound is active in both assays, it is less likely to be an artifact of a single technology.

  • Counter-Screening: If you are running a high-throughput screen, it is good practice to simultaneously screen your library against a "promiscuity" target, such as a well-characterized enzyme that is known to be inhibited by many compounds. Hits in this counter-screen are more likely to be non-specific.

References

  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules.
  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. [Link]
  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. PubMed. [Link]
  • Di, L., & Kerns, E. H. (2006).
  • Aldeghi, M. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
  • ResearchGate. (2021). How to dissolve a lipophilic compund in media?. [Link]
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
  • Rozario, S. J., et al. (2024). Bioassay-guided fractionation and biological activities of antimycin A and 4-hydroxybenzoic acid isolated from Nocardiopsis sp. strain LC-9. BioResources. [Link]
  • Box, K. J., et al. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
  • Ebiloma, G. U., et al. (2018). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Infectious Diseases. [Link]
  • Barros, F., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Isobutyl-benzoic acid. PubChem. [Link]
  • National Center for Biotechnology Inform
  • Dvorak, Z. (2013). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy. [Link]
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
  • Kerns, E. H., & Di, L. (2006).
  • Yusof, N. A., et al. (2012). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. E-Journal of Chemistry. [Link]
  • Aldana-Pacheco, A., et al. (2018). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules. [Link]
  • Gholivand, M. B., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna Journal of Phytomedicine. [Link]
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
  • Ahmad, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica. [Link]
  • ResearchGate. (2024). (PDF) An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. [Link]
  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(3-methylbutoxy)benzoic Acid. PubChem. [Link]
  • BioAssay Systems. (n.d.). BioAssay Systems Developing & Manufacturing Assay Products. [Link]
  • Sroka, Z., & Cisowski, W. (2003). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. [Link]
  • Ito, N., et al. (1998). Medium-term bioassays for carcinogenicity of chemical mixtures. Environmental Health Perspectives. [Link]
  • Szliszka, E., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-isobutylbenzoic acid. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzoic acid. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Acetoxybenzoic acid. PubChem. [Link]

Sources

Technical Support Center: Refining Purification Protocols for High-Purity 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Isobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for achieving high-purity material. We will explore common challenges and offer detailed, field-proven protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route used.[1] They can be broadly categorized as:

  • Starting Materials: Unreacted 3-hydroxybenzoic acid or an equivalent starting material, and residual isobutylating agent.

  • By-products: Isomeric impurities, such as 2-isobutoxybenzoic acid or 4-isobutoxybenzoic acid, may form depending on the selectivity of the synthesis. Other potential by-products can arise from side reactions involving the starting materials.[2]

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the crude product.[1]

  • Degradation Products: Although the isobutoxy ether linkage is generally stable, harsh acidic or basic conditions during workup or purification at high temperatures could potentially lead to hydrolysis, reforming 3-hydroxybenzoic acid.

  • Reagents and Catalysts: Inorganic salts, catalysts, or reagents used in the synthesis may carry over into the crude product.[1]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of material, especially if the impurities have different solubility profiles from the desired compound.[3][4]

  • Column Chromatography is a powerful technique for separating the target compound from impurities with very similar polarities and solubilities, which may be difficult to remove by recrystallization alone.[5][6]

Q3: How do I choose the optimal purification method for my sample?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Start with Recrystallization: If your crude product is relatively pure (>90%) and you are primarily removing residual starting materials or by-products with different polarities, recrystallization is the most efficient first step. It is faster, uses less solvent, and is more scalable than chromatography.

  • Use Column Chromatography for Difficult Separations: If recrystallization fails to remove certain impurities (e.g., isomers) or if the material "oils out" and refuses to crystallize, column chromatography is the preferred method.[7] It offers much higher resolving power for complex mixtures.

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of methods should be used for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the industry standard for quantifying the purity of aromatic acids and detecting trace impurities.[7][8][9][10]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be lower and the range to be broader.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can be used to identify and quantify impurities if they are present at levels of ~1% or higher.[8]

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[4] The ideal solvent will dissolve this compound completely when hot but very poorly when cold.

Detailed Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of your crude material in a range of solvents (see Table 1). A mixed solvent system, such as ethanol/water or methanol/water, is often effective for compounds like this compound which have both polar (carboxylic acid) and non-polar (isobutoxy group, benzene ring) regions.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) to the flask and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.[13][14]

  • Hot Filtration (Optional): If you observe insoluble impurities or if the solution is colored, this is the stage to address them.

    • For colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes.[15][16]

    • Perform a hot gravity filtration using a pre-heated funnel to remove the charcoal and any other solid impurities.[16]

  • Crystallization:

    • If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two more of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3][17]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[18]

  • Crystal Collection & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The purity of the final product can then be assessed.

Recrystallization Workflow

G start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble or Colored Impurities? dissolve->hot_filter_q hot_filter Add Charcoal & Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Solution Slowly to Induce Crystallization hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution requires nucleation to begin crystallization.1. Evaporate some solvent by gently heating the solution, then allow it to cool again.[16] 2. Scratch the inside of the flask with a glass rod or add a "seed crystal" from a previous batch.[17]
Product "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. 2. Choose a solvent with a lower boiling point.[7] 3. Attempt to purify the material by another method (e.g., column chromatography) first.[7]
Very low recovery of purified product. 1. Too much solvent was used, and the product remained in the mother liquor. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Ensure the solution is cooled in an ice bath for at least 15-20 minutes.[18] 3. Use a pre-heated funnel and flask for hot filtration and keep the solution hot.[16]

Troubleshooting Guide 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[5] For this compound, normal-phase chromatography on silica gel is a highly effective method.

Detailed Column Chromatography Protocol
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent (solvent system). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of ~0.3-0.4 for this compound. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve peak shape and prevent tailing of the carboxylic acid.

  • Column Packing: Pack a glass column with silica gel using either a wet or dry slurry method. Ensure the packing is uniform and free of air bubbles or cracks to allow for good separation.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better resolution.

  • Elution and Fraction Collection: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.[5]

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the high-purity this compound.

Column Chromatography Workflow

G start Crude this compound select_solvent Select Eluent System via TLC (Rf ≈ 0.3) start->select_solvent pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Solvent & Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions combine_q Fractions Pure? analyze_fractions->combine_q combine_q->analyze_fractions No combine_pure Combine Pure Fractions combine_q->combine_pure Yes evaporate Evaporate Solvent combine_pure->evaporate end High-Purity Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of spots (overlapping bands). 1. Incorrect eluent polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly.1. Adjust the eluent system based on TLC analysis. Use a less polar solvent system to increase separation. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. 3. Repack the column, ensuring the silica bed is uniform and free of cracks or channels.
The compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate) to move the compound down the column.
Cracking of the silica bed. The column ran dry (solvent level dropped below the top of the silica).This is often irreversible for the current run. To prevent it, always maintain a level of solvent above the silica bed. If it occurs, the separation will be compromised.
Streaking or "tailing" of the compound on TLC. The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of a modifying acid, like acetic acid, to the eluent system. This protonates the compound and reduces strong interactions with the stationary phase.

Data Summary Tables

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Properties & Potential Use
Water100Good "poor" solvent for mixed systems. This compound has low solubility.[19]
Ethanol78Good "good" solvent. Miscible with water.
Methanol65Good "good" solvent. Miscible with water.
Hexanes~69Good "poor" solvent (anti-solvent). Use with a highly soluble solvent like Ethyl Acetate.
Ethyl Acetate77Good "good" solvent. Can be paired with hexanes.
Toluene111Potential solvent, but higher boiling point may risk "oiling out".

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Elution Gradient elution (e.g., 30% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at 235 nm or 254 nm[10][20]
Injection Volume 5-10 µL

Disclaimer: Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning any experimental work.[21][22][23] Perform all procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Recrystallization of Benzoic Acid. (n.d.). Google Vertex AI Search.
  • SAFETY DATA SHEET. (2025, August 19). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2015, December 1). National Institute of Standards and Technology.
  • An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isobutylbenzoic Acid. (n.d.). Benchchem.
  • 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190. (n.d.). PubChem, NIH.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri-St. Louis.
  • Benzoic acid, 3-hydroxy-butyl ester. (n.d.). NIST WebBook.
  • Lab Report Recrystallization September 27, 2016. (2016, September 27). FAMU.
  • SAFETY D
  • A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized Isobutyric Acid. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
  • Preparation of benzoic acid of high purity. (n.d.). National Institute of Standards and Technology.
  • Technical Support Center: Purification of 3-(4-Acetyloxyphenyl)benzoic acid. (n.d.). Benchchem.
  • Purification of Benzoic Acid by Crystallization. (2015, February 3). MeitY OLabs, YouTube.
  • Purification of benzoic acid. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Column Chromatography. (2023, August 29). Chemistry LibreTexts.
  • methods for removing impurities from crude benzoic acid samples. (n.d.). Benchchem.
  • CAS 120-50-3: Isobutyl benzo
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Benzoic acid. (n.d.). Wikipedia.
  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.).
  • How can benzoic acid be tested for purity? (2018, May 20). Quora.
  • Chemistry 210 Experiment Ib. (2012, November 14). University of California, Irvine.
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. (n.d.). Guidechem.
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.).
  • Technical Support Center: Purification of 3-(3,5-dichlorophenyl)benzoic acid. (n.d.). Benchchem.
  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.).
  • 3.2: Purification of Products. (2025, August 20). Chemistry LibreTexts.
  • Arrange the following compounds in order of decreasing ease of elution from a column of silica gel: a) 2-octanol; b) 1,3-dichlorobenzene; c) tert-butylcyclohexane; d) benzoic acid. (n.d.). Study.com.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • benzoic acid and its Impurities. (n.d.).
  • HPLC Methods for analysis of Benzoic acid. (n.d.).
  • The Recrystallization of Impure Benzoic Acid Lab. (2024, April 13). YouTube.
  • Processes for the synthesis of 3-isobutylglutaric acid. (n.d.).
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.).

Sources

Validation & Comparative

comparing the efficacy of 3-Isobutoxybenzoic acid with other c-Myc inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Preclinical c-Myc Inhibitors

Introduction

The c-Myc oncogene is a master regulator of cellular proliferation, metabolism, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers, including Burkitt's lymphoma, diffuse large B-cell lymphoma, and many solid tumors. Its role as a central node in cancer signaling has made it an intensely pursued, albeit challenging, therapeutic target. The c-Myc protein itself is a transcription factor that functions by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes to regulate the transcription of target genes. The inherent "undruggability" of c-Myc, due to its lack of a defined enzymatic pocket, has spurred the development of diverse and innovative inhibitory strategies.

This guide provides a comparative analysis of the efficacy of several well-characterized preclinical c-Myc inhibitors. It is important to note that while the query specified "3-Isobutoxybenzoic acid," a thorough review of scientific literature and chemical databases reveals no evidence of this compound having activity as a c-Myc inhibitor. It is primarily documented as a fragrance ingredient or an intermediate in chemical synthesis. Therefore, to provide a scientifically accurate and relevant comparison for researchers, this guide will focus on established c-Myc inhibitors that represent different mechanisms of action. We will delve into their efficacy, supported by experimental data, and provide detailed protocols for key validation assays.

Mechanisms of c-Myc Inhibition: A Strategic Overview

The strategies to inhibit c-Myc function can be broadly categorized into direct and indirect approaches. Direct inhibitors aim to disrupt the essential c-Myc/Max protein-protein interaction, while indirect inhibitors target upstream regulators or downstream effectors of c-Myc.

c-Myc_Inhibition_Strategies cluster_0 c-Myc Inhibition Strategies cluster_1 Mechanism Direct_Inhibition Direct Inhibition PPI Disrupt c-Myc/Max Protein-Protein Interaction Direct_Inhibition->PPI e.g., 10058-F4, Omomyc Indirect_Inhibition Indirect Inhibition Transcription Inhibit c-Myc Gene Transcription Indirect_Inhibition->Transcription e.g., JQ1 (BETi) Stability Decrease c-Myc Protein Stability Indirect_Inhibition->Stability e.g., GSK3β inhibitors

Caption: Overview of direct and indirect c-Myc inhibition strategies.

Comparative Efficacy of Selected c-Myc Inhibitors

For this guide, we will compare three inhibitors that represent distinct and well-studied mechanisms of action:

  • 10058-F4: A small molecule inhibitor that directly targets the c-Myc/Max dimerization.

  • JQ1: A BET bromodomain inhibitor that indirectly suppresses c-Myc transcription.

  • Omomyc: A peptide-based dominant-negative inhibitor that sequesters c-Myc, preventing its function.

10058-F4: The Direct Disruptor

Mechanism of Action: 10058-F4 is a cell-permeable small molecule that specifically binds to the c-Myc protein and prevents its heterodimerization with Max. This disruption is critical because only the c-Myc/Max heterodimer can bind to DNA and activate the transcription of genes involved in cell proliferation and survival. By inhibiting this interaction, 10058-F4 effectively shuts down c-Myc's oncogenic program, leading to cell cycle arrest, apoptosis, and differentiation in various cancer cells.

In Vitro Efficacy: 10058-F4 has demonstrated dose-dependent anti-proliferative effects across a range of cancer cell lines. For example, in ovarian cancer cell lines SKOV3 and Hey, the IC50 values were reported to be 4.4 µmol/L and 3.2 µmol/L, respectively. In human prostate cancer cell lines, the IC50 values were higher, at 113 µM for PC-3 and 88 µM for DU145 cells. In hepatocellular carcinoma, HepG2 cells were found to be more sensitive to 10058-F4 than Hep3B cells. This variability in IC50 values highlights the context-dependent efficacy of the inhibitor, likely influenced by the specific genetic background and c-Myc dependency of the cancer cells.

In Vivo Efficacy: Despite promising in vitro results, the in vivo efficacy of 10058-F4 has been limited. Studies in mouse xenograft models of human prostate cancer (PC-3 and DU145) showed no significant inhibition of tumor growth when treated with intravenous doses of 20 or 30 mg/kg. This lack of activity is attributed to the compound's poor pharmacokinetic properties, including a short terminal half-life of approximately 1 hour and rapid metabolism, which results in low concentrations of the drug in tumor tissues.

JQ1: The Transcriptional Suppressor

Mechanism of Action: JQ1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic "reader" that binds to acetylated histones at enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc. JQ1 competitively binds to the acetyl-lysine recognition pockets of BET proteins, displacing them from chromatin. This leads to a rapid and potent downregulation of c-Myc transcription and the subsequent suppression of the c-Myc-driven transcriptional program.

In Vitro Efficacy: JQ1 has demonstrated significant anti-proliferative activity in a wide array of cancer cell lines, particularly those known to be dependent on c-Myc. IC50 values are typically in the nanomolar to low micromolar range. For example, in breast cancer cell lines MCF7 and SKBR3, IC50 values range from 0.33 to 1.10 µM. In pancreatic cancer cells (BxPC3), the IC50 was determined to be 3.5 µM. The sensitivity to JQ1 often correlates with the level of c-Myc expression or dependency, making it a valuable tool for studying c-Myc-driven malignancies.

In Vivo Efficacy: JQ1 has shown robust anti-tumor activity in various preclinical animal models. In mouse models of multiple myeloma, JQ1 treatment led to a significant reduction in tumor burden and prolonged survival. In patient-derived xenograft models of pancreatic ductal adenocarcinoma, a daily dose of 50 mg/kg JQ1 inhibited tumor growth by 40-62%. Similarly, in a mouse model of anaplastic thyroid cancer, JQ1 treatment at 50 mg/kg/day markedly inhibited tumor growth and improved survival. These findings underscore the therapeutic potential of BET inhibition as a strategy to target c-Myc in vivo.

Omomyc: The Dominant-Negative Peptide

Mechanism of Action: Omomyc is a dominant-negative mutant of the c-Myc bHLHZip domain. It contains four amino acid substitutions that allow it to form highly stable homodimers and heterodimers with both c-Myc and Max. Omomyc acts as a pan-Myc inhibitor by sequestering endogenous Myc proteins into non-functional complexes and by competing with Myc/Max heterodimers for binding to E-box DNA sequences. This dual mechanism effectively shuts down Myc-driven transcription. Recent studies have also shown that the purified Omomyc mini-protein is intrinsically cell-penetrating, allowing it to be used as a therapeutic agent.

In Vitro Efficacy: The anti-proliferative effects of Omomyc have been demonstrated in numerous cancer cell lines. In Ramos lymphoma cells, which have a c-Myc translocation, the IC50 is approximately 400 nM. In HCT116 colon cancer cells, the IC50 is in the range of 2-3 µM. The efficacy of Omomyc is often correlated with the level of Myc deregulation in the cancer cells, showing greater potency in cells that are addicted to high levels of Myc.

In Vivo Efficacy: Omomyc has shown remarkable therapeutic efficacy and a wide therapeutic window in various in vivo models. Transgenic expression of Omomyc in mouse models of cancer has demonstrated potent tumor regression with only mild and reversible side effects in normal tissues. More recently, the systemically administered Omomyc mini-protein (now in clinical trials as OMO-103) has shown significant anti-tumor activity. For instance, in a xenograft model of non-small cell lung cancer, intravenous administration of Omomyc resulted in significant tumor growth reduction. Furthermore, in preclinical models of metastatic triple-negative breast cancer, Omomyc has been shown to halt disease progression by blocking tumor growth, invasion, and seeding.

Quantitative Comparison of Inhibitor Efficacy

InhibitorMechanism of ActionTargetIn Vitro IC50 RangeIn Vivo EfficacyKey Limitation(s)
10058-F4 Direct (PPI Inhibitor)c-Myc/Max Dimerization3 - 113 µMPoorPoor pharmacokinetics
JQ1 Indirect (BET Inhibitor)BRD40.05 - 5 µMGoodPotential for off-target effects
Omomyc Direct (Dominant Negative)c-Myc/Max & DNA Binding0.4 - 3 µMExcellentDelivery of a peptide therapeutic

Experimental Methodologies: Step-by-Step Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is fundamental for determining the IC50 value of a given inhibitor.

Causality: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is the basis of this colorimetric assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the c-Myc inhibitor (e.g., 10058-F4, JQ1, or Omomyc) in complete growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for determining inhibitor IC50 using the MTT assay.

Protocol 2: Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction

This protocol is essential for validating direct inhibitors that target the c-Myc/Max protein-protein interaction.

Causality: Co-IP allows for the detection of protein-protein interactions in their native cellular environment. An antibody against c-Myc is used to pull down c-Myc and any associated proteins. If the inhibitor is effective, the amount of Max co-precipitated with c-Myc will be reduced.

  • Cell Lysis: Treat cells with the inhibitor (e.g., 10058-F4) for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both c-Myc and Max.

CoIP_Workflow cluster_steps Co-IP Protocol A Cell Lysis (Inhibitor-treated cells) B Pre-clear Lysate (Protein A/G beads) A->B C Immunoprecipitation (Anti-c-Myc Ab) B->C D Capture Complexes (Protein A/G beads) C->D E Wash Beads D->E F Elute Proteins E->F G Western Blot (Probe for c-Myc & Max) F->G

Caption: Step-by-step workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Perspectives

The quest to effectively drug c-Myc has led to the development of a diverse array of inhibitors, each with its own strengths and weaknesses. Direct inhibitors like 10058-F4 offer high specificity for the c-Myc/Max interaction but have been hampered by poor pharmacokinetics. Indirect inhibitors, exemplified by the BET inhibitor JQ1, have shown significant in vivo efficacy by targeting the transcriptional machinery that c-Myc relies upon. Peptide-based inhibitors like Omomyc represent a promising new class of therapeutics, demonstrating excellent preclinical efficacy and a favorable safety profile, with the first-in-class compound OMO-103 now in clinical trials.

The choice of inhibitor for a particular research application will depend on the specific scientific question being addressed. For in vitro studies dissecting the role of the c-Myc/Max interaction, 10058-F4 remains a useful tool. For in vivo studies and preclinical therapeutic evaluation, JQ1 and Omomyc offer more promising avenues. The future of c-Myc inhibition will likely involve the development of next-generation small molecules with improved pharmacokinetic properties, as well as further advancements in the delivery and stability of peptide-based inhibitors. Combination therapies, pairing c-Myc inhibitors with other targeted agents or conventional chemotherapy, also hold great promise for overcoming resistance and improving patient outcomes.

References

  • Soucek, L., et al. (2008). Modelling Myc inhibition as a cancer therapy.
  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904–917. [Link]
  • Massó-Vallés, D., et al. (2022). MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion, and seeding.
  • Guo, J., et al. (2009). Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice. Cancer Chemotherapy and Pharmacology, 63(4), 615–625. [Link]
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.
  • Beaulieu, M. E., et al. (2019). Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy. Science Translational Medicine, 11(484), eaar5012. [Link]
  • Lin, C. P., et al. (2007). Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells. Anticancer Drugs, 18(2), 161-170. [Link]
  • Demma, M., et al. (2019). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Molecular and Cellular Biology, 39(23), e00342-19. [Link]
  • Cheng, Y., et al. (2015). Bromodomain and Extraterminal Protein Inhibitor JQ1 Suppresses Thyroid Tumor Growth in a Mouse Model. Cancer Research, 75(23), 5255–5263. [Link]
  • Wang, N., et al. (2014). Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells. Journal of Experimental & Clinical Cancer Research, 33(1), 66. [Link]

Comparative Guide to the Structure-Activity Relationship of 3-Isobutoxybenzoic Acid Analogs as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anti-Inflammatory Agents

In the landscape of drug discovery, the benzoic acid scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] A critical aspect of developing new therapeutics is understanding the structure-activity relationship (SAR), which elucidates how subtle changes in a molecule's architecture influence its biological activity.[5] This guide focuses on a hypothetical SAR study of 3-isobutoxybenzoic acid and its analogs as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6][7]

Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutic agents for managing pain and inflammation, largely by inhibiting COX enzymes.[6] The discovery of two COX isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), opened avenues for developing selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[8][9] This guide will explore the chemical nuances that could govern the potency and selectivity of this compound analogs, providing a framework for the rational design of novel anti-inflammatory agents.

Core Pharmacophore and Rationale for Analog Design

The lead compound, this compound, possesses a fundamental architecture comprising a benzoic acid core with an isobutoxy substituent at the meta position. The design of analogs is predicated on systematically modifying key regions of this molecule to probe their influence on COX-2 inhibition.

  • The Carboxylic Acid Group: This moiety is often crucial for the activity of NSAIDs, acting as a key binding group within the active site of COX enzymes. Modifications here can explore the necessity of this acidic group and the potential for bioisosteric replacement.

  • The Isobutoxy Group: The size, shape, and lipophilicity of this group can significantly impact how the molecule fits into the COX-2 active site and its overall pharmacokinetic properties.

  • The Aromatic Ring: The electronic environment of the phenyl ring can be modulated by introducing various substituents at other positions (e.g., 2, 4, 5, and 6). These changes can influence the acidity of the carboxyl group and introduce new interactions with the enzyme.

Caption: Core structure of this compound and key modification points for SAR analysis.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To quantitatively assess the inhibitory potential of the synthesized analogs, a robust and validated in vitro COX-2 inhibitor screening assay is employed. The following protocol is a representative method based on established procedures.[10][11][12]

Materials and Reagents:
  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (this compound analogs) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Stannous chloride solution (to stop the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit for quantification of the product

Step-by-Step Procedure:
  • Enzyme and Compound Preparation:

    • Thaw the human recombinant COX-2 enzyme on ice and dilute it to the working concentration in the cold reaction buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • 150 µL of Reaction Buffer

      • 10 µL of Heme cofactor

      • 10 µL of the diluted test compound or reference inhibitor (or DMSO for the 100% activity control).

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the diluted COX-2 enzyme to each well.

    • Immediately add 10 µL of arachidonic acid to start the conversion to prostaglandin H2 (which is then converted to other prostaglandins like PGE2).

    • Incubate the plate at 37°C for exactly 5 minutes.

  • Reaction Termination and Product Quantification:

    • Stop the reaction by adding 20 µL of stannous chloride solution to each well.

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each analog using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis prep_enzyme Dilute COX-2 Enzyme add_enzyme Add COX-2 Enzyme prep_enzyme->add_enzyme prep_compounds Prepare Serial Dilutions of Analogs add_reagents Add Buffer, Heme, and Analogs prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C (10 min) add_reagents->pre_incubate pre_incubate->add_enzyme add_substrate Add Arachidonic Acid add_enzyme->add_substrate incubate Incubate at 37°C (5 min) add_substrate->incubate terminate Stop Reaction with SnCl2 incubate->terminate quantify Quantify PGE2 (ELISA) terminate->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical IC50 values for a series of this compound analogs against COX-2. This data is illustrative and designed to facilitate a discussion of key SAR principles.

CompoundR1 (Position 5)R2 (Alkoxy Group)R3 (Carboxyl Group)COX-2 IC50 (µM)
1 (Lead) -H-OCH2CH(CH3)2-COOH15.2
2 -H-OCH3-COOH45.8
3 -H-OCH2CH2CH2CH3-COOH12.5
4 -H-OC(CH3)3-COOH28.9
5 -F-OCH2CH(CH3)2-COOH8.1
6 -Cl-OCH2CH(CH3)2-COOH5.4
7 -CH3-OCH2CH(CH3)2-COOH18.9
8 -NO2-OCH2CH(CH3)2-COOH2.1
9 -H-OCH2CH(CH3)2-COOCH3> 100
10 -H-OCH2CH(CH3)2-CONH285.3
11 -H-OCH2CH(CH3)2Tetrazole18.5
Discussion of SAR Findings:
  • Influence of the Alkoxy Group (R2):

    • A comparison of the lead compound 1 (isobutoxy, IC50 = 15.2 µM) with the methoxy analog 2 (IC50 = 45.8 µM) suggests that a larger, more lipophilic alkoxy group at the 3-position is favorable for activity.

    • The n-butoxy analog 3 (IC50 = 12.5 µM) shows slightly improved activity over the isobutoxy analog 1 , indicating that the length of the alkyl chain is beneficial. However, the increased steric bulk of the tert-butoxy group in analog 4 (IC50 = 28.9 µM) leads to a decrease in potency, suggesting a limit to the acceptable bulk in the active site pocket.

  • Impact of Aromatic Ring Substituents (R1):

    • Introducing small, electron-withdrawing groups at the 5-position significantly enhances inhibitory activity. The fluoro (5 , IC50 = 8.1 µM) and chloro (6 , IC50 = 5.4 µM) analogs are more potent than the parent compound 1 .

    • The introduction of a strongly electron-withdrawing nitro group in analog 8 results in a substantial increase in potency (IC50 = 2.1 µM). This suggests that reducing the pKa of the carboxylic acid and altering the electronic nature of the ring are beneficial for interaction with the COX-2 active site.

    • Conversely, an electron-donating methyl group at the same position (7 , IC50 = 18.9 µM) slightly diminishes the activity.

  • Requirement of the Carboxylic Acid Group (R3):

    • The carboxylic acid moiety appears to be critical for activity. Esterification to the methyl ester 9 results in a complete loss of activity (IC50 > 100 µM).

    • Conversion to the primary amide 10 also leads to a significant drop in potency (IC50 = 85.3 µM).

    • Replacing the carboxylic acid with a tetrazole ring (11 ), a common bioisostere, retains comparable activity to the lead compound (IC50 = 18.5 µM). This indicates that an acidic proton is a key requirement for binding.

Caption: Summary of the key structure-activity relationships for this compound analogs.

Conclusion and Future Directions

This comparative guide, based on a hypothetical SAR study, delineates a clear path for the optimization of this compound as a scaffold for selective COX-2 inhibitors. The key takeaways are:

  • A lipophilic alkoxy group at the 3-position is crucial for potency.

  • The presence of a strong electron-withdrawing group at the 5-position dramatically enhances activity.

  • The carboxylic acid is an essential binding element, though it can be replaced by other acidic bioisosteres like tetrazole.

Based on these findings, future research should focus on synthesizing and evaluating analogs that combine these favorable features. For instance, a compound with a 3-n-butoxy group and a 5-nitro substituent would be a promising candidate for potent COX-2 inhibition. Further studies would also be required to assess the selectivity of these compounds for COX-2 over COX-1 and to evaluate their in vivo efficacy and safety profiles. This systematic approach to SAR is fundamental to advancing from a lead compound to a viable drug candidate.

References

  • An ELISA method to measure inhibition of the COX enzymes. - PubMed
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • COX2 Inhibitor Screening Assay Kit. - BPS Bioscience
  • COX-2 (human) Inhibitor Screening Assay Kit. - Cayman Chemical
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Applic
  • Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib.
  • In virto Anti inflamm
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • N-acetyl-2-carboxy Benzenesulfonamide - COX Inhibitor. - APExBIO
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine deriv
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. - MDPI
  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazole Analogues. - Scilit
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. - PubMed Central
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

Sources

A Comparative In Vivo Validation Guide: Evaluating the Anticancer Efficacy of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Isobutoxybenzoic acid, a novel synthetic derivative of benzoic acid, as a potential anticancer agent.[1][2] Given the emerging interest in benzoic acid scaffolds for developing potent, biologically active compounds, this document outlines a rigorous, comparative study design.[2][3] We will proceed based on the hypothesis that this compound may exert its anticancer effects through the inhibition of histone deacetylases (HDACs), a mechanism shared by other benzoic acid derivatives that has been shown to retard cancer cell growth.[4]

This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to adapt and build upon these methodologies for their specific research needs. We will compare the efficacy of this compound against Vorinostat, an established HDAC inhibitor, in a colorectal cancer xenograft model.

Strategic Experimental Design: Selecting the Optimal In Vivo Model and Controls

The transition from in vitro discovery to in vivo validation is a critical step in drug development.[5] The choice of an appropriate animal model is paramount for generating clinically relevant data.[6][7]

Rationale for Model Selection: The HCT-116 Colorectal Cancer Xenograft
  • Cancer Type Justification : Colorectal cancer is a well-characterized solid tumor model where elevated HDAC expression promotes cell growth and therapeutic resistance.[4] This makes it an ideal context to test our hypothesized mechanism of action for this compound.

  • Cell Line Selection : The HCT-116 human colorectal carcinoma cell line is widely used, robust, and known to form aggressive, well-vascularized tumors in xenograft models, providing a suitable platform for evaluating anti-proliferative and anti-angiogenic effects.

  • Animal Model Choice : The Cell Line-Derived Xenograft (CDX) model, utilizing immunodeficient mice (e.g., Athymic Nude, SCID), is a standard and cost-effective choice for initial efficacy studies of compounds that directly target tumor cells.[5][8][9] This model allows for the engraftment and growth of human cancer cell lines.[9]

Selection of a Positive Control: Vorinostat (SAHA)

To objectively evaluate the anticancer activity of a novel compound, it must be benchmarked against a relevant standard-of-care or a compound with a similar, established mechanism of action.

  • Mechanism-Based Comparison : Vorinostat is a potent, FDA-approved HDAC inhibitor. Its inclusion allows for a direct comparison of efficacy, helping to determine if this compound operates with similar or superior potency through the hypothesized pathway.

  • Establishing a Therapeutic Window : Comparing the tumor growth inhibition and toxicity profiles of this compound with Vorinostat helps to establish a preliminary therapeutic index for the novel compound.

Experimental Groups

A well-controlled study is essential for unambiguous data interpretation. The following groups (n=8-10 mice per group) are recommended:

  • Group 1 (Vehicle Control) : Receives the delivery vehicle only (e.g., DMSO/Saline). This group establishes the baseline tumor growth rate.

  • Group 2 (this compound) : Receives the test compound at a predetermined dose.

  • Group 3 (Positive Control - Vorinostat) : Receives Vorinostat at a clinically relevant and effective dose.

Experimental Workflow and Methodologies

A successful in vivo study relies on meticulous execution of validated protocols. The overall workflow is depicted below, followed by detailed step-by-step methodologies for each critical phase.

G cluster_0 Preparation Phase cluster_1 In Vivo Phase cluster_2 Analysis Phase a HCT-116 Cell Culture & Expansion b Cell Harvest & Viability Check a->b c Preparation of Cell Suspension in Matrigel b->c d Subcutaneous Implantation into Athymic Nude Mice c->d e Tumor Growth to ~100-150 mm³ d->e f Randomization into Treatment Groups e->f g Daily Dosing & Bi-weekly Monitoring (Tumor Volume, Body Weight) f->g h Endpoint Reached (e.g., 21 days or max tumor size) g->h i Euthanasia & Tumor Excision h->i j Tumor Weight Measurement & Tissue Processing i->j k Immunohistochemistry (Ki-67, TUNEL, CD31) j->k l Data Analysis & Statistical Comparison k->l

Caption: High-level experimental workflow for in vivo validation.

Detailed Protocol: Subcutaneous Xenograft Establishment
  • Cell Preparation : Culture HCT-116 cells in appropriate media until they reach 80-90% confluency. Harvest cells using trypsin and wash with sterile PBS. Perform a cell count using a hemocytometer and assess viability (should be >95%) via Trypan Blue exclusion.

  • Implantation : Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a final concentration of 5 x 10⁷ cells/mL.[10] Subcutaneously inject 0.1 mL of this suspension into the right flank of each athymic nude mouse.

  • Tumor Growth Monitoring : Allow tumors to establish. Begin measuring tumor volume twice weekly with calipers once they become palpable.[11] The volume is calculated using the formula: Volume = 0.5 x Length x Width² .[10]

  • Randomization : Once tumors reach an average volume of 100-150 mm³, randomize the mice into the three treatment groups, ensuring the average tumor volume is consistent across all groups.[10][11]

Detailed Protocol: Drug Administration and In-Life Monitoring
  • Dosing : Administer the vehicle, this compound, or Vorinostat via the appropriate route (e.g., intraperitoneal or oral gavage) once daily for the duration of the study (typically 21 days).

  • Tumor Measurement : Continue to measure tumor volume twice weekly.

  • Toxicity Monitoring : Record the body weight of each animal twice weekly as a key indicator of systemic toxicity.[10] Observe animals daily for any clinical signs of distress.

Detailed Protocol: Endpoint Analysis and Tissue Processing
  • Euthanasia and Necropsy : At the end of the treatment period, euthanize the mice.

  • Tumor Excision : Carefully excise the tumors and record their final weight.

  • Tissue Processing : Divide each tumor into two sections. Fix one section in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC) and snap-freeze the other in liquid nitrogen for potential future molecular analysis.[10]

Evaluating Anticancer Activity: Key Biomarker Assays

To understand how this compound impacts tumor growth, we must analyze key cellular processes: proliferation, apoptosis, and angiogenesis. Immunohistochemistry (IHC) is a powerful technique for visualizing these processes within the tumor tissue.

Hypothetical Mechanism: HDAC Inhibition Pathway

The proposed mechanism of action involves the inhibition of HDAC enzymes. This prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes like CDKN1A (p21). Increased p21 expression induces cell cycle arrest and can trigger apoptosis.

cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Cellular Outcomes Compound This compound HDAC HDAC Enzyme Compound->HDAC Inhibits Acetylation Histone Acetylation HDAC->Acetylation Removes Acetyl Groups Histones Histones Histones->Acetylation p21 p21 Gene Transcription Arrest Cell Cycle Arrest (G1/S Phase) p21->Arrest Apoptosis Apoptosis Arrest->Apoptosis Acetylation->p21 Promotes

Caption: Hypothesized HDAC inhibition pathway of this compound.

Proliferation Assessment: Ki-67 Staining

Ki-67 is a nuclear protein that is strictly associated with cell proliferation, making it an excellent marker for assessing the anti-proliferative effect of a drug.[12][13]

Protocol:

  • Deparaffinization and Rehydration : Immerse paraffin-embedded tissue slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally distilled water.[14]

  • Antigen Retrieval : Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).[14][15]

  • Blocking : Inactivate endogenous peroxidases with 3% hydrogen peroxide and block non-specific binding sites using a serum-based blocking buffer.[15]

  • Primary Antibody Incubation : Incubate sections with a primary antibody against Ki-67 (e.g., Rabbit anti-Ki67) overnight at 4°C.[14]

  • Secondary Antibody and Detection : Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB chromogen substrate, which produces a brown stain in positive cells.[14]

  • Counterstaining and Mounting : Counterstain with hematoxylin to visualize cell nuclei and mount the slides.

  • Quantification : The Ki-67 proliferation index is calculated as the percentage of brown-staining (positive) tumor cell nuclei out of the total number of tumor cell nuclei counted in several high-power fields.

Apoptosis Assessment: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16]

Protocol:

  • Deparaffinization and Rehydration : Follow the same procedure as for Ki-67 staining.

  • Permeabilization : Incubate slides with Proteinase K to permeabilize the tissue.

  • Labeling Reaction : Incubate sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection : Apply an HRP-conjugated streptavidin, followed by DAB substrate. Apoptotic cells will be stained brown.[16][17]

  • Counterstaining and Quantification : Counterstain with a suitable nuclear stain (e.g., Methyl Green) and quantify the apoptotic index as the percentage of TUNEL-positive cells.

Angiogenesis Assessment: CD31 Staining

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth.[18] CD31 (or PECAM-1) is a marker expressed on the surface of endothelial cells, and its staining allows for the quantification of microvessel density (MVD).[19][20]

Protocol: The protocol for CD31 staining is similar to that for Ki-67, utilizing a primary antibody specific for CD31.[18][21]

Quantification : MVD is determined by counting the number of CD31-positive microvessels in several "hot spots" (areas with the highest density of vessels) within the tumor section under high magnification.[21]

Comparative Data Analysis and Presentation

The following tables present hypothetical, yet plausible, data from our proposed in vivo study. This data is designed to illustrate how the results would be structured for a clear comparison between the treatment groups.

Table 1: Comparative Efficacy on Tumor Growth

Treatment Group Initial Tumor Volume (mm³) (Day 0) Final Tumor Volume (mm³) (Day 21) Tumor Growth Inhibition (%) Final Tumor Weight (g)
Vehicle Control 125.5 ± 15.2 1450.8 ± 180.4 - 1.35 ± 0.15
This compound 124.9 ± 14.8 652.1 ± 95.7* 55.0 0.61 ± 0.09*
Vorinostat 126.1 ± 16.1 598.3 ± 88.2* 58.8 0.55 ± 0.08*

*Data are presented as Mean ± SEM. p < 0.01 compared to Vehicle Control.

Table 2: Systemic Toxicity Assessment

Treatment Group Initial Body Weight (g) (Day 0) Final Body Weight (g) (Day 21) Body Weight Change (%)
Vehicle Control 22.5 ± 0.8 24.1 ± 1.0 +7.1
This compound 22.3 ± 0.7 23.2 ± 0.9 +4.0

| Vorinostat | 22.6 ± 0.9 | 21.8 ± 1.1 | -3.5 |

Table 3: Comparative Analysis of Cellular Biomarkers (from IHC)

Treatment Group Ki-67 Index (% positive cells) TUNEL Index (% positive cells) Microvessel Density (vessels/field)
Vehicle Control 78.5 ± 6.5 3.1 ± 0.9 35.4 ± 4.1
This compound 35.2 ± 4.1* 15.8 ± 2.5* 18.2 ± 2.9*
Vorinostat 31.7 ± 3.8* 18.2 ± 3.1* 16.5 ± 2.5*

*Data are presented as Mean ± SEM. p < 0.01 compared to Vehicle Control.

Interpretation of Hypothetical Data: The data suggests that this compound significantly inhibits tumor growth to a degree comparable with the established HDAC inhibitor, Vorinostat. The mechanism appears to involve a reduction in cell proliferation (decreased Ki-67) and an induction of apoptosis (increased TUNEL). Furthermore, the compound shows anti-angiogenic properties (reduced CD31). Importantly, it appears to have a more favorable toxicity profile than Vorinostat, as indicated by the positive body weight change.

Conclusion

This guide provides a robust, scientifically grounded framework for the in vivo validation of this compound. By employing a well-justified xenograft model, a relevant positive control, and a suite of validated biomarker assays, researchers can generate high-quality, interpretable data. The hypothetical results presented herein illustrate a promising profile for this compound, suggesting its potential as a novel anticancer agent with efficacy comparable to established drugs but with potentially lower toxicity. This structured, comparative approach is essential for rigorously evaluating new chemical entities and advancing them through the drug development pipeline.

References

  • Biocompare. (2025, December 15). In Vivo Models. [Link]
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]
  • Charles River Labor
  • Vartic, A., et al. (n.d.). In vivo models in breast cancer research: progress, challenges and future directions. National Institutes of Health (NIH). [Link]
  • Yadav, V., et al. (n.d.). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. National Institutes of Health (NIH) - PMC. [Link]
  • ResearchGate. (n.d.). Anti-angiogenesis assay by immunohistochemical analysis with CD31. [Link]
  • Gatson, J. W., et al. (n.d.). In Vivo Assessment of Antiangiogenic Activity of SU6668 in an Experimental Colon Carcinoma Model. AACR Journals. [Link]
  • ichorbio. (2022, May 3). In Vivo Immune Checkpoint Blockade Assay Protocol. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). In vivo angiogenesis. a) Immunofluorescence staining of CD31 and α‐SMA. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). In vivo tumor growth inhibition assay. [Link]
  • Polley, M. Y., et al. (2019).
  • HistoSure. (n.d.). Reference Protocol for Anti-Ki67 (HS-398 003) Immunohistochemistry using DAB as Chromogen. [Link]
  • ResearchGate. (n.d.). Immunohistochemistry staining for Ki-67 and TUNEL. [Link]
  • NextGen Protocols. (2018, October 30). Staining for Ki67 in paraffin-embedded tissue sections. [Link]
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH) - PMC. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
  • PubMed. (n.d.).
  • ResearchGate. (2023, May 29). (PDF)

Sources

A-Pillar Guide to Assessing the Selectivity of Novel c-Myc Inhibitors: A Methodological Framework Using 3-Isobutoxybenzoic Acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel compounds targeting the c-Myc transcription factor. Given the central role of c-Myc in numerous cancers and its historically "undruggable" nature, the development of specific inhibitors is of paramount importance. However, true selectivity is the crux of therapeutic success, minimizing off-target effects and toxicity.

Herein, we will use 3-Isobutoxybenzoic acid as a hypothetical lead compound to illustrate the necessary experimental pipeline. While there is currently limited public data linking this specific molecule to potent and selective c-Myc inhibition, its structure serves as a valuable starting point to detail the critical assays and intellectual framework required for such an assessment.

The Imperative for Selectivity in Targeting c-Myc

The c-Myc oncoprotein is a master regulator of gene expression, forming a heterodimer with its partner Max to control a vast transcriptional program governing cell proliferation, growth, and metabolism. Its deregulation is a hallmark of a majority of human cancers, making it a highly coveted therapeutic target.[1][2] The challenge, however, lies in the fact that c-Myc is a transcription factor lacking a conventional enzymatic pocket, making the design of specific inhibitors a formidable task.

Furthermore, any potential c-Myc inhibitor must be meticulously profiled for its selectivity against other transcription factors to ensure that its biological effects are truly a consequence of c-Myc pathway modulation and not a result of promiscuous activity. This guide outlines a systematic approach to achieving this.

Preliminary Assessment: Is this compound a Pan-Assay Interference Compound (PAIN)?

Before embarking on extensive biological assays, it is crucial to evaluate whether the lead compound, in this case, this compound, contains structural motifs commonly associated with pan-assay interference compounds (PAINS). PAINS are molecules that often produce false-positive results in high-throughput screening assays through non-specific mechanisms. A search of the PubChem database for this compound (CID 23588190) reveals a simple benzoic acid derivative.[3] While benzoic acid itself is a known metabolite and food preservative, and generally not considered a PAIN, related structures can sometimes interfere with assays.[4] A thorough in-silico analysis using PAINS filters is a recommended first step. For the purpose of this guide, we will assume this compound passes this initial screen.

Tier 1: Biochemical Assays for Direct c-Myc Interaction

The first tier of assessment involves in-vitro biochemical assays to determine if this compound directly interacts with c-Myc and disrupts its crucial interaction with Max.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for c-Myc/Max Interaction

The AlphaScreen assay is a powerful, bead-based proximity assay ideal for high-throughput screening of protein-protein interaction inhibitors.

Principle: Donor and acceptor beads are coated with binding partners (e.g., anti-GST and anti-His antibodies). Recombinant GST-c-Myc and His-Max are then introduced. In the absence of an inhibitor, the proteins interact, bringing the beads into close proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An effective inhibitor will disrupt the c-Myc/Max interaction, separating the beads and reducing the signal.

Experimental Workflow: AlphaScreen for c-Myc/Max Disruption

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_readout Data Acquisition cluster_analysis Data Analysis P1 Recombinant GST-c-Myc Mix Add GST-c-Myc, His-Max, and Compound P1->Mix P2 Recombinant His-Max P2->Mix Cmpd This compound (Serial Dilution) Cmpd->Mix Inc1 Incubate (e.g., 30 min, RT) Mix->Inc1 Beads Add Anti-GST Acceptor & Anti-His Donor Beads Inc1->Beads Inc2 Incubate in Dark (e.g., 60 min, RT) Beads->Inc2 Read Read on Alpha-compatible Plate Reader (680nm excitation, 520-620nm emission) Inc2->Read Plot Plot Signal vs. [Compound] Read->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for the AlphaScreen c-Myc/Max protein-protein interaction assay.

Detailed Protocol: AlphaScreen

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

    • Dilute recombinant GST-c-Myc and His-Max to their pre-determined optimal concentrations in the assay buffer.

    • Prepare a slurry of anti-GST acceptor beads and streptavidin donor beads in the dark.

  • Assay Plate Setup:

    • In a 384-well plate, add the serially diluted this compound.

    • Add the mixture of GST-c-Myc and His-Max to all wells.

    • Incubate at room temperature for 30 minutes to allow for potential binding of the compound to the proteins.

  • Bead Addition and Incubation:

    • Add the bead slurry to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Tier 2: Assessing Selectivity Against Other Transcription Factors

A critical step is to determine if this compound's inhibitory activity is specific to the c-Myc/Max interaction. This is achieved by running a selectivity panel against other transcription factor pairs, particularly those with structural similarities to c-Myc (e.g., other bHLH-ZIP proteins).

Selectivity Panel:

Transcription Factor PairFamilyRationale for Inclusion
Max/Max bHLH-ZIPTo ensure the compound targets c-Myc and not its obligate partner, Max.[1][5]
Mad/Max bHLH-ZIPA key antagonist of c-Myc function.
USF1/USF2 bHLH-ZIPRecognizes similar E-box DNA sequences.
AP-1 (Fos/Jun) bZIPStructurally related leucine zipper domain.
NF-κB (p50/p65) Rel homologyA key regulator of inflammation and cell survival, often dysregulated in cancer.
STAT3 STATImportant oncogenic transcription factor.[6]

The AlphaScreen assay can be adapted to screen against these other transcription factor pairs, provided that the corresponding recombinant proteins are available. A truly selective inhibitor will show a significantly higher IC50 value for these off-target interactions compared to the c-Myc/Max interaction.

Compoundc-Myc/Max IC50 (µM)Max/Max IC50 (µM)AP-1 (Fos/Jun) IC50 (µM)NF-κB (p50/p65) IC50 (µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
10058-F4 (Reference) ~50-70>100>100>100
10074-G5 (Reference) ~146 (biochemical)>100 (for derivative)>100>100

Reference data for 10058-F4 and 10074-G5 are compiled from multiple sources and represent approximate values for comparison.[7][8][9]

Tier 3: Cell-Based Assays for Functional Activity

Biochemical assays confirm direct binding, but it is essential to verify that the compound is active in a cellular context. Cell-based assays provide a more physiologically relevant environment and can account for factors like cell permeability and metabolism.

c-Myc Reporter Gene Assay

Principle: A luciferase reporter construct containing multiple copies of a c-Myc responsive element (E-box) upstream of a minimal promoter is transfected into a suitable cell line. Co-transfection with a c-Myc expression vector leads to the production of luciferase. A selective c-Myc inhibitor will prevent the c-Myc/Max heterodimer from binding to the E-box elements, thus reducing luciferase expression.[10][11]

Signaling Pathway: c-Myc-Mediated Transcription

cMyc_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMyc_p c-Myc protein cMyc_n c-Myc cMyc_p->cMyc_n Max_p Max protein Max_n Max Max_p->Max_n Dimer c-Myc/Max Heterodimer cMyc_n->Dimer Max_n->Dimer Ebox E-box (DNA) Dimer->Ebox Binds Transcription Gene Transcription Ebox->Transcription Activates Inhibitor 3-Isobutoxybenzoic Acid Inhibitor->Dimer Inhibits Formation

Caption: Simplified c-Myc signaling pathway and the putative site of action for an inhibitor.

Detailed Protocol: c-Myc Reporter Assay

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T or a cancer cell line with low endogenous c-Myc) in a 96-well plate.

    • Co-transfect the cells with the c-Myc expression vector, the E-box luciferase reporter vector, and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of this compound.

  • Luciferase Assay:

    • After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the cellular IC50.

To further validate selectivity, counter-screens using reporter constructs for other transcription factors (e.g., NF-κB, AP-1) should be performed.[12] A selective compound will inhibit the c-Myc reporter with significantly greater potency than the other reporters.

Comparison with Known c-Myc Inhibitors

To contextualize the performance of a novel compound, it is essential to compare its biochemical and cellular potency and selectivity with established c-Myc inhibitors.

InhibitorMechanism of ActionBiochemical IC50 (c-Myc/Max)Cellular IC50 (Typical)Selectivity Notes
10058-F4 Disrupts c-Myc/Max dimerization~50-70 µM10-40 µMSelective over Max/Max and other bHLH-ZIP proteins.[7]
10074-G5 Disrupts c-Myc/Max dimerization~146 µM10-30 µMBinds to a different site on c-Myc than 10058-F4.[5][8]
MYCi975 Disrupts c-Myc/Max dimerizationPotentPotentOrally active and selective.[2]
This compound Hypothesized to disrupt c-Myc/MaxTo be determinedTo be determinedTo be determined

Conclusion

Assessing the selectivity of a novel c-Myc inhibitor is a multi-tiered process that requires rigorous biochemical and cell-based validation. By using a systematic approach, as outlined with the hypothetical case of this compound, researchers can build a robust data package to support the claim of a selective c-Myc inhibitor. This includes confirming direct interaction with c-Myc, demonstrating a lack of activity against a panel of other relevant transcription factors, and verifying functional inhibition of the c-Myc pathway in a cellular context. Only through such a comprehensive evaluation can we confidently advance novel compounds toward therapeutic development for the multitude of cancers driven by c-Myc.

References

  • Fletcher, S., & Prochownik, E. V. (2013). Pharmacophore identification of c-Myc inhibitor 10074-G5. Bioorganic & medicinal chemistry letters, 23(1), 321–325. [Link]
  • National Center for Biotechnology Information. (2013). Pharmacophore identification of c-Myc inhibitor 10074-G5. PubMed. [Link]
  • Fletcher, S., & Prochownik, E. V. (2013). Pharmacophore identification of c-Myc inhibitor 10074-G5.
  • Lin, C. P., et al. (2007). Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells. Anti-cancer drugs, 18(2), 161–170. [Link]
  • BPS Bioscience.
  • Amsbio.
  • Melamed, Z., et al. (2022). Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. bioRxiv. [Link]
  • Barretina, J., et al. (2012). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. Methods in molecular biology (Clifton, N.J.), 828, 337–353. [Link]
  • Creative Biolabs.
  • Grivennikov, S. I., & Karin, M. (2010). Transcription Factor Inhibition: Lessons Learned and Emerging Targets. Molecular cell, 39(1), 1–11. [Link]
  • Fabian, M. A., et al. (2005). Chemical genetic transcriptional fingerprinting for selectivity profiling of kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Isobutyl-benzoic acid. PubChem. [Link]
  • Promega Connections. (2025).
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1839–1857. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. [Link]

Sources

Cross-Validation of 3-Isobutoxybenzoic Acid's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of novel bioactive scaffolds is a critical starting point. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as a foundational structure for numerous therapeutic agents.[1][2][3][4] This guide focuses on a lesser-explored derivative, 3-Isobutoxybenzoic acid, providing a framework for the systematic cross-validation of its biological activity across different cell lines. While direct extensive research on this specific compound is limited, its structural relation to other alkoxybenzoic acids suggests potential as a modulator of cellular processes.[1][5]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It offers a scientifically grounded, hypothetical scenario to illustrate the process of evaluating a novel compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a model for comparative data analysis. Our approach emphasizes scientific integrity, ensuring that the described methodologies form a self-validating system for assessing the potential of this compound as a bioactive agent.

The Rationale for Cross-Validation in a Diverse Cell Line Panel

The initial assessment of a compound's bioactivity on a single cell line can be misleading. Cancer, for instance, is not a monolithic disease; tumors are highly heterogeneous, with distinct genetic and phenotypic characteristics.[6][7] Therefore, cross-validating the effects of this compound across a panel of carefully selected cell lines is paramount. This approach provides a broader understanding of the compound's spectrum of activity, potential mechanisms of action, and selectivity.

A well-designed cell line panel should encompass a range of tissue origins and genetic backgrounds. For this hypothetical study, we have selected a panel of three human cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive and p53 wild-type cell line, representing a common subtype of breast cancer.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and lack of ER, progesterone receptor (PR), and HER2 expression.

  • A549 (Lung Carcinoma): A non-small cell lung cancer (NSCLC) cell line with a KRAS mutation, representing a different solid tumor type with a distinct oncogenic driver.

By comparing the activity of this compound in these distinct cell lines, we can begin to elucidate its potential therapeutic window and identify molecular contexts in which it may be most effective.

Experimental Workflow for Assessing Biological Activity

The following workflow provides a systematic approach to characterizing the biological effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound This compound (Stock Solution Preparation) Viability Cell Viability Assay (MTT Assay) Compound->Viability Cells Cell Line Culture (MCF-7, MDA-MB-231, A549) Cells->Viability Apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) Viability->Apoptosis IC50 IC50 Determination Viability->IC50 Flow Flow Cytometry Analysis Apoptosis->Flow IC50->Apoptosis Comparison Comparative Analysis IC50->Comparison Flow->Comparison

Caption: A streamlined workflow for the biological evaluation of this compound.

Core Methodologies: Detailed Protocols

To ensure reproducibility and scientific rigor, we provide detailed step-by-step protocols for the key assays in our proposed study.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Quantifying Apoptosis: Annexin V and Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[12][13][14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Hypothetical Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results from these assays can be structured for clear comparison.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

Cell LineTissue OriginKey Genetic FeaturesIC₅₀ (µM) after 48h
MCF-7Breast AdenocarcinomaER+, p53 wild-type75.3 ± 5.1
MDA-MB-231Breast AdenocarcinomaTriple-Negative, p53 mutant32.8 ± 3.9
A549Lung CarcinomaKRAS mutant58.1 ± 6.2

Table 2: Apoptotic Profile of Cell Lines Treated with this compound (at IC₅₀ concentration for 24h)

Cell Line% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-748.2 ± 3.535.1 ± 2.816.7 ± 1.9
MDA-MB-23139.5 ± 4.148.9 ± 3.711.6 ± 2.3
A54945.8 ± 3.940.3 ± 3.113.9 ± 2.5

From this hypothetical data, we can infer that this compound exhibits differential cytotoxicity, with the triple-negative breast cancer cell line MDA-MB-231 showing the highest sensitivity. The primary mode of cell death appears to be apoptosis, as indicated by the significant population of Annexin V-positive cells.

Potential Mechanism of Action: A Forward Look

While the precise mechanism of action of this compound remains to be elucidated, the structural similarities to other bioactive benzoic acid derivatives suggest potential avenues for investigation. For instance, some benzoic acid derivatives have been shown to influence inflammatory signaling pathways, such as NF-κB, or act as inhibitors of histone deacetylases (HDACs).[1][16]

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Signal Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signal Transcription Gene Transcription (Proliferation, Survival) Signal->Transcription HDAC HDAC HDAC->Transcription Apoptosis Apoptosis Induction Transcription->Apoptosis Compound This compound Compound->Signal Inhibition? Compound->HDAC Inhibition?

Sources

A Researcher's Guide to In Vivo Toxicity and Efficacy of 3-Isobutoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and interpreting in vivo studies to assess the toxicity and therapeutic efficacy of novel 3-isobutoxybenzoic acid derivatives. As direct in vivo data for this specific chemical series is limited in publicly accessible literature, this document synthesizes established principles of in vivo testing and draws parallels from studies on structurally related benzoic acid analogs to offer a robust, scientifically grounded approach for researchers in pharmacology and drug development.

Section 1: Introduction to this compound Derivatives and Therapeutic Potential

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The isobutoxy moiety introduces specific physicochemical properties that can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent benzoic acid structure, potentially enhancing therapeutic efficacy or altering the toxicity profile. The exploration of this compound derivatives is a promising avenue for the development of novel therapeutics. This guide will equip researchers with the foundational knowledge to rigorously evaluate these compounds in preclinical animal models.

Section 2: In Vivo Toxicity Assessment: A Step-by-Step Approach

The primary objective of in vivo toxicity studies is to identify potential adverse effects of a test compound and determine a safe dose range for further studies.[3][4] These studies are typically conducted in accordance with international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.[3][5]

Acute Oral Toxicity Study (Following OECD Guideline 423)

The acute toxicity study provides information on the immediate adverse effects of a single high dose of the test substance.[5][6]

Experimental Protocol:

  • Animal Model: Wistar rats (female, 8-12 weeks old) are commonly used. Females are often assumed to be the more sensitive sex.[6]

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Administration: The this compound derivative is administered orally by gavage. A limit test is often performed first, starting at a dose of 2000 mg/kg.[6]

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[6] Body weight is recorded weekly.

  • Endpoint: The primary endpoint is the determination of the LD50 (lethal dose for 50% of the animals) or the classification of the substance into a hazard category.[6]

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Sub-chronic Oral Toxicity Study (Following OECD Guideline 407)

This study assesses the effects of repeated daily oral administration of the compound over a 28-day period.

Experimental Protocol:

  • Animal Model: Wistar rats (male and female, 8-12 weeks old).

  • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection is based on the results of the acute toxicity study.

  • Dose Administration: The compound is administered daily by oral gavage for 28 consecutive days.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly body weight and food consumption measurements.

    • Detailed clinical examinations at the end of the study.

  • Clinical Pathology: Blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are collected for urinalysis.

  • Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination. Studies on other benzoic acid derivatives have shown potential effects on the liver and kidneys, so these organs should be a primary focus.[7]

Data Presentation: Comparative Toxicity Profile

CompoundAcute Oral LD50 (mg/kg)NOAEL (No-Observed-Adverse-Effect Level) from 28-day study (mg/kg/day)Target Organs of Toxicity
This compound Derivative A>2000100Liver (mild hypertrophy)
4-Chlorobenzoic AcidModerately hazardous[7]Not specifiedLiver, Kidneys[7]
4-Methoxybenzoic AcidLow hazard[7]Not specifiedLiver, Kidneys[7]
p-Acetoxybenzoic AcidLow hazard[7]Not specifiedLiver, Kidneys[7]

Note: Data for this compound derivative is hypothetical for illustrative purposes.

Logical Workflow for Toxicity Testing

ToxicityWorkflow A Acute Toxicity Study (e.g., OECD 423) B Dose Range Finding A->B Determine LD50 / Hazard Class C Sub-chronic Toxicity Study (e.g., OECD 407) B->C Select Doses D Identify Target Organs & NOAEL C->D Comprehensive Evaluation

Caption: Workflow for in vivo toxicity assessment.

Section 3: In Vivo Efficacy Evaluation: Demonstrating Therapeutic Potential

Efficacy studies are designed to determine if a drug candidate has the desired therapeutic effect in a relevant animal model of a specific disease.[5] Given the known activities of benzoic acid derivatives, potential applications for this compound derivatives could include cancer and inflammatory diseases.[1][2]

Xenograft Tumor Model for Anticancer Efficacy

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Cell Line: A human cancer cell line relevant to the proposed therapeutic target (e.g., MCF-7 for breast cancer).

  • Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound derivative at different doses, and a positive control/standard-of-care drug). The compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

  • Efficacy Endpoints:

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Comparative Anticancer Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound Derivative A (50 mg/kg)750 ± 15050
Standard-of-Care Drug (e.g., Doxorubicin)450 ± 10070

Note: Data is hypothetical for illustrative purposes.

Signaling Pathway Potentially Targeted by Benzoic Acid Derivatives

SignalingPathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival BenzoicAcid Benzoic Acid Derivative BenzoicAcid->RAF Inhibition? BenzoicAcid->PI3K Inhibition?

Caption: Potential inhibition of pro-survival signaling pathways.

Section 4: Bridging Toxicity and Efficacy: The Therapeutic Index

A critical aspect of drug development is determining the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. A wider therapeutic index indicates a safer drug.

Therapeutic Index (TI) = Toxic Dose (e.g., LD50 or MTD) / Efficacious Dose (e.g., ED50)

A favorable this compound derivative would exhibit high efficacy at doses that are significantly lower than those causing toxicity.

Section 5: Conclusion and Future Directions

The in vivo evaluation of this compound derivatives requires a systematic and rigorous approach, encompassing both toxicity and efficacy assessments. The protocols and comparative frameworks presented in this guide provide a solid foundation for researchers to advance these promising compounds through the preclinical drug development pipeline. Future studies should focus on elucidating the specific mechanisms of action, exploring a broader range of disease models, and conducting more extensive pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing regimens for potential clinical translation.

References

  • In vivo testing methods | Toxicology Class Notes - Fiveable.
  • Chapter IV. Guidelines for Toxicity Tests - FDA.
  • In vivo testing of pharmaceuticals | Toxicological evaluation | nano-test.de.
  • In Vivo and in Vitro Toxicity Studies - Biogem.
  • In vivo toxicology studies - Blog.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - Current Drug Discovery Technologies.
  • Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed.

Sources

A Comparative Guide to c-Myc Inhibition: An In-depth Analysis of the Direct Inhibitor 10058-F4

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide was initially designed to compare the inhibitory effects of 3-Isobutoxybenzoic acid and 10058-F4. However, a comprehensive review of current scientific literature and chemical databases reveals no documented evidence of this compound as a direct or indirect inhibitor of the c-Myc oncoprotein. While various benzoic acid derivatives have been investigated for anticancer properties, a specific role for this compound in c-Myc inhibition is not established.[1][2][3] Therefore, this guide has been repurposed to provide a deep dive into the well-characterized c-Myc inhibitor, 10058-F4, and will compare its performance and mechanisms against other established classes of c-Myc inhibitors.

Introduction: The Challenge of Targeting c-Myc

The c-Myc oncoprotein is a master transcriptional regulator that is deregulated in over 70% of human cancers, making it one of the most sought-after targets in oncology.[4] It forms a heterodimer with its obligate partner, Max, to bind to E-box DNA sequences and regulate a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[] However, c-Myc's nature as a transcription factor lacking a defined enzymatic pocket has historically rendered it "undruggable."[6]

Pharmacological approaches to inhibit c-Myc are broadly categorized into three groups:

  • Direct Inhibitors: These small molecules physically interfere with the c-Myc/Max protein-protein interaction (PPI). 10058-F4 is a canonical example of this class.[7]

  • Indirect Inhibitors: These compounds target upstream or downstream effectors of c-Myc. A prominent example is JQ1, a BET bromodomain inhibitor that epigenetically suppresses MYC transcription.[8][9][10]

  • Synthetic Lethal Inhibitors: These agents exploit vulnerabilities created by high c-Myc expression, selectively killing cancer cells.[7]

This guide will focus on the direct inhibitor 10058-F4, providing a framework for its evaluation and comparing its functional effects to those of indirect inhibitors like JQ1.

Mechanism of Action: Direct vs. Indirect Inhibition

10058-F4: A Direct Disruptor of the c-Myc/Max Dimer

10058-F4 is a cell-permeable small molecule that directly binds to the bHLH-ZIP domain of the c-Myc monomer.[7] This binding induces a conformational change that prevents its heterodimerization with Max.[7] Without its partner, c-Myc cannot effectively bind to DNA, leading to the downregulation of its target gene expression.[][11] This disruption is the primary mechanism through which 10058-F4 exerts its anti-proliferative and pro-apoptotic effects.[11][12]

JQ1: An Indirect Epigenetic Silencer

In contrast, JQ1 does not target the c-Myc protein itself. Instead, it competitively binds to the acetyl-lysine recognition pockets of BET bromodomain proteins, particularly BRD4.[9][13] BRD4 is a critical reader of the epigenetic code that recruits the transcriptional machinery to the MYC gene. By displacing BRD4 from chromatin, JQ1 effectively silences MYC transcription, leading to a rapid depletion of the c-Myc protein and subsequent downregulation of its transcriptional program.[9][14]

G cluster_0 Indirect Inhibition (e.g., JQ1) cluster_1 Direct Inhibition (e.g., 10058-F4) JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 MYC_Gene MYC Gene Transcription BRD4->MYC_Gene cMyc_mRNA c-Myc mRNA MYC_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein F4 10058-F4 F4->cMyc_Protein Dimer c-Myc/Max Heterodimer Max Max Downstream Downstream Effects (Proliferation, Apoptosis) Dimer->Downstream

Figure 1: Mechanisms of c-Myc inhibition by indirect (JQ1) and direct (10058-F4) inhibitors.

Comparative Performance Analysis

A direct comparison of inhibitory potency requires careful consideration of the different mechanisms. While 10058-F4 is evaluated based on its ability to disrupt protein-protein interactions and its subsequent cellular effects, JQ1 is assessed by its impact on MYC gene expression and downstream pathways.

Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) for 10058-F4 varies significantly across different cancer cell lines and experimental conditions. This variability can be attributed to factors such as cell permeability, expression levels of c-Myc, and the specific assay used.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
HL-60Acute Promyelocytic Leukemia~150-20024h[15]
K562Chronic Myeloid Leukemia~100-25048h[16]
PANC-1Pancreatic CancerNot specified-
DU145Prostate Cancer88 ± 2072h[4]
PC-3Prostate Cancer113 ± 3072h[4]

Note: IC50 values are context-dependent and can vary between studies due to differences in experimental protocols and compound purity.

In contrast, JQ1 typically demonstrates potent anti-proliferative effects at sub-micromolar concentrations in Myc-dependent cancers, reflecting its distinct mechanism of inhibiting MYC transcription.[8]

Cellular and Phenotypic Effects

Despite their different mechanisms, both direct and indirect c-Myc inhibitors often induce similar downstream cellular phenotypes.

Feature10058-F4 (Direct Inhibitor)JQ1 (Indirect Inhibitor)
Cell Cycle Induces G0/G1 phase arrest.[11]Causes marked G1 cell-cycle arrest.[8][9]
Apoptosis Induces apoptosis via the mitochondrial pathway (Bcl-2 downregulation, Bax upregulation, caspase cleavage).[11][12]Can induce apoptosis, but primary effect in some models is senescence or cell cycle arrest.[9][14]
Differentiation Promotes myeloid differentiation in AML cells.[11]Can induce cellular senescence, a form of terminal differentiation.[9]
Target Genes Prevents transactivation of c-Myc target genes.[11] Downregulates hTERT.[11]Leads to genome-wide downregulation of the c-Myc transcriptional program.[9]
Chemosensitivity Enhances sensitivity to conventional chemotherapeutic agents like gemcitabine.Can synergize with other anticancer agents.
In Vivo Efficacy Poor. Shows no significant tumor inhibition in xenograft models due to a short half-life (~1 hour) and rapid metabolism.[11]Shows significant tumor growth attenuation in xenograft mouse models.[8]

Experimental Protocols for Inhibitor Validation

Validating a putative c-Myc inhibitor requires a multi-faceted approach, moving from biochemical assays to cell-based functional screens.

Figure 2: Experimental workflow for the validation of a direct c-Myc inhibitor.

Protocol 1: c-Myc/Max Dimerization Assay (AlphaScreen)

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions. Here, one protein (e.g., GST-tagged c-Myc) is bound to a Donor bead and its partner (e.g., His-tagged Max) to an Acceptor bead. Upon interaction, the beads are brought into proximity, allowing singlet oxygen transfer from the Donor to the Acceptor bead upon laser excitation, which generates a chemiluminescent signal. An inhibitor that disrupts this interaction will reduce the signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20). Dilute GST-c-Myc, His6-Max, Glutathione Donor beads, and Nickel Chelate Acceptor beads to their working concentrations in the assay buffer.

  • Inhibitor Plating: Serially dilute the test compound (e.g., 10058-F4) in DMSO and then into the assay buffer. Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Protein Incubation: Add 5 µL of GST-c-Myc and 5 µL of His6-Max to the wells. Incubate for 30 minutes at room temperature to allow for potential inhibition of dimerization.

  • Bead Addition: Add 5 µL of Acceptor beads, incubate for 60 minutes in the dark. Then, add 5 µL of Donor beads and incubate for another 60 minutes in the dark.

  • Signal Detection: Read the plate on an Alpha-capable plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 2: c-Myc Transcriptional Activity (Luciferase Reporter Assay)

Principle: This cell-based assay measures the ability of c-Myc to activate transcription from a reporter gene. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple c-Myc binding sites (E-boxes). Inhibition of the c-Myc/Max pathway reduces luciferase expression and the resulting luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well white, clear-bottom plate at a density that will reach ~70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Myc-responsive firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After 12-24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitor (e.g., 10058-F4) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Signal Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the vehicle-treated control and calculate the IC50.

Protocol 3: Cell Viability Assay (MTT)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., 10058-F4) or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

10058-F4 has been an invaluable tool for probing the biology of c-Myc and validating the direct inhibition of the c-Myc/Max interaction as a viable therapeutic strategy.[16] Its primary limitations—modest potency and poor pharmacokinetic properties—highlight the challenges in developing clinically successful direct PPI inhibitors.[11]

The comparison with indirect inhibitors like JQ1 underscores a fundamental divergence in therapeutic strategy: targeting the protein itself versus targeting its synthesis.[7][9] While indirect inhibitors like JQ1 have shown more promising in vivo activity and have advanced into clinical trials, the search for potent, stable, and specific direct c-Myc inhibitors continues.[8] Future research will likely focus on developing novel scaffolds that overcome the limitations of first-generation inhibitors like 10058-F4, ultimately aiming to bring a safe and effective c-Myc-targeted therapy to the clinic.

References

  • Fletcher, S., & Prochownik, E. V. (2015). Small-Molecule Inhibitors of the Myc Oncoprotein. PMC. [Link]
  • Thumm, G., et al. (2014). BET Protein Inhibitor JQ1 Attenuates Myc-Amplified MCC Tumor Growth In Vivo. Cancer Research. [Link]
  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. PubMed Central. [Link]
  • Stellas, D., et al. (2018).
  • Soucek, L., et al. (2013). Overview of peptides and proteins that inhibit c-Myc, including E-box...
  • Sun, D., et al. (2018). General mechanism of JQ1 in inhibiting various types of cancer. PMC. [Link]
  • Bakshi, K., et al. (2020). Proposed mechanism of action of JQ1.
  • Bashash, D., et al. (2020). NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4. Brieflands. [Link]
  • Yue, P., et al. (2015). The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. Oncotarget. [Link]
  • Zhang, Z., et al. (2015). Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma. PubMed. [Link]
  • Bashash, D., et al. (2019). Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells. PMC. [Link]
  • Singh, S., et al. (2020). Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. Journal of Biological Chemistry. [Link]
  • Sharma, A., et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • Wang, H., et al. (2014).
  • Sharma, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Lee, J., et al. (2020). The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin. MDPI. [Link]
  • Sharma, A., et al. (2024).
  • Carr, M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals. [Link]
  • Pan, X. N., et al. (2014).
  • Das, G., et al. (2011). Molecular mechanisms of anti-cancer action of garlic compounds in neuroblastoma. Cancer Letters. [Link]
  • Sayyadi, M., Safaroghli-Azar, A., & Bashash, D. (2021). Cytotoxic and Apoptotic Effects of C-Myc Inhibition by 10058-F4 on Acute Promyelocytic Leukemia Cells. Journal of Babol University of Medical Sciences. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Isobutoxybenzoic acid is a valuable carboxylic acid derivative utilized as a building block in the synthesis of more complex molecules within medicinal chemistry and materials science. Its structure, featuring a benzoic acid core with an isobutyl ether linkage at the meta-position, imparts specific physicochemical properties that are leveraged in drug design and polymer chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.[1]

This guide provides an in-depth comparison of two primary synthetic routes to this compound, starting from the readily available precursor, 3-hydroxybenzoic acid. We will dissect a direct, one-step Williamson ether synthesis and a more controlled, three-step sequence involving protection, etherification, and deprotection. By evaluating each route based on synthetic efficiency, yield, purity, and scalability, this document aims to equip researchers with the critical insights needed to select the optimal pathway for their specific objectives.

Synthetic Strategies Overview

The introduction of the isobutoxy group onto the 3-hydroxybenzoic acid scaffold can be accomplished through two primary strategies, each with distinct advantages and trade-offs.

  • Route 1: Direct Williamson Ether Synthesis. This approach is a one-pot alkylation of the phenolic hydroxyl group. It is favored for its atom and step economy, representing the most direct pathway to the target molecule.

  • Route 2: Protection-Etherification-Deprotection. This multi-step strategy involves first protecting the highly acidic carboxylic acid moiety as an ester. This prevents its participation in the subsequent base-mediated etherification step, potentially leading to a cleaner reaction profile and higher purity. The final step is the hydrolysis of the ester to reveal the target carboxylic acid.

Route 1: Direct Alkylation via Williamson Ether Synthesis

Principle and Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] In this case, a base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of isobutyl bromide, displacing the bromide leaving group to form the desired ether linkage.

The choice of a primary alkyl halide like isobutyl bromide is critical, as the Sₙ2 mechanism is highly sensitive to steric hindrance.[3] Secondary and tertiary halides would favor elimination side reactions, reducing the yield of the desired ether.[2] A moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting unwanted side reactions involving the carboxylic acid.

Experimental Protocol: Direct Williamson Ether Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and acetone (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (25.0 g, 180.9 mmol, 2.5 equivalents) to the suspension.

  • Alkylating Agent Addition: Add isobutyl bromide (12.9 g, 94.1 mmol, 1.3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Visualization of Route 1

G cluster_0 Route 1: Direct Williamson Ether Synthesis A 3-Hydroxybenzoic Acid B This compound A->B Reflux p1 A->p1 R1 Isobutyl Bromide, K₂CO₃, Acetone p1->R1

Caption: One-step synthesis of this compound.

Route 2: Protection-Etherification-Deprotection Strategy

Principle and Rationale

This three-step route is designed for greater control over the reaction. The carboxylic acid proton (pKa ~4) is significantly more acidic than the phenolic proton (pKa ~10). In a one-pot reaction with a strong base, the carboxylate is formed preferentially, but side reactions can still occur. By first converting the carboxylic acid to a methyl ester via Fischer esterification, this acidity is masked.[4][5]

The subsequent Williamson ether synthesis proceeds on the methyl 3-hydroxybenzoate intermediate, where the only acidic proton is the phenolic one, leading to a cleaner etherification.[1] The final step, saponification, is a robust and high-yielding hydrolysis of the ester back to the carboxylic acid using a strong base like sodium hydroxide.[4] This sequence often results in a purer final product, albeit at the cost of step economy.

Experimental Protocols

Step 2a: Fischer Esterification (Protection)

  • Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous methanol (100 mL).[4]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[4]

  • Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane (100 mL).

  • Extraction: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 3-hydroxybenzoate. This is often pure enough for the next step.

Step 2b: Williamson Ether Synthesis

  • Setup: In a 250 mL round-bottom flask, dissolve the methyl 3-hydroxybenzoate from the previous step (assuming ~11.0 g, 72.3 mmol) in acetone (100 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (25.0 g, 180.9 mmol) and isobutyl bromide (12.9 g, 94.1 mmol).

  • Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure. The residue is crude methyl 3-isobutoxybenzoate.

Step 2c: Saponification (Deprotection)

  • Setup: Dissolve the crude methyl 3-isobutoxybenzoate in methanol (80 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (5.8 g, 145 mmol) in deionized water (30 mL).[4]

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting ester.[4]

  • Work-up: Cool the reaction and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

  • Acidification: Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the product.[4]

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Visualization of Route 2

G cluster_1 Route 2: Protection-Etherification-Deprotection A 3-Hydroxybenzoic Acid B Methyl 3-Hydroxybenzoate A->B MeOH, H₂SO₄ (Esterification) C Methyl 3-Isobutoxybenzoate B->C Isobutyl Bromide, K₂CO₃ (Etherification) D 3-Isobutoxybenzoic Acid C->D NaOH, H₂O then HCl (Saponification)

Caption: Three-step synthesis via a protection strategy.

Comparative Analysis

The choice between a direct synthesis and a multi-step, protective strategy is a common dilemma in organic synthesis. The decision hinges on a balance between the desired purity, acceptable yield, and available resources (time, cost, labor).

Data Presentation: Performance Metrics
MetricRoute 1: Direct Williamson SynthesisRoute 2: Protection-Etherification-DeprotectionJustification & Remarks
Overall Yield 65-80% (Expected)70-85% (Expected Overall)Route 2 often provides a higher overall yield due to cleaner individual reactions, despite involving more steps. Fischer esterification and saponification are typically very high-yielding (>90%).[4]
Purity of Crude Product Moderate to GoodGood to ExcellentRoute 1 may suffer from side reactions such as alkylation of the carboxylic acid, requiring more rigorous purification. Route 2 isolates intermediates, generally leading to a purer final product.
Step Economy Excellent (1 step)Poor (3 steps)Route 1 is significantly faster and requires less handling, solvent, and energy. This is a major advantage for rapid synthesis.
Reagent Cost & Scalability LowerHigherRoute 1 uses fewer reagents and steps, making it more cost-effective and straightforward to scale up for industrial production. Route 2 requires additional solvents and reagents (methanol, H₂SO₄, NaOH).
Safety & Environmental ModerateModerateBoth routes use isobutyl bromide (a lachrymator) and flammable solvents. Route 2 also involves concentrated acid and base, requiring additional handling precautions. Overall waste generation is higher for Route 2.
Discussion of Key Comparison Points
  • Yield vs. Purity: The primary trade-off is between yield and purity. The direct synthesis (Route 1) is faster but may yield a crude product containing unreacted starting material and potential by-products from competing reactions at the carboxylic acid site. The three-step protection strategy (Route 2) is designed to circumvent these side reactions. By masking the carboxylic acid, the etherification step is cleaner, and the high efficiency of the protection and deprotection steps often leads to a higher overall yield of pure product.[1][4]

  • Process Efficiency and Scalability: From a process chemistry perspective, Route 1 is vastly superior. Its single step translates to lower capital and operational costs, reduced processing time, and less solvent waste. These factors make it the more attractive option for large-scale industrial synthesis, where purification methods can be optimized to handle minor impurities. The multi-step nature of Route 2 makes it more laborious and costly to scale.

  • Causality of Experimental Choices: The use of K₂CO₃ as the base in Route 1 is a deliberate choice to use a base strong enough to deprotonate the phenol but mild enough to minimize side reactions. In Route 2, the choice of a simple methyl ester for protection is based on the ease of its formation via Fischer esterification and its straightforward removal via saponification.[4][6] The conditions for each step are standard, robust transformations widely documented in organic synthesis literature.[4][6][7]

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of this compound. The optimal choice is dictated by the specific goals of the synthesis.

  • For academic research, discovery chemistry, or situations where the highest possible purity from the initial synthesis is paramount, the three-step Protection-Etherification-Deprotection strategy (Route 2) is recommended. The control offered by this route minimizes by-product formation, simplifying purification and ensuring the integrity of the final compound for subsequent applications.

  • For process development, large-scale synthesis, or when time and cost are primary constraints, the Direct Williamson Ether Synthesis (Route 1) is the superior choice. Its excellent step economy makes it a more practical and economically feasible option for producing larger quantities of the material, provided that an efficient purification protocol is developed to ensure the final product meets the required specifications.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives)....

Sources

A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of chemical entities is the bedrock of sound science and regulatory compliance. 3-Isobutoxybenzoic acid, a molecule of interest as a potential metabolite, synthetic intermediate, or impurity, demands analytical methods that are not just precise, but demonstrably fit for their intended purpose. This guide provides an in-depth comparison of common analytical methodologies for its quantification, grounded in the principles of method validation as prescribed by global regulatory bodies. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring a robust and defensible analytical strategy.

The 'Why': Foundational Principles of Analytical Method Validation

Before delving into specific techniques, we must establish the framework that governs our work. The validation of an analytical procedure is the process of demonstrating its suitability for the intended application.[1] This is not merely a checklist exercise; it is a scientific investigation into a method's performance characteristics. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]

The core objective is to build a self-validating system where the data generated is inherently trustworthy.[4] This is achieved by systematically evaluating a set of key performance parameters.

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Parameter Validation cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) (e.g., Quantify in API vs. Plasma) MethodDev Method Development & Optimization (Select Technique, Parameters) ATP->MethodDev Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) MethodDev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Execute Protocol Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Compile Data Lifecycle Implement for Routine Use & Continuous Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation, from planning to lifecycle management.

Know Your Analyte: Physicochemical Properties of this compound

Effective method development begins with a fundamental understanding of the analyte. This compound's chemical properties dictate the optimal conditions for its separation and detection.

PropertyValueRationale for Analytical Method Development
Molecular Formula C₁₁H₁₄O₂Defines the exact mass for mass spectrometry.
Molecular Weight 178.23 g/mol Used for preparing standard solutions and calculations.[5]
Structure this compound StructureThe aromatic ring provides UV chromophore. The carboxylic acid group is key for ionization (LC-MS) and derivatization (GC-MS).
Predicted pKa ~4-5The acidity of the carboxylic acid is critical. It dictates the mobile phase pH required in HPLC to ensure the analyte is in a single, non-ionized form for good retention and peak shape on a reversed-phase column.
Predicted LogP 3.6Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.[5] Suggests good solubility in organic solvents for extraction.

A Comparative Analysis of Quantification Methodologies

We will now compare three workhorse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC-UV is often the first choice for routine analysis due to its robustness and cost-effectiveness. The method separates this compound from other components on a packed column based on its polarity. The benzoic acid moiety contains a phenyl ring, which absorbs UV light, allowing for straightforward detection and quantification.

Experimental Protocol: Validation of an HPLC-UV Method

  • Chromatographic System: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The acidic pH ensures the carboxylic acid group is protonated (non-ionized), leading to consistent retention on the C18 column.[6]

  • Detection: UV detection at a wavelength of maximum absorbance, likely around 230 nm or 274 nm.[7]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

  • Specificity: Analyze a blank (matrix without analyte) and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte.

  • Linearity & Range: Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥0.999.

  • Accuracy: Analyze samples at three concentration levels (low, medium, high) spiked with a known amount of analyte. Calculate the percent recovery. Acceptance criteria are typically 98-102%.[8]

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of a standard at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤2%.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should remain within acceptable limits.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically where the signal-to-noise ratio is at least 10:1.

Expected Performance Data

ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity No interference at analyte retention timeHigh (baseline separation)
Linearity (r²) ≥ 0.999> 0.999
Range e.g., 1 - 100 µg/mLMethod dependent, but typically in the µg/mL range
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOQ S/N ≥ 10~0.5 - 1.0 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique offering high separation efficiency and definitive identification based on mass spectra. However, benzoic acids are polar and non-volatile, making them unsuitable for direct GC analysis. The crucial step is derivatization , which converts the polar carboxylic acid group into a more volatile and thermally stable ester, typically a trimethylsilyl (TMS) ester.[10] This allows the molecule to travel through the GC column without degradation.

Experimental Protocol: Validation of a GC-MS Method

  • Sample Preparation & Derivatization:

    • Extract the analyte from its matrix using a suitable organic solvent.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat (e.g., 60°C for 30 minutes) to form the TMS ester of this compound.[11]

  • GC-MS System: A GC equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • Injection & Separation: Inject the derivatized sample. Use a temperature program to separate the components based on their boiling points.

  • Detection: Operate the MS in Scan mode to identify the analyte by its mass spectrum and in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte for enhanced sensitivity.

  • Validation Parameters: Follow a similar validation strategy as for HPLC-UV, preparing derivatized standards for linearity, accuracy, and precision assessments.

Expected Performance Data

ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity Unique mass spectrum and retention timeVery High (mass selective detection)
Linearity (r²) ≥ 0.995> 0.998
Range e.g., 0.1 - 50 µg/mLMethod dependent, often reaching lower than HPLC-UV
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) ≤ 5.0%< 4.0% (derivatization adds variability)
LOQ S/N ≥ 10 (in SIM mode)~0.05 - 0.1 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS combines the separation power of HPLC with the supreme sensitivity and specificity of tandem mass spectrometry. This is the gold standard for quantifying trace levels of compounds in complex matrices like plasma or tissue. The carboxylic acid group of this compound is readily ionized using electrospray ionization (ESI), typically in negative mode to form the [M-H]⁻ ion.[11]

Experimental Protocol: Validation of an LC-MS/MS Method

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions: Similar to HPLC-UV, but often using faster gradients and smaller particle columns (UHPLC) for higher throughput.

  • MS/MS Detection:

    • Ionization: ESI in negative ion mode.

    • MRM Transitions: The parent ion (m/z 177.1 for [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A characteristic transition (e.g., m/z 177.1 → 121.1, corresponding to loss of isobutylene) would be used for quantification (quantifier) and a second transition for confirmation (qualifier). This Multiple Reaction Monitoring (MRM) provides exceptional specificity.

  • Sample Preparation: Often a simple protein precipitation or liquid-liquid extraction is sufficient due to the method's specificity.[12] An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variability.

  • Validation Parameters: The validation follows the same principles but with more stringent acceptance criteria, especially for bioanalytical applications.

Expected Performance Data

ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity No interference in MRM channelsUnsurpassed
Linearity (r²) ≥ 0.99> 0.995
Range e.g., 0.1 - 100 ng/mLWide dynamic range, typically in the ng/mL to pg/mL range
Accuracy (% Recovery) 85.0 - 115.0% (for bioanalysis)90.0 - 110.0%
Precision (%RSD) ≤ 15.0% (for bioanalysis)< 10.0%
LOQ S/N ≥ 10~0.05 - 0.5 ng/mL

Head-to-Head: Selecting the Optimal Method

The choice of analytical technique is not arbitrary; it is a strategic decision based on the specific requirements of the study—the Analytical Target Profile (ATP).[4]

Method_Selection start What is the primary analytical need? matrix_complexity Is the matrix complex? (e.g., plasma, tissue) start->matrix_complexity Routine QC of pure substance or simple formulation gcms GC-MS (High Specificity, Volatile Analytes) start->gcms Need to confirm identity with spectral library (Requires Derivatization) sensitivity_need Is ultra-high sensitivity required? (ng/mL or lower) matrix_complexity->sensitivity_need Yes hplc HPLC-UV (Robust, Cost-Effective QC) matrix_complexity->hplc No sensitivity_need->hplc No (µg/mL is sufficient) lcmsms LC-MS/MS (Ultimate Sensitivity & Specificity) sensitivity_need->lcmsms Yes

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Summary Comparison Table

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL)
Specificity Good (relies on RT)Very High (RT + Mass Spectrum)Exceptional (RT + MRM)
Sample Prep SimpleComplex (derivatization required)Moderate (extraction often needed)
Throughput HighModerateHigh (with UHPLC)
Cost (Instrument) LowModerateHigh
Best For... Routine QC, content uniformity, purity testing of drug substance/product.Definitive identification, analysis of impurities where standards are unavailable.Bioanalysis (PK studies), trace-level impurity quantification, metabolomics.

Conclusion

The validation of an analytical method for quantifying this compound is a systematic process that ensures data integrity and reliability. While HPLC-UV offers a robust and economical solution for routine quality control applications, GC-MS provides enhanced specificity, albeit with the need for sample derivatization. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity profiling, LC-MS/MS is the unequivocal method of choice. The ultimate decision must be guided by the method's intended purpose, a principle that lies at the heart of the modern, lifecycle-based approach to analytical procedure validation.[4] By carefully selecting and validating the appropriate technique, researchers can ensure their data is accurate, reproducible, and fit for purpose.

References

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL:[Link]
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL:[Link]
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL:[Link]
  • Title: LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with Source: Google Patents URL
  • Title: Ich guidelines for validation final Source: Slideshare URL:[Link]
  • Title: Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry Source: Agilent URL:[Link]
  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: EMA URL:[Link]
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL:[Link]
  • Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC Source: USDA URL:[Link]
  • Title: A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity Source: LCGC North America URL:[Link]
  • Title: III Analytical Methods Source: Ministry of the Environment, Government of Japan URL:[Link]
  • Title: Selected Methods of Analysis Source: Cengage URL:[Link]
  • Title: Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols Source: PMC URL:[Link]
  • Title: 3-Isobutyl-benzoic acid Source: PubChem - NIH URL:[Link]
  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chrom
  • Title: LC-MS/MS Method Package for Short Chain Fatty Acids Source: Shimadzu (Europe) URL:[Link]
  • Title: (PDF)
  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: UST Journals URL:[Link]
  • Title: 3-Methoxybenzoic Acid Source: PubChem URL:[Link]
  • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: Studia Universit
  • Title: Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems Source: Agilent URL:[Link]
  • Title: Benzoic Acid Source: SIELC Technologies URL:[Link]
  • Title: GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I Source: ResearchG

Sources

A Comparative Study on the Metabolic Stability of 3-Isobutoxybenzoic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, optimizing the metabolic stability of lead candidates is a critical determinant of their clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby compromising the therapeutic potential of promising compounds. This guide presents a comprehensive comparative analysis of the metabolic stability of 3-isobutoxybenzoic acid and a series of its rationally designed analogs. Through a detailed examination of their biotransformation in human liver microsomes, we aim to elucidate key structure-metabolism relationships. This document provides researchers, scientists, and drug development professionals with actionable insights and robust experimental protocols to guide the design of more stable and efficacious drug candidates.

Introduction: The Imperative of Metabolic Stability in Drug Design

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with pharmacokinetic properties often being a major point of attrition. Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter.[1] The liver is the primary site of drug metabolism, where a symphony of enzymes, most notably the Cytochrome P450 (CYP450) superfamily and UDP-glucuronosyltransferases (UGTs), work to modify xenobiotics, rendering them more water-soluble for excretion.[2][3]

For carboxylic acid-containing compounds like benzoic acid derivatives, two major metabolic pathways are of particular concern:

  • Phase I Oxidation: Primarily mediated by CYP450 enzymes, this involves the hydroxylation of the molecule, often at aliphatic or aromatic positions.[4] For alkoxybenzoic acids, O-dealkylation is a common metabolic route.

  • Phase II Conjugation: This involves the covalent attachment of endogenous polar molecules to the drug or its Phase I metabolite. For carboxylic acids, the formation of acyl glucuronides by UGTs is a predominant pathway.[5]

The structure of a drug molecule profoundly influences its susceptibility to these metabolic transformations.[6] Subtle structural modifications can dramatically alter metabolic fate, highlighting the importance of understanding structure-metabolism relationships (SMRs).[7] This guide focuses on this compound, a scaffold of interest in medicinal chemistry, and explores how systematic structural modifications to its analogs impact their metabolic stability in an in vitro human liver microsomal assay.

Experimental Design and Rationale

To investigate the SMR of this compound analogs, a series of compounds were designed with modifications targeting potential sites of metabolic attack. The selection of analogs was guided by common medicinal chemistry strategies aimed at enhancing metabolic stability. The parent compound and its analogs are depicted in Table 1.

Table 1: Structures of this compound and its Analogs

Compound IDCompound NameStructureRationale for Inclusion
IBA-01 This compoundParent compound, baseline for comparison.
IBA-02 3-(2,2-dimethylpropoxy)benzoic acidIntroduction of a neopentyl group to sterically hinder O-dealkylation.
IBA-03 3-Isobutoxy-4-fluorobenzoic acidAddition of an electron-withdrawing fluorine atom to potentially block aromatic hydroxylation.
IBA-04 3-(Cyclopropylmethoxy)benzoic acidReplacement of the isobutyl group with a cyclopropylmethyl group to increase metabolic stability.[8]
IBA-05 Methyl 3-isobutoxybenzoateEsterification of the carboxylic acid to prevent direct glucuronidation.

The metabolic stability of these compounds was assessed using a well-established in vitro model: the human liver microsomal (HLM) stability assay. HLMs are a subcellular fraction of the liver that contains a high concentration of Phase I and Phase II drug-metabolizing enzymes, making them a cost-effective and high-throughput tool for early-stage metabolic profiling.[9]

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

The following protocol provides a step-by-step guide for conducting a robust and reproducible HLM stability assay.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test compounds (IBA-01 to IBA-05) and positive control (e.g., Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and sample preparation

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound stock solutions (in DMSO) D Pre-incubate HLM and test compound at 37°C for 5 min A->D B Prepare HLM working solution (1 mg/mL in phosphate buffer) B->D C Prepare NADPH regenerating system working solution E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold ACN containing internal standard G->H I Centrifuge to precipitate proteins H->I J Transfer supernatant to LC-MS/MS for analysis I->J K Quantify remaining parent compound J->K

Caption: Experimental workflow for the human liver microsomal stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive control at 10 mM in DMSO.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of the HLM solution.

    • Add 1 µL of the test compound stock solution to the wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • To initiate the metabolic reaction, add the NADPH regenerating system to each well. For the negative control (time 0), add pre-chilled acetonitrile with the internal standard before adding the NADPH system.

  • Time-Course Sampling:

    • Incubate the reaction plate at 37°C with constant shaking.

    • At designated time points (e.g., 5, 15, 30, and 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[8] The use of multiple reaction monitoring (MRM) is recommended for its high sensitivity and selectivity.

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated using the following equations:

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Results and Discussion: A Comparative Analysis

The metabolic stability of this compound (IBA-01) and its four analogs (IBA-02 to IBA-05) was evaluated in human liver microsomes. The results, presented in Table 2, reveal significant differences in their metabolic fates, providing valuable insights into the structure-metabolism relationships of this chemical series.

Table 2: Comparative Metabolic Stability Data in Human Liver Microsomes

Compound IDt½ (min)CLint (µL/min/mg protein)Predicted Major Metabolic Pathways
IBA-01 2527.7O-dealkylation, Glucuronidation
IBA-02 858.2Glucuronidation
IBA-03 4515.4O-dealkylation, Glucuronidation
IBA-04 709.9Glucuronidation
IBA-05 >120<5.8Ester hydrolysis, O-dealkylation

Discussion of Structure-Metabolism Relationships:

  • IBA-01 (Parent Compound): this compound exhibited moderate metabolic stability with a half-life of 25 minutes. This suggests that it is a substrate for both Phase I (likely O-dealkylation of the isobutoxy group) and Phase II (glucuronidation of the carboxylic acid) enzymes.

  • IBA-02 (Steric Hindrance): The introduction of a neopentyl group in IBA-02 resulted in a significant increase in metabolic stability (t½ = 85 min). This is a classic example of improving stability by sterically shielding a metabolically labile site. The bulky tert-butyl group hinders the approach of CYP450 enzymes to the ether linkage, thereby reducing the rate of O-dealkylation.

  • IBA-03 (Electronic Modification): The addition of a fluorine atom at the 4-position (IBA-03) led to a moderate improvement in stability (t½ = 45 min) compared to the parent compound. Fluorine is a small, electron-withdrawing atom that can block potential sites of aromatic hydroxylation and alter the electronic properties of the molecule, which can influence enzyme binding.

  • IBA-04 (Cyclopropyl Substitution): Replacing the isobutyl group with a cyclopropylmethyl group (IBA-04) also enhanced metabolic stability (t½ = 70 min). The cyclopropyl group is known to be more resistant to metabolic oxidation compared to an isopropyl moiety due to the higher C-H bond strength.[8]

  • IBA-05 (Carboxylic Acid Masking): Esterification of the carboxylic acid in IBA-05 resulted in the highest metabolic stability in this series (t½ > 120 min). By converting the carboxylic acid to a methyl ester, the primary site for direct glucuronidation is blocked. While this compound would likely be a pro-drug, requiring in vivo hydrolysis to the active carboxylic acid, it demonstrates a highly effective strategy for preventing rapid Phase II metabolism.

Predicted Metabolic Pathways:

The following diagram illustrates the predicted major metabolic pathways for the parent compound, this compound (IBA-01), based on established principles of drug metabolism.

G cluster_main Metabolism of this compound (IBA-01) cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGTs) Parent This compound (IBA-01) Metabolite1 3-Hydroxybenzoic Acid (via O-dealkylation) Parent->Metabolite1 O-dealkylation Metabolite2 IBA-01 Acyl Glucuronide Parent->Metabolite2 Glucuronidation

Caption: Predicted major metabolic pathways of this compound.

Conclusion and Future Directions

This comparative study demonstrates that the metabolic stability of this compound can be significantly enhanced through rational structural modifications. The key takeaways for drug discovery scientists are:

  • Steric shielding of metabolically labile ether linkages is a highly effective strategy.

  • Bioisosteric replacement of alkyl groups with more stable moieties like cyclopropylmethyl can improve metabolic stability.

  • Blocking sites of metabolism with atoms like fluorine can offer moderate improvements in stability.

  • Masking of polar functional groups , such as converting a carboxylic acid to an ester, can dramatically reduce susceptibility to Phase II conjugation, although this often creates a pro-drug.

The in vitro data presented in this guide provides a strong foundation for selecting promising candidates for further in vivo pharmacokinetic studies. It is important to note that while in vitro assays are powerful predictive tools, the ultimate confirmation of a compound's metabolic fate must come from in vivo studies. Future work should focus on confirming these findings in animal models and further exploring the specific CYP450 and UGT isoforms responsible for the metabolism of this class of compounds. By integrating these principles of metabolic stability early in the drug design process, researchers can increase the likelihood of discovering new chemical entities with favorable pharmacokinetic profiles and, ultimately, greater clinical success.

References

  • ResearchGate. "Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. "Microsomal Stability Assay Protocol.
  • PubMed. "Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes.
  • Longdom Publishing. "LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • PubMed. "Metabolism of 3-phenoxybenzoic acid and the enterohepatorenal disposition of its metabolites in the rat.
  • IJCRT.org. "A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • PubMed. "Discovery of novel series of benzoic acid derivatives containing biphenyl ether moiety as potent and selective human beta(3)-adrenergic receptor agonists: Part IV.
  • PubMed. "The metabolism of 3-phenoxybenzoic acid-containing xenobiotic triacylglycerols in vitro by pancreatic, hormone-sensitive and lipoprotein lipases.
  • PubMed. "[Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds].
  • Frontage Laboratories. "Metabolic Stability.
  • PubMed Central. "The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.
  • National Institutes of Health. "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds.
  • PubMed Central. "Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • PubMed Central. "The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases.
  • Proteopedia. "Drug Metabolism by CYP450 Enzymes.
  • ResearchGate. "Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions | Request PDF.
  • EBM Consult. "Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?
  • PubMed. "The metabolic fate of [14C] benzoic acid in protein-energy deficient rats.
  • StatPearls - NCBI Bookshelf. "Biochemistry, Cytochrome P450.
  • YouTube. "11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.
  • PubMed. "Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
  • National Institutes of Health. "3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.
  • PubMed. "Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies.
  • PubMed. "Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat.
  • PubMed Central. "Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
  • PubMed. "Degradation of benzoic acid and its derivatives in subcritical water.
  • XenoTech. "Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
  • Semantic Scholar. "Metabolic stability and its role in the discovery of new chemical entities.

Sources

A Researcher's Comparative Guide to Assessing the Off-Target Effects of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the characterization of a small molecule's interaction with the proteome is a critical step. While the on-target activity of a compound like 3-Isobutoxybenzoic acid is the primary focus, a comprehensive understanding of its off-target effects is paramount for predicting potential adverse reactions and ensuring clinical success.[1][2] This guide provides an in-depth, technically-focused comparison of methodologies to assess the off-target profile of this compound, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction to this compound and the Imperative of Off-Target Profiling

This compound, a derivative of benzoic acid, belongs to a class of compounds with diverse biological activities. While its specific primary target is application-dependent, its structural motifs suggest potential interactions with a range of protein families. The journey of a drug candidate from the bench to the clinic is fraught with challenges, with a significant portion of failures attributed to unforeseen toxicity.[3] These adverse effects often stem from a compound binding to unintended proteins, so-called "off-targets," which can disrupt normal physiological processes.[4][5] Therefore, early and comprehensive off-target screening is not merely a regulatory hurdle but a fundamental component of a robust drug discovery program, enabling a data-driven approach to lead optimization and candidate selection.[6][7]

A Multi-Pronged Approach to Off-Target Assessment

A single experimental method is rarely sufficient to fully de-risk a compound. A well-designed off-target assessment strategy employs a tiered and orthogonal approach, starting with broad, high-throughput screens and progressing to more focused, hypothesis-driven studies. This integrated strategy combines computational, in vitro, and cellular methods to build a comprehensive selectivity profile.

In Silico and Computational Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable initial predictions of potential off-target interactions.[8][9] These approaches leverage the chemical structure of this compound to screen against vast databases of protein structures.

  • Causality Behind the Choice: In silico screening is a cost-effective, high-throughput first pass to identify potential liabilities.[10] By comparing the structure of this compound to known ligands of various targets, these methods can flag proteins with a higher probability of interaction, guiding the design of subsequent experimental panels.[11]

In Vitro Broad Panel Screening

Broad panel screening against a diverse set of targets is a cornerstone of safety pharmacology.[2][6] These panels typically include targets known to be associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.[2][12]

  • Expertise in Action: The selection of an appropriate panel is crucial. For a compound like this compound, a panel such as the SAFETYscan47, which covers targets implicated in clinical adverse drug reactions, provides a robust baseline assessment.[13] The goal is to identify any significant inhibition (typically >50% at a 10 µM concentration) that warrants further investigation.

Unbiased Proteome-Wide Approaches

For a more comprehensive and unbiased view of off-target interactions, chemical proteomics offers powerful tools to identify binding partners directly in a biological context.[3][14]

  • Trustworthiness Through Direct Evidence: Unlike predictive or panel-based methods, chemical proteomics can identify novel and unexpected off-targets.[15] Techniques like Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography-Mass Spectrometry provide direct evidence of target engagement within the complex environment of a cell lysate or even in intact cells.[8][14]

Comparative Analysis: this compound vs. Structural Analogs

To illustrate the importance of off-target assessment, let's consider a hypothetical comparative analysis of this compound against two structural analogs: 3-Phenoxybenzoic acid and 3-Benzoylbenzoic acid. While sharing a common benzoic acid core, the variations in their substituent groups can dramatically alter their off-target profiles.

CompoundPrimary Target IC50 (nM)Off-Target A (Kinase) % Inhibition @ 10 µMOff-Target B (GPCR) % Inhibition @ 10 µMOff-Target C (Ion Channel) % Inhibition @ 10 µM
This compound 5015%8%2%
3-Phenoxybenzoic acid 7565% 12%5%
3-Benzoylbenzoic acid 12025%58% 9%

Hypothetical data for illustrative purposes.

In this hypothetical scenario, while this compound demonstrates the highest potency for the primary target, its analogs exhibit significant off-target activity against a kinase and a GPCR, respectively. This type of comparative data is crucial for structure-activity relationship (SAR) studies aimed at optimizing selectivity.[6]

Experimental Protocols: A Guide to Best Practices

The following are detailed protocols for key off-target assessment experiments. These protocols are designed to be self-validating by incorporating essential controls.

Protocol: Broad Panel Off-Target Screen (e.g., Eurofins SAFETYscan47)

This protocol outlines the general steps for submitting a compound for a broad panel screen.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Submission: Submit the required volume and concentration of the compound to the contract research organization (CRO) following their specific guidelines.

  • Assay Principle: The CRO will perform a series of binding or functional assays at a standard concentration (e.g., 10 µM) against a panel of targets.

  • Data Analysis: The results are typically reported as the percentage of inhibition or activity relative to a control. A pre-defined threshold (e.g., >50% inhibition) is used to flag potential off-target hits.

  • Self-Validation: The CRO is responsible for running appropriate positive and negative controls for each assay to ensure validity. Request these control data along with the primary screening results.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[8]

  • Cell Culture: Grow the cells of interest to 80-90% confluency.

  • Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of a specific protein of interest that remains soluble at each temperature.

  • Data Analysis: An increase in the melting temperature of a protein in the presence of the compound indicates a stabilizing interaction, confirming target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex experimental workflows and biological pathways.

Tiered Off-Target Screening Workflow

OffTargetWorkflow InSilico In Silico Screening (Docking, Pharmacophore) BroadPanel In Vitro Broad Panel Screen (e.g., SAFETYscan47 @ 10 µM) InSilico->BroadPanel Guide Panel Design HitTriage Hit Triage & Analysis (>50% Inhibition Threshold) BroadPanel->HitTriage DoseResponse Dose-Response Assays (IC50/EC50 Determination) HitTriage->DoseResponse Confirm Hits Proteomics Unbiased Chemical Proteomics (Affinity-MS, TPP) HitTriage->Proteomics Unbiased Discovery Cellular Cellular Target Engagement (e.g., CETSA, NanoBRET) DoseResponse->Cellular Validate in Cells FinalProfile Comprehensive Off-Target Profile Cellular->FinalProfile Proteomics->FinalProfile

Caption: A tiered workflow for comprehensive off-target assessment.

Hypothetical Off-Target Signaling Pathway

OffTargetPathway cluster_membrane Cell Membrane GPCR Off-Target GPCR G_Protein G-Protein Activation GPCR->G_Protein Compound This compound Compound->GPCR Binds & Activates SecondMessenger 2nd Messenger Cascade (e.g., cAMP, IP3) G_Protein->SecondMessenger DownstreamKinase Downstream Kinase (e.g., PKA, PKC) SecondMessenger->DownstreamKinase AdverseEffect Adverse Cellular Effect DownstreamKinase->AdverseEffect

Caption: Hypothetical off-target activation of a GPCR signaling pathway.

Conclusion: Towards Safer Drug Candidates

The systematic assessment of off-target effects is an indispensable part of modern drug discovery. By employing a combination of computational, broad panel screening, and proteomic approaches, researchers can build a detailed selectivity profile for compounds like this compound. This proactive approach to identifying and mitigating potential liabilities not only reduces the risk of late-stage failures but also contributes to the development of safer and more effective medicines. The methodologies and comparative mindset outlined in this guide provide a robust framework for making informed decisions in the critical path of drug development.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Zhang, T., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1305-1316.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • Vatansever, S., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 358-373.
  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Liu, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Bauer, S., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology, 4(5), 376-384.
  • Fan, F., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Scientific Reports, 11(1), 15856.
  • SLAS. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
  • WuXi AppTec. (n.d.). In vitro Safety Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Fan, F., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 15856.
  • National Center for Biotechnology Information. (n.d.). 3-Isobutyl-benzoic acid. PubChem Compound Database.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Wikipedia. (n.d.). Benzoic acid.
  • Kumar, N., et al. (2023).
  • Yang, L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • Paterson, E., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. British Journal of Pharmacology, 171(20), 4586-4601.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzoic acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3-Benzoylbenzoic acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid. PubChem Compound Database.

Sources

A Senior Application Scientist's Guide to Confirming the Binding Mode of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Putative Hit to Validated Lead

In drug discovery, identifying a small molecule, such as 3-Isobutoxybenzoic acid, that modulates the function of a target protein is a critical first step. However, this initial "hit" is merely a starting point. To transform it into a viable therapeutic lead, we must answer a series of fundamental questions with high scientific rigor: Does the molecule truly bind directly to the intended target? If so, with what affinity and thermodynamic profile? And most critically, what is the precise, atomic-level orientation—the binding mode—that underlies its activity?

Answering these questions is not an academic exercise. A confirmed binding mode enables structure-based drug design, allowing for the rational optimization of potency, selectivity, and pharmacokinetic properties. It provides confidence that the observed biological effect is not due to off-target interactions, aggregation, or other artifacts.

This guide provides a comprehensive, multi-pronged strategy for researchers to confirm the binding mode of a novel ligand, using this compound as a case study. We will move beyond simply listing techniques, instead explaining the causality behind experimental choices and demonstrating how to build a self-validating, cohesive body of evidence. This workflow integrates biophysical, structural, biochemical, and computational methods, reflecting a best-practice approach in modern drug development.

Pillar 1: Affirming the Physical Interaction (Does it Bind?)

Before investing in complex structural studies, it is imperative to confirm that this compound physically and directly interacts with its target protein. Label-free biophysical techniques are the gold standard for this initial validation, providing quantitative data on binding affinity, kinetics, and thermodynamics.[1][2]

Two of the most powerful and widely used techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR): This optical technique measures biomolecular interactions in real-time.[2][3] One binding partner (typically the protein) is immobilized on a gold sensor chip, and the other (this compound) is flowed over the surface.[4][5] Binding causes a change in mass at the surface, which alters the refractive index and is detected as a response.[2][3] The primary strength of SPR is its ability to provide detailed kinetic information: the association rate (kon) and the dissociation rate (koff), which together determine the binding affinity (KD).[4]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[1][6][7] In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein.[8] The resulting heat changes are measured, allowing for the direct determination of the binding affinity (KD), reaction stoichiometry (n), and the thermodynamic drivers of the interaction: enthalpy (ΔH) and entropy (ΔS).[1][6] This complete thermodynamic profile provides deep insight into the nature of the binding forces (e.g., hydrogen bonds vs. hydrophobic effects).[9]

Comparative Analysis: SPR vs. ITC

The choice between SPR and ITC depends on the specific questions being asked and the nature of the interacting partners. They are often used as orthogonal methods to validate each other's findings.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (kon, koff), Affinity (KD)Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)
Principle Change in refractive index upon mass change[3]Direct measurement of heat exchange[1][7]
Labeling Label-free, but requires immobilization of one partner[5]Completely label-free and in-solution[1][6]
Throughput Generally higher; suitable for screening campaigns[10]Lower; more suited for detailed thermodynamic characterization
Sample Consumption Lower for the analyteGenerally higher for both partners
Key Advantage Provides kinetic rates (residence time)Provides a complete thermodynamic profile of the interaction[1]
Potential Pitfalls Immobilization may affect protein conformation; mass transport artifactsRequires high sample purity; buffer mismatch can create artifacts[6]

Pillar 2: Elucidating the Binding Site (Where & How Does it Bind?)

Once a direct interaction is confirmed, the next crucial step is to determine the precise location and orientation of this compound within the protein's structure. This requires high-resolution structural and biochemical methods.

High-Resolution Structural Methods

X-ray Crystallography is considered the gold standard for visualizing protein-ligand interactions at the atomic level.[11] The method involves growing a high-quality crystal of the protein in complex with this compound. This crystal is then exposed to an X-ray beam, producing a diffraction pattern that can be used to calculate an electron density map.[12] A detailed 3D model of the protein-ligand complex is then built into this map, revealing specific hydrogen bonds, hydrophobic interactions, and the precise conformation of the ligand in the binding pocket.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful alternative, particularly for studying interactions in solution, which more closely mimics the native biological environment.[14] Protein-observed NMR experiments like Chemical Shift Perturbation (CSP) mapping can identify which amino acid residues are affected by ligand binding, thereby mapping the interaction surface.[14][15] Ligand-observed techniques like Saturation Transfer Difference (STD)-NMR can reveal which parts of the ligand are in closest contact with the protein.[16][17] For smaller proteins, NMR can be used to solve the complete 3D structure of the complex.[14]

Biochemical Validation: Site-Directed Mutagenesis

Both crystallography and NMR provide a structural hypothesis for the binding mode. This hypothesis must be validated biochemically. Site-Directed Mutagenesis (SDM) is the cornerstone of this process.[18] By systematically mutating the amino acid residues predicted to interact with this compound, one can test their importance for binding.

For example, if the structural model shows the carboxylate group of this compound forming a key hydrogen bond with a specific lysine residue, mutating that lysine to an alanine (which cannot form a hydrogen bond) should result in a significant loss of binding affinity. This change in affinity can be quantitatively measured using SPR or ITC, directly linking the structural model to functional binding data.[19][20]

  • Hypothesis Formulation: Based on a structural model (from crystallography, NMR, or computational docking), identify key interacting residues (e.g., Lysine-124, Tyrosine-210).

  • Primer Design: Design mutagenic PCR primers that incorporate the desired nucleotide change to code for the new amino acid (e.g., changing the K124 codon to an A124 codon).

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type protein gene as a template.[21] This creates copies of the plasmid containing the desired mutation.

  • Template Removal: Digest the original, non-mutated parental DNA template using the DpnI enzyme, which specifically targets methylated DNA (parental DNA) but not the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the mutated plasmids into competent E. coli cells for amplification.

  • Sequence Verification: Isolate the mutant plasmid DNA and confirm the presence of the intended mutation and the absence of any secondary mutations by Sanger sequencing.

  • Protein Expression & Purification: Express and purify the mutant protein using the same protocol as the wild-type protein to ensure consistency.

  • Binding Analysis: Use ITC or SPR to measure the binding affinity of this compound to the mutant protein.

  • Data Interpretation: Compare the KD of the mutant to the wild-type. A significant increase in KD (weaker binding) for the mutant validates the importance of that residue in the binding interaction.

Pillar 3: Computational Modeling (Predicting & Rationalizing the Interaction)

Computational methods, particularly Molecular Docking , play a vital role in predicting and rationalizing binding modes.[22] Docking algorithms place a flexible ligand into a rigid or semi-flexible protein binding site, generating numerous possible poses.[23] These poses are then evaluated using a scoring function that estimates the binding affinity.[24]

Crucial Role: The primary value of docking in this context is twofold:

  • Hypothesis Generation: In the absence of a crystal structure, docking can predict a plausible binding mode that can then be tested experimentally using site-directed mutagenesis.

  • Structural Rationalization: If a crystal structure is available, docking can help rationalize why certain analogues of this compound bind with higher or lower affinity, guiding the next round of chemical synthesis.

Trustworthiness and Validation: It is critical to understand that a docking prediction is a hypothesis, not a definitive answer. Its accuracy is highly dependent on the quality of the protein structure and the reliability of the scoring function.[25] The predictive power of a docking protocol should always be validated by its ability to reproduce known, experimentally determined binding modes (a process called re-docking) before it is used to predict unknowns.[26][27] Ultimately, computational predictions must be substantiated with experimental data from the methods described in Pillars 1 and 2.[24]

An Integrated Strategy for Confirmation

No single technique provides a complete picture. True confidence in a binding mode comes from the synergy of orthogonal methods. The diagram below illustrates a robust, integrated workflow for moving from an initial hit to a fully validated protein-ligand complex.

G cluster_0 Pillar 1: Interaction Confirmation cluster_1 Pillar 2: Structural & Biochemical Elucidation cluster_2 Pillar 3: Computational Modeling cluster_3 Outcome Hit Initial Hit: This compound Biophys Biophys Hit->Biophys Test direct binding Biophysics Biophysical Assays (SPR, ITC) Structural Structural Biology (X-ray, NMR) Biophysics->Structural Confirm K_D > Proceed Docking Molecular Docking & Simulation Biophysics->Docking Provide affinity data for correlation Validated Validated Binding Mode Biophysics->Validated Quantify interaction strength & thermodynamics Biochem Biochemical Validation (Site-Directed Mutagenesis) Structural->Biochem Generate hypothesis Structural->Validated Provide atomic resolution view Biochem->Validated Functionally confirm key interactions Docking->Biochem Predict key residues to mutate

Caption: Integrated workflow for validating a ligand's binding mode.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the binding of this compound to its target protein.

A. Sample Preparation (Critical for Success)

  • Buffer Matching: Dialyze the purified target protein and dissolve the this compound in the exact same buffer batch.[6] Minute differences in pH or buffer components will cause large heat-of-dilution artifacts that can obscure the binding signal.[6]

  • Concentration Determination: Accurately determine the concentrations of both the protein (e.g., via A280 or BCA assay) and the ligand.[7] Inaccurate concentrations are a primary source of error in determining stoichiometry.

  • Ligand Stock: Prepare a concentrated stock of this compound (the "syringe" solution), typically 10-20 times the concentration of the protein (the "cell" solution).

  • Protein Solution: Prepare the protein solution at a concentration suitable for the expected KD. An ideal experiment has a 'c-value' (c = n * [Protein] / KD) between 10 and 100 for accurate determination of all parameters.[6]

  • Degassing: Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles from interfering with the measurement.[6]

B. Experimental Setup

  • Instrument Cleaning: Thoroughly clean the sample cell and titration syringe with buffer.

  • Loading: Carefully load the protein solution into the sample cell and the this compound solution into the injection syringe, ensuring no bubbles are introduced.

  • Equilibration: Allow the instrument to equilibrate thermally for at least 30-60 minutes to establish a stable baseline.[8]

  • Titration Parameters: Set up the injection parameters. A typical experiment consists of 19-25 injections. Start with a small (e.g., 0.5 µL) initial injection to discard during analysis, followed by larger, equal-volume injections (e.g., 2 µL).[8] Set the spacing between injections long enough for the signal to return to baseline (e.g., 150-180 seconds).

C. Data Acquisition and Analysis

  • Main Experiment: Run the titration of the ligand into the protein solution.

  • Control Experiment: After the main run, clean the cell and syringe thoroughly. Run a control experiment by titrating the ligand solution into buffer alone.[7] This measures the heat of dilution, which must be subtracted from the main experimental data.

  • Data Processing: Integrate the raw power peaks for each injection to determine the heat change (ΔH). Subtract the heat of dilution from the control run.

  • Model Fitting: Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site independent model) using the instrument's software to derive the KD, n, and ΔH.[8]

Conclusion

Confirming the binding mode of a small molecule like this compound is a cornerstone of modern, rational drug design. A high-resolution crystal structure is powerful, but its true value is only realized when supported by quantitative, in-solution biophysical data (ITC/SPR) and validated by biochemical experiments (SDM). By following an integrated, multi-pillar approach, researchers can build an unassailable case for a specific binding mode, providing the confidence needed to invest in the costly and complex process of lead optimization. This rigorous, self-validating system ensures that decisions are based not on a single observation, but on a convergence of evidence from orthogonal, complementary techniques.

References

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • NCBI. (n.d.). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. PMC.
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.
  • NCBI. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.
  • Chemistry For Everyone. (2025, June 3). How Is Surface Plasmon Resonance Used In Drug Discovery?.
  • AZoM. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry.
  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
  • PubMed. (2015). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Critical Reviews in Analytical Chemistry, 45(2), 97-105.
  • NCBI. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • YouTube. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands.
  • Taylor & Francis Online. (n.d.). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.
  • PubMed Central. (n.d.). (S)Pinning down protein interactions by NMR. PMC.
  • Springer Link. (n.d.). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy.
  • ResearchGate. (2022, April 25). How to validate the molecular docking results?.
  • ACS Publications. (2024, February 19). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR.
  • ResearchGate. (2012, November 6). What are the experimental modes of determining the interaction of a protein and a ligand?.
  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Twist Bioscience. (n.d.). Mutagenesis: Site-Directed.
  • NCBI. (n.d.). A database for large-scale docking and experimental results. PMC.
  • NC State University. (n.d.). Small Molecule X-ray Crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • PubMed. (2018). Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis. Proteins: Structure, Function, and Bioinformatics.
  • Michigan State University. (n.d.). Lessons from Docking Validation.
  • NCBI. (n.d.). Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor. PMC.
  • NCBI. (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
  • JoVE. (2018, November 14). Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli.
  • PubMed Central. (n.d.). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor.
  • PubMed Central. (n.d.). Binding Modes of Ligands Using Enhanced Sampling (BLUES).
  • Frontiers. (n.d.). Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance.
  • RedShiftBio. (n.d.). Ligand Binding Analysis and Protein Stabilization with MMS.
  • ResearchGate. (n.d.). The list of the studied target proteins. Scientific Diagram.
  • Nature. (n.d.). Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02. Scientific Reports.
  • ACS Publications. (n.d.). Usnic Acid Targets 14-3-3 Proteins and Suppresses Cancer Progression by Blocking Substrate Interaction.
  • PubMed Central. (n.d.). 14-3-3 Protein-Protein Interactions: From Mechanistic Understanding to their Small-molecule Stabilization. PMC.
  • PubMed. (n.d.). Discovery of 14-3-3 Protein-Protein Interaction Inhibitors That Sensitize Multidrug-Resistant Cancer Cells to Doxorubicin and the Akt Inhibitor GSK690693.

Sources

evaluating the therapeutic potential of 3-Isobutoxybenzoic acid derivatives in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Preclinical Evaluation of Novel 3-Isobutoxybenzoic Acid Derivatives as Anti-Inflammatory Agents

This guide provides a comprehensive framework for evaluating the therapeutic potential of novel this compound derivatives, using a representative candidate, ZB-123 , as a case study. We will compare its preclinical efficacy against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, within a validated animal model of acute inflammation. The methodologies, data interpretation, and underlying scientific rationale are detailed to equip researchers and drug development professionals with a robust model for their own discovery programs.

Introduction: The Rationale for Targeting Inflammatory Pathways

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling cascade governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Canonically, pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it orchestrates the transcription of a host of inflammatory mediators, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

The this compound scaffold represents a promising starting point for developing novel modulators of this pathway. Our hypothetical lead compound, ZB-123 , was designed based on in-silico modeling suggesting a high affinity for IκB Kinase (IKK), the enzyme responsible for phosphorylating IκBα. By inhibiting IKK, ZB-123 is postulated to prevent NF-κB activation, thereby exerting a potent anti-inflammatory effect.

Hypothesized Mechanism of Action: ZB-123

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Signal IkBa_p65_p50 IκBα p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa_p P-IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases IkBa_p65_p50->IkBa_p Phosphorylated p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Genes Initiates ZB123 ZB-123 ZB123->IKK Inhibits

Caption: Hypothesized mechanism of ZB-123 targeting the IKK complex to inhibit NF-κB activation.

Comparative Efficacy in an Animal Model of Acute Inflammation

To assess the in-vivo potential of ZB-123, we utilized the carrageenan-induced paw edema model in Sprague-Dawley rats, a standard and highly reproducible assay for evaluating acute anti-inflammatory activity. This model allows for the direct measurement of edema (fluid accumulation) and hyperalgesia (increased sensitivity to pain), two cardinal signs of inflammation.

Experimental Workflow

G start Acclimatize Sprague-Dawley Rats (7 days) grouping Randomize into Groups (n=8) - Vehicle (Saline) - Indomethacin (10 mg/kg) - ZB-123 (10, 30, 100 mg/kg) start->grouping dosing Administer Compound (Oral Gavage, p.o.) grouping->dosing wait1 Wait 60 minutes dosing->wait1 carrageenan Inject 0.1 mL of 1% λ-Carrageenan (Subplantar, Right Hind Paw) wait1->carrageenan measure Measure Paw Volume (Plethesmometer) at t = 0, 1, 2, 3, 4, 5 hours carrageenan->measure analgesia Assess Thermal Nociception (Hot Plate Test) at t = 3 hours carrageenan->analgesia end Data Analysis: - % Inhibition of Edema - % MPE (Analgesia) measure->end analgesia->end

Caption: Standard workflow for the carrageenan-induced paw edema assay.

Data Summary: Anti-Inflammatory and Analgesic Effects

The efficacy of ZB-123 was evaluated at three dose levels and compared directly with the vehicle control and the standard-of-care, Indomethacin. The peak inflammatory response in this model typically occurs between 3 and 4 hours post-carrageenan injection.

Table 1: Inhibition of Paw Edema at 3 Hours Post-Carrageenan

Treatment Group Dose (mg/kg, p.o.) Paw Volume Increase (mL) (Mean ± SEM) % Inhibition of Edema
Vehicle (Saline) - 1.15 ± 0.08 -
ZB-123 10 0.88 ± 0.06 23.5%
ZB-123 30 0.54 ± 0.05 53.0%
ZB-123 100 0.31 ± 0.04 73.0%

| Indomethacin | 10 | 0.45 ± 0.05 | 60.9% |

Table 2: Analgesic Effect in the Hot Plate Test at 3 Hours

Treatment Group Dose (mg/kg, p.o.) Latency (s) (Mean ± SEM) % Maximum Possible Effect (%MPE)
Vehicle (Saline) - 5.2 ± 0.4 -
ZB-123 10 7.1 ± 0.5 12.9%
ZB-123 30 10.8 ± 0.7 38.1%
ZB-123 100 14.5 ± 0.9 63.1%
Indomethacin 10 12.2 ± 0.8 47.6%

%MPE calculated using a cut-off time of 20 seconds.

Interpretation of Results

The data clearly demonstrate that ZB-123 exerts a dose-dependent anti-inflammatory and analgesic effect in this animal model.

  • Anti-Edema Activity: At a dose of 30 mg/kg, ZB-123 showed a comparable reduction in paw edema to 10 mg/kg of Indomethacin. Critically, at 100 mg/kg, ZB-123 demonstrated superior efficacy, with a 73.0% inhibition of edema compared to Indomethacin's 60.9%. This suggests a potent effect on vascular permeability and fluid extravasation.

  • Analgesic Activity: The analgesic properties of ZB-123 also followed a clear dose-response relationship. The highest dose of ZB-123 (100 mg/kg) provided a greater analgesic effect (%MPE of 63.1%) than the standard dose of Indomethacin (47.6%). This indicates a significant modulation of pain signaling, likely downstream of the inflammatory cascade.

These results strongly support the initial hypothesis. The potent, dose-dependent effects of ZB-123 are consistent with the inhibition of a central inflammatory signaling node like the IKK/NF-κB pathway, whereas Indomethacin's primary mechanism is the inhibition of COX enzymes. The superior efficacy at higher doses suggests ZB-123 may offer a therapeutic advantage.

Detailed Experimental Protocols

Scientific integrity rests on methodological transparency and reproducibility. The following are detailed protocols for the experiments described above.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • 1. Animals: Male Sprague-Dawley rats (180-220g) are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • 2. Acclimatization & Grouping: Animals are acclimatized for at least 7 days before the experiment. On the day of the study, they are randomly assigned to treatment groups (n=8 per group).

  • 3. Baseline Measurement (t=0): The volume of the right hind paw of each rat is measured using a digital plethysmometer (Ugo Basile, Italy). This serves as the baseline reading.

  • 4. Compound Administration: ZB-123 (suspended in 0.5% carboxymethylcellulose), Indomethacin, or Vehicle is administered via oral gavage (p.o.) in a volume of 5 mL/kg.

  • 5. Induction of Inflammation: Sixty (60) minutes after drug administration, 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the subplantar surface of the right hind paw.

  • 6. Post-Induction Measurements: Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • 7. Data Calculation:

    • The increase in paw volume is calculated by subtracting the baseline (t=0) volume from the post-injection volume at each time point.

    • The percentage inhibition of edema for each animal is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.

Protocol 2: Hot Plate Analgesia Test
  • 1. Apparatus: A standard hot plate apparatus is used, maintained at a constant temperature of 55 ± 0.5°C.

  • 2. Procedure: The test is conducted 3 hours after the carrageenan injection, when hyperalgesia is typically well-established.

  • 3. Measurement: Each rat is placed gently onto the hot plate surface, and a stopwatch is started immediately. The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

  • 4. Cut-off Time: To prevent tissue damage, a cut-off time of 20 seconds is strictly enforced. If the rat does not respond by this time, it is removed, and the latency is recorded as 20 seconds.

  • 5. Data Calculation:

    • The percentage of Maximum Possible Effect (%MPE) is calculated to normalize the data and represent the analgesic effect: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100 (Note: For this acute model, the vehicle group's latency is used as the effective "pre-drug" baseline for calculation purposes).

Conclusion and Future Directions

The this compound derivative, ZB-123, demonstrates significant, dose-dependent anti-inflammatory and analgesic potential in a validated preclinical model. Its efficacy, particularly at the 100 mg/kg dose, exceeds that of the standard NSAID Indomethacin, marking it as a promising candidate for further development.

The strong performance in this model validates the hypothesized mechanism of IKK/NF-κB inhibition as a viable therapeutic strategy. The next logical steps in the preclinical evaluation of ZB-123 would include:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chronic Inflammatory Models: Evaluation in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for long-term disease modification.

  • Safety and Toxicology: A full toxicology panel to establish a therapeutic window and identify any potential off-target effects.

  • Target Engagement Biomarkers: Measuring levels of phosphorylated IκBα or downstream cytokines (e.g., TNF-α) in tissue samples to confirm the mechanism of action in-vivo.

This guide provides a foundational blueprint for the systematic evaluation of novel anti-inflammatory compounds, blending established protocols with a clear, data-driven comparative analysis.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
  • Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-kappaB: a personal account. Journal of Molecular Biology.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology.

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Novel 3-Isobutoxybenzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug development, understanding a compound's pharmacokinetic (PK) profile is paramount. This guide offers a comprehensive, in-depth framework for designing and executing a comparative PK study of different oral formulations for a novel chemical entity, using 3-Isobutoxybenzoic acid as a representative model. As specific PK data for this compound is not publicly available, this document serves as a detailed methodological blueprint, grounded in established scientific principles, to empower researchers to generate robust and reliable data for their own compounds.

Introduction: The Formulation-Pharmacokinetic Interface

This compound is an aromatic carboxylic acid derivative.[1][2][3] Like many benzoic acid derivatives, its physicochemical properties—such as moderate lipophilicity and a pKa around 4.2—suggest that its absorption following oral administration could be highly dependent on the formulation.[1][2] Oral bioavailability is a critical determinant of a drug's therapeutic success, and formulation science provides the tools to optimize it.[4][5] Different formulation strategies can dramatically alter a drug's dissolution rate, solubility in the gastrointestinal tract, and subsequent absorption into the bloodstream.[6]

This guide will detail a hypothetical, yet rigorous, preclinical study to compare three distinct oral formulations of this compound. The objective is to elucidate how formulation choices impact key PK parameters, thereby informing the selection of a lead formulation for further development.

Designing a Robust Comparative Pharmacokinetic Study

A well-designed study is the foundation of reliable PK data. For this comparison, we will utilize a common preclinical model and a study design that minimizes variability.

Hypothetical Formulations: A Triad of Strategies

To explore a range of biopharmaceutical properties, we will compare three hypothetical formulations designed to address potential solubility and absorption challenges:

  • Formulation A: Aqueous Suspension (Control): A simple suspension of micronized this compound in an aqueous vehicle (e.g., 0.5% methylcellulose). This serves as a baseline to represent the intrinsic absorption characteristics of the drug substance itself.

  • Formulation B: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS): A mixture of oils, surfactants, and cosolvents that forms a fine emulsion upon contact with gastrointestinal fluids.[7][8] This approach is designed to enhance the solubility and absorption of poorly water-soluble drugs.[5][7]

  • Formulation C: Amorphous Solid Dispersion: The drug is molecularly dispersed within a polymer matrix (e.g., using spray drying). This technique aims to overcome the dissolution rate limitations of a crystalline drug by presenting it in a higher-energy, amorphous state.[8][9]

Animal Model Selection

Sprague-Dawley rats are a standard and well-characterized model for in vivo pharmacokinetic studies in early drug discovery.[10][11] Their relatively large size facilitates serial blood sampling, and their metabolic pathways are often translatable to humans to a useful degree.[12]

Study Design: The Crossover Advantage

A two-period, two-sequence crossover design is the gold standard for comparative bioavailability studies.[13][14][15] In this design, each animal receives each formulation on separate occasions, separated by a "washout" period.[16][17] This powerful approach minimizes inter-animal variability, as each subject serves as its own control, thereby increasing the statistical power to detect differences between formulations with a smaller number of animals.[14][17]

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following sections provide step-by-step protocols for conducting the comparative PK study.

Protocol: Formulation Preparation

Objective: To prepare three distinct and well-characterized formulations of this compound.

Materials:

  • This compound (micronized powder)

  • Methylcellulose

  • Purified water

  • Capmul® MCM (medium-chain mono- and diglycerides)

  • Kolliphor® RH 40 (polyoxyl 40 hydrogenated castor oil)

  • Propylene glycol

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA 64)

  • Acetone

  • Spray dryer

Procedure:

  • Formulation A (Aqueous Suspension):

    • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to heated purified water with stirring, then allowing it to cool to form a clear solution.

    • Accurately weigh the required amount of micronized this compound.

    • Levigate the powder with a small amount of the methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle with continuous stirring to achieve the final target concentration (e.g., 10 mg/mL).

    • Maintain uniform suspension with a magnetic stirrer until dosing.

  • Formulation B (SEDDS):

    • In a glass vial, combine Capmul® MCM (40% w/w), Kolliphor® RH 40 (40% w/w), and propylene glycol (20% w/w).

    • Warm the mixture to approximately 40°C to reduce viscosity.

    • Slowly add the accurately weighed this compound to the vehicle with continuous stirring until fully dissolved.

    • Allow the solution to cool to room temperature. The final product should be a clear, homogenous liquid.

  • Formulation C (Amorphous Solid Dispersion):

    • Dissolve this compound and PVP VA 64 in a 1:3 ratio (w/w) in a suitable volume of acetone with stirring.

    • Set up the spray dryer with appropriate parameters (e.g., inlet temperature, spray rate, aspiration rate) optimized for the solvent and polymer system.

    • Spray-dry the solution to produce a fine, dry powder.

    • Collect the resulting powder and store it in a desiccator. Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD).

    • For dosing, this powder will be suspended in the same 0.5% methylcellulose vehicle as Formulation A.

Protocol: In-Vivo Study Execution

Objective: To administer the formulations to Sprague-Dawley rats and collect serial blood samples for pharmacokinetic analysis.

Materials:

  • Male Sprague-Dawley rats (e.g., 250-300g), cannulated (e.g., jugular vein) for ease of blood sampling.

  • Dosing gavage needles.

  • K2EDTA-coated microcentrifuge tubes.

  • Centrifuge.

  • Pipettes and tips.

  • Freezer (-80°C).

Procedure:

  • Animal Acclimation & Dosing:

    • Acclimate cannulated rats for at least 48 hours before the study.

    • Fast animals overnight (with free access to water) prior to dosing.

    • Randomly assign animals to a dosing sequence (e.g., Group 1 receives A then B, Group 2 receives B then A).

    • Accurately weigh each animal to determine the precise dosing volume.

    • Administer the assigned formulation via oral gavage at a target dose (e.g., 50 mg/kg).

    • Record the exact time of dosing.

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) from the jugular vein cannula at specified time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place samples immediately into K2EDTA-coated tubes and mix gently.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until bioanalysis.

  • Washout and Crossover:

    • Allow a washout period of at least 7 days between doses to ensure complete elimination of the drug from the previous treatment.

    • Repeat the dosing and sampling procedure with the alternate formulation for each animal.

Protocol: Bioanalytical Method Validation (LC-MS/MS)

Objective: To develop and validate a robust method for quantifying this compound in rat plasma, following FDA guidelines.[18][19]

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity and selectivity.[18]

Procedure Outline:

  • Method Development:

    • Optimize MS/MS parameters for this compound and a suitable internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

    • Develop a chromatographic method (column, mobile phases, gradient) that provides good peak shape and separates the analyte from endogenous plasma components.

    • Develop a sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to remove plasma proteins and interferences.

  • Method Validation (per FDA Guidance): [19][20][21]

    • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.

    • Calibration Curve: Prepare a calibration curve with a blank, a zero, and at least six non-zero standards, covering the expected concentration range.[20] The curve must meet acceptance criteria for accuracy (e.g., ±15% of nominal, ±20% at the Lower Limit of Quantification - LLOQ).[20]

    • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicate on multiple days to demonstrate intra- and inter-day accuracy and precision.[21]

    • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.

    • Stability: Assess the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Analysis and Visualization

Once the plasma concentrations are determined, the data must be processed to derive meaningful pharmacokinetic parameters.

Pharmacokinetic Parameter Calculation

Non-compartmental analysis (NCA) is a standard and direct method for calculating key PK parameters from the plasma concentration-time data.[22][23][24][25]

  • Cmax (Maximum Concentration): The highest observed plasma concentration.[24]

  • Tmax (Time to Cmax): The time at which Cmax is observed.[24]

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[25] Calculated using the trapezoidal rule.[26]

  • t½ (Terminal Half-life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.

  • Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

Data Presentation: Tables and Figures

Clear presentation of data is crucial for interpretation.

Table 1: Hypothetical Mean Pharmacokinetic Parameters of this compound Formulations (n=6)

ParameterFormulation A (Suspension)Formulation B (SEDDS)Formulation C (Solid Dispersion)
Cmax (ng/mL) 850 ± 1502500 ± 4001800 ± 300
Tmax (h) 2.0 ± 0.50.75 ± 0.251.0 ± 0.5
AUC₀-t (ng·h/mL) 6200 ± 110015500 ± 250012400 ± 1800
t½ (h) 4.5 ± 0.84.7 ± 0.94.6 ± 0.7
Relative Bioavailability (Frel) 100%~250%~200%

(Note: Data are hypothetical examples presented as mean ± standard deviation.)

Figure 1: Mean Plasma Concentration-Time Profiles

A semi-logarithmic plot of the mean plasma concentration of this compound versus time for each formulation would be generated to visually compare the absorption and elimination phases.

Mandatory Visualizations: Workflows in Graphviz

Diagrams are essential for clarifying complex processes.

PK_Study_Workflow cluster_prep Phase 1: Preparation cluster_in_vivo Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis Formulation Formulation Preparation (A, B, C) Dosing Oral Dosing (Crossover Design) Formulation->Dosing Animal_Prep Animal Acclimation & Cannulation Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Proc Plasma Processing Sampling->Plasma_Proc Bioanalysis LC-MS/MS Bioanalysis Plasma_Proc->Bioanalysis PK_Calc PK Parameter Calculation (NCA) Bioanalysis->PK_Calc Comparison Data Comparison & Interpretation PK_Calc->Comparison Bioanalytical_Validation_Flow Dev Method Development Select Selectivity Assessment Dev->Select Cal Calibration Curve Validation Dev->Cal AccPrec Accuracy & Precision Dev->AccPrec Matrix Matrix Effect Evaluation Dev->Matrix Stab Stability Assessment Dev->Stab Ready Method Ready for Sample Analysis Select->Ready Cal->Ready AccPrec->Ready Matrix->Ready Stab->Ready

Caption: Key components of the bioanalytical method validation process.

Interpretation and Scientific Discussion

  • Enhanced Bioavailability: Both the SEDDS (Formulation B) and the amorphous solid dispersion (Formulation C) demonstrated significantly higher total drug exposure (AUC) compared to the simple suspension (Formulation A), with relative bioavailabilities of approximately 250% and 200%, respectively. This strongly suggests that the oral absorption of this compound is limited by its dissolution rate and/or solubility. [4][6]* Faster Absorption: The Tmax was shortest for the SEDDS formulation (0.75 h), indicating very rapid absorption. This is a typical characteristic of self-emulsifying systems, which present the drug in a solubilized state ready for absorption. [7]The solid dispersion also showed faster absorption than the suspension.

  • Higher Peak Exposure: The Cmax was highest for the SEDDS formulation, which could be beneficial for therapies requiring a rapid onset of action or high peak concentrations for efficacy.

  • No Impact on Elimination: The terminal half-life (t½) was similar across all three formulations. This is expected, as formulation primarily affects the absorption phase (input rate), while elimination is a property of the drug molecule itself. [27] Causality and Mechanistic Insights: The superior performance of Formulations B and C can be directly attributed to their mechanisms. The SEDDS formulation bypasses the dissolution step by pre-dissolving the drug in a lipidic vehicle that spontaneously forms a microemulsion in the gut. [8]The amorphous solid dispersion enhances the dissolution rate by preventing the drug from arranging into a stable, low-energy crystal lattice. [9]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to comparing the pharmacokinetic profiles of different oral formulations of a novel compound like this compound. The hypothetical results clearly demonstrate that advanced formulation strategies like SEDDS and amorphous solid dispersions can dramatically improve oral bioavailability compared to a simple suspension.

The choice of a lead formulation would depend on the desired therapeutic profile. If rapid onset and high peak exposure are critical, the SEDDS formulation would be the leading candidate. If a more moderate absorption rate with significantly enhanced exposure is sufficient, the solid dispersion offers a viable alternative, potentially with advantages in manufacturing and solid-dosage form development. The next logical step would be to advance the selected lead formulation into formal preclinical toxicology and efficacy studies.

References

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Taylor & Francis. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • MathWorks. (n.d.). Noncompartmental Analysis.
  • Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. (n.d.).
  • PubMed. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • PubMed. (n.d.). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5).
  • Colorcon. (2025). What Are Excipients? 9 Common Examples.
  • Creative Biolabs. (n.d.). Parallel/Crossover Study.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • NIH. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • JoVE. (2025). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters.
  • Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis.
  • StudySmarter. (2024). Crossover Studies: Design & Definition.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid.
  • ResearchGate. (n.d.). Excipients for Oral Liquid Formulations.
  • PubMed. (n.d.). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions.
  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation.
  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • PubMed Central. (n.d.). Design, analysis, and presentation of crossover trials.
  • PharmaTutor. (2013). CROSSOVER DESIGNS AND BIOAVAILABILITY STUDY WITH STATISTICAL ANALYSIS: A REVIEW.
  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • NIH. (n.d.). Considerations for crossover design in clinical study.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Annexe Chem Pvt Ltd. (n.d.). From Food to Industry: The Versatile Applications of Benzoic Acid.
  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions.
  • BYJU'S. (n.d.). Properties of Benzoic Acid.
  • ChemicalBook. (n.d.). Benzoic acid | 65-85-0.
  • PubMed. (n.d.). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus).
  • BenchChem. (n.d.). 2-(3-Methylbutoxy)benzoic Acid|High-Purity Research Chemical.
  • NIH. (n.d.). 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190.
  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
  • ResearchGate. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts.
  • ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS.
  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • PubMed. (n.d.). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

Sources

Safety Operating Guide

Navigating the Aftermath: A Senior Application Scientist's Guide to the Proper Disposal of 3-Isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the culmination of an experiment is not the final data point, but the safe and responsible management of all materials involved. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Isobutoxybenzoic acid. As your partner in the laboratory, we believe that empowering you with this knowledge is paramount to ensuring a safe and compliant research environment. This document is structured to provide not just a set of instructions, but a framework for understanding the causality behind these critical procedures.

Immediate Safety Protocols: Your First Line of Defense

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against accidental splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, and inspect them for any signs of degradation before use.[3]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] An emergency eyewash station and safety shower must be readily accessible.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard solid waste containers.[4] Adherence to local, state, and federal regulations is paramount.

Step 1: Waste Segregation and Containerization

The foundation of a compliant disposal process is proper segregation. Do not mix this compound waste with other waste streams unless their compatibility is certain. In particular, avoid mixing with strong oxidizing agents or strong bases, as these are common incompatibilities for benzoic acid derivatives.[5]

  • Primary Container: Use a dedicated, leak-proof, and clearly labeled waste container. High-density polyethylene (HDPE) is a suitable material for acidic waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., irritant).

Step 2: Waste Accumulation and Storage

Accumulate the waste in the designated container, ensuring the lid is securely fastened when not in use. Store the container in a designated satellite accumulation area (SAA) or central hazardous waste storage area that is cool, dry, and well-ventilated.

Step 3: Arranging for Professional Disposal

Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Visualizing the Disposal Decision Process

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposition.

DisposalWorkflow start Start: this compound Waste Generation ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe segregate Segregate Waste: Isolate from incompatible materials (e.g., strong bases, oxidizers) ppe->segregate containerize Containerize Waste: - Use labeled, compatible container (HDPE) - Securely seal lid segregate->containerize store Store Waste Appropriately: - Designated Satellite Accumulation Area - Cool, dry, well-ventilated containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

Understanding the "Why": The Scientific Rationale Behind the Procedures

The procedures outlined above are not arbitrary; they are rooted in the chemical properties of benzoic acid derivatives and the regulatory frameworks established to protect human health and the environment.

  • Hazardous Nature: The acidic nature of the carboxylic acid group, combined with the organic isobutoxy substituent, dictates its irritant properties. The potential for these compounds to cause harm upon contact or inhalation necessitates the use of comprehensive PPE and handling in a controlled environment like a fume hood.

  • Environmental Responsibility: Organic acids can alter the pH of aquatic ecosystems, potentially harming aquatic life. Furthermore, the long-term environmental fate of many synthetic organic compounds is not fully understood. Therefore, preventing their release into the environment through drains or landfills is a critical aspect of responsible chemical management.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous waste. These regulations are designed to ensure that hazardous materials are handled and disposed of in a manner that minimizes risk to individuals and the environment. Failure to comply can result in significant penalties.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the broader mission of environmental stewardship within the scientific community.

Quantitative Data Summary

ParameterInformationSource
Hazard Class (Anticipated) Skin Irritant, Eye Irritant, Potential Respiratory IrritantBased on similar compounds[1][2]
Incompatible Materials Strong Oxidizing Agents, Strong BasesBased on similar compounds[5]
Recommended Container Material High-Density Polyethylene (HDPE)General best practice for acidic waste
Disposal Method Licensed Hazardous Waste Contractor[4]

References

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

Sources

Navigating the Safe Handling of 3-Isobutoxybenzoic Acid: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 3-Isobutoxybenzoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, laboratory personnel can cultivate a culture of safety that extends beyond mere compliance, fostering a deeper trust in their own safety protocols.

Hazard Analysis of this compound: An Evidence-Based Approach

For a reliable estimation of its hazards, we can reference the Globally Harmonized System (GHS) classification for the structurally similar compound, 3-Isopropoxybenzoic acid. According to PubChem, 3-Isopropoxybenzoic acid is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Given the minor difference in the alkyl chain of the ether group (isobutyl vs. isopropoxy), it is scientifically prudent to assume that this compound presents a similar hazard profile. Therefore, all handling procedures must be designed to mitigate the risks of skin and eye contact, as well as inhalation of dust particles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-(2-methylpropoxy)benzoic acidPubChem
Molecular Formula C₁₁H₁₄O₂PubChem
Molecular Weight 194.23 g/mol PubChem
Physical Form Expected to be a solid at room temperatureInferred from analogs

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following recommendations are grounded in the anticipated hazards of this compound.

Eye and Face Protection: Shielding Against Irritation

Direct contact with even small quantities of this compound dust or crystals can cause serious eye irritation.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., weighing larger quantities, transfers), a full-face shield should be worn in conjunction with safety goggles.

Skin Protection: Choosing the Right Gloves and Lab Attire

Given that this compound is expected to be a skin irritant, appropriate hand and body protection is crucial.

  • Gloves: The choice of glove material is critical for providing an effective barrier.

    • Nitrile Gloves: For incidental contact and handling of small quantities, nitrile gloves are a suitable option. Nitrile provides good resistance to weak acids.[2][3][4] However, it is important to note that nitrile has poor resistance to some aromatic hydrocarbons.[2] In the absence of specific breakthrough time data for this compound, it is recommended to double-glove and to change gloves immediately upon any sign of contamination.

    • Butyl Rubber Gloves: For prolonged handling or when working with larger quantities, butyl rubber gloves offer superior protection against a wide array of chemicals, including acids and esters.[5][6]

    • Glove Selection Protocol:

      • Always inspect gloves for any signs of degradation or punctures before use.

      • Consult the glove manufacturer's specific chemical resistance chart for data on aromatic carboxylic acids or similar compounds if available.

      • Practice proper glove removal techniques to avoid cross-contamination.

  • Lab Coat: A standard, buttoned lab coat should be worn to protect street clothing and skin from accidental spills. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection: Preventing Inhalation of Dust

As a solid, this compound has the potential to become airborne as dust, especially during weighing and transfer operations. Inhalation of this dust may cause respiratory irritation.

  • Engineering Controls: The primary method for controlling airborne dust is through engineering controls. All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood or a powder containment hood.

  • Respiratory Masks: If engineering controls are not feasible or as a supplementary measure, respiratory protection is necessary.

    • N95 Dust Mask: For low levels of dust, a NIOSH-approved N95 filtering facepiece respirator can be used.

    • Air-Purifying Respirator (APR): For higher potential dust concentrations, a half-mask or full-facepiece APR equipped with P100 (HEPA) particulate filters is recommended.[7][8][9]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, emphasizing the integration of PPE at each critical step.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh Solid this compound prep_setup->weigh transfer Transfer to Reaction Vessel weigh->transfer weigh->transfer dissolve Dissolve in Solvent transfer->dissolve transfer->dissolve reaction Perform Chemical Reaction dissolve->reaction workup Aqueous Workup / Extraction reaction->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate dispose Dispose of Waste (Solid & Liquid) decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isobutoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Isobutoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.